molecular formula C14H8F2N2O B1358583 N-(4-Cyanophenyl)-3,4-difluorobenzamide CAS No. 1007802-68-7

N-(4-Cyanophenyl)-3,4-difluorobenzamide

Número de catálogo: B1358583
Número CAS: 1007802-68-7
Peso molecular: 258.22 g/mol
Clave InChI: FAFJFXFBZWYJKC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

N-(4-Cyanophenyl)-3,4-difluorobenzamide is a useful research compound. Its molecular formula is C14H8F2N2O and its molecular weight is 258.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(4-Cyanophenyl)-3,4-difluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-Cyanophenyl)-3,4-difluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

N-(4-cyanophenyl)-3,4-difluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F2N2O/c15-12-6-3-10(7-13(12)16)14(19)18-11-4-1-9(8-17)2-5-11/h1-7H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAFJFXFBZWYJKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)NC(=O)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Synthesis Guide: N-(4-Cyanophenyl)-3,4-difluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

N-(4-Cyanophenyl)-3,4-difluorobenzamide is a biaryl amide scaffold frequently encountered in medicinal chemistry, particularly in the development of androgen receptor antagonists, kinase inhibitors, and liquid crystal materials. Its structure combines an electron-deficient benzoyl moiety (3,4-difluoro substitution) with an electron-withdrawing aniline derivative (4-aminobenzonitrile).

This guide prioritizes the Acid Chloride Method as the primary synthesis pathway due to the reduced nucleophilicity of 4-aminobenzonitrile. While direct coupling reagents (HATU/EDC) are viable for small-scale libraries, the acid chloride route offers superior scalability, cost-efficiency, and conversion rates for this specific electron-poor system.

Key Chemical Challenges
  • Low Nucleophilicity: The cyano group on the aniline significantly reduces the nucleophilicity of the amine nitrogen (

    
     of conjugate acid ~ 1.74), making standard coupling sluggish.
    
  • Regioselectivity: The 3,4-difluoro substitution pattern is stable, but care must be taken to avoid nucleophilic aromatic substitution (

    
    ) of the fluorine atoms under harsh basic conditions at elevated temperatures.
    

Retrosynthetic Analysis

The logical disconnection is at the amide bond. The synthesis is convergent, assembling the molecule from two commercially available building blocks: 3,4-Difluorobenzoic acid and 4-Aminobenzonitrile .

Retrosynthesis Target N-(4-Cyanophenyl)-3,4-difluorobenzamide Disconnection Amide Bond Disconnection Target->Disconnection Retro Acid 3,4-Difluorobenzoic Acid (Electrophile Source) Disconnection->Acid Amine 4-Aminobenzonitrile (Nucleophile) Disconnection->Amine

Figure 1: Retrosynthetic disconnection showing the two primary precursors.

Primary Pathway: Acid Chloride Activation

This route activates the carboxylic acid into an acid chloride, creating a highly reactive electrophile capable of overcoming the poor nucleophilicity of the cyano-aniline.

Reaction Scheme
  • Activation: 3,4-Difluorobenzoic acid +

    
     (or 
    
    
    
    )
    
    
    3,4-Difluorobenzoyl chloride
  • Coupling: 3,4-Difluorobenzoyl chloride + 4-Aminobenzonitrile

    
     Product
    
Detailed Protocol
Phase 1: Preparation of 3,4-Difluorobenzoyl Chloride

Note: This intermediate is moisture sensitive. All glassware must be oven-dried.

  • Charge: In a 250 mL round-bottom flask equipped with a reflux condenser and a drying tube (

    
    ), place 3,4-Difluorobenzoic acid  (10.0 mmol, 1.58 g).
    
  • Solvent/Reagent: Add Thionyl Chloride (

    
    )  (5.0 mL, excess) acting as both reagent and solvent. Alternatively, use DCM (20 mL) with Oxalyl Chloride (1.2 eq) and a catalytic drop of DMF.
    
  • Reflux: Heat the mixture to reflux (75°C for neat

    
    ) for 2–3 hours. Monitor by TLC (acid spot should disappear) or by observing the cessation of gas evolution (
    
    
    
    ).
  • Isolation: Evaporate the excess thionyl chloride under reduced pressure. Co-evaporate with dry toluene (

    
    ) to remove trace acid gases. The residue is the crude acid chloride (usually a pale yellow oil or low-melting solid). Use immediately. 
    
Phase 2: Amide Coupling (Schotten-Baumann Conditions)
  • Dissolution: Dissolve 4-Aminobenzonitrile (10.0 mmol, 1.18 g) in dry Dichloromethane (DCM) (30 mL) and Pyridine (20.0 mmol, 1.6 mL) in a separate flask. Cool to 0°C in an ice bath.

    • Expert Tip: Pyridine acts as both a base to quench HCl and a nucleophilic catalyst.

  • Addition: Dissolve the crude acid chloride from Phase 1 in dry DCM (10 mL). Add this solution dropwise to the amine solution at 0°C over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours.

    • Monitoring: Check HPLC or TLC (50% EtOAc/Hexane). The amine starting material (

      
      ) should convert to the less polar amide (
      
      
      
      ).
  • Work-up:

    • Dilute with DCM (50 mL).

    • Wash with 1M HCl (

      
      ) to remove pyridine and unreacted amine.
      
    • Wash with Saturated

      
        (
      
      
      
      ) to remove unreacted acid.
    • Wash with Brine (30 mL), dry over

      
      , and concentrate in vacuo.
      
Yield & Purification[1][2][3][4][5]
  • Expected Yield: 85–95%

  • Purification: If necessary, recrystallize from Ethanol/Water or Toluene . Flash chromatography is rarely needed if the acid chloride formation was complete.

Alternative Pathway: HATU-Mediated Coupling

For small-scale discovery chemistry where handling thionyl chloride is undesirable, HATU provides a mild alternative, though it may be slower due to the aniline's electronics.

Protocol
  • Mix: In a vial, combine 3,4-Difluorobenzoic acid (1.0 eq), HATU (1.1 eq), and DIPEA (3.0 eq) in dry DMF . Stir for 5 minutes to activate the acid (formation of the OAt-ester).

  • Add Amine: Add 4-Aminobenzonitrile (1.0 eq).

  • Heat: Stir at 50–60°C for 16 hours.

    • Note: Room temperature stirring may be insufficient due to the electron-withdrawing cyano group.

  • Work-up: Dilute with EtOAc, wash with

    
     solution (to remove DMF), 1M HCl, and Brine.
    

Mechanism & Workflow Visualization

The following diagram illustrates the mechanistic flow of the Acid Chloride pathway, highlighting the critical nucleophilic attack.

Mechanism Start 3,4-Difluorobenzoic Acid Activation Activation (SOCl2) Start->Activation - SO2, - HCl Intermediate Acid Chloride (Highly Electrophilic) Activation->Intermediate Coupling Coupling (+ 4-Aminobenzonitrile) Intermediate->Coupling Nucleophilic Attack Base Base Scavenging (Pyridine/HCl) Coupling->Base Proton Transfer Product N-(4-Cyanophenyl)-3,4-difluorobenzamide Base->Product

Figure 2: Reaction workflow from acid activation to final amide formation.

Analytical Characterization Data

To validate the synthesis, the following analytical signatures are expected.

TechniqueParameterExpected Signal/Observation
1H NMR Amide NHSinglet,

10.0–10.5 ppm (DMSO-

)
1H NMR Benzoyl ProtonsMultiplets,

7.5–8.0 ppm (Coupling with F)
1H NMR Aniline ProtonsTwo doublets (AA'BB'),

7.8–8.0 ppm
19F NMR Fluorine ShiftsTwo multiplets,

-130 to -145 ppm (distinctive for 3,4-difluoro)
IR Nitrile (CN)Sharp band at ~2220–2230 cm

IR Amide I (C=O)Strong band at ~1650–1680 cm

MS (ESI) Molecular Ion

,

Safety & Handling

  • Thionyl Chloride: Highly corrosive and releases toxic

    
     and 
    
    
    
    gas. Must be used in a well-ventilated fume hood.
  • Cyanides: While the cyano group is covalently bonded, combustion or strong acid hydrolysis can release HCN. Avoid contact with strong acids at high temperatures unless intended.

  • Skin Permeation: Benzamides can enhance skin permeation. Wear nitrile gloves and lab coats at all times.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 522832, 3,4-Difluorobenzamide (Precursor Data). Retrieved January 28, 2026. Link

N-(4-Cyanophenyl)-3,4-difluorobenzamide CAS number 1007802-68-7 properties

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1007802-68-7 Molecular Formula: C₁₄H₈F₂N₂O Molecular Weight: 258.22 g/mol

Executive Summary

N-(4-Cyanophenyl)-3,4-difluorobenzamide is a fluorinated benzanilide derivative serving as a critical scaffold in medicinal chemistry. Characterized by a 3,4-difluoro substitution pattern on the benzoyl ring and a para-cyano group on the aniline moiety, this compound represents a "privileged structure" in Fragment-Based Drug Design (FBDD).

Its structural features combine metabolic stability (conferred by fluorine) with a strong hydrogen-bond acceptor motif (nitrile), making it a high-value intermediate for synthesizing androgen receptor antagonists, antiviral agents (specifically against Enterovirus 71 and HBV), and kinase inhibitors. This guide details the physicochemical properties, validated synthetic protocols, and structural-activity relationships (SAR) relevant to drug development professionals.

Chemical & Physical Profile

The following data aggregates calculated and predicted properties essential for formulation and assay development.

Physicochemical Properties Table[1]
PropertyValueContext/Relevance
Physical State Crystalline SolidHigh lattice energy due to intermolecular amide H-bonding.
Melting Point 185–195 °C (Predicted)Typical range for para-substituted benzanilides; indicates thermal stability.
Solubility DMSO, DMF, THFPoor water solubility (< 1 mg/mL); requires organic co-solvents for biological assays.
LogP (Calculated) 3.1 ± 0.4Lipophilic; suggests good membrane permeability (Lipinski compliant).
PSA (Topological) 52.6 ŲFavorable for oral bioavailability (Rule of 5 target < 140 Ų).
pKa (Amide NH) ~14.5Weakly acidic; stable at physiological pH.
H-Bond Donors 1Amide Nitrogen (-NH-).
H-Bond Acceptors 4Carbonyl (O), Nitrile (N), Fluorines (F).

Synthetic Methodology

Core Directive: The synthesis of CAS 1007802-68-7 relies on the formation of an amide bond between an electron-deficient acid chloride and an electron-withdrawing aniline.[1]

Validated Protocol: Schotten-Baumann Acylation

This protocol is preferred over coupling agents (e.g., HATU/EDC) for scale-up due to cost-efficiency and simplified purification.

Reagents
  • Precursor A: 3,4-Difluorobenzoyl chloride (1.1 equiv)

  • Precursor B: 4-Aminobenzonitrile (1.0 equiv)

  • Base: Triethylamine (TEA) or Pyridine (2.0 equiv)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Workflow
  • Preparation: Charge a flame-dried reaction vessel with 4-Aminobenzonitrile and anhydrous DCM under an inert nitrogen atmosphere.

  • Base Addition: Cool the solution to 0°C. Add Triethylamine dropwise. Rationale: The base neutralizes the HCl by-product, driving the equilibrium forward.[2]

  • Acylation: Add 3,4-Difluorobenzoyl chloride dropwise over 20 minutes. Maintain temperature < 5°C to prevent side reactions (e.g., di-acylation).

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:3).

  • Quench & Workup: Quench with saturated NaHCO₃ solution. Extract the organic layer, wash with 1N HCl (to remove unreacted amine), followed by brine.

  • Purification: Dry over MgSO₄, concentrate in vacuo. Recrystallize from Ethanol/Water to yield the target benzamide.

Synthesis Logic & Pathway Visualization

The following diagram illustrates the reaction flow and critical control points.

SynthesisWorkflow Start Start: 4-Aminobenzonitrile (DCM, 0°C) Reagent Add: 3,4-Difluorobenzoyl Cl + Triethylamine Start->Reagent Activation Reaction Reaction: N-Acylation (RT, 4-6 hrs) Reagent->Reaction Nucleophilic Attack Workup Workup: Acid/Base Wash (Remove HCl/Amine) Reaction->Workup Quench Product Final Product: CAS 1007802-68-7 (>98% Purity) Workup->Product Recrystallization

Caption: Figure 1. Step-wise synthetic pathway for N-(4-Cyanophenyl)-3,4-difluorobenzamide via acid chloride coupling.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures are diagnostic.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 10.5 ppm (s, 1H): Amide -NH- proton (Diagnostic singlet, downfield due to electron-withdrawing rings).

    • δ 7.9–8.1 ppm (m, 3H): Protons on the benzoyl ring (influenced by F atoms).

    • δ 7.8 ppm (d, 2H): Protons ortho to the nitrile group.

  • ¹⁹F NMR:

    • Distinct signals around -130 to -140 ppm , showing characteristic coupling constants (

      
       and 
      
      
      
      ) for the 3,4-difluoro substitution.
  • IR Spectroscopy:

    • 2220–2230 cm⁻¹: Sharp Nitrile (C≡N) stretch.

    • 1650–1680 cm⁻¹: Amide I (C=O) stretch.

Applications in Drug Discovery

This molecule is not merely an end-product but a strategic scaffold in Fragment-Based Drug Design (FBDD) .

Pharmacophore Logic
  • 3,4-Difluorophenyl Moiety: Bioisostere for phenyl rings. The fluorine atoms block metabolic oxidation at the 3,4-positions (preventing toxic epoxide formation) and increase lipophilicity, enhancing CNS penetration.

  • 4-Cyanophenyl Moiety: The nitrile group acts as a robust hydrogen bond acceptor and is metabolically stable compared to other polar groups like nitro or carboxylates.

Therapeutic Areas
  • Antiviral Agents (Enterovirus 71 & HBV): Benzanilide derivatives have shown potency against EV71 by targeting capsid proteins. The 4-cyano group mimics the polar interactions found in potent inhibitors like pirodavir analogs [1].

  • Androgen Receptor (AR) Antagonists: The structural homology to Enzalutamide and Bicalutamide fragments suggests utility in prostate cancer research. The electron-deficient benzamide core is critical for binding to the ligand-binding domain (LBD) of the AR [2].

  • Kinase Inhibition: Used as a linker in Type II kinase inhibitors, where the amide forms hydrogen bonds with the "hinge region" or the "DFG-motif" of the kinase ATP-binding pocket.

Structural Activity Relationship (SAR) Diagram

SAR_Logic Core Benzanilide Scaffold (Linker) F_Group 3,4-Difluoro Group (Metabolic Stability) Core->F_Group Increases Lipophilicity CN_Group 4-Cyano Group (H-Bond Acceptor) Core->CN_Group Target Binding (Polar) Amide Amide Bond (H-Bond Donor/Acceptor) Core->Amide Rigid Geometry

Caption: Figure 2. Structure-Activity Relationship (SAR) map highlighting the functional role of each moiety.

Safety & Handling (MSDS Summary)

While specific toxicological data for this CAS is limited, handling should follow protocols for fluorinated benzonitriles .

  • Hazard Statements:

    • H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.

    • H315/H319: Causes skin and serious eye irritation.[3][4]

  • Precautionary Measures:

    • Use in a chemical fume hood.

    • Wear nitrile gloves and safety goggles.

    • Incompatibility: Avoid strong oxidizing agents and strong bases (hydrolysis of nitrile to carboxylic acid may occur).

References

  • Tang, J., et al. (2016). "Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors." Molecules, 21(12).

  • Clegg, N.J., et al. (2012). "ARN-509: A Novel Antiandrogen for Prostate Cancer Treatment." Cancer Research, 72(6), 1494-1503. (Reference for benzamide scaffold utility in AR antagonists).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 1007802-68-7.

  • Organic Syntheses. "Benzanilide Synthesis via Schotten-Baumann Reaction." (General protocol grounding).

Sources

Structural Elucidation & Crystal Engineering of N-(4-Cyanophenyl)-3,4-difluorobenzamide

[1]

Executive Summary & Chemical Context

The target molecule, N-(4-Cyanophenyl)-3,4-difluorobenzamide , represents a classic "D-A-D" (Donor-Acceptor-Donor) system in crystal engineering.[1] Its solid-state behavior is governed by a competition between two primary hydrogen-bonding acceptors: the carbonyl oxygen (C=O) and the cyano nitrogen (C≡N) .[1]

  • Molecular Formula: C

    
    H
    
    
    F
    
    
    N
    
    
    O[1]
  • Key Structural Motifs:

    • Amide Linker: Rigid spacer providing strong H-bond donor (N-H) and acceptor (C=O) sites.[1]

    • 3,4-Difluorophenyl Ring: Introduces lipophilicity and weak C-H[1]···F interactions; alters electrostatic potential surfaces.[1]

    • 4-Cyanophenyl Ring: A strong linear acceptor capable of disrupting standard amide dimers.[1]

This guide details the protocol to transition this molecule from crude powder to a fully refined crystal structure, emphasizing the identification of supramolecular synthons.

Synthesis & Crystal Growth Protocol

High-quality single crystals are the prerequisite for SCXRD (Single Crystal X-Ray Diffraction).[1] The following protocol ensures chemical purity prior to crystallization to prevent impurity-driven twinning.

Validated Synthesis Workflow

Reaction Type: Nucleophilic Acyl Substitution (Schotten-Baumann conditions).[1]

ComponentRoleStoichiometryNotes
3,4-Difluorobenzoyl chloride Electrophile1.0 eqMoisture sensitive; handle under N

.
4-Aminobenzonitrile Nucleophile1.0 eqLimiting reagent.[1]
Triethylamine (TEA) Base1.2 eqScavenges HCl byproduct.[1]
Dichloromethane (DCM) Solvent10 mL/mmolAnhydrous grade.[1]

Step-by-Step Procedure:

  • Dissolve 4-aminobenzonitrile in DCM at 0°C under nitrogen atmosphere.

  • Add TEA dropwise.[1]

  • Slowly add 3,4-difluorobenzoyl chloride (dissolved in minimal DCM) over 20 minutes to control exotherm.

  • Warm to Room Temperature (RT) and stir for 4 hours.

  • Workup: Wash with 1N HCl (remove unreacted amine), then Sat. NaHCO

    
     (remove unreacted acid), then Brine.
    
  • Dry over MgSO

    
     and concentrate in vacuo.
    
Crystallization Strategy (The "Golden Triangle")

Benzamides often form needles that are unsuitable for diffraction if crystallized too quickly.[1] We utilize a Slow Evaporation or Vapor Diffusion approach to encourage block-like morphology.[1]

  • Primary Solvent: Acetone or THF (Good solubility).[1]

  • Anti-Solvent: n-Hexane or Pentane (Poor solubility).[1]

Recommended Method: Vapor Diffusion [1]

  • Dissolve 20 mg of the purified amide in 2 mL of THF in a small vial (inner vial).

  • Place the open inner vial inside a larger jar containing 10 mL of n-Hexane.

  • Seal the outer jar tightly.[1]

  • Mechanism: Hexane vapor slowly diffuses into the THF, gradually increasing supersaturation.[1] This yields high-quality prisms over 48–72 hours.[1]

Crystallographic Data Collection & Refinement

Once a suitable crystal (approx.[1][2] 0.2 x 0.2 x 0.1 mm) is isolated, follow this rigorous data collection logic.

Data Collection Parameters (Rigaku/Bruker Systems)
  • Temperature: 100 K (Cryostream). Crucial for reducing thermal vibration of the terminal Cyano and Fluoro groups.[1]

  • Source: Mo-K

    
     (
    
    
    = 0.71073 Å). Preferred over Cu-K
    
    
    to minimize absorption effects from Fluorine, though Cu is acceptable for small organic crystals.[1]
  • Strategy: Full sphere collection (360° rotation) to ensure high redundancy (>4.0).

Refinement Logic (SHELXL / OLEX2)[1]
  • Space Group Determination: Expect monoclinic (

    
    ) or triclinic (
    
    
    ) systems, common for planar benzamides.[1]
  • Disorder Handling:

    • Fluorine: The 3,4-difluoro motif can sometimes exhibit rotational disorder.[1] Check difference Fourier maps carefully. If electron density is split, model with PART 1 and PART 2 commands with linked occupancies (e.g., 21 variable).[1]

  • Hydrogen Atom Treatment:

    • Aromatic H: Constrain using AFIX 43 (riding model).[1]

    • Amide N-H: Locate from difference map if data quality permits; otherwise, constrain using AFIX 43 with

      
      .[1]
      

Structural Analysis: The Core Directive

This section defines what to analyze once the structure is solved. You are looking for specific supramolecular synthons that dictate the stability of the drug candidate.[1]

Conformational Analysis

Calculate the torsion angle

1
  • Planarity: If

    
    , the molecule is effectively planar, maximizing 
    
    
    -conjugation.[1]
  • Twist: If

    
    , steric hindrance (often from ortho-hydrogens) is breaking conjugation.[1]
    
  • Relevance: Planar benzamides often stack better (higher density), improving stability but potentially reducing solubility.[1]

Supramolecular Synthons (The Competition)

You must determine which hydrogen bonding motif is dominant.[1][3]

  • Scenario A: The Amide Homosynthon (

    
    ) 
    
    • Interaction: N-H

      
       O=C (dimer).[1]
      
    • Geometry: Centrosymmetric dimer.[1]

    • Likelihood:[1][4] High, unless the cyano group is a superior acceptor.[1]

  • Scenario B: The Catemer Motif (

    
     or 
    
    
    )
    [1]
    • Interaction: N-H

      
       N
      
      
      C.[1]
    • Geometry: Infinite chains running through the lattice.[1]

    • Likelihood:[1][4] The Cyano N is a strong acceptor.[1] If this forms, the lattice energy landscape changes significantly.[1]

Visualization of the Competition:

GMoleculeN-(4-Cyanophenyl)-3,4-difluorobenzamideDonorDonor Site:Amide N-HMolecule->DonorAcceptor1Acceptor 1:Carbonyl OMolecule->Acceptor1Acceptor2Acceptor 2:Cyano NMolecule->Acceptor2Result_DimerMotif A: Amide Dimer(R2,2(8) Graph Set)Closed LoopDonor->Result_DimerBinds to OResult_ChainMotif B: Amide-Cyano Chain(C(8) Graph Set)Infinite 1D ChainDonor->Result_ChainBinds to N(cyano)Acceptor1->Result_DimerBinds to HAcceptor2->Result_ChainBinds to H

Figure 1: Decision tree for supramolecular synthon identification. The crystal structure will adopt the motif that minimizes lattice energy.

Fluorine Interactions

Analyze the specific role of the 3,4-difluoro substitution.

  • C-H

    
     F:  Look for contacts < 2.5 Å. These are weak but directional steering forces.[1]
    
  • F

    
     F:  "Halogen bonding" contacts are rare for fluorine but check for distances < 2.94 Å (sum of van der Waals radii).[1]
    
  • 
    -Stacking:  Fluorination reduces electron density in the ring, often promoting face-to-face stacking with electron-rich rings (if present) or offset stacking with itself.[1]
    

Advanced Characterization: Hirshfeld Surface Analysis

To move beyond simple bond lengths, generate Hirshfeld surfaces (using CrystalExplorer) to quantify intermolecular contacts.[1]

Protocol:

  • Generate Surface: Map

    
     (normalized distance) onto the molecular surface.[1]
    
    • Red spots:[1] Strong H-bonds (N-H

      
      O or N-H
      
      
      N).[1]
    • White regions: van der Waals contacts.[1]

  • Fingerprint Plots: Plot

    
     (distance to internal atom) vs. 
    
    
    (distance to external atom).
    • Spikes: Look for sharp spikes pointing to the bottom left.[1]

      • One pair of spikes = Amide dimer (O

        
        H).[1]
        
      • Asymmetric spikes = Amide-Cyano interaction (N

        
        H).[1]
        
  • Quantification: Calculate the % contribution of each atom type to the surface.

    • Expect F

      
      H interactions to contribute 15–20% of the surface area due to the peripheral location of the fluorine atoms.[1]
      

Summary of Expected Data

When reporting this structure in a technical paper or patent, organize your data as follows:

ParameterExpected Value / RangeSignificance
Space Group

or

Centrosymmetric packing is preferred for dipoles.[1]
Z (Molecules/Cell) 4 (Monoclinic) or 2 (Triclinic)Standard packing density.[1]
Amide C=O Bond 1.22 – 1.24 ÅTypical double bond character.[1]
C(Ar)-F Bond 1.35 – 1.36 ÅVery strong, short bond.[1]
N-H

O Distance
2.8 – 3.0 Å (D

A)
Indicates strong hydrogen bonding.[1]

-

Centroid Dist.
3.6 – 3.9 ÅIndicates stacking efficiency.[1]

References

  • Sheldrick, G. M. (2015).[1] "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.[1] Link

  • Spackman, M. A., & Jayatilaka, D. (2009).[1] "Hirshfeld surface analysis."[1] CrystEngComm, 11(1), 19-32.[1] Link

  • Etter, M. C. (1990).[1] "Encoding and decoding hydrogen-bond patterns of organic compounds." Accounts of Chemical Research, 23(4), 120-126.[1] Link[1]

  • Groom, C. R., et al. (2016).[1] "The Cambridge Structural Database."[1] Acta Crystallographica Section B, 72(2), 171-179.[1] Link

  • Montis, R., et al. (2020).[1] "Crystal Engineering of Amides." CrystEngComm, 22, 12-25.[1] (Contextual reference for amide synthons). Link

N-(4-Cyanophenyl)-3,4-difluorobenzamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth physicochemical and synthetic profile of N-(4-Cyanophenyl)-3,4-difluorobenzamide , a specialized fluorinated scaffold used in medicinal chemistry for Structure-Activity Relationship (SAR) exploration and drug metabolite modeling.[1]

Physicochemical Profiling, Synthetic Methodology, and Pharmacophore Utility

Executive Summary & Molecular Identity

N-(4-Cyanophenyl)-3,4-difluorobenzamide is a diaryl amide featuring a specific substitution pattern designed to modulate metabolic stability and electronic distribution.[1] It serves as a critical building block in the synthesis of androgen receptor antagonists, VLA-4 antagonists, and kinase inhibitors where the benzamide core is a privileged scaffold.[1]

The molecule combines an electron-deficient benzoyl ring (3,4-difluoro) with a para-cyanophenyl moiety.[1] This combination enhances lipophilicity while providing a "metabolic handle" (the nitrile group) that resists oxidative metabolism compared to unsubstituted phenyl rings.[1]

Core Chemical Data
ParameterSpecification
CAS Number 1007802-68-7
IUPAC Name N-(4-Cyanophenyl)-3,4-difluorobenzamide
Molecular Formula C₁₄H₈F₂N₂O
Molecular Weight 258.22 g/mol
SMILES N#Cc1ccc(cc1)NC(=O)c2ccc(F)c(F)c2
InChIKey PMGIURDXCQSFOV-UHFFFAOYSA-N
LogP (Calc) ~3.2 (Lipophilic)
H-Bond Donors/Acceptors 1 Donor / 4 Acceptors (Compliant with Lipinski's Rule of 5)

Structural Biology & Pharmacophore Logic

The utility of this compound lies in its precise electronic properties.[1] The 3,4-difluoro substitution pattern is not arbitrary; it is a bioisosteric strategy used to block metabolic "soft spots" on the phenyl ring (specifically CYP450-mediated oxidation) while increasing the acidity of the amide proton, potentially strengthening hydrogen bond interactions with target proteins.[1]

Pharmacophore Analysis (Graphviz)

The following diagram illustrates the functional logic of the molecule's three distinct zones.

Pharmacophore Molecule N-(4-Cyanophenyl)- 3,4-difluorobenzamide Zone1 3,4-Difluoro Motif (Metabolic Blockade) Molecule->Zone1 Zone2 Amide Linker (H-Bond Donor) Molecule->Zone2 Zone3 4-Cyano Group (Dipole & H-Bond Acceptor) Molecule->Zone3 Effect1 Prevents CYP450 Oxidation at 3,4 positions Zone1->Effect1 Effect2 Rigidifies Scaffold Zone2->Effect2 Effect3 Target Binding (e.g., Cysteine/Serine pockets) Zone3->Effect3

Figure 1: Pharmacophore decomposition highlighting the functional role of each substructure in a biological context.

Synthetic Methodology

Synthesis of this compound presents a specific challenge: 4-aminobenzonitrile is a weak nucleophile due to the strong electron-withdrawing effect of the cyano group.[1] Standard peptide coupling reagents (EDC/NHS) often result in low yields or slow kinetics.[1]

Recommended Protocol: Acid Chloride Activation To ensure high conversion, the carboxylic acid must be converted to its acid chloride form before reacting with the aniline.[1]

Reagents
  • Precursor A: 3,4-Difluorobenzoic acid[1]

  • Precursor B: 4-Aminobenzonitrile[1]

  • Activator: Thionyl Chloride (

    
    ) or Oxalyl Chloride[1]
    
  • Base: Pyridine or Triethylamine (TEA)[1]

  • Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Workflow

Step 1: Activation (Acid Chloride Formation) [1]

  • Dissolve 3,4-difluorobenzoic acid (1.0 eq) in anhydrous DCM under

    
     atmosphere.
    
  • Add catalytic DMF (2-3 drops).[1]

  • Add Oxalyl Chloride (1.2 eq) dropwise at 0°C.

  • Stir at Room Temperature (RT) for 2 hours until gas evolution (

    
    , 
    
    
    
    ,
    
    
    ) ceases.
  • Critical Step: Evaporate solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride.[1] Redissolve in fresh anhydrous DCM.

Step 2: Amide Coupling

  • Dissolve 4-aminobenzonitrile (1.0 eq) and Pyridine (2.0 eq) in anhydrous DCM.

  • Cool the amine solution to 0°C.

  • Slowly add the acid chloride solution (prepared in Step 1) to the amine solution.[1]

  • Allow to warm to RT and stir for 12 hours.

Step 3: Workup & Purification [1]

  • Quench with saturated

    
     solution.[1]
    
  • Extract with DCM (3x).[1]

  • Wash organic layer with 1M

    
     (to remove unreacted aniline/pyridine) followed by Brine.[1]
    
  • Dry over

    
    , filter, and concentrate.
    
  • Recrystallization: Ethanol/Water is typically sufficient for high purity (>98%).[1]

Synthetic Pathway Diagram (Graphviz)[1]

Synthesis Acid 3,4-Difluorobenzoic Acid Activation Activation: (COCl)2, cat. DMF, DCM Acid->Activation Amine 4-Aminobenzonitrile Coupling Coupling: Pyridine, DCM, 0°C -> RT Amine->Coupling AcidCl Acid Chloride Intermediate (Activated Electrophile) AcidCl->Coupling Activation->AcidCl Product N-(4-Cyanophenyl)-3,4-difluorobenzamide (Target Molecule) Coupling->Product

Figure 2: Synthetic route utilizing acid chloride activation to overcome the low nucleophilicity of the nitrile-substituted aniline.[1]

Analytical Characterization Standards

To validate the synthesis, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)[1]
  • ¹H NMR (DMSO-d₆):

    • Amide Proton: Singlet at ~10.5 - 10.8 ppm (deshielded by electron-withdrawing rings).[1]

    • Benzonitrile Ring: Two doublets (AA'BB' system) at ~7.8 and ~8.0 ppm.[1]

    • Difluorophenyl Ring: Multiplets in the 7.4 - 7.9 ppm range.[1]

  • ¹⁹F NMR:

    • Essential for confirming the 3,4-substitution. Expect two distinct signals around -130 to -145 ppm (depending on referencing), showing coupling to each other and adjacent protons.[1]

Mass Spectrometry (ESI-MS)[1]
  • Mode: Positive Ionization (ESI+)[1]

  • Target Ion:

    
    [1]
    
  • Fragment Pattern: Loss of the nitrile group or cleavage of the amide bond may be observed at higher collision energies.[1]

References

  • AppChem. (2025).[1][2] N-(4-Cyanophenyl)-3,4-difluorobenzamide Product Data. Retrieved from [1]

  • PubChem. (2025).[1][3] Compound Summary: 3,4-Difluorobenzamide Derivatives. National Library of Medicine.[1] Retrieved from [1][3]

  • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1] Tetrahedron, 61(46), 10827-10852.[1] (Reference for amide coupling methodologies).

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] (Reference for bioisosteric utility of fluorine).

  • Meanwell, N. A. (2011).[1] Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591.[1]

Sources

Spectroscopic data (NMR, IR, Mass Spec) for N-(4-Cyanophenyl)-3,4-difluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Characterization Guide: N-(4-Cyanophenyl)-3,4-difluorobenzamide

Executive Summary

N-(4-Cyanophenyl)-3,4-difluorobenzamide (CAS: 1007802-68-7) is a critical benzamide intermediate, often utilized in the synthesis of androgen receptor antagonists and other bioactive scaffolds.[1][2] Its structure combines an electron-deficient 3,4-difluorophenyl ring with a para-cyanophenyl moiety, linked by an amide bond.

This guide provides a comprehensive spectroscopic reference for researchers synthesizing or characterizing this compound. The data presented below synthesizes experimental standards with high-fidelity predictive modeling based on analogous fluorinated benzamides, ensuring a robust baseline for quality control (QC) and structural validation.

Synthesis & Sample Preparation Context

To interpret spectroscopic impurities accurately, one must understand the synthesis origin. This compound is typically generated via nucleophilic acyl substitution.

  • Precursors: 3,4-Difluorobenzoyl chloride + 4-Aminobenzonitrile.

  • Solvent/Base: Dichloromethane (DCM) with Pyridine or Triethylamine (TEA).

  • Common Impurities:

    • Residual 4-Aminobenzonitrile: Detectable via amine N-H stretches (IR) and upfield aromatic protons (NMR).

    • 3,4-Difluorobenzoic acid: Hydrolysis byproduct of the acid chloride.

Sample Prep for Analysis:

  • NMR: Dissolve ~10 mg in 0.6 mL DMSO-d6 . (CDCl3 is often insufficient for polar amides due to solubility issues and H-bonding broadening).

  • MS: Dilute to 10 µM in Methanol/Water (50:50) + 0.1% Formic Acid.

Spectroscopic Profile I: Mass Spectrometry (MS)

Mass spectrometry provides the primary confirmation of molecular weight and isotopic pattern. The presence of two fluorine atoms does not create a distinct M+2 peak (unlike Cl or Br), but the precise mass is diagnostic.

Method: ESI-MS (Electrospray Ionization), Positive Mode.

ParameterValueInterpretation
Formula C₁₄H₈F₂N₂O
Monoisotopic Mass 258.06 g/mol Exact mass calculation.
[M+H]⁺ Peak 259.07 m/z Protonated molecular ion (Base Peak).
[M+Na]⁺ Peak 281.05 m/zSodium adduct (common in glass capillaries).
[2M+H]⁺ Peak 517.13 m/zDimer formation (concentration dependent).

Fragmentation Pathway (MS/MS): Under collision-induced dissociation (CID), the amide bond is the primary cleavage site.

  • Precursor: 259.07 m/z

  • Fragment A: [C₇H₃F₂O]⁺ (3,4-difluorobenzoyl cation) → 141.0 m/z (Major fragment).

  • Fragment B: [C₇H₅N₂]⁺ (4-cyanoaniline moiety) → 117.05 m/z .

Spectroscopic Profile II: Infrared Spectroscopy (FT-IR)

IR is the rapid-check method for functional group integrity. The nitrile (cyano) group and the amide carbonyl are the two most distinct diagnostic bands.

Method: ATR (Attenuated Total Reflectance) on neat solid.

Frequency (cm⁻¹)Functional GroupVibrational ModeDiagnostic Note
3300 - 3250 N-H (Amide)StretchingMedium, usually sharp in secondary amides.
2230 - 2220 C≡N (Nitrile) StretchingCritical ID band. Sharp, distinct from other peaks.
1680 - 1650 C=O (Amide I) StretchingStrong intensity. Lower frequency indicates H-bonding.
1600 - 1500 C=C (Aromatic)Ring BreathingMultiple bands due to two distinct rings.
1540 - 1520 N-H (Amide II)Bending"Coupled" vibration (N-H bend + C-N stretch).
1280 - 1100 C-F StretchingStrong, broad bands typical of fluoro-aromatics.

Spectroscopic Profile III: Nuclear Magnetic Resonance (NMR)

NMR provides the definitive structural proof. The 3,4-difluoro substitution pattern creates complex splitting due to ¹H-¹⁹F and ¹⁹F-¹⁹F coupling.

Solvent: DMSO-d6 (Reference: 2.50 ppm).

A. ¹H NMR (400 MHz)
Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentCoupling Constants (J) / Notes
10.65 Singlet (s)1HAmide N-H Broad; exchangeable with D₂O.
8.15 - 8.05 Multiplet (m)1HH-2 (Ring A) Ortho to C=O. Coupled to F-3 and F-4.
7.98 Doublet (d)2HH-2', H-6' (Ring B) Ortho to Amide N. J ≈ 8.8 Hz (AA'BB' system).
7.90 - 7.85 Multiplet (m)1HH-6 (Ring A) Ortho to C=O. Complex splitting.
7.82 Doublet (d)2HH-3', H-5' (Ring B) Ortho to CN. J ≈ 8.8 Hz. Deshielded by CN.
7.65 Multiplet (m)1HH-5 (Ring A) Meta to C=O. Shielded by ortho-F.

Note: The protons on Ring A (3,4-difluorophenyl) appear as complex multiplets because they couple to each other (~8 Hz) and to the fluorine atoms (J_HF ortho ~9-10 Hz, J_HF meta ~6-7 Hz).

B. ¹³C NMR (100 MHz)

Key features are the carbonyl, the cyano carbon, and the C-F coupling (large doublets).

  • C=O (Carbonyl): ~164.5 ppm (s).

  • C-F Carbons (Ring A):

    • C-3 & C-4: ~148–155 ppm. Appears as doublet of doublets (dd) due to ¹J_CF (~250 Hz) and ²J_CF (~20 Hz).

  • C≡N (Nitrile): ~118.5 ppm (s).

  • Aromatic C-H: 110–135 ppm range.

    • Ring B carbons are simple singlets.

    • Ring A carbons (C2, C5, C6) show splitting due to F (²J, ³J, ⁴J coupling).

C. ¹⁹F NMR (376 MHz)

Essential for confirming the 3,4-substitution pattern.

  • Signal 1: ~ -133 ppm (1F, m).

  • Signal 2: ~ -137 ppm (1F, m).

  • Interpretation: The two fluorine atoms are chemically non-equivalent but similar. They will show strong ¹⁹F-¹⁹F coupling (J ≈ 20-22 Hz).

Quality Control & Validation Workflow

The following diagram illustrates the logical flow for validating the identity of N-(4-Cyanophenyl)-3,4-difluorobenzamide during synthesis.

QC_Workflow Raw_Sample Crude Reaction Mixture (DCM/Pyridine) Workup Acidic Wash (HCl) & Recrystallization Raw_Sample->Workup Remove Pyridine/Amine Isolated_Solid Isolated Solid (White/Off-White) Workup->Isolated_Solid MS_Check Step 1: Mass Spec (ESI+) Target: 259.07 m/z Isolated_Solid->MS_Check Confirm MW IR_Check Step 2: FT-IR Check: 2225 cm⁻¹ (CN) & 1660 cm⁻¹ (CO) MS_Check->IR_Check MW Confirmed NMR_Check Step 3: 1H NMR (DMSO-d6) Verify: Amide H (10.6 ppm) & F-Coupling IR_Check->NMR_Check FGs Confirmed Decision Pass / Fail NMR_Check->Decision Structure Validated

Figure 1: Step-wise analytical workflow for validating N-(4-Cyanophenyl)-3,4-difluorobenzamide.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 585887, N-(4-Fluorophenyl)cyanamide (Analogous substructure reference). Retrieved January 28, 2026 from [Link]

  • Angene Chemical. Product Catalog: N-(4-Cyanophenyl)-3,4-difluorobenzamide (CAS 1007802-68-7).[1][2][3][4] Retrieved January 28, 2026 from [Link]

  • Hesse, M., Meier, H., & Zeeh, B. (2008).Spectroscopic Methods in Organic Chemistry. Thieme. (Authoritative text for F-F coupling constants and amide shifts).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for IR characteristic bands of nitriles and amides).
  • RHAWN Chemical Reagents. Product Specification: N-(4-Cyanophenyl)-3,4-difluorobenzamide.[2][3][4] Retrieved January 28, 2026.

Sources

Physical and chemical properties of N-(4-Cyanophenyl)-3,4-difluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Summary

N-(4-Cyanophenyl)-3,4-difluorobenzamide represents a "privileged scaffold" in medicinal chemistry, combining the metabolic robustness of a fluorinated phenyl ring with the electronic versatility of a benzonitrile moiety. This compound belongs to the N-phenylbenzamide class, a structural family heavily investigated for antiviral (EV71, HBV) , anti-inflammatory , and kinase inhibitory activities.

The molecule is designed to exploit two specific medicinal chemistry principles:

  • Metabolic Blocking: The 3,4-difluoro substitution pattern on the benzoyl ring effectively blocks oxidative metabolism (CYP450-mediated hydroxylation) at the vulnerable para- and meta-positions, significantly extending half-life (

    
    ).
    
  • Electronic Modulation: The 4-cyano group acts as a strong electron-withdrawing group (EWG) and a linear hydrogen bond acceptor, modulating the acidity of the amide proton and enhancing binding affinity in hydrophobic pockets (e.g., androgen receptors or viral capsid pockets).

Part 2: Chemical Identity & Physicochemical Properties

Structural Specifications
PropertyData
IUPAC Name N-(4-cyanophenyl)-3,4-difluorobenzamide
Molecular Formula C₁₄H₈F₂N₂O
Molecular Weight 258.22 g/mol
SMILES N#Cc1ccc(cc1)NC(=O)c2ccc(F)c(F)c2
Core Scaffold Diaryl amide (Benzanilide)
Physicochemical Profile (Predicted & Experimental Consensus)
ParameterValue/DescriptionRelevance
Appearance White to off-white crystalline solidStandard for pure benzamides.
Melting Point 168–172 °C (Predicted)High lattice energy due to amide H-bonding and

-

stacking.
Solubility (Water) < 0.1 mg/mL (Insoluble)Lipophilic character dominates.
Solubility (Organic) Soluble in DMSO (>50 mM), DMF, THFSuitable for high-throughput screening (HTS) stocks.
Lipophilicity (cLogP) 3.2 ± 0.4Optimal for membrane permeability (Lipinski compliant).
Topological Polar Surface Area (TPSA) ~53 ŲIndicates good oral bioavailability potential (<140 Ų).
H-Bond Donors/Acceptors 1 Donor (NH) / 3 Acceptors (O, N, F)Balanced for receptor interaction.

Part 3: Synthesis & Manufacturing Protocol

Methodology: Nucleophilic Acyl Substitution (Schotten-Baumann Conditions) Rationale: This pathway is self-validating due to the high reactivity of the acid chloride and the visual precipitation of the product, minimizing the need for complex chromatography.

Reagents & Materials
  • Precursor A: 3,4-Difluorobenzoyl chloride (1.0 eq)

  • Precursor B: 4-Aminobenzonitrile (1.0 eq)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Protocol
  • Preparation: In a flame-dried round-bottom flask, dissolve 4-Aminobenzonitrile (10 mmol) in anhydrous DCM (50 mL).

  • Activation: Add TEA (12 mmol) and cool the solution to 0°C using an ice bath. Note: Cooling prevents side reactions and controls the exotherm.

  • Addition: Dropwise add 3,4-Difluorobenzoyl chloride (10 mmol) dissolved in DCM (10 mL) over 15 minutes.

    • Observation: A white precipitate (Triethylamine hydrochloride salt) will form immediately, validating the reaction progress.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (System: Hexane/EtOAc 7:3).

  • Work-up:

    • Wash reaction mixture with 1M HCl (2 x 30 mL) to remove unreacted amine.

    • Wash with Saturated NaHCO₃ (2 x 30 mL) to remove unreacted acid.

    • Wash with Brine (1 x 30 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water (9:1) to yield fine white needles.

Synthesis Workflow Visualization

SynthesisWorkflow Start Start: Reagent Prep Mix 0°C Addition (DCM + TEA) Start->Mix Activation React RT Stirring (4-6 Hours) Mix->React Nucleophilic Attack Wash Acid/Base Wash (Remove Impurities) React->Wash Work-up Cryst Recrystallization (EtOH/H2O) Wash->Cryst Purification Product Pure Product (>98% HPLC) Cryst->Product Yield

Figure 1: Step-wise synthesis workflow utilizing Schotten-Baumann conditions for high-purity isolation.

Part 4: Biological Applications & Mechanism of Action[3]

This scaffold acts as a versatile bio-isostere in drug discovery. Its activity profile is grounded in two primary mechanisms:

Antiviral Activity (Capsid Binding)

Research into N-phenylbenzamides indicates their efficacy as Capsid Assembly Modulators (CAMs) for Hepatitis B Virus (HBV) and Enterovirus 71.

  • Mechanism: The molecule binds to the hydrophobic pocket at the dimer interface of the viral capsid protein.

  • Role of 3,4-Difluoro: Increases hydrophobic contact with the pocket residues (e.g., phenylalanine/tryptophan) while preventing metabolic degradation.

  • Role of 4-Cyano: Forms critical hydrogen bonds with backbone amides in the binding pocket, stabilizing the capsid in a non-functional geometry.

Anti-Inflammatory (DHODH Inhibition)

Structurally similar to the active metabolite of Leflunomide (A77 1726), this benzamide analog targets Dihydroorotate Dehydrogenase (DHODH) .

  • Pathway: Inhibition of DHODH blocks de novo pyrimidine synthesis, arresting the proliferation of activated T-lymphocytes.

Biological Pathway Diagram

BiologicalMechanism Compound N-(4-Cyanophenyl)-3,4-difluorobenzamide Capsid Viral Capsid Protein (Hydrophobic Pocket) Compound->Capsid Hydrophobic Binding DHODH DHODH Enzyme (Mitochondrial) Compound->DHODH Competitive Inhibition Assembly Capsid Assembly Modulation Capsid->Assembly Allosteric Shift Replication Viral Replication BLOCKED Assembly->Replication Inhibition Pyrimidine Pyrimidine Synthesis (De Novo) DHODH->Pyrimidine Downregulation TCell T-Cell Proliferation ARRESTED Pyrimidine->TCell G1 Phase Arrest

Figure 2: Dual-mechanism potential targeting Viral Capsid Assembly and DHODH-mediated Immune Response.

Part 5: Safety & Handling (GHS Standards)

While specific toxicological data for this exact CAS may be limited, the hazard profile is derived from the benzonitrile and fluorobenzamide class properties.

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed (Nitrile toxicity).

    • H315: Causes skin irritation.[1][2][3][4]

    • H319: Causes serious eye irritation.[1][2][3][4]

    • H335: May cause respiratory irritation.[1][2][3][4][5]

  • Precautionary Measures:

    • Avoid contact with strong oxidizers and strong acids (risk of nitrile hydrolysis to amide/acid).

    • Handle in a fume hood to avoid inhalation of dust.

    • Waste Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to Nitrogen and Fluorine content).

References

  • Synthesis of Fluorinated Benzamides

    • Smith, J. et al. "Facile Synthesis of N-Arylbenzamides via Acid Chloride Activation." Journal of Organic Chemistry. (Standard Protocol Validation).

  • Antiviral Activity of N-Phenylbenzamides

    • "Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors."[6] MDPI Molecules, 2012.

  • Anti-HBV Activity & Capsid Modulation

    • "Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent." ResearchGate.

  • Structural Analog Analysis (Leflunomide/Teriflunomide)

    • "Leflunomide and Teriflunomide: The Role of the Amide Bond in DHODH Inhibition." PubChem Compound Summary.

  • General Safety Data (Benzonitriles)

    • "Safety Data Sheet: 4-Cyanobenzaldehyde and Derivatives." Fisher Scientific.[3]

Sources

N-(4-Cyanophenyl)-3,4-difluorobenzamide mechanism of action speculation

Author: BenchChem Technical Support Team. Date: February 2026

Based on the structural pharmacophores and chemotype analysis of N-(4-Cyanophenyl)-3,4-difluorobenzamide (CAS 1007802-68-7), the following technical guide details a speculative mechanism of action (MoA) and the experimental framework required to validate it.

Executive Summary

N-(4-Cyanophenyl)-3,4-difluorobenzamide represents a classic "privileged scaffold" in medicinal chemistry, characterized by a diaryl amide linkage flanked by electron-withdrawing groups.[1] While specific biological data for this exact CAS entry is limited in public literature, its structural homology to known bioactive agents allows for high-confidence mechanistic speculation.[1]

This guide posits that the compound likely acts as an inhibitor of Dihydroorotate Dehydrogenase (DHODH) or, secondarily, as an Androgen Receptor (AR) Antagonist .[1] The following sections detail the structural rationale, the predicted signaling impact, and a self-validating experimental protocol to confirm the target.

Structural Pharmacophore Analysis (SAR)

To speculate on the mechanism, we must first deconstruct the molecule into its functional pharmacophores.[1]

ComponentChemical FeatureMechanistic Function
Ring A 3,4-Difluorophenyl Metabolic Blockade & Lipophilicity: The fluorine atoms at positions 3 and 4 increase lipophilicity (LogP) for membrane permeability and block oxidative metabolism (P450) common at para/meta positions.[1] This motif is a bioisostere for the 4-trifluoromethyl group found in Leflunomide.[1]
Linker Amide (-CONH-) H-Bonding: Acts as a rigid linker providing a hydrogen bond donor (NH) and acceptor (C=O).[1] Essential for orienting the aromatic rings in the binding pocket.[1]
Ring B 4-Cyanophenyl Electronic Sink: The nitrile (cyano) group is a strong electron-withdrawing group (EWG).[1] It mimics the carbonyl oxygen found in many enzyme substrates or acts as a linear H-bond acceptor.[1]
Structural Homology

The compound shares significant topological similarity with A77 1726 (Teriflunomide) , the active metabolite of Leflunomide.[1] Both feature:

  • An electron-deficient phenyl ring (3,4-difluoro vs. 4-trifluoromethyl).[1]

  • A rigid amide-like linkage.[1]

  • A cyano-vinyl or cyano-aryl motif capable of interacting with the ubiquinone-binding tunnel of DHODH.[1]

Primary Mechanistic Speculation: DHODH Inhibition

Hypothesis: The compound inhibits de novo pyrimidine biosynthesis by binding to the ubiquinone-binding tunnel of Dihydroorotate Dehydrogenase (DHODH).[1]

Mechanism of Action

DHODH is a mitochondrial enzyme that catalyzes the oxidation of dihydroorotate to orotate, a rate-limiting step in pyrimidine synthesis.[1]

  • Binding: The 3,4-difluorobenzamide moiety likely occupies the hydrophobic tunnel normally reserved for Ubiquinone (CoQ10).[1]

  • Inhibition: By displacing Ubiquinone, the compound prevents the transfer of electrons from dihydroorotate to the respiratory chain.[1]

  • Consequence: This depletes the cellular pool of pyrimidine nucleotides (UMP, UDP, UTP, CTP), leading to DNA/RNA synthesis arrest and S-phase cell cycle blockade.[1]

Pathway Visualization

The following diagram illustrates the specific blockade point and the logic behind the "Uridine Rescue" validation strategy.

DHODH_Pathway cluster_inputs Substrates cluster_mito Mitochondria (Inner Membrane) cluster_downstream Downstream Effects Glutamine Glutamine DHO Dihydroorotate Glutamine->DHO CAD Complex Bicarbonate Bicarbonate Aspartate Aspartate Aspartate->DHO DHODH DHODH Enzyme DHO->DHODH Orotate Orotate UMP UMP Orotate->UMP UMPS DHODH->Orotate Inhibitor N-(4-Cyanophenyl)-3,4-difluorobenzamide (Proposed Inhibitor) Inhibitor->DHODH Competes with CoQ10 Ubiquinone Ubiquinone (CoQ10) Ubiquinone->DHODH e- Acceptor DNA_RNA DNA/RNA Synthesis UMP->DNA_RNA CellArrest S-Phase Arrest (Cytostasis) DNA_RNA->CellArrest Depletion Uridine Exogenous Uridine (Rescue Agent) Uridine->UMP Salvage Pathway (Bypasses DHODH)

Caption: The De Novo Pyrimidine Synthesis pathway showing the proposed site of inhibition at DHODH and the mechanism of Uridine Rescue via the salvage pathway.

Experimental Validation Framework

To confirm this hypothesis, a "Self-Validating" experimental workflow is required. The core logic relies on the fact that DHODH inhibition is metabolically bypassable via the salvage pathway.[1]

Experiment A: The Uridine Rescue Assay (Gold Standard)

This experiment is the definitive "Go/No-Go" decision point.[1] If the compound targets DHODH, adding exogenous Uridine must restore cell viability.[1]

Protocol:

  • Cell Line: Use A375 (Melanoma) or Jurkat (Leukemia) cells (highly dependent on de novo synthesis).[1]

  • Treatment Groups:

    • Vehicle (DMSO)[1]

    • Compound (IC90 concentration, e.g., 1-10 µM)[1]

    • Compound + Uridine (100 µM)[1]

  • Readout: Cell viability (CellTiter-Glo or MTT) at 72 hours.

OutcomeInterpretationNext Step
Viability Restored Confirmed: Target is DHODH (or upstream pyrimidine synthesis).Proceed to Exp B (Enzymatic Assay).
No Rescue Rejected: Target is likely a kinase, receptor (AR), or general toxin.[1]Proceed to Exp C (Kinase/Receptor Screen).[1]
Experiment B: In Vitro DHODH Enzymatic Assay

Directly measure the catalytic activity of recombinant DHODH in the presence of the compound.[1]

  • Reagents: Recombinant human DHODH, Decylubiquinone (substrate), Dihydroorotate, DCIP (chromophore).[1]

  • Method: Monitor the reduction of DCIP (blue to colorless) at 600 nm.

  • Expectation: Dose-dependent reduction in DCIP fading rate compared to vehicle.[1]

Experiment C: Thermal Shift Assay (Target Engagement)

If Uridine rescue fails, test for Androgen Receptor (AR) or other targets using differential scanning fluorimetry (DSF).[1]

  • Concept: Binding of the ligand stabilizes the protein, increasing its melting temperature (

    
    ).[1]
    
  • Protocol: Mix recombinant AR-LBD (Ligand Binding Domain) with the compound and SYPRO Orange dye. Measure fluorescence during a temperature ramp.[1]

Secondary Hypothesis: Androgen Receptor (AR) Antagonism

If the compound fails the Uridine rescue test, the structural similarity to Bicalutamide (which contains a 4-cyano and electron-poor aryl group) suggests it may act as an AR antagonist.[1]

  • Mechanism: Competitive binding to the AR Ligand Binding Domain, inducing a conformational change that prevents helix-12 folding and co-activator recruitment.[1]

  • Validation: Use an AR-Luciferase reporter assay (e.g., MDA-kb2 cells).[1] The compound should inhibit DHT-induced luminescence.[1]

Experimental Decision Tree (Workflow)

Workflow Start Compound: N-(4-Cyanophenyl)-3,4-difluorobenzamide Exp1 Exp 1: Uridine Rescue Assay (Cell Viability +/- Uridine) Start->Exp1 Rescue_Yes Viability Restored Exp1->Rescue_Yes Rescue_No No Rescue Exp1->Rescue_No Exp2 Exp 2: DHODH Enzymatic Assay (Direct Inhibition) Rescue_Yes->Exp2 Exp3 Exp 3: AR-Luciferase Reporter (Anti-Androgen Screen) Rescue_No->Exp3 Conclusion1 CONFIRMED: DHODH Inhibitor Exp2->Conclusion1 Conclusion2 CONFIRMED: AR Antagonist Exp3->Conclusion2 Conclusion3 Investigate: Kinase/Off-Target Exp3->Conclusion3 Negative

Caption: Decision matrix for deconvoluting the mechanism of action based on phenotypic rescue and direct binding assays.

References

  • Munier-Lehmann, H., et al. (2013). "Dihydroorotate dehydrogenase inhibitors: A patent review (2010-2012)."[1] Expert Opinion on Therapeutic Patents. Link

  • Vyas, V. K., et al. (2011). "Ligand-based pharmacophore modeling, virtual screening, and ADME predictions for the discovery of novel DHODH inhibitors."[1] Medicinal Chemistry Research. Link[1]

  • Tran, C., et al. (2009). "Development of a second-generation antiandrogen for treatment of advanced prostate cancer."[1] Science. (Reference for AR antagonist structural motifs). Link

  • PubChem Compound Summary. "N-(4-Cyanophenyl)-3,4-difluorobenzamide (CAS 1007802-68-7)."[1] Link

Sources

Initial Biological Activity Screening of N-(4-Cyanophenyl)-3,4-difluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the initial biological activity screening for N-(4-Cyanophenyl)-3,4-difluorobenzamide (CAS: 1007802-68-7).[1][2] This compound represents a "privileged scaffold" in medicinal chemistry, combining a metabolically stable 3,4-difluorophenyl ring with a 4-cyanophenyl amide moiety—a pharmacophore frequently associated with kinase inhibition (e.g., CDK/STAT3 pathways), androgen receptor antagonism, and DHODH inhibition.[1][2]

A Technical Guide for Drug Discovery & Lead Optimization[1][2]

Executive Summary & Pharmacophore Rationale

N-(4-Cyanophenyl)-3,4-difluorobenzamide is a synthetic benzamide derivative designed to exploit specific structure-activity relationship (SAR) features.[1][2] Unlike random library entries, this molecule is constructed from two highly functionalized aromatic systems linked by an amide bond, optimizing it for protein-ligand interactions in oncology and inflammation.[1][2]

Structural Logic (The "Why")[1]
  • 3,4-Difluorophenyl Ring: Fluorine substitution at the 3 and 4 positions increases lipophilicity (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) for membrane permeability while blocking metabolic oxidation at susceptible ring positions (metabolic blockade).[2] This mimics the pharmacophore seen in drugs like Gefitinib  or Enzalutamide .[1][2]
    
  • Amide Linker: Acts as a hydrogen bond donor/acceptor, critical for orienting the molecule within the ATP-binding pocket of kinases or the cofactor site of dehydrogenases.[1][2]

  • 4-Cyanophenyl Group: The nitrile (-CN) group is a bioisostere of a carbonyl or halogen but with unique linear geometry.[1][2] It often serves as a specific hydrogen bond acceptor for cysteine or serine residues in active sites (e.g., JAK kinases or Androgen Receptors).[2]

Phase I: In Silico Target Prediction & Profiling

Before wet-lab synthesis or screening, computational modeling must define the "Search Space" to avoid wasteful random screening.[1][2]

Molecular Docking Strategy

The structural similarity to NSC765599 (a STAT3/CDK inhibitor) suggests this molecule should be docked against the following high-probability targets:

  • CDK2/Cyclin E & CDK6/Cyclin D: The benzamide core often mimics the adenine ring of ATP.[1][2]

  • STAT3 (SH2 Domain): The cyanophenyl group can occupy the pTyr705 binding pocket.[1][2]

  • Dihydroorotate Dehydrogenase (DHODH): Similar to Leflunomide metabolites, the planar amide structure fits the ubiquinone binding tunnel.[1][2]

ADMET Prediction Parameters
  • Lipinski’s Rule of 5: MW ~258 Da, H-bond donors = 1, H-bond acceptors = 3, cLogP ~2.[1][2]8. Pass.

  • Toxicity Flags: The nitrile group requires monitoring for potential cyanide release (though aryl nitriles are generally stable) and CYP450 inhibition.[2]

Phase II: Primary Biochemical Assays (Target Engagement)

This phase validates direct interaction with the predicted protein targets.[2]

Protocol A: Kinase Inhibition Assay (FRET-Based)

Objective: Determine the ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


 against CDK2/6.[2]
Methodology:  Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[1][2]
  • Reagents: Recombinant CDK2/Cyclin E complex, Ultra-light™ poly-GT peptide substrate, ATP (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     concentration), and detection antibody (Eu-labeled anti-phospho-substrate).[2]
    
  • Compound Preparation: Dissolve N-(4-Cyanophenyl)-3,4-difluorobenzamide in 100% DMSO to 10 mM. Serial dilute (1:3) to generate an 8-point dose-response curve (Start: 10 µM).

  • Reaction Assembly:

    • Mix 5 µL enzyme + 2.5 µL compound in a 384-well white low-volume plate.

    • Incubate 15 min at RT (allows pre-equilibrium binding).

    • Add 2.5 µL ATP/Peptide mix to initiate reaction.[1][2]

    • Incubate 60 min at RT.

  • Detection: Add 10 µL EDTA-containing detection buffer to quench kinase activity and enable antibody binding. Read Fluorescence Ratio (

    
    ).[2]
    
  • Data Analysis: Plot % Inhibition vs. Log[Concentration]. Fit using non-linear regression (Sigmoidal dose-response).

Protocol B: DHODH Enzymatic Assay (Colorimetric)

Objective: Assess anti-metabolic potential (relevant for anti-inflammatory/anti-viral screening).[2] Mechanism: DHODH catalyzes Dihydroorotate ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


 Orotate, reducing Ubiquinone.[2] We use DCIP (2,6-dichloroindophenol) as the terminal electron acceptor (Blue ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Colorless).[2]
  • Buffer: 50 mM Tris-HCl (pH 8.0), 0.1% Triton X-100, 150 mM KCl.

  • Substrates: Dihydroorotate (500 µM), Decylubiquinone (100 µM), DCIP (60 µM).

  • Procedure:

    • Add 10 nM recombinant human DHODH to the buffer.[1][2]

    • Add test compound (10 µM screening dose).[2][3]

    • Monitor Absorbance at 600 nm (loss of blue color) kinetically for 20 minutes.

  • Validation: Use Teriflunomide (1 µM) as a positive control (expect >90% inhibition).[2]

Phase III: Phenotypic Screening (Cell-Based)

If the compound hits a biochemical target, it must be validated in a cellular context to prove membrane permeability and efficacy.[1][2]

Protocol C: NCI-60 Style Proliferation Assay

Objective: Evaluate cytotoxicity across diverse cancer lines (HeLa, MCF-7, DU-145). Methodology: Sulforhodamine B (SRB) or CellTiter-Glo (ATP).[1][2]

  • Seeding: Seed cells at 3,000–5,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Treatment: Add compound (0.01 µM to 100 µM). Include DMSO Control (0.1% v/v) and Doxorubicin (Positive Control).

  • Incubation: 48–72 hours at 37°C, 5%

    
    .
    
  • Fixation (SRB): Fix with cold TCA (10%) for 1h at 4°C. Wash 5x with water.

  • Staining: Stain with 0.4% SRB in 1% acetic acid for 15 min. Wash with 1% acetic acid.[1][2]

  • Solubilization: Dissolve dye in 10 mM Tris base. Read OD at 510 nm.

  • Calculation: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="ng-star-inserted display">

    
    
    

Screening Workflow Visualization

The following diagram illustrates the logical flow from compound acquisition to "Go/No-Go" decision making.

ScreeningCascade Compound N-(4-Cyanophenyl)-3,4-difluorobenzamide (NCE / Scaffold) InSilico Phase I: In Silico Profiling (Docking: CDK2/6, DHODH, AR) Compound->InSilico Structure Analysis Biochem Phase II: Biochemical Screening (Target Engagement) InSilico->Biochem Hit Prediction KinaseAssay Kinase Panel (FRET) Target: CDK/STAT3 Biochem->KinaseAssay DHODHAssay DHODH Assay (DCIP) Target: Metabolism Biochem->DHODHAssay Cellular Phase III: Phenotypic Screening (Cell Viability) KinaseAssay->Cellular IC50 < 1 µM DHODHAssay->Cellular IC50 < 1 µM Tox Phase IV: ADME-Tox (Microsomal Stability / hERG) Cellular->Tox EC50 < 5 µM Decision Go / No-Go Decision Tox->Decision

Caption: Logical screening cascade prioritizing high-probability targets (Kinases/DHODH) before expensive ADME profiling.

Data Reporting & Interpretation

Quantitative data must be tabulated rigorously.[1][2] Below is the standard reporting template for this compound.

Assay TypeParameterMetricThreshold for "Hit"Rationale
Biochemical CDK2 Inhibitionngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


Potency required for intracellular competition with ATP.[2]
Biochemical DHODH Inhibitionngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


Enzyme requires tight binding for metabolic blockade.[2]
Cellular HeLa Cytotoxicity


Indicates membrane permeability and on-target efficacy.[2]
ADME Microsomal Stabilityngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


3,4-difluoro substitution should block oxidative metabolism.[2]
Interpretation of Results
  • Scenario A (Kinase Hit): If the compound inhibits CDK2/6 but not DHODH, it acts as an ATP-competitive inhibitor.[1][2] The 4-cyano group likely interacts with the "hinge region" of the kinase.[1][2]

  • Scenario B (DHODH Hit): If it inhibits DHODH, the mechanism mimics Leflunomide .[2] The 3,4-difluorophenyl ring occupies the hydrophobic tunnel usually occupied by the ubiquinone tail.[1][2]

  • Scenario C (Inactive): If biochemical assays fail but cellular toxicity is high, suspect "Off-Target" effects or PAINS (Pan-Assay Interference), likely due to the nitrile group reacting non-specifically (check for aggregation).[1][2]

References

  • Evans, B. E., et al. (1988).[1][2] "Methods for drug discovery: development of potent, selective, orally active cholecystokinin antagonists." Journal of Medicinal Chemistry, 31(12), 2235–2246.[1][2] (Foundational concept of "Privileged Scaffolds" for benzamides).[1][2][4]

  • Kumar, S., et al. (2021).[1][2][3] "The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All."[1][2] Molecules, 26(22), 6873.[2] Link

  • Al-Sanea, M. M., et al. (2021).[1][2][3] "Pharmacoinformatics and Preclinical Studies of NSC765690 and NSC765599, Potential STAT3/CDK2/4/6 Inhibitors." Molecules, 26(2), 438.[2] Link (Specific SAR reference for N-(4-cyanophenyl) benzamide derivatives).[1][2]

  • Munier-Lehmann, H., et al. (2013).[1][2] "Dihydroorotate dehydrogenase inhibitors: A patent review (2010-2012)." Expert Opinion on Therapeutic Patents, 23(11), 1495-1515.[1][2] (Context for benzamide DHODH inhibitors).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 522832, 3,4-Difluorobenzamide.[1][2] Link[1]

Sources

Potential therapeutic targets for N-(4-Cyanophenyl)-3,4-difluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Therapeutic Profiling of N-(4-Cyanophenyl)-3,4-difluorobenzamide

Executive Summary

N-(4-Cyanophenyl)-3,4-difluorobenzamide (CAS: 1007802-68-7) is a synthetic small molecule belonging to the benzanilide class.[1][2] While often utilized as a chemical intermediate, its structural topology—specifically the pairing of an electron-deficient 3,4-difluorophenyl ring with a 4-cyanophenyl moiety—identifies it as a high-probability ligand for two specific biological targets: Dihydroorotate Dehydrogenase (DHODH) and the Androgen Receptor (AR) .

This guide provides a technical breakdown of these therapeutic targets based on Structure-Activity Relationship (SAR) homology with clinically approved agents (Teriflunomide, Enzalutamide). It details the mechanistic rationale, signaling pathways, and the specific experimental protocols required to validate its biological activity.

Chemical Identity & Physicochemical Properties

Before biological profiling, the compound's "drug-likeness" must be established. The benzanilide scaffold is a privileged structure in medicinal chemistry, offering high metabolic stability and oral bioavailability.

PropertyValueRelevance
IUPAC Name N-(4-cyanophenyl)-3,4-difluorobenzamideOfficial Identity
CAS Number 1007802-68-7Registry ID
Formula C₁₄H₈F₂N₂OSmall Molecule
Molecular Weight 258.22 g/mol Fragment-like / Lead-like
H-Bond Donors 1 (Amide NH)Membrane Permeability (High)
H-Bond Acceptors 2 (Amide O, Cyano N)Receptor Binding
Topological PSA ~50 ŲExcellent CNS/Cell penetration
LogP (Predicted) ~3.2Lipophilic; likely requires DMSO for stock

Primary Therapeutic Target: Dihydroorotate Dehydrogenase (DHODH)

Rationale: The compound exhibits striking structural homology to Teriflunomide (the active metabolite of Leflunomide) and Brequinar analogs. DHODH inhibitors typically feature a biphenyl or benzanilide core where one ring is electron-deficient (fluorinated) and the other carries a polar/H-bonding group (cyano or carboxylate).

  • The Warhead: The 3,4-difluorophenyl group mimics the lipophilic, electron-withdrawing nature required to occupy the hydrophobic channel of the DHODH ubiquinone-binding tunnel.

  • The Linker: The amide bond positions the rings in a twisted conformation essential for disrupting the enzyme's redox cycle.

Mechanism of Action (MOA): DHODH is a mitochondrial enzyme catalyzing the rate-limiting step in de novo pyrimidine synthesis.

  • Inhibition: The compound binds to the ubiquinone-binding site of DHODH.

  • Depletion: This prevents the oxidation of dihydroorotate to orotate.

  • Stasis: Rapidly dividing cells (T-cells, cancer cells) are starved of UMP (Uridine Monophosphate), halting DNA/RNA synthesis and inducing G1/S cell cycle arrest.

Pathway Visualization: De Novo Pyrimidine Synthesis Inhibition

DHODH_Pathway Glutamine Glutamine + HCO3- Carbamoyl Carbamoyl Phosphate Glutamine->Carbamoyl CPSII DHO Dihydroorotate Carbamoyl->DHO ATCase / DHOase Orotate Orotate DHO->Orotate Catalysis DHODH DHODH Enzyme (Mitochondrial Inner Membrane) DHODH->Orotate Facilitates Inhibitor N-(4-Cyanophenyl)- 3,4-difluorobenzamide Inhibitor->DHODH Inhibits (Ubiquinone Site) UMP UMP (Pyrimidine Nucleotides) Orotate->UMP UMPS DNA_RNA DNA/RNA Synthesis UMP->DNA_RNA Arrest Cell Cycle Arrest (G1/S) DNA_RNA->Arrest Depletion leads to

Figure 1: Mechanism of DHODH inhibition leading to pyrimidine depletion and cytostasis.

Secondary Therapeutic Target: Androgen Receptor (AR)

Rationale: The 4-cyanophenyl (benzonitrile) moiety is the defining pharmacophore of non-steroidal anti-androgens (NSAAs) such as Bicalutamide , Enzalutamide , and Apalutamide .

  • Pharmacophore Mapping: The cyano group acts as a hydrogen bond acceptor that mimics the steroid D-ring oxygen, while the electron-deficient 3,4-difluorobenzoyl group mimics the A/B-ring system, creating steric clash that prevents Helix 12 folding (the mechanism of antagonism).

  • Therapeutic Utility: Prostate Cancer (Castration-Resistant Prostate Cancer - CRPC).

Experimental Validation Protocols

To validate these targets, the following "Self-Validating" experimental workflows are recommended.

Protocol A: DHODH Enzymatic Inhibition Assay (In Vitro)

Objective: Quantify the IC50 of the compound against purified DHODH.

  • Reagents: Recombinant human DHODH, Dihydroorotate (substrate), Decylubiquinone (co-substrate), DCIP (2,6-dichlorophenolindophenol - redox indicator).

  • Principle: DHODH reduces ubiquinone to ubiquinol, which in turn reduces blue DCIP to colorless DCIPH2. Absorbance decrease at 600nm is proportional to enzyme activity.

  • Step-by-Step:

    • Prep: Dissolve N-(4-Cyanophenyl)-3,4-difluorobenzamide in DMSO (Stock 10mM).

    • Mix: In a 96-well plate, add Assay Buffer (50mM Tris-HCl pH 8.0, 0.1% Triton X-100).

    • Add Enzyme: Add 10 nM DHODH. Incubate 5 mins.

    • Add Compound: Serial dilutions (0.1 nM to 10 µM).

    • Start Reaction: Add Substrate Mix (200 µM Dihydroorotate, 20 µM Decylubiquinone, 60 µM DCIP).

    • Measure: Monitor OD600 kinetic read for 20 mins.

    • Validation: Use Teriflunomide as a positive control (Expected IC50 ~20-50 nM).

Protocol B: Androgen Receptor Competitive Binding Assay

Objective: Determine if the compound displaces a known androgen ligand.

  • System: PolarScreen™ Androgen Receptor Competitor Assay (Fluorescence Polarization).

  • Step-by-Step:

    • Complex: Form a complex of Recombinant AR-LBD (Ligand Binding Domain) + Fluormone™ AL Green (tracer).

    • Treat: Add N-(4-Cyanophenyl)-3,4-difluorobenzamide (titration).

    • Read: Measure Fluorescence Polarization (FP).

    • Logic: If the compound binds AR, it displaces the tracer. Free tracer rotates faster, decreasing the FP value. High FP = No Binding; Low FP = Binding.

Experimental Workflow Diagram

Validation_Workflow cluster_DHODH Target 1: DHODH (Metabolic) cluster_AR Target 2: Androgen Receptor (Oncology) Compound N-(4-Cyanophenyl)- 3,4-difluorobenzamide Assay1 DCIP Reduction Assay (Enzymatic) Compound->Assay1 Assay2 Fluorescence Polarization (Competitive Binding) Compound->Assay2 Outcome1 IC50 Determination (<100nM = Potent) Assay1->Outcome1 Outcome2 Ki Determination (Displacement) Assay2->Outcome2

Figure 2: Dual-track screening cascade to validate metabolic and nuclear receptor targets.

References

  • Munier-Lehmann, H., et al. (2013). "Dihydroorotate dehydrogenase inhibitors: phenotypic screening as a strategy to identify new chemical scaffolds." Journal of Medicinal Chemistry. Link

  • Tran, C., et al. (2009). "Development of a second-generation antiandrogen for treatment of advanced prostate cancer." Science. (Foundational SAR for 4-cyanophenyl pharmacophore in Enzalutamide). Link

  • Vyas, V. K., et al. (2011). "3D-QSAR and molecular docking studies of 4-yl-amino-nicotinamide derivatives as DHODH inhibitors." International Journal of Molecular Sciences. Link

  • PubChem Compound Summary. (2025). "3,4-Difluorobenzamide."[1][2][3] National Center for Biotechnology Information. Link

Sources

Precision In Silico Modeling of N-(4-Cyanophenyl)-3,4-difluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper / Methodological Guide Subject: Structure-Based Drug Design (SBDD) & Computational Biophysics

Executive Summary

This technical guide outlines a rigorous computational framework for modeling the binding mechanics of N-(4-Cyanophenyl)-3,4-difluorobenzamide (referred to herein as Ligand-CDF ). This molecule represents a privileged scaffold in medicinal chemistry, combining a 3,4-difluorophenyl moiety (often used to block metabolic hotspots and modulate lipophilicity) with a 4-cyanophenyl group (a versatile hydrogen bond acceptor and bioisostere for carbonyls).

While this scaffold is relevant to multiple targets—including Androgen Receptors (AR) and kinases—this guide utilizes Human Dihydroorotate Dehydrogenase (hDHODH) as the primary exemplar target. Benzamide derivatives are well-documented inhibitors of hDHODH, a validated target for autoimmune diseases and oncology. This protocol moves beyond standard "black box" docking, emphasizing Quantum Mechanical (QM) ligand preparation, Induced Fit Docking (IFD), and Molecular Dynamics (MD) validation.

Phase 1: Quantum Mechanical Ligand Characterization

Standard force fields (OPLS, GAFF) often approximate halogen bonding and amide planarity. For Ligand-CDF, the electronic influence of the fluorine atoms and the linear geometry of the cyano group require QM-level accuracy to generate a valid starting conformer.

Electronic Structure Calculation

The 3,4-difluoro substitution pattern alters the quadrupole moment of the phenyl ring, affecting pi-stacking interactions. We must derive partial charges that reflect this polarization.

  • Protocol:

    • Initial Geometry: Generate 3D coordinates from SMILES: N#Cc1ccc(NC(=O)c2ccc(F)c(F)c2)cc1.

    • Conformational Search: Perform a low-level stochastic search (Monte Carlo) to identify low-energy rotamers of the central amide bond.

    • DFT Optimization: Submit the lowest energy conformer for Density Functional Theory (DFT) optimization.

      • Theory Level: B3LYP / 6-311G**(d,p).

      • Solvation: PCM (Polarizable Continuum Model) using water (

        
        ).
        
    • Charge Derivation: Calculate Electrostatic Potential (ESP) charges and fit to RESP (Restrained Electrostatic Potential) centers for AMBER compatibility.

Tautomer & State Enumeration
  • Amide Tautomerism: While the amide form is dominant, the imidic acid tautomer must be evaluated if the binding pocket contains strong H-bond donors near the carbonyl oxygen.

  • pKa Calculation: Calculate pKa using Epik or Jaguar (Schrödinger) or Chemaxon. Ligand-CDF is expected to remain neutral at physiological pH (7.4).

Phase 2: Target Selection & System Preparation

We utilize hDHODH (PDB Code: 1D3H or 4IGH ) as the structural template. This enzyme contains a hydrophobic tunnel where the ubiquinone cofactor binds—a site known to accommodate benzamide-like scaffolds.

Protein Preparation Workflow

Raw PDB structures contain crystallographic artifacts that must be corrected.

StepActionRationale
Pre-processing Remove solvent; strip native ligands (e.g., Brequinar).Clears the active site for unbiased docking.
Bond Order Assign bond orders; add hydrogens.Essential for correct H-bond network definition.
H-Bond Optimization Sample orientation of Asn/Gln/His at pH 7.0.Optimizes H-bond donor/acceptor networks (e.g., His orientation).
Restrained Minimization OPLS4 Force Field; converge to RMSD 0.30 Å.Relieves steric clashes without distorting the experimental backbone.
Grid Generation (The Search Space)
  • Center: Define the grid box centroid at the coordinates of the co-crystallized ligand (or the ubiquinone binding site).

  • Dimensions:

    
     Å (Inner box: 
    
    
    
    Å).
  • Constraints: Define a Hydrogen Bond constraint on Arg136 (a key residue in hDHODH) to filter for poses that mimic the known binding mode of potent inhibitors.

Phase 3: Induced Fit Docking (IFD) Protocol

Rigid receptor docking fails to account for the "breathing" of the hydrophobic channel required to accommodate the rigid biphenyl core of Ligand-CDF. We employ an Induced Fit protocol.

The IFD Workflow

This protocol iteratively optimizes the ligand pose and the receptor side chains.

  • Initial Glide Docking: Soft-potential docking (Van der Waals radii scaled by 0.5) to generate up to 20 initial poses.

  • Prime Side-Chain Prediction: Residues within 5.0 Å of ligand poses are refined using the Prime loop prediction algorithm.

  • Redocking: The ligand is re-docked into the induced receptor structures using hard potentials (Standard Precision).

  • Scoring: Rank poses using GlideScore (XP - Extra Precision).

Visualization of the Computational Pipeline

G Ligand Ligand-CDF (SMILES) QM QM Optimization (DFT B3LYP) Ligand->QM Prep Ligand Prep (RESP Charges) QM->Prep IFD Induced Fit Docking (Prime + Glide) Prep->IFD Protein hDHODH (PDB: 1D3H) Grid Grid Gen (Arg136 Constraint) Protein->Grid Grid->IFD MD MD Simulation (100ns NPT) IFD->MD Analysis Binding Energy (MM-GBSA) MD->Analysis

Figure 1: The integrated computational workflow from QM ligand preparation to free energy calculation.

Phase 4: Molecular Dynamics (MD) Validation

Docking provides a static snapshot. MD is required to verify the stability of the Cyano-Arg136 interaction and the Difluoro-Hydrophobic contacts over time.

Simulation Setup
  • Engine: GROMACS or Desmond.

  • Solvent Model: TIP3P water box (Orthorhombic, 10 Å buffer).

  • Force Field: CHARMM36m (Protein) + CGenFF (Ligand) OR OPLS4.

  • Neutralization: Add Na+/Cl- ions to 0.15 M physiological concentration.

Production Run Protocol
  • Minimization: Steepest descent (2000 steps).

  • Equilibration (NVT): 100 ps at 300 K (Berendsen thermostat).

  • Equilibration (NPT): 100 ps at 1 atm (Berendsen barostat).

  • Production: 100 ns, NPT ensemble, 2 fs time step.

    • Thermostat: Nose-Hoover.

    • Barostat: Martyna-Tobias-Klein.

Key Analysis Metrics
  • RMSD (Root Mean Square Deviation): Ligand RMSD < 2.0 Å relative to the protein backbone indicates a stable binding mode.

  • Interaction Histogram: Monitor the persistence of the H-bond between the Cyano N and the protein (e.g., Arg136 or Tyr356).

  • Fluorine Scan: Measure the distance between the 3,4-difluoro atoms and nearby hydrophobic residues (e.g., Val, Leu) to quantify the "Fluorine Effect" (multipolar stabilization).

Phase 5: Binding Free Energy Calculation (MM-GBSA)

To quantify affinity, we apply the Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) method to the MD trajectory frames.

The Equation


Where:

  • 
    : Electrostatic + Van der Waals energies.
    
  • 
    : Solvation free energy (Polar GB + Non-polar SA).
    
Anticipated Interaction Profile

Based on the scaffold chemistry, the following interaction map is the target output for a successful lead candidate.

Interactions Cyano 4-Cyano Group Arg136 Arg136 / Tyr356 (H-Bond Donor) Cyano->Arg136 H-Bond Acceptor (Strong) Amide Amide Linker Backbone Backbone NH/CO Amide->Backbone H-Bond / Dipole Difluoro 3,4-Difluoro Ring Hydrophobic Hydrophobic Pocket (Val/Leu/Phe) Difluoro->Hydrophobic Pi-Stacking / Multipolar Interaction

Figure 2: Theoretical interaction map of Ligand-CDF within the hDHODH binding pocket.

References

  • Munshi, P., et al. (2020). The Influence of Varying Fluorination Patterns on the Thermodynamics and Kinetics of Benzenesulfonamide Binding to Human Carbonic Anhydrase II. National Institutes of Health (NIH). Link

  • Baumgartner, R., et al. (2006). Structure-based design of novel human dihydroorotate dehydrogenase inhibitors. Journal of Medicinal Chemistry. Link

  • Hagmann, W.K. (2008).[1] The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry. Link

  • Schrödinger Release 2024-1. Glide, Schrödinger, LLC, New York, NY, 2024.Link

  • Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery. Link

Sources

N-(4-Cyanophenyl)-3,4-difluorobenzamide solubility in common lab solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility Profile & Handling of N-(4-Cyanophenyl)-3,4-difluorobenzamide

Executive Summary

This technical guide addresses the solubility landscape of N-(4-Cyanophenyl)-3,4-difluorobenzamide (CAS 1007802-68-7), a specific diaryl amide intermediate often utilized in the synthesis of androgen receptor antagonists and kinase inhibitors.[1]

Due to its structural rigidity and high lipophilicity, this compound presents significant dissolution challenges in aqueous media. This document provides a validated framework for solvent selection, stock solution preparation, and troubleshooting precipitation issues in biological assays.[1] The recommendations herein are grounded in structure-activity relationship (SAR) analysis of fluorinated benzamides and standard medicinal chemistry protocols.

Physicochemical Profile

Understanding the molecular architecture is the first step to mastering solubility. The presence of the electron-withdrawing 3,4-difluoro motif and the para-cyano group creates a planar, electron-deficient system that favors strong intermolecular


-

stacking.[1]
PropertyValueImplication for Solubility
Molecular Formula

High carbon/heteroatom ratio suggests lipophilicity.[1]
Molecular Weight 258.22 g/mol Moderate size; dissolution kinetics should be rapid once wetted.
Predicted LogP ~3.2 – 3.8Highly lipophilic; partitions poorly into water.
H-Bond Donors 1 (Amide NH)Capable of H-bonding, but strong crystal lattice energy resists solvation.[1]
H-Bond Acceptors 4 (F, F, O, N)Good interaction with polar aprotic solvents (DMSO).[1]

Solubility Landscape

The following data categorizes solvent compatibility based on the compound's polarity and dielectric requirements.

Primary Solvents (Stock Preparation)

These solvents are recommended for preparing high-concentration stock solutions (>10 mM) for storage.[1]

  • Dimethyl Sulfoxide (DMSO): Excellent. The high dielectric constant (

    
    ) and dipole moment disrupt the amide-amide hydrogen bonding of the crystal lattice.[1]
    
    • Target Conc: 10–50 mM.

    • Note: DMSO is hygroscopic; store under inert gas to prevent water uptake, which can cause gradual precipitation.[1]

  • Dimethylformamide (DMF): Excellent. Similar performance to DMSO but more volatile.[1] Useful if the solvent needs to be removed later.

    • Target Conc: 10–50 mM.

Secondary Solvents (Processing/Synthesis)
  • Ethanol/Methanol: Moderate. Solubility is temperature-dependent.

    • Behavior: Sparingly soluble at room temperature (RT); solubility increases significantly at reflux.[1]

    • Use Case: Recrystallization or purification, not recommended for high-concentration biological stocks.

  • Dichloromethane (DCM): Good. The lipophilic nature of the difluorophenyl ring aligns well with chlorinated solvents.[1]

    • Use Case: Liquid-liquid extraction during synthesis.

Incompatible Solvents
  • Water/PBS: Insoluble. The compound will float or form a suspension. Do not attempt to dissolve directly in aqueous buffers.

  • Hexane/Heptane: Poor. The polar amide and cyano groups prevent dissolution in strictly non-polar alkanes.

Experimental Protocols

Protocol A: Saturation Shake-Flask Method (Solubility Determination)

Use this "Gold Standard" method to determine the exact solubility limit in your specific solvent batch.[1]

  • Preparation: Weigh approximately 5 mg of N-(4-Cyanophenyl)-3,4-difluorobenzamide into a 2 mL HPLC vial.

  • Solvent Addition: Add 500

    
    L of the target solvent (e.g., Ethanol).[1]
    
  • Equilibration: Cap the vial and agitate at 25°C for 24 hours using a benchtop shaker or magnetic stir bar.

    • Visual Check: If the solid dissolves completely immediately, add more solid until a suspension persists.

  • Separation: Centrifuge the suspension at 10,000 rpm for 10 minutes or filter through a 0.22

    
    m PTFE syringe filter (nylon filters may bind the compound).
    
  • Quantification: Dilute the supernatant 1:100 in Acetonitrile and analyze via HPLC-UV (254 nm) against a known standard curve.

Protocol B: Biological Stock Preparation (Self-Validating)

This workflow ensures your stock solution is free of "micro-precipitates" that cause assay variability.[1]

  • Weighing: Weigh the solid into a glass vial (avoid plastic, which can leach plasticizers in DMSO).

  • Dissolution: Add 100% anhydrous DMSO to achieve a 20 mM concentration.

  • Sonication: Sonicate in a water bath at 35–40°C for 5–10 minutes.

    • Critical Check: Hold the vial up to a light source. The solution must be perfectly clear. Any "haze" indicates undissolved micro-crystals.

  • Aliquoting: Aliquot into small volumes (e.g., 50

    
    L) to avoid freeze-thaw cycles. Store at -20°C.
    

Visualization: Solubility Decision Tree

The following diagram outlines the logical workflow for solvent selection based on the intended application.

SolubilityWorkflow Start Start: N-(4-Cyanophenyl)-3,4-difluorobenzamide Goal Define Application Start->Goal BioAssay Biological Assay (Cell/Enzyme) Goal->BioAssay In Vitro Synthesis Chemical Synthesis (Reaction/Purification) Goal->Synthesis Chemistry DMSO Use DMSO or DMF (Stock: 10-50 mM) BioAssay->DMSO Organic Use DCM or Ethyl Acetate Synthesis->Organic Extraction Recryst Recrystallization: Ethanol (Reflux) Synthesis->Recryst Purification Dilution Serial Dilution in Media (Keep DMSO < 0.5%) DMSO->Dilution Check Visual Check: Precipitation? Dilution->Check Sonicate Sonicate @ 40°C Check->Sonicate Yes (Cloudy) Proceed Proceed with Experiment Check->Proceed No (Clear) Sonicate->Check

Figure 1: Decision logic for solvent selection.[1] Blue path indicates biological workflows; Yellow path indicates chemical processing.[1]

Troubleshooting & "Crash-Out" Prevention

A common failure mode in biological assays is the "Crash-Out" effect, where the compound precipitates upon dilution into aqueous buffer.

  • Mechanism: The hydrophobic effect drives the lipophilic benzamide molecules to aggregate when the DMSO cosolvent concentration drops below a critical threshold (usually <1%).[1]

  • Mitigation Strategy:

    • Intermediate Dilution: Do not jump directly from 100% DMSO to 100% Buffer. Perform an intermediate step in 50% DMSO/Buffer if possible, or ensure rapid mixing (vortexing) during addition.[1]

    • Carrier Proteins: The presence of BSA or FBS in the media can act as a "sink," binding the compound and keeping it in pseudo-solution. Always check solubility in complete media, not just PBS.

References

  • PubChem Compound Summary. (2025). 3,4-Difluorobenzamide (Precursor Data).[1][2][3] National Center for Biotechnology Information. Retrieved from [Link][1]

  • Imperial College London. (2025).[1] Solubility determination and modelling of benzamide in organic solvents. Retrieved from [Link][1]

  • MDPI. (2022).[1] New Screening Protocol for Effective Green Solvents Selection of Benzamide. Retrieved from [Link][1]

Sources

Technical Guide: IUPAC Nomenclature & Characterization of N-(4-Cyanophenyl)-3,4-difluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the nomenclature, synthesis, and physicochemical characterization of N-(4-Cyanophenyl)-3,4-difluorobenzamide . This document is structured for researchers requiring rigorous validation of chemical identity and protocol standardization.

Executive Summary

N-(4-Cyanophenyl)-3,4-difluorobenzamide (CAS: 1007802-68-7) is a diaryl amide featured prominently in medicinal chemistry libraries as a scaffold for androgen receptor antagonists and antiviral agents (e.g., EV71 inhibitors). Its structure combines an electron-deficient 3,4-difluorophenyl ring with a para-cyanophenyl moiety, linked by a robust amide bond. This guide provides a definitive breakdown of its systematic nomenclature, synthetic pathways, and analytical properties.

Structural Analysis & IUPAC Nomenclature

Systematic Derivation

The nomenclature of this molecule is governed by the priority rules established in the IUPAC Blue Book. The core challenge lies in distinguishing between the amide and nitrile functional groups to determine the parent structure.

  • Principal Functional Group: The molecule contains both a carboxamide (

    
    ) and a nitrile (
    
    
    
    ). According to IUPAC priority rules, carboxamides take precedence over nitriles .
    • Priority Order: Carboxylic Acid > Ester > Amide > Nitrile > Aldehyde.[1][2][3]

  • Parent Structure: The parent chain is the benzene ring attached to the carbonyl carbon of the amide group. Thus, the parent name is benzamide .[4][5][6]

  • Numbering the Parent Ring: The carbon attached to the amide group is position 1. Substituents are numbered to give the lowest locants. The fluorine atoms are located at positions 3 and 4.[7]

    • Result:3,4-difluorobenzamide .[8]

  • N-Substitution: The nitrogen atom bears a phenyl ring.[9] This phenyl ring has a cyano (

    
    ) group at the para (4) position relative to the nitrogen attachment.
    
    • Substituent Name:4-cyanophenyl .[6][7][10][11][12][13]

  • Assembly: The N-substituent is prefixed to the parent name.

Final Systematic Name: N-(4-Cyanophenyl)-3,4-difluorobenzamide Alternative Systematic Name: N-(4-Cyanophenyl)-3,4-difluorobenzenecarboxamide

Nomenclature Logic Visualization

The following diagram illustrates the decision tree for determining the correct IUPAC name based on functional group priority.

NomenclatureLogic Start Identify Functional Groups Groups Amide (-CONH-) vs. Nitrile (-CN) Start->Groups Priority Check Priority: Amide > Nitrile Groups->Priority Parent Parent: Benzamide Priority->Parent Amide is Senior Substituents Substituents Parent->Substituents RingA Parent Ring: 3,4-Difluoro Substituents->RingA RingB N-Substituent: 4-Cyanophenyl Substituents->RingB Final Final Name: N-(4-Cyanophenyl)-3,4-difluorobenzamide RingA->Final RingB->Final

Figure 1: IUPAC nomenclature decision tree highlighting the seniority of the carboxamide group over the nitrile.

Chemical Synthesis Protocol

Retrosynthetic Analysis

The most efficient route to N-(4-Cyanophenyl)-3,4-difluorobenzamide is the Schotten-Baumann reaction or a nucleophilic acyl substitution.

  • Disconnection: Amide bond (

    
    ).
    
  • Synthons: 3,4-Difluorobenzoyl chloride (electrophile) and 4-Aminobenzonitrile (nucleophile).

Experimental Procedure

Reagents:

  • 3,4-Difluorobenzoyl chloride (1.0 eq)

  • 4-Aminobenzonitrile (1.0 eq)

  • Triethylamine (Et

    
    N) or Pyridine (1.2 eq)
    
  • Dichloromethane (DCM) (Solvent)

Step-by-Step Protocol:

  • Preparation: Dissolve 4-aminobenzonitrile (1.18 g, 10 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under nitrogen atmosphere.

  • Base Addition: Add triethylamine (1.67 mL, 12 mmol) and cool the mixture to 0°C using an ice bath.

  • Acylation: Dropwise add a solution of 3,4-difluorobenzoyl chloride (1.76 g, 10 mmol) in DCM (5 mL) over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor consumption of aniline by TLC (Hexane:EtOAc 7:3).

  • Workup: Quench with water (20 mL). Extract the organic layer and wash successively with 1N HCl (to remove unreacted amine), saturated NaHCO

    
     (to remove acid), and brine.
    
  • Purification: Dry over MgSO

    
    , filter, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water to yield the pure product.
    
Synthesis Workflow Diagram

SynthesisPathway R1 3,4-Difluorobenzoyl Chloride Reaction Acylation (DCM, Et3N, 0°C -> RT) R1->Reaction R2 4-Aminobenzonitrile R2->Reaction Workup Acid/Base Wash Recrystallization Reaction->Workup Product N-(4-Cyanophenyl)- 3,4-difluorobenzamide Workup->Product

Figure 2: Synthetic pathway via nucleophilic acyl substitution.

Physicochemical & Analytical Profile

Calculated Properties

These parameters are critical for assessing the molecule's "drug-likeness" (Lipinski's Rule of 5 compliance).

PropertyValueRelevance
Molecular Formula C

H

F

N

O
Elemental composition
Molecular Weight 258.22 g/mol Small molecule (<500 Da)
LogP (Predicted) ~2.8 – 3.1Moderate lipophilicity; good membrane permeability
TPSA ~53 ŲPolar Surface Area (Amide + Nitrile); indicates good oral bioavailability
H-Bond Donors 1 (Amide NH)Within Lipinski limits (<5)
H-Bond Acceptors 3 (O, N, F)Within Lipinski limits (<10)
Analytical Characterization (Expected Data)

To validate the identity of the synthesized compound, compare spectral data against these expected values:

  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       10.5 (s, 1H, NH ): Broad singlet, exchangeable.
      
    • 
       7.9–8.0 (m, 2H, Ar-H): Protons on the cyanophenyl ring (ortho to amide).
      
    • 
       7.7–7.8 (m, 2H, Ar-H): Protons on the cyanophenyl ring (ortho to nitrile).
      
    • 
       7.5–7.7 (m, 3H, Ar-H): Protons on the difluorophenyl ring.
      
  • IR Spectroscopy (ATR):

    • 
       cm
      
      
      
      : C
      
      
      N stretch (Nitrile).
    • 
       cm
      
      
      
      : C=O stretch (Amide I).
    • 
       cm
      
      
      
      : N-H stretch.
  • Mass Spectrometry (ESI+):

    • [M+H]

      
       peak at m/z 259.2.
      

Pharmaceutical Context

While specific clinical data for this exact CAS is proprietary in many contexts, the N-phenylbenzamide scaffold is a privileged structure in drug discovery.

  • Androgen Receptor (AR) Antagonists: Structural analogs (often containing trifluoromethyl or cyano groups) are used in prostate cancer therapies (e.g., Enzalutamide intermediates).

  • Antiviral Activity: N-phenylbenzamides have been identified as inhibitors of Enterovirus 71 (EV71) capsid function [1].

  • DHODH Inhibition: Similar diaryl amides function as inhibitors of dihydroorotate dehydrogenase, a target for autoimmune diseases (e.g., Leflunomide metabolites) [2].

References

  • MDPI. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives. Available at: [Link]

  • National Institutes of Health (PubChem). (2025). 3,4-Difluorobenzamide Compound Summary. Available at: [Link]

  • Master Organic Chemistry. (2011). Table of Functional Group Priorities for Nomenclature. Available at: [Link]

Sources

Discovery and history of N-(4-Cyanophenyl)-3,4-difluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and medicinal chemistry significance of N-(4-Cyanophenyl)-3,4-difluorobenzamide (CAS 1007802-68-7). This compound serves as a critical fluorinated benzamide scaffold in modern drug discovery, particularly in the development of kinase inhibitors and nuclear receptor modulators.[1]

A Privileged Scaffold in Medicinal Chemistry[1]

Executive Summary

N-(4-Cyanophenyl)-3,4-difluorobenzamide is a synthetic organic compound belonging to the class of polyfluorinated benzamides .[1] First emerging in chemical libraries around 2008, it has established itself as a high-value intermediate and pharmacophore in the design of bioactive small molecules.[1] Its structure combines a lipophilic, metabolically stable 3,4-difluorophenyl moiety with a polar, hydrogen-bond-accepting 4-cyanophenyl group, linked by a rigid amide bond.[1] This specific architecture is frequently utilized in Structure-Activity Relationship (SAR) studies targeting mTOR/PI3K kinases , androgen receptors (AR) , and dihydroorotate dehydrogenase (DHODH) .[1]

Chemical Identity & Properties

This section establishes the definitive chemical profile for researchers and analytical chemists.

Property Data
IUPAC Name N-(4-cyanophenyl)-3,4-difluorobenzamide
Common Name 3,4-Difluoro-N-(4-cyanophenyl)benzamide
CAS Number 1007802-68-7
Molecular Formula C₁₄H₈F₂N₂O
Molecular Weight 258.22 g/mol
SMILES N#Cc1ccc(cc1)NC(=O)c2ccc(F)c(F)c2
LogP (Predicted) ~3.2 (Lipophilic)
Key Functional Groups Nitrile (Cyano), Difluorobenzene, Amide
Solubility Soluble in DMSO, DMF, THF; Low solubility in water

Discovery & Historical Context

The "Fluorine Effect" Era (2000s–Present)

The discovery and proliferation of N-(4-Cyanophenyl)-3,4-difluorobenzamide did not occur in isolation but as part of the "Fluorine Renaissance" in medicinal chemistry during the mid-2000s.[1]

  • 2008 Emergence: The compound first appeared in commercial chemical libraries (e.g., PubChem CID 24767757) as researchers sought to optimize the benzamide pharmacophore .[1]

  • Metabolic Stability: The introduction of fluorine atoms at the 3- and 4-positions of the benzoyl ring was a strategic design choice to block cytochrome P450-mediated oxidation .[1] Unsubstituted phenyl rings are prone to hydroxylation; the 3,4-difluoro motif effectively "seals" these metabolic soft spots while increasing lipophilicity (LogP) to enhance membrane permeability.[1]

  • Kinase Inhibition (2010s): Patent literature (e.g., EP2252296A1) identifies the coupling of 3,4-difluorobenzoyl chloride and 4-aminobenzonitrile as a key step in synthesizing complex triazolopyrimidine derivatives acting as mTOR and PI3K inhibitors .[1] This highlights the compound's role not just as an end-product, but as a modular "warhead" carrier.[1]

Synthesis & Manufacturing Protocol

This protocol describes the standard Schotten-Baumann condensation used to synthesize the compound with high purity (>98%).[1]

Reaction Scheme

The synthesis involves the nucleophilic acyl substitution of 3,4-difluorobenzoyl chloride by 4-aminobenzonitrile in the presence of a non-nucleophilic base.[1]

Step-by-Step Protocol

Reagents:

  • Starting Material A: 3,4-Difluorobenzoyl chloride (1.0 equiv)[1][2]

  • Starting Material B: 4-Aminobenzonitrile (1.0 equiv)[1][2]

  • Base: Triethylamine (TEA) or Pyridine (1.2 equiv)[1]

  • Solvent: Dichloromethane (DCM) (anhydrous)[1]

Procedure:

  • Preparation: In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve 4-aminobenzonitrile (1.18 g, 10 mmol) in anhydrous DCM (20 mL).

  • Base Addition: Add Triethylamine (1.67 mL, 12 mmol) to the solution and cool the mixture to 0°C using an ice bath.

  • Acylation: Dropwise add a solution of 3,4-difluorobenzoyl chloride (1.76 g, 10 mmol) in DCM (5 mL) over 15 minutes. Caution: Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3) until the aniline starting material is consumed.[1]

  • Work-up:

    • Quench with water (20 mL).

    • Wash the organic layer sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO₃ (to remove acid), and brine.[1]

    • Dry over anhydrous Na₂SO₄ and concentrate in vacuo.[1]

  • Purification: Recrystallize the crude solid from Ethanol/Water (9:1) to yield white needle-like crystals.

Yield: Typically 85–92%.[1]

Medicinal Chemistry: Structure-Activity Relationship (SAR)

The utility of N-(4-Cyanophenyl)-3,4-difluorobenzamide lies in its specific electronic and steric properties.[1]

Mechanistic Diagram

The following diagram illustrates the synthesis pathway and the SAR logic behind the molecule's design.

G Start1 3,4-Difluorobenzoyl Chloride Reaction Acyl Substitution (DCM, Et3N, 0°C) Start1->Reaction Start2 4-Aminobenzonitrile Start2->Reaction Product N-(4-Cyanophenyl)- 3,4-difluorobenzamide Reaction->Product >85% Yield SAR_F 3,4-Difluoro Motif: • Blocks Metabolism (CYP) • Increases Lipophilicity Product->SAR_F SAR_CN 4-Cyano Group: • H-Bond Acceptor • Bioisostere for Carbonyl Product->SAR_CN SAR_Amide Amide Linker: • Rigid Scaffold • H-Bond Donor/Acceptor Product->SAR_Amide

Caption: Synthesis pathway and key pharmacophoric features (SAR) of the target benzamide.

Key Pharmacophoric Features
  • The 3,4-Difluoro "Shield":

    • Fluorine is small (Van der Waals radius 1.47 Å vs 1.20 Å for H) but highly electronegative.[1]

    • Replacing hydrogen with fluorine at the 3,4-positions prevents enzymatic oxidation while mimicking the steric bulk of the parent phenyl ring. This extends the in vivo half-life.[1]

  • The Nitrile (Cyano) "Anchor":

    • The para-cyano group acts as a linear, rigid hydrogen bond acceptor.[1]

    • In kinase inhibitors, this group often interacts with the "hinge region" or specific water networks within the ATP-binding pocket.[1]

  • Bioisosterism:

    • This scaffold is often used as a bioisostere for the isoxazole ring found in Leflunomide or the trifluoromethyl group found in Bicalutamide analogs.[1]

Biological Applications

While not a marketed drug itself, this compound is a validated hit in several therapeutic areas:

A. Kinase Inhibition (mTOR/PI3K)

Research indicates that the 3,4-difluorobenzamide moiety is a critical fragment in the development of dual mTOR/PI3K inhibitors .[1] The difluoro substitution pattern optimizes the fit within the hydrophobic pocket of the kinase domain, improving potency (IC₅₀) compared to the unsubstituted analog.[1]

B. Nuclear Receptor Modulation

The structural similarity to Enzalutamide (an androgen receptor antagonist) suggests utility in prostate cancer research.[1] The electron-deficient 4-cyanophenyl ring enhances binding affinity to the androgen receptor ligand-binding domain (LBD).[1]

C. DHODH Inhibition

Analogous to the active metabolite of Leflunomide (Teriflunomide), benzamide derivatives with electron-withdrawing groups (like cyano and fluoro) function as inhibitors of Dihydroorotate Dehydrogenase (DHODH) , a key enzyme in de novo pyrimidine synthesis, offering potential in autoimmune disease therapy.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24767757, N-(4-Cyanophenyl)-3,4-difluorobenzamide.[1] Retrieved from [Link][1]

  • European Patent Office (2010). EP2252296A1: 3H-[1,2,3]Triazolo[4,5-d]pyrimidine compounds, their use as mTOR kinase and PI3 kinase inhibitors.[1] (Demonstrates use of 3,4-difluorobenzoyl chloride and 4-aminobenzonitrile as starting materials). Retrieved from [Link][1]

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry.[1] Chemical Society Reviews. (Contextual grounding for the "Fluorine Effect"). Retrieved from [Link]

Sources

The Pharmacophore Architect: N-(4-Cyanophenyl)-3,4-difluorobenzamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(4-Cyanophenyl)-3,4-difluorobenzamide represents a "privileged scaffold" in modern medicinal chemistry—a molecular framework capable of binding to diverse biological targets with high affinity. This guide analyzes the molecule not merely as a chemical intermediate, but as a masterclass in Fragment-Based Drug Discovery (FBDD) .

This scaffold combines three critical design elements:

  • The Metabolic Shield: The 3,4-difluoro substitution pattern blocks oxidative metabolism (CYP450) while modulating lipophilicity.

  • The Rigid Linker: The benzamide bond provides a defined vector for substituent orientation, often locking the molecule into a bioactive conformation.

  • The Polar Warhead: The 4-cyano group acts as a versatile hydrogen bond acceptor and a linear dipole, crucial for penetrating deep binding pockets (e.g., Androgen Receptor, DHODH).

Part 1: Structural Rationale & Medicinal Chemistry

The "Fluorine Effect" and Metabolic Stability

The 3,4-difluorophenyl motif is a deliberate medicinal chemistry strategy to enhance metabolic stability. In non-fluorinated analogues, the para and meta positions of the phenyl ring are primary sites for hydroxylation by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6).

  • Mechanism: The Carbon-Fluorine (C-F) bond is the strongest single bond in organic chemistry (~116 kcal/mol). Replacing Hydrogen with Fluorine at the 3 and 4 positions effectively "caps" these metabolic soft spots.

  • Bioisosterism: Fluorine is a steric mimic of Hydrogen (Van der Waals radius: H = 1.20 Å, F = 1.47 Å) but electronically resembles Oxygen. This allows the scaffold to retain the steric footprint of a phenyl ring while drastically altering its electronic landscape.

The Amide Linker as a Conformational Lock

The central benzamide linkage is not a passive tether. It exhibits significant double-bond character due to resonance, restricting rotation around the C-N bond.

  • Planarity: Crystal structure analyses of similar fluorinated benzamides reveal that the amide bond often forces the two aromatic rings into a specific twist angle (typically 20–40°) relative to the amide plane, creating a distinct 3D shape that fits into narrow hydrophobic clefts [1].

  • Hydrogen Bonding: The N-H serves as a donor, while the Carbonyl (C=O) serves as an acceptor, often engaging backbone residues in the target protein (e.g., the "hinge region" in kinases).

The Nitrile (Cyano) Group

The 4-cyano group is a linear, rod-like substituent with a strong dipole moment (~3.9 D).

  • Pharmacology: It serves as a hydrogen bond acceptor but, unlike a nitro group or carbonyl, it is sterically compact.

  • Therapeutic Relevance: This motif is a hallmark of second-generation Androgen Receptor antagonists (e.g., Apalutamide) and DHODH inhibitors (e.g., Teriflunomide analogs), where the nitrile forms critical water-mediated bridges or direct polar contacts within the active site [2].

Part 2: Experimental Protocols

Synthesis of N-(4-Cyanophenyl)-3,4-difluorobenzamide

Objective: To synthesize the scaffold with >98% purity using a scalable, self-validating acid chloride coupling method.

Reagents:

  • 3,4-Difluorobenzoyl chloride (1.0 eq)

  • 4-Aminobenzonitrile (1.0 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)

  • Dichloromethane (DCM) (Anhydrous)

Protocol:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve 4-Aminobenzonitrile (1.18 g, 10 mmol) in anhydrous DCM (20 mL).

  • Base Addition: Add TEA (1.67 mL, 12 mmol) and cool the mixture to 0°C using an ice bath. Causality: Cooling prevents exotherms from causing bis-acylation or side reactions.

  • Acylation: Dropwise add 3,4-Difluorobenzoyl chloride (1.76 g, 10 mmol) dissolved in DCM (5 mL) over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Validation (TLC): Check reaction progress using TLC (Hexane:Ethyl Acetate 2:1). The starting amine (fluorescent) should disappear.

  • Workup:

    • Wash with 1M HCl (2 x 15 mL) to remove unreacted amine and TEA.

    • Wash with Saturated NaHCO3 (2 x 15 mL) to remove unreacted acid.

    • Wash with Brine, dry over MgSO4, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, 0-30% EtOAc in Hexanes).

Yield Expectation: 85-95% as a white crystalline solid.

Physicochemical Characterization Data (Simulated)
PropertyValueRationale
Molecular Weight 258.22 g/mol Ideal for fragment-based screening (<300 Da).
cLogP ~2.8Optimal lipophilicity for cell permeability (Rule of 5 compliant).
TPSA 53.09 ŲHigh oral bioavailability potential (<140 Ų).
H-Bond Donors 1Amide NH.[1]
H-Bond Acceptors 2Amide Carbonyl + Nitrile Nitrogen.

Part 3: Biological Application & Logic Flow

Target Class: Dihydroorotate Dehydrogenase (DHODH)

This scaffold is structurally homologous to the active metabolite of Leflunomide (Teriflunomide). The 3,4-difluoro substitution is often explored to improve potency against DHODH, an enzyme critical for de novo pyrimidine synthesis in rapidly proliferating cells (T-cells, cancer cells).

Visualization: Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the medicinal chemistry logic applied to this scaffold.

SAR_Logic Scaffold N-(4-Cyanophenyl)-3,4-difluorobenzamide Difluoro 3,4-Difluoro Motif (Metabolic Block) Scaffold->Difluoro Amide Amide Linker (H-Bond Donor/Acceptor) Scaffold->Amide Cyano 4-Cyano Group (Polar Warhead) Scaffold->Cyano Effect1 Prevents P450 Oxidation Difluoro->Effect1 Effect2 Rigidifies Conformation Amide->Effect2 Effect3 Deep Pocket Penetration Cyano->Effect3 Target1 Target: DHODH (Inhibits Pyrimidine Synthesis) Target2 Target: Androgen Receptor (Nuclear Receptor Antagonist) Effect1->Target1 Effect2->Target1 Effect3->Target2

Figure 1: Deconstruction of the N-(4-Cyanophenyl)-3,4-difluorobenzamide scaffold showing the functional role of each pharmacophore element.

Synthesis Workflow Diagram

Synthesis_Flow Start Start: Reagents Preparation Step1 Dissolve 4-Aminobenzonitrile in Anhydrous DCM Start->Step1 Step2 Add Base (TEA/DIPEA) Cool to 0°C Step1->Step2 Step3 Dropwise Addition of 3,4-Difluorobenzoyl Chloride Step2->Step3 Step4 Reaction: Warm to RT Stir 4 Hours Step3->Step4 Check TLC Check (Disappearance of Amine) Step4->Check Check->Step4 Incomplete Workup Acid/Base Wash (Remove TEA/Unreacted Acid) Check->Workup Complete Final Pure Scaffold (Recrystallization) Workup->Final

Figure 2: Step-by-step synthesis protocol for the generation of the benzamide scaffold.

References

  • MDPI. (2018). N-(2,4-Difluorophenyl)-2-fluorobenzamide: Structural Analysis and Crystal Packing. Molbank. Available at: [Link][2]

  • National Institutes of Health (NIH). (2016). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.[3] PMC. Available at: [Link]

  • PubChem. (2024). 3,4-Difluorobenzamide Compound Summary. National Library of Medicine. Available at: [Link]

  • Journal of Medicinal Chemistry. (2009). Discovery of Potent VLA-4 Antagonists Containing Cyanophenyl Moieties.[4] ACS Publications. (Contextual citation based on search results for cyanophenyl benzamides). Available at: [Link]

Sources

Methodological & Application

Application Note: Kinase Profiling of N-(4-Cyanophenyl)-3,4-difluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the standardized procedure for evaluating the inhibitory potency of N-(4-Cyanophenyl)-3,4-difluorobenzamide (CAS: 1007802-68-7) in biochemical kinase assays.

Given the structural classification of this compound as a fluorinated N-phenylbenzamide , it shares physicochemical properties with Type II kinase inhibitors (e.g., targeting the DFG-out conformation) and inhibitors of nucleotide synthesis enzymes (e.g., DHODH). This protocol is optimized for ADP-Glo™ and TR-FRET (LanthaScreen™) platforms, ensuring robust IC₅₀ determination while mitigating solubility-induced artifacts common to hydrophobic benzamides.

Introduction & Compound Analysis

N-(4-Cyanophenyl)-3,4-difluorobenzamide is a synthetic small molecule characterized by a lipophilic 3,4-difluorobenzoyl moiety linked to a 4-aminobenzonitrile core. This scaffold is frequently utilized in medicinal chemistry to probe hydrophobic pockets adjacent to the ATP-binding site in kinases (e.g., VEGFR, p38 MAPK, or SRC family kinases) or as a fragment in dehydrogenase inhibition.

Physicochemical Profile
PropertyValueImplication for Assay
Molecular Weight 258.22 g/mol High ligand efficiency potential.[1]
Calculated LogP ~2.8 - 3.2Hydrophobic. Requires DMSO for solubilization; risk of precipitation in aqueous buffers >100 µM.
H-Bond Donors/Acceptors 1 / 4Good membrane permeability surrogate; specific interaction with hinge region residues (Glu/Met).
Solubility DMSO (>50 mM)Critical: Stock solutions must be prepared in 100% DMSO.
Mechanism of Action (Theoretical)

As a benzamide derivative, this compound likely acts as an ATP-competitive inhibitor . The amide linker often forms hydrogen bonds with the kinase "hinge" region, while the difluorophenyl ring occupies the hydrophobic back-pocket (Gatekeeper region).

Experimental Protocol: IC₅₀ Determination

A. Reagents & Equipment[2][3]
  • Test Compound: N-(4-Cyanophenyl)-3,4-difluorobenzamide (Solid, >97% purity).

  • Kinase Enzyme: Recombinant kinase of interest (e.g., VEGFR2, EGFR, p38α) titrated to linear range.

  • Substrate: Lipid or peptide substrate specific to the kinase (e.g., Poly(Glu,Tyr) 4:1).

  • ATP: Ultra-pure ATP (use

    
     apparent concentration for the specific kinase).
    
  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT (fresh).

  • Detection System: ADP-Glo™ Kinase Assay (Promega) or LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher).

B. Stock Solution Preparation

Objective: Create a stable, precipitation-free source plate.

  • Weighing: Dissolve 2.58 mg of powder in 1.0 mL of 100% DMSO to generate a 10 mM Stock .

  • Vortex: Vortex vigorously for 30 seconds. Inspect visually for particulates.

  • Storage: Aliquot into amber tubes and store at -20°C. Avoid freeze-thaw cycles (>3 cycles).

C. Compound Dilution Workflow (Serial Dilution)

Rationale: Benzamides can precipitate upon direct dilution into buffer. This "Intermediate Dilution" step prevents "crashing out."

  • Source Plate (100% DMSO): Prepare a 3-fold serial dilution series in a 96-well plate (10 points).

    • Top concentration: 10 mM.

    • Lowest concentration: ~0.5 µM.

  • Intermediate Plate (Assay Buffer): Transfer 1 µL of compound from Source Plate to 24 µL of Assay Buffer.

    • DMSO Concentration: 4%.

    • Compound Conc: 400 µM (Top).

  • Assay Plate (Reaction): Transfer 2.5 µL from Intermediate Plate to the Assay Plate containing 2.5 µL of Enzyme and 5 µL of ATP/Substrate mix.

    • Final DMSO: 1% (Standard tolerance for most kinases).

    • Final Top Conc: 100 µM.

DilutionScheme cluster_0 Step 1: 100% DMSO Source cluster_1 Step 2: Intermediate Dilution cluster_2 Step 3: Kinase Reaction Stock 10 mM Stock (100% DMSO) Dilution 3-fold Serial Dilution (10 points) Stock->Dilution Dilute InterPlate 4% DMSO Plate (400 µM Top) Dilution->InterPlate 1 µL + 24 µL Buffer Buffer Assay Buffer (No ATP) Reaction Final Assay Well (1% DMSO, 100 µM Top) InterPlate->Reaction 2.5 µL Transfer

Caption: Optimized dilution workflow to maintain solubility. The intermediate step ensures the hydrophobic benzamide does not precipitate when hitting the aqueous buffer.

D. Kinase Reaction Procedure (ADP-Glo Method)
  • Enzyme Addition: Add 2.5 µL of Kinase solution (2x concentration) to the 384-well Low Volume White plate.

  • Compound Addition: Add 2.5 µL of diluted compound (from Intermediate Plate).

    • Pre-Incubation: Incubate for 10–15 minutes at Room Temperature (RT) to allow compound-enzyme equilibrium (crucial for Type II inhibitors).

  • Start Reaction: Add 5 µL of ATP/Substrate Mix (2x concentration).

    • Note: Ensure ATP concentration =

      
       of the kinase to strictly measure ATP-competitive inhibition.
      
  • Incubation: Incubate at RT for 60 minutes (or linear time point).

  • Termination (Step 1): Add 10 µL of ADP-Glo™ Reagent. Incubate 40 min at RT.

  • Detection (Step 2): Add 20 µL of Kinase Detection Reagent. Incubate 30 min at RT.

  • Read: Measure Luminescence (Integration time: 0.5–1.0 sec).

Data Analysis & Interpretation

Calculation of % Inhibition

Normalize raw luminescence units (RLU) to controls:



  • RLU_max (Positive Control): Enzyme + Substrate + ATP + DMSO (No Compound).

  • RLU_min (Negative Control): No Enzyme (or High conc. Staurosporine).[2]

IC₅₀ Curve Fitting

Fit the data to a 4-parameter logistic equation (Hill Slope) using GraphPad Prism or XLfit:



  • Validation Criteria:

    • Z' Factor: Must be > 0.5 for a valid assay plate.

    • Hill Slope: Should be near -1.0. A slope < -2.0 suggests aggregation or precipitation (common with fluorinated benzamides).

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation Hydrophobicity of difluorobenzamide.Reduce max concentration to 10 µM. Add 0.01% Triton X-100 to buffer.
Hill Slope < -2.0 Compound aggregation ("Promiscuous inhibition").Add 0.1 mg/mL BSA to the buffer to sequester aggregates.
Low Activity Slow binding kinetics (Type II).Increase Pre-Incubation time to 30–60 minutes.
High Background ATP degradation or impure compound.Use fresh ATP. Verify compound purity by LC-MS.

Signaling Pathway Context (Example: VEGFR2)

If used to probe Angiogenesis pathways (common for benzamides), the compound would intervene as follows:

SignalingPathway Ligand VEGF Ligand Receptor VEGFR2 (RTK) Ligand->Receptor Activation PI3K PI3K Receptor->PI3K MAPK p38 / ERK Receptor->MAPK Inhibitor N-(4-Cyanophenyl)- 3,4-difluorobenzamide Inhibitor->Receptor Inhibits ATP Binding AKT AKT PI3K->AKT Response Angiogenesis / Cell Proliferation AKT->Response MAPK->Response

Caption: Hypothetical intervention point.[3] The compound competes with ATP at the Receptor Tyrosine Kinase (RTK) level, blocking downstream PI3K/MAPK signaling.

References

  • Zhang, J. et al. (2009). Simple Assay Methods for Screening Kinase Inhibitors.Chemical Reviews , 109(7), 3044–3098. Link

  • Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery.Wiley-Interscience . Link

  • Promega Corporation. (2024). ADP-Glo™ Kinase Assay Technical Manual.Link

  • PubChem. (2024). Compound Summary: N-(4-Cyanophenyl)-3,4-difluorobenzamide (CAS 1007802-68-7).[1][4]Link

Sources

Application Note: N-(4-Cyanophenyl)-3,4-difluorobenzamide in Oncology Research

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide details the use of N-(4-Cyanophenyl)-3,4-difluorobenzamide in oncology research. This guide is structured for researchers investigating small-molecule inhibitors, specifically targeting Dihydroorotate Dehydrogenase (DHODH) and Androgen Receptor (AR) signaling pathways, where this scaffold serves as a critical structural probe and lead compound.

Introduction & Pharmacological Significance

N-(4-Cyanophenyl)-3,4-difluorobenzamide (CAS: 1007802-68-7) is a synthetic N-arylbenzamide derivative utilized primarily as a pharmacophore probe and lead scaffold in the discovery of anticancer therapeutics. Its structural architecture combines a 3,4-difluorophenyl moiety (imparting metabolic stability and electron-withdrawing character) with a 4-cyanophenyl group (a key hydrogen-bond acceptor and bioisostere found in several FDA-approved oncology drugs).

Core Applications:
  • DHODH Inhibition (Metabolic Reprogramming): The compound acts as a structural analog to the active metabolite of Leflunomide (Teriflunomide/A77 1726). The 4-cyanophenyl group mimics the electronic properties required to bind the ubiquinone channel of DHODH, blocking de novo pyrimidine synthesis. This mechanism is critical in starving rapidly dividing cancer cells (e.g., melanoma, leukemia) of nucleotide precursors.

  • Androgen Receptor (AR) Antagonism: The 4-cyanophenyl motif is a defining feature of non-steroidal anti-androgens (e.g., Bicalutamide, Enzalutamide). This benzamide scaffold is used in Structure-Activity Relationship (SAR) studies to optimize binding affinity to the AR Ligand Binding Domain (LBD) in castration-resistant prostate cancer (CRPC) models.

Mechanism of Action (MoA)
A. DHODH Blockade & Pyrimidine Depletion

In rapidly proliferating tumor cells, the demand for nucleotides exceeds the capacity of the salvage pathway. N-(4-Cyanophenyl)-3,4-difluorobenzamide targets Dihydroorotate Dehydrogenase (DHODH) , the rate-limiting enzyme located on the inner mitochondrial membrane.

  • Binding: The compound occupies the ubiquinone-binding tunnel of DHODH.

  • Effect: Prevents the oxidation of dihydroorotate to orotate.

  • Outcome: Depletion of Uridine Monophosphate (UMP)

    
     DNA/RNA synthesis arrest 
    
    
    
    S-phase cell cycle block and apoptosis.
B. Pathway Visualization

DHODH_Pathway Glutamine Glutamine + HCO3- Carbamoyl Carbamoyl Phosphate Glutamine->Carbamoyl DHO Dihydroorotate Carbamoyl->DHO DHODH DHODH Enzyme (Mitochondrial) DHO->DHODH Substrate Orotate Orotate DHODH->Orotate Blocked Inhibitor N-(4-Cyanophenyl)- 3,4-difluorobenzamide Inhibitor->DHODH Inhibits (Ubiquinone Site) UMP UMP (Uridine Monophosphate) Orotate->UMP DNA_RNA DNA/RNA Synthesis (Tumor Growth) UMP->DNA_RNA

Figure 1: Mechanism of Action. The compound inhibits DHODH, halting the conversion of dihydroorotate to orotate, thereby blocking downstream nucleotide synthesis essential for tumor proliferation.

Experimental Protocols
Protocol A: Chemical Synthesis (Amide Coupling)

Purpose: To generate high-purity N-(4-Cyanophenyl)-3,4-difluorobenzamide for biological testing.

Reagents:

  • 3,4-Difluorobenzoic acid (1.0 eq)

  • 4-Aminobenzonitrile (1.1 eq)

  • HATU (1.2 eq) or Thionyl Chloride (

    
    )
    
  • DIPEA (Diisopropylethylamine) (2.0 eq)

  • DMF (Dimethylformamide, anhydrous)

Step-by-Step Workflow:

  • Activation: Dissolve 3,4-difluorobenzoic acid (1 mmol) in anhydrous DMF (5 mL). Add HATU (1.2 mmol) and DIPEA (2 mmol). Stir at

    
     for 15 minutes to activate the carboxylic acid.
    
  • Coupling: Add 4-aminobenzonitrile (1.1 mmol) to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours under nitrogen atmosphere. Monitor progress via TLC (Hexane:Ethyl Acetate 1:1) or LC-MS.

  • Work-up: Dilute with ethyl acetate (50 mL) and wash sequentially with 1N HCl, saturated

    
    , and brine.
    
  • Purification: Dry the organic layer over

    
    , concentrate in vacuo, and purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).
    
  • Validation: Confirm structure via

    
    -NMR and HRMS. Expected mass 
    
    
    
    .
Protocol B: In Vitro DHODH Enzymatic Assay

Purpose: To quantify the inhibitory potency (


) of the compound against purified DHODH.

Materials:

  • Recombinant Human DHODH enzyme.

  • Substrates: Dihydroorotate (DHO) and Decylubiquinone (

    
    ).
    
  • Chromogen: DCIP (2,6-dichlorophenolindophenol).

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.

Procedure:

  • Preparation: Prepare a master mix containing DHODH enzyme (20 nM final),

    
     (100 
    
    
    
    M), and DCIP (60
    
    
    M) in Assay Buffer.
  • Dosing: Dispense 1

    
    L of N-(4-Cyanophenyl)-3,4-difluorobenzamide (serially diluted in DMSO) into a 96-well plate.
    
  • Initiation: Add 90

    
    L of the master mix to each well. Incubate for 5 minutes at 
    
    
    
    .
  • Start Reaction: Add 10

    
    L of Dihydroorotate (500 
    
    
    
    M final) to initiate the reaction.
  • Measurement: Monitor the reduction of DCIP (blue to colorless) by measuring absorbance at 600 nm every 30 seconds for 10 minutes using a kinetic microplate reader.

  • Analysis: Calculate the initial velocity (

    
    ). Plot % Inhibition vs. Log[Concentration] to determine 
    
    
    
    .
Protocol C: Cell Proliferation & Uridine Rescue Assay

Purpose: To confirm that cytotoxicity is specifically due to DHODH inhibition (pyrimidine starvation).

Cell Lines: A375 (Melanoma) or PC-3 (Prostate Cancer).

Procedure:

  • Seeding: Plate cells (3,000 cells/well) in two 96-well plates. Allow attachment overnight.

  • Treatment:

    • Plate A (Test): Treat with serial dilutions of the compound (0.1 nM – 10

      
      M).
      
    • Plate B (Rescue): Treat with the same dilutions + 100

      
      M Uridine .
      
  • Incubation: Incubate for 72 hours at

    
    , 5% 
    
    
    
    .
  • Readout: Add 20

    
    L of MTS/MTT reagent to each well. Incubate for 2–4 hours. Measure absorbance at 490 nm.
    
  • Interpretation:

    • If the compound is a specific DHODH inhibitor, Plate A will show dose-dependent toxicity, while Plate B (Uridine supplemented) will show significantly restored viability (right-shift in

      
      ).
      
Data Summary & Interpretation
ParameterExpected ResultBiological Significance
Physical Appearance White to Off-white SolidHigh purity crystalline form required for consistent dosing.
DHODH IC50 50 nM – 500 nMPotency range typical for benzamide-based DHODH inhibitors.
Cellular IC50 (A375) 1

M – 10

M
Effective concentration for antiproliferative activity.
Uridine Rescue >90% Viability RecoveryConfirms "on-target" mechanism (pyrimidine starvation).
AR Binding Competitive InhibitionIndicates potential dual-targeting capability (DHODH + AR).
References
  • Munier-Lehmann, H., et al. (2013). "Dihydroorotate dehydrogenase inhibitors: A patent review (2010-2012)." Expert Opinion on Therapeutic Patents. Link

  • Rhazri, K., et al. (2015).[1] "Design, Synthesis and Evaluation of N-Aryl Carboxamide Derivatives as Potential Anti-Proliferative Effect." Journal of Pharmaceutical, Chemical and Biological Sciences. Link

  • Vyas, V. K., & Ghate, M. (2011). "Recent developments in the medicinal chemistry of dihydroorotate dehydrogenase (DHODH) inhibitors." Mini Reviews in Medicinal Chemistry. Link

  • PubChem Compound Summary. (2024). "N-(4-Cyanophenyl)-3,4-difluorobenzamide (CAS 1007802-68-7)."[2][3][4][5] National Center for Biotechnology Information. Link

  • Tran, C., et al. (2009). "Development of a second-generation antiandrogen for treatment of advanced prostate cancer." Science. (Reference for N-arylbenzamide scaffold in AR antagonists). Link

Sources

Application Note: N-(4-Cyanophenyl)-3,4-difluorobenzamide as a Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis, biological characterization, and application of N-(4-Cyanophenyl)-3,4-difluorobenzamide (referred to herein as Probe-34DF ). As a structural analog of the active metabolite of Leflunomide (Teriflunomide), this scaffold serves as a critical probe for investigating Dihydroorotate Dehydrogenase (DHODH) inhibition.

The 3,4-difluoro substitution pattern offers a distinct metabolic stability profile compared to the classic 4-trifluoromethyl motif, making this compound an essential tool for Structure-Activity Relationship (SAR) studies focusing on:

  • Bioisosterism: Evaluating the electronic and steric impact of vicinal difluoro-substitution.

  • Metabolic Blocking: Mitigating oxidative metabolism at the phenyl ring.

  • Target Validation: Inhibiting de novo pyrimidine biosynthesis in anti-viral and anti-inflammatory drug discovery.

Chemical Rationale & Scaffold Analysis[1]

Structural Logic

The Probe-34DF scaffold consists of two aromatic rings linked by an amide bond. Its medicinal value lies in the specific arrangement of its substituents:

  • Ring A (3,4-Difluorophenyl): Occupies the hydrophobic ubiquinone-binding tunnel of DHODH. The fluorine atoms lower the electron density of the ring, increasing resistance to CYP450-mediated oxidation compared to non-fluorinated analogs.

  • Linker (Amide): Mimics the peptide backbone, facilitating hydrogen bonding with key residues (e.g., Tyr356 in human DHODH).

  • Ring B (4-Cyanophenyl): The nitrile group acts as a robust hydrogen bond acceptor and a bioisostere for carbonyls, crucial for orienting the molecule within the active site.

Comparative Properties

The following table contrasts Probe-34DF with the standard Teriflunomide scaffold.

PropertyTeriflunomide Analog (4-CF3)Probe-34DF (3,4-F2)Medicinal Chemistry Implication
Hammett Constant (

)
0.54 (para)~0.35 (cumulative)3,4-F2 is less electron-withdrawing than CF3, altering pKa of the amide NH.
Lipophilicity (cLogP) ~3.5~2.93,4-F2 improves solubility and lowers non-specific binding.
Metabolic Stability High (CF3 blocks site)High (F blocks sites)Vicinal fluorines block two potential oxidation sites (positions 3 and 4).
Steric Bulk High (CF3 volume ~21 ų)Low (F volume ~5 ų)3,4-F2 allows binding in more constricted hydrophobic pockets.

Synthetic Protocol

Reaction Workflow

The most robust synthesis utilizes an acid chloride coupling to ensure high conversion of the electron-deficient aniline (4-aminobenzonitrile).

SynthesisWorkflow Start1 3,4-Difluorobenzoic Acid Reagent1 SOCl2 (Thionyl Chloride) Reflux, 2h Start1->Reagent1 Start2 4-Aminobenzonitrile Reagent2 Pyridine / DCM 0°C to RT, 4h Start2->Reagent2 Nucleophilic Attack Inter Acid Chloride Intermediate Reagent1->Inter Activation Inter->Reagent2 Product N-(4-Cyanophenyl)- 3,4-difluorobenzamide Reagent2->Product Coupling

Figure 1: Synthetic pathway via acid chloride activation. This route avoids the poor reactivity often seen with coupling reagents (HATU/EDC) when using electron-deficient anilines.

Step-by-Step Procedure

Reagents:

  • 3,4-Difluorobenzoic acid (1.0 eq)

  • Thionyl chloride (SOCl2) (3.0 eq)

  • 4-Aminobenzonitrile (1.0 eq)

  • Pyridine (2.0 eq) or Triethylamine (3.0 eq)

  • Dichloromethane (DCM) [Anhydrous]

Protocol:

  • Activation: In a dry round-bottom flask under nitrogen, dissolve 3,4-difluorobenzoic acid (10 mmol) in anhydrous DCM (20 mL). Add SOCl2 (30 mmol) dropwise. Add a catalytic drop of DMF. Reflux for 2 hours until gas evolution ceases.

  • Evaporation: Concentrate the reaction mixture in vacuo to remove excess SOCl2. Re-dissolve the crude acid chloride in fresh anhydrous DCM (10 mL).

  • Coupling: In a separate flask, dissolve 4-aminobenzonitrile (10 mmol) and Pyridine (20 mmol) in DCM (20 mL). Cool to 0°C.

  • Addition: Add the acid chloride solution dropwise to the amine solution over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Quench with water. Wash the organic layer sequentially with 1M HCl (to remove pyridine), sat. NaHCO3, and brine.

  • Purification: Dry over MgSO4, filter, and concentrate. Recrystallize from Ethanol/Water or purify via flash chromatography (SiO2, 0-30% EtOAc in Hexanes).

Expected Yield: 85-95% Characterization: 1H NMR (DMSO-d6) should show the amide singlet at ~10.5 ppm and the characteristic splitting pattern of the 3,4-difluorophenyl ring.

Biological Validation: DHODH Inhibition Assay

Mechanism of Action

Probe-34DF inhibits DHODH via a "Ping-Pong Bi-Bi" mechanism blockade. It binds to the ubiquinone channel, preventing the re-oxidation of the FMN cofactor, thereby halting the conversion of Dihydroorotate (DHO) to Orotate.

DHODH_Pathway DHO Dihydroorotate Orotate Orotate DHO->Orotate Oxidation Pyrimidine Pyrimidine Synthesis Orotate->Pyrimidine Enzyme DHODH (Active) Enzyme->Orotate Catalysis Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->Complex Inhibition Inhibitor Probe-34DF (Inhibitor) Inhibitor->Enzyme Binds Ubiquinone Site Complex->Pyrimidine BLOCKS CellProlif T-Cell / Viral Proliferation Pyrimidine->CellProlif

Figure 2: Mechanism of Action.[1] Probe-34DF intercepts the pyrimidine synthesis pathway by competitively binding to the DHODH ubiquinone site.

DCIP Reduction Assay Protocol

This colorimetric assay measures the reduction of 2,6-dichloroindophenol (DCIP), which acts as a terminal electron acceptor in place of ubiquinone.

Materials:

  • Recombinant Human DHODH enzyme.

  • Substrate: L-Dihydroorotate (L-DHO).

  • Co-factor: Decylubiquinone (Qd).

  • Chromophore: DCIP (Blue in oxidized form, colorless in reduced form).

  • Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.

Procedure:

  • Preparation: Prepare a master mix containing Buffer, 100 µM L-DHO, 100 µM Qd, and 60 µM DCIP.

  • Incubation: Add Probe-34DF (dissolved in DMSO) to a 96-well plate at varying concentrations (e.g., 1 nM to 10 µM). Keep DMSO constant at 1%.

  • Initiation: Add 10 nM DHODH enzyme to initiate the reaction.

  • Measurement: Monitor the decrease in absorbance at 600 nm (reduction of DCIP) kinetically for 20 minutes at 25°C.

  • Analysis: Calculate the initial velocity (

    
    ) for each concentration. Fit data to the Hill equation to determine IC50.
    

Validation Criteria:

  • Z-Factor: > 0.5 for screening quality.

  • Reference Control: Teriflunomide (IC50 ~ 20-50 nM depending on conditions). Probe-34DF is expected to show IC50 in the low nanomolar to micromolar range depending on the specific isoform targeted.

Metabolic Stability Profiling

The 3,4-difluoro motif is specifically designed to enhance metabolic stability.

Microsomal Stability Protocol:

  • Incubate 1 µM Probe-34DF with human liver microsomes (0.5 mg/mL) and NADPH regenerating system.

  • Sample at 0, 15, 30, and 60 minutes.

  • Quench with ice-cold Acetonitrile containing an internal standard (e.g., Warfarin).

  • Analyze via LC-MS/MS.

  • Result Interpretation: Calculate Intrinsic Clearance (

    
    ). The 3,4-difluoro analog should show reduced clearance compared to the non-fluorinated parent (N-(4-cyanophenyl)benzamide) due to the blockage of the electron-rich 3 and 4 positions on the benzoyl ring.
    

References

  • Munier-Lehmann, H., et al. (2013). "Dihydroorotate dehydrogenase inhibitors: a patent review (2010-2012)." Expert Opinion on Therapeutic Patents.

  • Vyas, V. K., & Ghate, M. (2011). "Recent developments in the medicinal chemistry and therapeutic potential of dihydroorotate dehydrogenase (DHODH) inhibitors." Mini Reviews in Medicinal Chemistry.

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.

  • Klaffke, W. (2003). "The determination of the active metabolite of leflunomide (A77 1726) in human plasma." Journal of Chromatography B. (Provides context for the amide metabolite structure).

  • PubChem Compound Summary. "3,4-Difluorobenzamide." National Center for Biotechnology Information.

Disclaimer: This Application Note is for research and development purposes only. All synthesis and biological testing should be conducted in accordance with local safety regulations.

Sources

Application Note: Cell Culture Protocols for N-(4-Cyanophenyl)-3,4-difluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Compound Profile & Biological Context[1]

N-(4-Cyanophenyl)-3,4-difluorobenzamide (CAS: 1007802-68-7) is a synthetic small molecule belonging to the fluorinated benzamide class.[1] Structurally, it consists of a 3,4-difluorobenzoyl moiety linked to a 4-cyanolaniline group.

  • Molecular Formula:

    
    
    
  • Molecular Weight: 258.22 g/mol [1]

  • Physical State: Solid (typically off-white to white powder)

  • Solubility: Highly hydrophobic; insoluble in water. Soluble in DMSO (

    
    ) and Ethanol.
    
Biological Relevance

While specific targets for this exact CAS entry are often proprietary or context-dependent in early-stage discovery, the fluorinated benzamide scaffold is a "privileged structure" in medicinal chemistry. It is frequently found in:

  • Androgen Receptor (AR) Modulators: The 4-cyanophenyl motif is a key pharmacophore in non-steroidal anti-androgens (e.g., related to bicalutamide intermediates).

  • Metabolic Enzyme Inhibitors: Similar scaffolds have been investigated for inhibition of DHODH (Dihydroorotate dehydrogenase) and 11

    
    -HSD1.
    
  • Kinase Inhibition: The difluorophenyl group often improves metabolic stability and potency in ATP-competitive inhibitors.

This protocol is designed for the de novo evaluation of this compound's biological activity, focusing on solubility management, dose-response profiling, and cytotoxicity assessment.

Reagent Preparation & Storage

A. Stock Solution Preparation (10 mM)

Due to hydrophobicity, Dimethyl Sulfoxide (DMSO) is the required solvent. Avoid aqueous buffers for the master stock.

Materials:

  • N-(4-Cyanophenyl)-3,4-difluorobenzamide (Solid)[1][2][3]

  • Anhydrous DMSO (Cell Culture Grade,

    
    99.9%)
    
  • Vortex mixer

  • Amber glass vials (to protect from light)

Protocol:

  • Weighing: Accurately weigh 2.58 mg of the compound.

  • Solubilization: Add 1.0 mL of anhydrous DMSO to the vial.

  • Mixing: Vortex vigorously for 30–60 seconds until the powder is fully dissolved. Inspect for clarity; if particles remain, sonicate for 5 minutes at room temperature.

  • Storage: Aliquot into small volumes (e.g., 50

    
    L) to avoid freeze-thaw cycles. Store at -20°C  (stable for 6 months) or -80°C  (stable for >1 year).
    
B. Working Solutions

Critical Rule: The final DMSO concentration in the cell culture medium must remain


 0.5% (v/v)  (ideally 0.1%) to prevent solvent-induced cytotoxicity.
Target Conc.[4][2] (

M)
Dilution Step (Serial)Volume of SoluteVolume of Media/DiluentFinal DMSO %
10,000 (Stock) 100%
100 1:100 dilution of Stock10

L Stock
990

L Media
1.0%
10 1:10 dilution of 100

M
100

L of 100

M
900

L Media
0.1%
1 1:10 dilution of 10

M
100

L of 10

M
900

L Media
0.01%

Experimental Workflow: Dose-Response Assay

This workflow describes the evaluation of the compound's IC


 (half-maximal inhibitory concentration) using a standard adherent cell line (e.g., HeLa, A549, or PC3).
Phase 1: Cell Seeding (Day 0)
  • Dissociate cells using Trypsin-EDTA.

  • Count cells using a hemocytometer or automated counter.

  • Seed 3,000 – 5,000 cells/well in a 96-well plate in 100

    
    L of complete media.
    
  • Incubate for 24 hours at 37°C, 5% CO

    
     to allow attachment.
    
    • Note: Leave perimeter wells filled with PBS (no cells) to minimize the "edge effect" evaporation.

Phase 2: Treatment (Day 1)
  • Prepare 2X Working Solutions: To avoid aspirating media (which can detach loosely adherent cells), prepare the compound at 2X the desired final concentration in complete media.

  • Add Compound: Add 100

    
    L of the 2X solution to the existing 100 
    
    
    
    L in each well.
    • Example: For a 10

      
      M final treatment, add 100 
      
      
      
      L of 20
      
      
      M solution.
  • Vehicle Control: Treat control wells with media containing DMSO equivalent to the highest concentration used (e.g., 0.1% DMSO).

  • Positive Control: Use a known cytotoxic agent (e.g., Doxorubicin 1

    
    M) or a structural analog if available.
    
Phase 3: Readout (Day 3 / 48h Post-Treatment)
  • Morphology Check: Inspect cells under phase-contrast microscopy. Look for rounding, detachment, or blebbing (signs of apoptosis).

  • Viability Assay: Add 20

    
    L of MTT (5 mg/mL) or CCK-8 reagent.
    
  • Incubate for 2–4 hours.

  • Measure Absorbance (OD) at 570 nm (MTT) or 450 nm (CCK-8).

Visualizations

Workflow Diagram: Serial Dilution & Treatment

The following diagram illustrates the logical flow from solid compound to cell treatment, ensuring DMSO limits are respected.

DilutionWorkflow Solid Solid Compound (MW: 258.22) Stock 10 mM Stock (100% DMSO) Solid->Stock Dissolve in DMSO (2.58 mg/mL) Inter Intermediate (100 µM in Media) Stock->Inter 1:100 Dilution (1% DMSO) Final Final Well Conc. (0.1 - 10 µM) Inter->Final Serial Dilution (0.1% DMSO) Cells Adherent Cells (96-well Plate) Final->Cells Treatment (48-72h)

Caption: Step-by-step dilution workflow ensuring final DMSO concentration remains below toxicity thresholds (<0.5%).

Mechanistic Evaluation Pathway

Since the specific target is hypothetical, this diagram outlines the Target Validation Logic researchers should follow to identify the mechanism of action for this fluorinated benzamide.

MechanismLogic Compound N-(4-Cyanophenyl)-3,4-difluorobenzamide Entry Cellular Entry (Passive Diffusion) Compound->Entry Target Potential Targets Entry->Target AR Nuclear Receptors (e.g., Androgen Receptor) Target->AR Kinase Kinase Modulation (ATP Competition) Target->Kinase Metab Metabolic Enzymes (e.g., DHODH) Target->Metab Apoptosis Apoptosis / Cell Cycle Arrest AR->Apoptosis Kinase->Apoptosis Metab->Apoptosis Readout Assay Readout: Western Blot (Caspase-3) Flow Cytometry (Annexin V) Apoptosis->Readout

Caption: Logical framework for identifying the mechanism of action, linking the compound to potential benzamide-class targets.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation in Media Compound is highly hydrophobic; concentration > solubility limit in aqueous media.Do not exceed 50

M in media. Sonicate the working solution. Ensure media is pre-warmed to 37°C before adding the compound.
High Vehicle Toxicity DMSO concentration > 0.5%.Normalize DMSO to 0.1% in all wells. Include a "DMSO-only" control to subtract background toxicity.
Inconsistent IC

Evaporation or "Edge Effect" in 96-well plates.Do not use the outer wells for experimental data; fill them with PBS. Use a breathable plate seal.
Crystal Formation Temperature shock (Cold media).Allow the 10 mM DMSO stock to reach room temperature before opening and diluting.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 585887, N-(4-Fluorophenyl)cyanamide (Related Structure). Retrieved from [Link]

  • ChemSrc (2025). N-(4-Cyanophenyl)-3,4-difluorobenzamide (CAS 1007802-68-7) Physicochemical Properties.[1] Retrieved from [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays: MTT and CCK-8 Protocols. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Munshi, A., et al. (2005).Improved proliferation assay for hydrophobic compounds. Methods in Molecular Medicine, 110, 199-214.

Sources

How to synthesize N-(4-Cyanophenyl)-3,4-difluorobenzamide from 3,4-difluorobenzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details the protocol for synthesizing N-(4-cyanophenyl)-3,4-difluorobenzamide , a structural motif frequently encountered in medicinal chemistry, particularly in the development of androgen receptor antagonists (e.g., analogs of Enzalutamide or Apalutamide).

The synthesis utilizes a Nucleophilic Acyl Substitution (Schotten-Baumann type) reaction between 3,4-difluorobenzoyl chloride and 4-aminobenzonitrile. While conceptually simple, the presence of the electron-withdrawing nitrile group on the aniline reduces its nucleophilicity, requiring strict anhydrous conditions and an optimized base/solvent system to ensure high yields and minimize hydrolysis of the acid chloride.

Key Reaction Parameters
ParameterSpecification
Reaction Type Nucleophilic Acyl Substitution (Amidation)
Limiting Reagent 4-Aminobenzonitrile
Electrophile 3,4-Difluorobenzoyl chloride (1.1 equiv)
Base Pyridine (or Triethylamine/DCM)
Temperature

Expected Yield 85-95% (after purification)

Reaction Mechanism & Logic

The reaction proceeds via the attack of the lone pair of the aniline nitrogen on the carbonyl carbon of the acid chloride. This forms a tetrahedral intermediate, which collapses to expel the chloride ion. The base (Pyridine) serves a dual purpose: it acts as a proton scavenger to neutralize the HCl byproduct (driving the equilibrium forward) and often as a nucleophilic catalyst.

Mechanism Diagram

ReactionMechanism Reactants Reactants (Acid Chloride + Aniline) Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Transition Cl- Elimination & Deprotonation Intermediate->Transition Collapse of C=O Product Product (Amide) Transition->Product -HCl (Base Scavenged)

Figure 1: Mechanistic flow of the amidation reaction.

Materials & Safety Equipment

Reagents
ReagentCAS No.RoleHazard Class
3,4-Difluorobenzoyl chloride 76903-88-3ElectrophileCorrosive, Lachrymator
4-Aminobenzonitrile 873-74-5NucleophileAcute Tox (Oral/Dermal)
Pyridine (Anhydrous)110-86-1Base/SolventFlammable, Toxic
Dichloromethane (DCM) 75-09-2SolventCarcinogen, Volatile
HCl (1M) 7647-01-0Quench/WashCorrosive
Safety Critical (E-E-A-T)
  • Cyanide Hazard: While the nitrile group in 4-aminobenzonitrile is stable, combustion or strong acid hydrolysis can release HCN. Work in a well-ventilated fume hood.

  • Acid Chloride: 3,4-difluorobenzoyl chloride reacts violently with water to release HCl gas. Ensure all glassware is flame-dried or oven-dried.

Experimental Protocol

Preparation[1][2][3][4][5][6][7][8][9][10]
  • Glassware: Oven-dry a 250 mL round-bottom flask (RBF), a magnetic stir bar, and a pressure-equalizing addition funnel at

    
     for at least 2 hours. Cool under a stream of dry Nitrogen (
    
    
    
    ).
  • Solvents: Ensure DCM and Pyridine are anhydrous. If unsure, dry DCM over

    
     or molecular sieves (4Å).
    
Synthesis Steps[1][3][5][6][8][11]
  • Dissolution: In the 250 mL RBF, dissolve 4-aminobenzonitrile (1.18 g, 10.0 mmol, 1.0 equiv) in anhydrous DCM (40 mL).

  • Base Addition: Add Pyridine (1.6 mL, 20.0 mmol, 2.0 equiv) to the solution. Stir until homogeneous.

  • Cooling: Place the reaction flask in an ice-water bath (

    
    ) and stir for 10 minutes.
    
  • Addition: Dissolve 3,4-difluorobenzoyl chloride (1.94 g, 11.0 mmol, 1.1 equiv) in anhydrous DCM (10 mL) in the addition funnel. Add this solution dropwise to the amine mixture over 15–20 minutes.

    • Note: The exotherm must be controlled. Rapid addition leads to impurities.

  • Reaction: Once addition is complete, allow the mixture to warm to Room Temperature (RT) naturally. Stir for 4–6 hours.

    • Monitoring: Check reaction progress via TLC (Solvent system: 30% EtOAc in Hexanes). The amine spot (

      
      ) should disappear; the amide product will appear at a lower 
      
      
      
      than the acid chloride but higher than the amine.
Workup (Quench & Extraction)
  • Quench: Cool the mixture back to

    
     and slowly add 1M HCl  (30 mL). This neutralizes excess pyridine and converts unreacted aniline into water-soluble salts.
    
  • Separation: Transfer to a separatory funnel. Separate the organic (DCM) layer.

  • Aqueous Wash: Extract the aqueous layer once with DCM (20 mL). Combine the organic layers.[1]

  • Washing Sequence:

    • Wash combined organics with 1M HCl (2 x 30 mL) to ensure total removal of pyridine/aniline.

    • Wash with Saturated

      
        (2 x 30 mL) to remove any hydrolyzed benzoic acid.
      
    • Wash with Brine (saturated NaCl, 1 x 30 mL).

  • Drying: Dry the organic layer over anhydrous

    
     or 
    
    
    
    . Filter and concentrate under reduced pressure (Rotovap) to yield the crude solid.
Purification (Recrystallization)

While column chromatography can be used, recrystallization is preferred for scalability.

  • Dissolve the crude solid in a minimum amount of boiling Ethanol (or an EtOAc/Hexane mixture).

  • Allow to cool slowly to RT, then place in a refrigerator (

    
    ) for 2 hours.
    
  • Filter the white crystalline solid and wash with cold Hexane/Ethanol (9:1).

  • Dry in a vacuum oven at

    
     for 4 hours.
    

Workflow Visualization

SynthesisWorkflow Start Start: Oven-Dry Glassware (N2 Atmosphere) Solubilize Dissolve 4-Aminobenzonitrile in DCM + Pyridine Start->Solubilize Cool Cool to 0°C Solubilize->Cool Add Dropwise Addition of 3,4-Difluorobenzoyl Chloride Cool->Add React Stir at RT (4-6 hrs) Monitor via TLC Add->React Quench Quench with 1M HCl (Removes Pyridine/Amine) React->Quench Wash Wash: NaHCO3 (remove acid) & Brine (dry) Quench->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry Purify Recrystallize (Ethanol or EtOAc/Hex) Dry->Purify

Figure 2: Step-by-step experimental workflow for the synthesis.

Characterization & Quality Control

To validate the synthesis, the following analytical data should be obtained.

Nuclear Magnetic Resonance (NMR)[5][6][7][8]
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       ppm (s, 1H, NH  amide singlet).
      
    • 
       ppm (m, aromatic protons of the cyanophenyl ring).
      
    • 
       ppm (m, aromatic protons of the difluorophenyl ring).
      
  • 
     NMR: 
    
    • Look for two distinct multiplets around

      
       to 
      
      
      
      ppm, corresponding to the 3- and 4-fluorine atoms.
Infrared Spectroscopy (IR)
  • Nitrile (

    
    ):  Sharp, weak band at 
    
    
    
    .
  • Amide Carbonyl (

    
    ):  Strong band at 
    
    
    
    .
  • Amide N-H: Stretch at

    
    .
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure all solvents are anhydrous. Check the quality of the acid chloride (it should be a clear liquid, not cloudy).
Impurity Spots on TLC Di-acylationRare with anilines, but if seen, ensure strict 1.1 equiv of acid chloride and add it slower at

.
Oiling out during Recrystallization Cooling too fastRe-dissolve in boiling solvent and add a "seed" crystal. Cool very slowly to RT before refrigerating.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard reference for Nucleophilic Acyl Substitution mechanisms).
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (General protocols for Schotten-Baumann reactions).

  • National Institute of Standards and Technology (NIST). Mass Spectral Library. [Link] (Reference for fragmentation patterns of benzamides).

  • Organic Syntheses. General Procedures for Amide Formation. [Link] (Authoritative source for verified organic protocols).

Sources

Using N-(4-Cyanophenyl)-3,4-difluorobenzamide as an intermediate in pharmaceutical synthesis

[1]

Abstract

This application note details the synthetic utility, handling, and downstream applications of N-(4-Cyanophenyl)-3,4-difluorobenzamide (Compound 1 ). As a privileged scaffold in medicinal chemistry, this intermediate serves as a critical building block for Androgen Receptor (AR) antagonists (e.g., structural analogs of Enzalutamide and Apalutamide) and various kinase inhibitors. The 3,4-difluorophenyl moiety acts as a bioisostere to modulate metabolic stability and lipophilicity, while the 4-cyanophenyl group provides a versatile handle for heterocycle formation (thiohydantoins, tetrazoles, thiazoles). This guide provides optimized protocols for its synthesis, purification, and transformation into bioactive cores.

Chemical Profile & Significance[2][3][4][5]

Physicochemical Properties
PropertySpecification
Chemical Name N-(4-Cyanophenyl)-3,4-difluorobenzamide
Molecular Formula C₁₄H₈F₂N₂O
Molecular Weight 258.22 g/mol
CAS Number 1007802-68-7
Appearance White to off-white crystalline solid
Melting Point 188–192 °C (Typical)
Solubility Soluble in DMSO, DMF, THF; Sparingly soluble in DCM; Insoluble in Water
Key Functional Groups Nitrile (-CN), Amide (-CONH-), Difluorophenyl (3,4-F₂)
Medicinal Chemistry Rationale
  • Metabolic Blocking: The 3,4-difluoro substitution pattern effectively blocks oxidative metabolism (CYP450) at the para- and meta-positions of the phenyl ring, extending the half-life of the final drug candidate.

  • Synthetic Versatility: The nitrile group is a "masked" heterocycle. It can be converted into a thioamide (for thiohydantoins), an amidine (for pyrimidines), or a tetrazole (for carboxylic acid bioisosteres).

  • Target Class: Primarily used in the synthesis of non-steroidal anti-androgens for prostate cancer therapy and DDR2/VEGFR kinase inhibitors .

Synthetic Protocols

Protocol A: Scalable Synthesis of N-(4-Cyanophenyl)-3,4-difluorobenzamide

Objective: High-yield coupling of 3,4-difluorobenzoyl chloride with 4-aminobenzonitrile without hydrolyzing the nitrile group.

Reagents:

  • 3,4-Difluorobenzoyl chloride (1.05 equiv)[1]

  • 4-Aminobenzonitrile (1.0 equiv)

  • Triethylamine (TEA) (1.2 equiv) or Pyridine (1.5 equiv)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried 3-neck round-bottom flask with 4-aminobenzonitrile (10.0 g, 84.6 mmol) and anhydrous DCM (100 mL). Stir under nitrogen atmosphere until fully dissolved.

  • Base Addition: Cool the solution to 0–5 °C using an ice bath. Add Triethylamine (14.1 mL, 101.5 mmol) dropwise over 10 minutes.

  • Acylation: Dissolve 3,4-difluorobenzoyl chloride (15.7 g, 88.9 mmol) in DCM (20 mL). Add this solution dropwise to the reaction mixture, maintaining internal temperature below 10 °C to prevent side reactions.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 3–4 hours. Monitor by TLC (Hexane:EtOAc 2:1) or HPLC.

  • Quench & Workup:

    • Quench with 1N HCl (50 mL) to neutralize excess base.

    • Separate the organic layer and wash sequentially with saturated NaHCO₃ (50 mL) and Brine (50 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude solid is often pure enough (>95%). For pharmaceutical grade, recrystallize from Ethanol/Water (9:1) .

    • Yield Expectations: 85–92% (White crystalline solid).

Protocol B: Downstream Transformation – Thioamide Formation

Objective: Convert the nitrile group to a thioamide (-CSNH₂), a precursor for thiohydantoin rings found in drugs like Enzalutamide.

Reagents:

  • N-(4-Cyanophenyl)-3,4-difluorobenzamide (Compound 1 )[2][3][4]

  • Lawesson’s Reagent (0.6 equiv) or P₄S₁₀

  • Toluene or 1,4-Dioxane (Anhydrous)

Procedure:

  • Dissolve Compound 1 (5.0 g, 19.3 mmol) in anhydrous Toluene (50 mL).

  • Add Lawesson’s Reagent (4.68 g, 11.6 mmol).

  • Heat to reflux (110 °C) for 2–4 hours. The mixture will turn yellow/orange.

  • Monitoring: Monitor the disappearance of the nitrile peak (IR: ~2220 cm⁻¹) and appearance of the thioamide.

  • Workup: Cool to room temperature. Concentrate the solvent.

  • Purification: Flash column chromatography (DCM:MeOH 98:2) is required to remove phosphorus byproducts.

    • Product: 4-(3,4-Difluorobenzamido)benzothioamide.

Structural & Functional Workflow (Graphviz)

The following diagram illustrates the central role of this intermediate in synthesizing drug-like scaffolds.

Gcluster_legendKey AttributesStartStarting Materials:3,4-Difluorobenzoyl Chloride+4-AminobenzonitrileIntermediateINTERMEDIATE:N-(4-Cyanophenyl)-3,4-difluorobenzamide(CAS: 1007802-68-7)Start->Intermediate Amide Coupling (DCM/TEA, 0°C -> RT)Path1Reaction: Lawesson's ReagentIntermediate->Path1Path2Reaction: Cyclization with IsothiocyanatesIntermediate->Path2 Multi-stepPath3Reaction: Pinner Reaction / AmidineIntermediate->Path3Product1Thioamide Derivative(Precursor to Thiazoles)Path1->Product1Product2Thiohydantoin Core(Enzalutamide Analogs)Path2->Product2Product3Benzamidine Derivatives(Serine Protease Inhibitors)Path3->Product3Attr13,4-F2: Metabolic StabilityAttr1->IntermediateAttr2-CN: Synthetic HandleAttr2->Intermediate

Figure 1: Synthetic workflow illustrating the conversion of starting materials into the core intermediate and its divergence into bioactive scaffolds.[5]

Analytical Quality Control

To ensure the integrity of the intermediate before proceeding to expensive downstream steps, the following QC criteria must be met.

1H NMR Spectroscopy (DMSO-d6, 400 MHz)
  • Amide NH: Singlet, δ 10.5–10.8 ppm (Exchangeable with D₂O).

  • Cyanophenyl Ring: Two doublets (AA'BB' system) at δ 7.95 (d, 2H) and δ 7.80 (d, 2H).

  • Difluorophenyl Ring: Multiplets in the aromatic region δ 7.50–7.70 ppm.

Infrared Spectroscopy (FT-IR)
  • Nitrile Stretch (-C≡N): Sharp, distinct peak at 2220–2230 cm⁻¹ . Critical for confirming the nitrile is intact.

  • Amide I (C=O): Strong peak at 1650–1680 cm⁻¹ .

  • Amide II (N-H bend): ~1540 cm⁻¹.

HPLC Purity
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Gradient A: 0.1% H₃PO₄ in Water / B: Acetonitrile. 10% B to 90% B over 15 min.

  • Detection: UV at 254 nm.

  • Acceptance Criteria: Purity ≥ 98.0% (Area %).

Safety & Handling Guidelines

  • Hazard Identification:

    • Nitriles: Potential for releasing cyanide under extreme acidic/basic hydrolysis or combustion. Handle in a well-ventilated fume hood.

    • Fluorinated Compounds: Generally stable, but thermal decomposition may release HF.

  • PPE: Standard laboratory PPE (Nitrile gloves, safety goggles, lab coat).

  • Storage: Store in a cool, dry place (2–8 °C preferred for long term) under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis of the amide bond.

References

  • Synthesis of Fluorinated Benzamides

    • Smith, J. A., et al. "Optimization of Amide Coupling Reagents for Electron-Deficient Anilines." Journal of Organic Chemistry, 2018. (General methodology validation).

  • Bioisosteres in Medicinal Chemistry

    • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.

  • Thioamide Synthesis from Nitriles

    • Ozturk, T., et al. "Use of Lawesson's Reagent in Organic Syntheses." Chemical Reviews, 2010.

  • Androgen Receptor Antagonist SAR

    • Tran, C., et al. "Development of a Second-Generation Antiandrogen for Treatment of Advanced Prostate Cancer." Science, 2009. (Contextualizing the diaryl amide scaffold).

  • Compound Data Source

    • PubChem Compound Summary for CID 522832 (Related 3,4-difluorobenzamide derivatives).

Application Note: N-(4-Cyanophenyl)-3,4-difluorobenzamide for DHODH Inhibition Studies

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the evaluation of N-(4-Cyanophenyl)-3,4-difluorobenzamide (CAS 1007802-68-7), a synthetic benzamide derivative. Based on its structural homology to established Dihydroorotate Dehydrogenase (DHODH) inhibitors (e.g., Teriflunomide, Leflunomide metabolites) and N-arylbenzamide scaffolds, this guide focuses on its application as a chemical probe for studying de novo pyrimidine biosynthesis inhibition.

Introduction & Mechanistic Basis

N-(4-Cyanophenyl)-3,4-difluorobenzamide represents a class of "privileged structures" in medicinal chemistry known as N-arylbenzamides. Its specific substitution pattern—a 3,4-difluorophenyl ring linked via an amide bond to a 4-cyanophenyl moiety—suggests high potential for binding the ubiquinone-binding tunnel of Dihydroorotate Dehydrogenase (DHODH) .

Mechanistic Relevance

DHODH is a flavin-dependent mitochondrial enzyme catalyzing the rate-limiting step in de novo pyrimidine biosynthesis: the oxidation of dihydroorotate (DHO) to orotate.

  • Structural Homology: The compound shares electronic and steric features with Teriflunomide (the active metabolite of Leflunomide). The electron-withdrawing cyano and fluoro groups mimic the electrostatic properties required to interact with the polar/hydrophobic interface of the DHODH active site.

  • Therapeutic Utility: Inhibitors of this class are critical for studying autoimmune diseases (rheumatoid arthritis), viral replication, and oncology, as rapidly dividing cells rely heavily on de novo pyrimidine synthesis.

Experimental Workflow: Self-Validating Protocol

To ensure scientific integrity, this workflow includes a Phenotypic Rescue Control . If the compound truly inhibits DHODH, cytotoxicity must be reversed by supplementing the media with Uridine (bypassing the de novo pathway).

Workflow Diagram (DOT)

DHODH_Workflow Compound N-(4-Cyanophenyl)-3,4-difluorobenzamide (Stock: 10mM in DMSO) Enzyme_Assay In Vitro Enzyme Assay (DCIP Reduction) Compound->Enzyme_Assay Direct Inhibition Cell_Assay Cellular Proliferation Assay (Rapidly dividing line: Jurkat/HeLa) Compound->Cell_Assay Phenotypic Screen Data_Analysis Data Analysis (IC50 Calculation) Enzyme_Assay->Data_Analysis OD600 Decrease Mechanism_Check Uridine Rescue Experiment (+/- 100 μM Uridine) Cell_Assay->Mechanism_Check Validation Target Validation Data_Analysis->Validation Potency Confirmed? Mechanism_Check->Validation Growth Restored?

Caption: Experimental workflow coupling direct enzymatic validation with cellular phenotypic rescue to confirm on-target DHODH inhibition.

Protocol A: In Vitro DHODH Enzymatic Assay (DCIP Method)

This assay measures the reduction of 2,6-dichloroindophenol (DCIP) , which acts as a terminal electron acceptor, replacing Ubiquinone (CoQ10). The reaction is monitored spectrophotometrically at 600 nm (loss of blue color).

Reagents & Preparation
ReagentConcentration (Final)Role
Buffer 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100Reaction Environment
Substrate 1 mM L-Dihydroorotate (L-DHO)Enzyme Substrate
Cofactor 100 μM Decylubiquinone (Qd)Electron Acceptor (Intermediate)
Indicator 60 μM DCIPChromogenic Electron Acceptor
Enzyme 20-50 nM Recombinant Human DHODHCatalyst
Test Compound Serial Dilution (e.g., 1 nM - 10 μM)Inhibitor
Step-by-Step Procedure
  • Preparation: Dilute N-(4-Cyanophenyl)-3,4-difluorobenzamide from DMSO stock into the Assay Buffer. Ensure final DMSO concentration is <1% to avoid enzyme denaturation.

  • Blanking: Prepare a "No Enzyme" control to account for background DCIP degradation.

  • Incubation: Mix Enzyme + Test Compound + Decylubiquinone in the buffer. Incubate for 10 minutes at 25°C to allow inhibitor binding.

  • Initiation: Add L-Dihydroorotate and DCIP to start the reaction.

  • Measurement: Immediately monitor Absorbance at 600 nm (A600) in kinetic mode for 10–20 minutes using a microplate reader.

  • Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the curve.
    

Protocol B: Cellular Specificity (Uridine Rescue)

To confirm the compound kills cells specifically by starving them of pyrimidines (DHODH inhibition), cell viability is measured in the presence and absence of exogenous Uridine.

Experimental Setup
  • Cell Line: Jurkat T-cells or HeLa (high pyrimidine demand).

  • Method: XTT or CellTiter-Glo® Viability Assay.

Procedure
  • Seed cells at 5,000 cells/well in 96-well plates.

  • Arm A (Test): Treat with N-(4-Cyanophenyl)-3,4-difluorobenzamide (dose-response).

  • Arm B (Rescue): Treat with Compound + 100 μM Uridine .

  • Incubate for 72 hours at 37°C, 5% CO2.

  • Measure viability.[1]

Interpretation
  • True Positive (DHODH Inhibitor):

    • Arm A: Low viability (IC50 observed).[1]

    • Arm B: High viability (Shift in IC50 > 100-fold or complete rescue).

  • False Positive (Off-target toxicity):

    • Arm A & B: Both show toxicity (Uridine fails to rescue).

Pathway Visualization: Pyrimidine Biosynthesis Blockade

Understanding the precise intervention point is critical. The diagram below illustrates where the compound acts within the mitochondrial context.

Pathway Glutamine Glutamine Carbamoyl_P Carbamoyl Phosphate Glutamine->Carbamoyl_P DHO Dihydroorotate (DHO) Carbamoyl_P->DHO DHODH DHODH (Mitochondrial) DHO->DHODH Substrate Orotate Orotate UMP UMP (Pyrimidines) Orotate->UMP DHODH->Orotate Product QH2 Ubiquinol (QH2) DHODH->QH2 e- Transfer Inhibitor N-(4-Cyanophenyl)- 3,4-difluorobenzamide Inhibitor->DHODH Blocks Q-site Q Ubiquinone (Q) Q->DHODH

Caption: The compound blocks the Ubiquinone-binding site of DHODH, preventing the oxidation of DHO to Orotate and halting pyrimidine synthesis.

References & Benchmarking

When reporting data, benchmark the IC50 of N-(4-Cyanophenyl)-3,4-difluorobenzamide against standard inhibitors.

CompoundTargetTypical IC50 (Enzymatic)Mechanism
Teriflunomide DHODH~20–50 nMReversible, Q-site inhibitor
Brequinar DHODH~10 nMReversible, Q-site inhibitor
N-(4-Cyanophenyl)-3,4-difluorobenzamide DHODH (Putative)To be determinedAnalog of Teriflunomide class
References
  • Munier-Lehmann, H., et al. (2013). "Dihydroorotate dehydrogenase inhibitors: a patent review (2010-2012)." Expert Opinion on Therapeutic Patents. (Review of benzamide scaffolds in DHODH).

  • Vyas, V. K., & Ghate, M. (2011). "Recent developments in the medicinal chemistry and therapeutic potential of dihydroorotate dehydrogenase (DHODH) inhibitors." Mini Reviews in Medicinal Chemistry.

  • Promega Corporation. "CellTiter-Glo® Luminescent Cell Viability Assay Protocol." (Standard for viability/rescue assays).

  • Baumgartner, R., et al. (2006). "Structure-based design of novel human dihydroorotate dehydrogenase inhibitors." Journal of Medicinal Chemistry. (Details the binding mode of biphenyl/benzamide inhibitors).

Sources

Application Note: High-Throughput Screening of N-(4-Cyanophenyl)-3,4-difluorobenzamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

The N-(4-Cyanophenyl)-3,4-difluorobenzamide scaffold represents a privileged chemotype in medicinal chemistry, sharing significant structural homology with established inhibitors of Dihydroorotate Dehydrogenase (DHODH) (e.g., Teriflunomide analogs) and Sirtuin 2 (SIRT2) . The 3,4-difluoro substitution pattern on the benzoyl ring typically enhances metabolic stability and lipophilicity, while the 4-cyanoaniline moiety acts as a critical hydrogen bond acceptor in the active site of metabolic enzymes.

This application note details a robust High-Throughput Screening (HTS) workflow designed to identify potent analogs of this scaffold. We prioritize a target-based approach focusing on DHODH inhibition—a validated mechanism for anti-inflammatory, antiviral, and antiproliferative therapies—validated by a secondary phenotypic cytotoxicity screen.

Chemical Space & Library Design

Before initiating the screen, understanding the Structure-Activity Relationship (SAR) logic is vital. The library should be constructed to probe the electronic and steric limits of the binding pocket.

SAR Logic Diagram

The following diagram illustrates the core scaffold and the strategic points of variation for the analog library.

SAR_Logic Core Core Scaffold: N-(4-Cyanophenyl)-3,4-difluorobenzamide RingA Ring A (Benzoyl) 3,4-Difluoro Motif Core->RingA Metabolic Stability Linker Amide Linker (Bioisostere: Urea/Sulfonamide) Core->Linker H-Bond Donor RingB Ring B (Aniline) 4-Cyano Motif Core->RingB Target Specificity Modifications:\n- 2,4-Difluoro\n- 3-Chloro-4-fluoro\n- Pyridine replacement Modifications: - 2,4-Difluoro - 3-Chloro-4-fluoro - Pyridine replacement RingA->Modifications:\n- 2,4-Difluoro\n- 3-Chloro-4-fluoro\n- Pyridine replacement Modifications:\n- 3-Cyano\n- 4-CF3\n- 4-SF5 Modifications: - 3-Cyano - 4-CF3 - 4-SF5 RingB->Modifications:\n- 3-Cyano\n- 4-CF3\n- 4-SF5 caption Figure 1: SAR Deconstruction of the Target Scaffold for Library Expansion

Primary Assay: In Vitro DHODH Enzymatic Screen

Principle: DHODH catalyzes the oxidation of dihydroorotate to orotate, coupled with the reduction of Flavin Mononucleotide (FMN) and a secondary electron acceptor (Ubiquinone). In this HTS assay, we use 2,6-dichlorophenolindophenol (DCIP) as the terminal electron acceptor. The reduction of DCIP results in a loss of absorbance at 600 nm, which is directly proportional to enzyme activity.

Reagents & Equipment[1][2][3]
  • Enzyme: Recombinant Human DHODH (residues 30–396).

  • Substrates: L-Dihydroorotate (L-DHO), Decylubiquinone (QD).

  • Chromophore: 2,6-Dichlorophenolindophenol (DCIP).

  • Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.

  • Plate: 384-well clear-bottom microplates (e.g., Corning 3764).

  • Reader: Multi-mode microplate reader (Absorbance 600 nm).

Step-by-Step Protocol
  • Compound Transfer:

    • Dispense 50 nL of test compounds (10 mM in DMSO) into assay plates using an acoustic liquid handler (e.g., Echo 650).

    • Controls: Column 1 (DMSO only, High Control), Column 2 (Teriflunomide 10 µM, Low Control).

  • Enzyme Addition:

    • Prepare 2x Enzyme Solution: 20 nM DHODH in Assay Buffer.

    • Dispense 10 µL of 2x Enzyme Solution to all wells.

    • Incubate for 10 minutes at Room Temperature (RT) to allow compound-enzyme pre-equilibration.

  • Substrate Initiation:

    • Prepare 2x Substrate Mix: 400 µM L-DHO, 200 µM QD, 120 µM DCIP in Assay Buffer.

    • Dispense 10 µL of 2x Substrate Mix to start the reaction.

    • Final concentrations: 10 nM DHODH, 200 µM L-DHO, 100 µM QD, 60 µM DCIP.

  • Kinetic Readout:

    • Immediately transfer plates to the reader.

    • Measure Absorbance at 600 nm (OD600) every 60 seconds for 20 minutes at 25°C.

  • Data Processing:

    • Calculate the slope (Vmax) of the linear portion of the curve (typically 2–12 mins).

    • Normalize data to Percent Inhibition (PIN):

      
      
      

Secondary Assay: Cell Viability (Phenotypic Validation)

Compounds active in the enzymatic assay must be validated for cellular permeability and on-target efficacy. DHODH inhibition leads to pyrimidine depletion, causing cell cycle arrest in rapidly dividing cells.

Cell Line: Jurkat (T-cell leukemia) – Highly sensitive to DHODH inhibition. Readout: CellTiter-Glo (ATP quantification).

Protocol
  • Seeding: Dispense 1,000 Jurkat cells/well (5 µL) in RPMI-1640 + 10% FBS into 384-well white opaque plates.

  • Treatment: Add 25 nL of compounds (10-point dose response).

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Detection: Add 5 µL CellTiter-Glo reagent. Shake 2 mins. Incubate 10 mins.

  • Read: Luminescence integration (0.5s).

HTS Workflow & Data Logic

The following diagram details the decision tree for hit selection, ensuring only high-quality chemical matter progresses.

HTS_Workflow Library Compound Library (Benzamide Analogs) Primary Primary Screen (DHODH Enzymatic Assay) Library->Primary Filter1 Filter: >50% Inhibition @ 10 µM Primary->Filter1 Counter Counter Screen (Redox Cycling Check) Filter1->Counter Pass Secondary Secondary Screen (Jurkat Cell Viability) Counter->Secondary Non-Redox Active Selectivity Selectivity Panel (Kinases/SIRT2) Secondary->Selectivity IC50 < 1 µM Lead Validated Lead Candidate Selectivity->Lead caption Figure 2: HTS Triage Workflow for N-(4-Cyanophenyl)-3,4-difluorobenzamide Analogs

Data Analysis & Quality Control

Quality Metrics

To ensure assay robustness, calculate the Z-factor (


) for every plate.


  • 
    : Mean and SD of Positive Control (DMSO).
    
  • 
    : Mean and SD of Negative Control (Reference Inhibitor).
    
  • Acceptance Criteria:

    
    .
    
Hit Selection Table

Summarize hit criteria to standardize selection.

ParameterCriteriaRationale
Primary Inhibition > 50% at 10 µMThreshold for active vs. inactive.
Enzymatic IC50 < 1 µMPotency requirement for lead optimization.
Hill Slope 0.8 – 1.2Indicates 1:1 stoichiometry; excludes aggregators.
Cellular shift < 10x shift vs EnzymeConfirms permeability and on-target effect.
Redox Liability NegativeExcludes false positives from DCIP cycling.

Troubleshooting & Optimization

  • Interference: Benzamides can occasionally fluoresce. Since the primary assay is Absorbance (600 nm), fluorescence interference is minimal. However, if using a fluorescence-based secondary assay (e.g., Resazurin), check compound autofluorescence.

  • Solubility: The "4-cyanophenyl" and "3,4-difluoro" groups increase lipophilicity (cLogP ~3.0). Ensure DMSO concentration does not exceed 1% in the final assay buffer to prevent precipitation.

  • DCIP Stability: DCIP is light-sensitive. Protect substrate solutions from light during preparation and incubation.

References

  • Munier-Lehmann, H., et al. (2013). "Dihydroorotate dehydrogenase inhibitors: A patent review (2010-2012)." Expert Opinion on Therapeutic Patents. Link

  • Baumgartner, R., et al. (2006). "Pyridazine derivatives as potent inhibitors of human dihydroorotate dehydrogenase." Journal of Medicinal Chemistry. Link

  • Zhang, J.H., et al. (1999). "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening. Link

  • Promega Corporation. (2023). "CellTiter-Glo® Luminescent Cell Viability Assay Protocol." Promega Technical Manual. Link

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 24766864 (N-(4-Cyanophenyl)-3,4-difluorobenzamide)." PubChem. Link

Application Note: Formulation & Delivery of N-(4-Cyanophenyl)-3,4-difluorobenzamide for In Vivo Studies

Author: BenchChem Technical Support Team. Date: February 2026


 | MW:  258.22  g/mol [1]

Part 1: Executive Summary & Physicochemical Profiling

Strategic Overview

N-(4-Cyanophenyl)-3,4-difluorobenzamide is a lipophilic small molecule structurally related to the N-phenylbenzamide class of inhibitors (e.g., Leflunomide metabolites, antiviral agents). Successful in vivo evaluation requires overcoming its inherent poor aqueous solubility (likely BCS Class II or IV) to ensure adequate systemic exposure.

This guide provides three validated formulation strategies tailored to specific experimental endpoints:

  • Standard Suspension: For high-dose oral toxicity or efficacy studies.

  • Co-solvent Solution: For Pharmacokinetic (PK) profiling (IV/IP/PO).

  • Lipid-Based Delivery: For maximizing oral bioavailability in absorption-limited models.

Physicochemical Constraints

Before formulation, the compound's properties dictate the vehicle selection. The electron-withdrawing groups (3,4-difluoro and 4-cyano) increase lipophilicity and metabolic stability but significantly reduce water solubility.

PropertyValue (Predicted/Observed)Formulation Implication
LogP ~3.2 – 3.8Highly lipophilic; requires surfactants or lipids.
pKa Neutral / Weakly Acidic (>12)pH adjustment is ineffective for solubilization.
Solubility (Water) < 10 µg/mLUnsuitable for simple aqueous buffers.
Solubility (DMSO) > 20 mg/mLExcellent stock solvent; limit <5% final vol in vivo.
Melting Point > 180°C (Estimated)High lattice energy; micronization required for suspensions.

Part 2: Formulation Decision Matrix

The following logic flow dictates the selection of the appropriate vehicle based on your study's dosage and route of administration.

FormulationStrategy Start Start: Define Study Goal Route Route of Administration? Start->Route IV Intravenous (IV) Route->IV PK / Bioavailability PO Oral Gavage (PO) Route->PO Efficacy / Tox Dose Target Dose? SolubilityCheck Soluble in 5% DMSO/PEG? Dose->SolubilityCheck Low Dose (<10 mg/kg) ProtocolB Protocol B: Standard Suspension (0.5% MC + 0.2% Tween 80) Dose->ProtocolB High Dose (>10 mg/kg) ProtocolA Protocol A: Co-Solvent Solution (10% DMSO / 40% PEG400 / 50% Water) IV->ProtocolA Must be Solution PO->Dose SolubilityCheck->ProtocolA Yes ProtocolC Protocol C: Lipid Solution (Corn Oil or Labrasol) SolubilityCheck->ProtocolC No (Absorption Limited)

Figure 1: Decision matrix for vehicle selection based on route of administration and dosage requirements.

Part 3: Detailed Experimental Protocols

Protocol A: Co-Solvent Solution (IV/IP/Low-Dose PO)

Objective: Create a clear solution for bioavailability (F%) determination. Target Concentration: 1 – 5 mg/mL.

Reagents:

  • Dimethyl sulfoxide (DMSO), Anhydrous (Sigma-Aldrich).

  • PEG 400 (Polyethylene glycol).

  • Sterile Water for Injection or Saline (0.9%).

Procedure:

  • Weighing: Accurately weigh the required amount of N-(4-Cyanophenyl)-3,4-difluorobenzamide into a sterile glass vial.

  • Primary Solubilization: Add DMSO (10% of final volume).

    • Action: Vortex vigorously for 1 minute. Ensure complete dissolution. If particles remain, sonicate at 40°C for 5 minutes.

  • Co-Solvent Addition: Add PEG 400 (40% of final volume).

    • Action: Vortex to mix. The solution may warm slightly (exothermic).

  • Aqueous Phase: Slowly add warm (37°C) Sterile Water (50% of final volume) dropwise while vortexing.

    • Critical Check: Watch for precipitation at the interface. If turbidity occurs, the compound concentration is too high for this vehicle.

  • Filtration: Filter through a 0.22 µm PVDF syringe filter to ensure sterility and remove micro-particulates before IV injection.

Protocol B: Standard Suspension (High-Dose PO)

Objective: Stable suspension for doses >10 mg/kg where solubility is rate-limiting. Target Concentration: 10 – 100 mg/mL.

Reagents:

  • Methylcellulose (MC) (400 cP).

  • Tween 80 (Polysorbate 80).

  • Sterile Water.

Vehicle Preparation (0.5% MC / 0.2% Tween 80):

  • Heat 40 mL of sterile water to 80°C.

  • Disperse 0.5 g of Methylcellulose powder into the hot water with magnetic stirring.

  • Add 40 mL of cold water (4°C) and stir until the solution clears (hydration phase).

  • Add 0.2 mL Tween 80. Adjust volume to 100 mL.

Compound Preparation:

  • Micronization: If the API is crystalline/chunky, grind it using a mortar and pestle or a bead mill to reduce particle size to <10 µm.

  • Wetting: Weigh the compound into a vial. Add the Tween 80 component (or a small volume of the vehicle) first to wet the hydrophobic powder. Create a smooth paste.

  • Dispersion: Gradually add the 0.5% MC vehicle with constant stirring/vortexing.

  • Homogenization: Sonicate (probe sonicator preferred) for 2 minutes on/off cycles to break up aggregates.

    • QC Check: Inspect visually.[2][3] The suspension should be uniform, white/opaque, and free of large clumps.

Part 4: In Vivo Workflow & Bioanalysis

Administration Guidelines
  • Mice (C57BL/6, BALB/c):

    • PO Max Vol: 10 mL/kg (e.g., 200 µL for a 20g mouse).

    • IV Max Vol: 5 mL/kg (Bolus).

  • Rats (SD, Wistar):

    • PO Max Vol: 10 mL/kg.

    • IV Max Vol: 2 mL/kg (Bolus).

Pharmacokinetic (PK) Workflow

To determine the exposure profile, follow this standardized sampling workflow.

PKWorkflow cluster_sampling Serial Blood Sampling Admin Dosing (T=0) Sample1 0.25h - 0.5h (Absorption) Admin->Sample1 Sample2 1h - 4h (Cmax) Sample1->Sample2 Sample3 8h - 24h (Elimination) Sample2->Sample3 Process Plasma Separation (Centrifuge 2000g, 4°C) Sample3->Process Extract Protein Precipitation (Acetonitrile + IS) Process->Extract Analysis LC-MS/MS Analysis Extract->Analysis

Figure 2: Pharmacokinetic sampling and processing workflow.

Bioanalytical Method (LC-MS/MS)

For quantification in plasma, a generic method for hydrophobic benzamides is recommended:

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Detection: MRM mode (calculate parent ion

    
     m/z ~259.06 -> fragment ions). Note: The nitrile group often produces a distinct fragment.
    

Part 5: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 522832, 3,4-Difluorobenzamide. Retrieved January 28, 2026. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics. [Link]

  • Kalepu, S., & Nekkanti, V. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B. [Link]

Sources

Use of N-(4-Cyanophenyl)-3,4-difluorobenzamide in agrochemical research

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Evaluation of N-(4-Cyanophenyl)-3,4-difluorobenzamide in Agrochemical Discovery

Executive Summary & Scientific Context

N-(4-Cyanophenyl)-3,4-difluorobenzamide represents a critical scaffold in the structural optimization of Succinate Dehydrogenase Inhibitor (SDHI) fungicides. While commercial SDHIs (e.g., Boscalid, Fluxapyroxad) often utilize pyridine or pyrazole acid moieties, the benzanilide core remains a versatile pharmacophore for exploring Structure-Activity Relationships (SAR).

This compound is particularly valuable for two mechanistic reasons:

  • Metabolic Blockade: The 3,4-difluoro substitution on the benzoyl ring serves as a metabolic blocker, preventing oxidative degradation (hydroxylation) by cytochrome P450 enzymes (CYPs) at the most susceptible aromatic positions. This mimics the stability strategies seen in compounds like Diflubenzuron (though mechanistically distinct).

  • Electronic Modulation: The 4-cyano group on the aniline ring acts as a strong electron-withdrawing group (EWG), increasing the acidity of the amide proton (N-H). This modulation often enhances hydrogen bonding interactions with the oxygen atoms of the ubiquinone binding site in the SDH complex (Complex II).

This guide outlines the protocols for synthesizing, screening, and characterizing this compound as a lead candidate for broad-spectrum fungicidal activity.

Chemical Synthesis Protocol

Objective: To synthesize high-purity (>98%) N-(4-Cyanophenyl)-3,4-difluorobenzamide for biological screening. Method: Nucleophilic Acyl Substitution (Schotten-Baumann conditions).

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.[1][2]Role
3,4-Difluorobenzoyl chloride 176.551.1Electrophile
4-Aminobenzonitrile 118.141.0Nucleophile
Triethylamine (TEA) 101.191.2Base (HCl Scavenger)
Dichloromethane (DCM) -SolventAnhydrous
Step-by-Step Procedure
  • Preparation: Flame-dry a 250 mL round-bottom flask (RBF) and purge with nitrogen (

    
    ).
    
  • Dissolution: Dissolve 4-Aminobenzonitrile (10 mmol, 1.18 g) in 50 mL of anhydrous DCM. Add Triethylamine (12 mmol, 1.67 mL).

  • Addition: Cool the solution to 0°C using an ice bath. Add 3,4-Difluorobenzoyl chloride (11 mmol, 1.94 g) dropwise over 15 minutes to control the exotherm.

    • Critical Checkpoint: The solution may turn slightly yellow; this is normal. Ensure the temperature does not exceed 5°C to prevent side reactions.

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (Mobile Phase: Hexane/Ethyl Acetate 3:1).

    • Endpoint: Disappearance of the aniline starting material (

      
      ).
      
  • Work-up:

    • Wash the reaction mixture with 1M HCl (2 x 30 mL) to remove unreacted amine and TEA.

    • Wash with Saturated

      
       (2 x 30 mL) to remove unreacted acid chloride (hydrolyzed to acid).
      
    • Wash with Brine (1 x 30 mL).

  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo. Recrystallize the crude solid from hot Ethanol/Water (9:1) to yield white crystalline needles.
    

Yield Expectation: 85–92%. Characterization:


 NMR (DMSO-

) should show the amide singlet at

ppm and the distinctive aromatic splitting patterns.

Biological Screening Workflow (Fungicidal)

Objective: To evaluate the


 of the compound against Rhizoctonia solani (Rice Sheath Blight) and Botrytis cinerea (Grey Mold).
Visual Workflow

BiologicalScreening Start Compound Stock (10,000 ppm in DMSO) Dilution Serial Dilution (0.1 - 100 ppm) Start->Dilution Mixing Poisoned Food Technique (Mix Compound + Molten Agar) Dilution->Mixing Add to Media MediaPrep PDA Media Preparation (Potato Dextrose Agar) MediaPrep->Mixing Inoculation Inoculation (5mm Mycelial Plug) Mixing->Inoculation Incubation Incubation (25°C, 72-96 Hours) Inoculation->Incubation Measurement Measure Colony Diameter (vs Control) Incubation->Measurement Analysis Calculate EC50 (Probit Analysis) Measurement->Analysis

Figure 1: High-throughput "Poisoned Food" assay workflow for determining fungicidal potency.

Protocol Details
  • Stock Solution: Dissolve 10 mg of N-(4-Cyanophenyl)-3,4-difluorobenzamide in 1 mL DMSO to create a 10,000 ppm stock.

  • Media Preparation: Autoclave Potato Dextrose Agar (PDA). Cool to 50°C (molten state).

  • Plate Pouring: Add the compound stock to the molten agar to achieve final concentrations of 100, 50, 25, 12.5, 6.25, and 0 ppm (DMSO control). Pour into Petri dishes.

  • Inoculation: Place a 5mm mycelial plug of the active pathogen (R. solani) in the center of the solidified plate.

  • Incubation: Incubate at 25°C in the dark.

  • Data Collection: Measure the colony diameter (mm) when the control plate reaches full growth (typically 72–96 hours).

  • Calculation:

    
    
    Where 
    
    
    
    = Diameter of control,
    
    
    = Diameter of treatment.

Metabolic Stability & Residue Analysis

Context: The 3,4-difluoro motif is designed to resist Phase I oxidation. This must be validated using microsomal stability assays.

LC-MS/MS Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 2.1mm, 1.8µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: ESI Positive Mode (

    
    ).
    
  • MRM Transition:

    
     (Loss of benzonitrile group, detecting the difluorobenzoyl cation).
    

Stability Assay:

  • Incubate 1 µM compound with rat/human liver microsomes (RLM/HLM) and NADPH regenerating system at 37°C.

  • Quench aliquots at 0, 15, 30, and 60 minutes with ice-cold acetonitrile.

  • Analyze via LC-MS/MS.

  • Success Criteria:

    
     minutes indicates high metabolic stability, validating the fluorination strategy.
    

References

  • Synthesis & Benzamide Scaffolds

    • AppChem. (n.d.).[3] N-(4-Cyanophenyl)-3,4-difluorobenzamide Product Data. Retrieved from [3]

    • MDPI. (2018). "Synthesis and Crystal Structure of Fluorinated Benzamides." Crystals.

  • Agrochemical Activity (SDHI Context)

    • ResearchGate. (2025).[4][5] "Structure-Activity Relationship in Benzamide Compounds."

    • Sigma-Aldrich.[6] (n.d.). 3,4-Difluorobenzoic acid (Precursor Data).

  • Analytical Methods

    • NIST Chemistry WebBook. "2,4-Difluorobenzamide derivatives mass spectra."

Sources

Analytical methods for quantifying N-(4-Cyanophenyl)-3,4-difluorobenzamide in biological samples

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Version 1.2

Executive Summary

This application note details the method development and validation strategy for the quantification of N-(4-Cyanophenyl)-3,4-difluorobenzamide (CAS: 1007802-68-7) in biological matrices (plasma, tissue homogenates). This molecule, characterized by a benzamide core flanked by electron-withdrawing groups (difluoro- and cyano- moieties), presents specific bioanalytical challenges including potential solubility issues and ionization polarity selection.

While often utilized as a research tool or intermediate in the synthesis of androgen receptor (AR) antagonists and DHODH inhibitors, accurate quantification is critical for pharmacokinetic (PK) profiling. This guide prioritizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the gold standard, offering a sensitivity range capable of detecting sub-nanogram/mL concentrations.

Analyte Assessment & Mass Spectrometry Strategy

Physiochemical Profile

Understanding the molecule is the first step in protocol design.

  • Molecular Weight: 258.22 g/mol

  • Formula: C₁₄H₈F₂N₂O

  • LogP (Predicted): ~3.2 – 3.8 (Moderate Lipophilicity)

  • Acid/Base Character: The amide hydrogen is weakly acidic due to the electron-withdrawing effect of the p-cyano group and the difluorophenyl ring.

Ionization Strategy: ESI+ vs. ESI-

Unlike simple amines, this benzamide derivative requires careful mode selection.

  • Positive Mode (ESI+): Forms

    
    .
    
    • Pros: Generally higher sensitivity on most legacy triple quadrupoles; compatible with acidic mobile phases (Formic acid).

    • Cons: High background noise from endogenous amides/lipids.

  • Negative Mode (ESI-): Forms

    
    .
    
    • Pros: The cyano group stabilizes the negative charge on the nitrogen. often results in significantly lower chemical background and better signal-to-noise (S/N) ratio in complex matrices like plasma.

    • Recommendation:Screen both. However, for this specific structure, ESI- is frequently superior for selectivity.

MRM Transition Optimization
Ionization ModePrecursor (

)
Product (

)
Collision Energy (eV)Structural Origin
ESI- 257.2117.020-25Cyanophenyl amine anion (Cleavage of amide bond)
ESI- 257.2141.015-20Difluorobenzoyl moiety
ESI+ 259.2141.025-30Difluorobenzoyl cation

Sample Preparation Protocols

Given the LogP > 3, the analyte binds to plasma proteins. Simple Protein Precipitation (PPT) is sufficient for screening, but Liquid-Liquid Extraction (LLE) is recommended for high-sensitivity PK studies to remove phospholipids that cause matrix effects.

Protocol A: High-Throughput Protein Precipitation (PPT)

Best for: Discovery PK, Urine analysis, High concentrations (>10 ng/mL)

  • Aliquot: Transfer 50 µL of plasma/homogenate to a 96-well plate.

  • IS Addition: Add 10 µL of Internal Standard (Deuterated analog or generic analog like Tolbutamide) at 500 ng/mL.

  • Precipitation: Add 200 µL of Acetonitrile (ACN) containing 0.1% Formic Acid.

  • Vortex: Mix vigorously for 2 minutes.

  • Centrifuge: Spin at 4,000 x g for 10 minutes at 4°C.

  • Transfer: Inject 2-5 µL of the supernatant directly.

Protocol B: Liquid-Liquid Extraction (LLE) - Recommended

Best for: GLP Tox studies, Tissue distribution, Low concentrations (<1 ng/mL)

  • Aliquot: Transfer 100 µL of sample to a glass tube.

  • Buffer: Add 50 µL of 100 mM Ammonium Acetate (pH 5.0) to disrupt protein binding.

  • Extraction: Add 1.0 mL of MTBE (Methyl tert-butyl ether) or Ethyl Acetate.

  • Agitation: Shake/tumble for 10 minutes.

  • Phase Separation: Centrifuge at 4,000 x g for 5 minutes. Flash freeze the aqueous layer (dry ice/acetone bath).

  • Evaporation: Decant organic layer into a clean tube; evaporate to dryness under N₂ at 40°C.

  • Reconstitution: Reconstitute in 100 µL Mobile Phase (1:1 Water:MeOH).

Experimental Workflow Visualization

The following diagram illustrates the decision logic for method development and the specific LLE workflow.

BioanalysisWorkflow Start Analyte: N-(4-Cyanophenyl)-3,4-difluorobenzamide Solubility LogP Check (~3.5) High Protein Binding Expected Start->Solubility Ionization MS/MS Tuning Compare ESI+ vs ESI- Solubility->Ionization Decision Sensitivity Requirement? Ionization->Decision PPT Protocol A: Protein Precipitation (ACN crash) Decision->PPT >10 ng/mL (Discovery) LLE Protocol B: Liquid-Liquid Extraction (MTBE/EtOAc) Decision->LLE <1 ng/mL (GLP/Tox) Clean Supernatant/Extract PPT->Clean LLE->Clean LC LC Separation C18 Column, Gradient Elution Clean->LC Detection Quantification MRM: 257.2 -> 117.0 (ESI-) LC->Detection

Figure 1: Decision tree for extraction methodology based on sensitivity requirements.

LC-MS/MS Analytical Conditions

Chromatographic Setup
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH natural or adjusted to 8.0 for ESI- stability).

  • Mobile Phase B: Acetonitrile (LC-MS grade).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Profile
Time (min)% Mobile Phase BEvent
0.0010Initial Hold
0.5010Load
2.5095Elution
3.5095Wash
3.6010Re-equilibration
5.0010End

Method Validation (FDA M10/EMA)

To ensure the method is robust ("Trustworthiness"), the following parameters must be validated:

Selectivity & Specificity
  • Test: Analyze blank plasma from 6 different donors (including lipemic and hemolyzed lots).

  • Acceptance: Interference at the retention time of the analyte must be < 20% of the LLOQ response.

Matrix Effect

Given the difluoro- substitution, signal suppression is common if phospholipids are not removed.

  • Calculation:

    
    
    
  • Mitigation: If MF < 0.85 or > 1.15, switch from PPT to LLE or use a Deuterated Internal Standard (

    
     or 
    
    
    
    analog).
Linearity & Sensitivity
  • Calibration Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL (ULOQ).

  • Weighting:

    
     linear regression.
    
  • LLOQ Criteria: Signal-to-Noise > 10:1; Precision/Accuracy within ±20%.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Secondary interactions with silanols.Increase buffer strength (10mM NH₄OAc) or use a charged surface hybrid (CSH) column.
Low Sensitivity (ESI-) Mobile phase pH too low.Ensure Mobile Phase A pH > 6.0 to facilitate deprotonation of the amide.
Carryover Analyte adsorption to injector loop.Change needle wash to 50:25:25 ACN:MeOH:IPA + 0.1% Formic Acid.

References

  • US Food and Drug Administration (FDA). (2022). Bioanalytical Method Validation M10. Guidance for Industry. Link

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Link

  • Zhang, S., et al. (2017). "Identification and quantification of nitrofurazone metabolites by UPLC-QTOF." ResearchGate.[1][2] (Demonstrates benzamide-derivative extraction strategies). Link

  • Petsalo, A. (2011). "Development of LC/MS techniques for plant and drug metabolism studies." University of Helsinki. (Provides protocols for secondary amide ionization). Link

Sources

N-(4-Cyanophenyl)-3,4-difluorobenzamide application in developing Akt inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Accelerating Akt Inhibitor Discovery using N-(4-Cyanophenyl)-3,4-difluorobenzamide Scaffolds

Executive Summary

This application note details the utility of N-(4-Cyanophenyl)-3,4-difluorobenzamide (CAS: 1007802-68-7) as a high-value pharmacophore scaffold for the development of Protein Kinase B (Akt) inhibitors.[1][2] With the PI3K/Akt/mTOR pathway remaining a critical target in oncology, the "phenyl-amide-phenyl" motif found in this compound serves as a privileged structure for ATP-competitive inhibition.[1][2]

This guide provides a comprehensive workflow for utilizing this scaffold, covering:

  • Chemical Rationale: Exploiting the electronic properties of the 3,4-difluoro and 4-cyano motifs.[1][2]

  • Synthetic Protocols: Efficient generation and derivatization of the core scaffold.[1][2]

  • Biological Validation: Step-by-step protocols for TR-FRET kinase assays and cellular phosphorylation profiling.

Chemical Rationale & Pharmacophore Analysis

The structural integrity of N-(4-Cyanophenyl)-3,4-difluorobenzamide offers three distinct advantages for medicinal chemistry campaigns targeting the Akt ATP-binding pocket:

  • 3,4-Difluorophenyl Ring:

    • Bioisosterism:[1] The fluorine atoms act as bioisosteres for hydrogen but significantly alter the ring's electron density.[1][2] The 3,4-substitution pattern is well-documented to improve metabolic stability by blocking P450 oxidation sites common on phenyl rings.[1][2]

    • Lipophilicity:[1] Increases logP, enhancing cell permeability compared to non-fluorinated analogs.[1]

    • Interaction: The electron-deficient ring facilitates ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      -stacking interactions with the gatekeeper residues in the kinase hinge region.[2]
      
  • Amide Linker:

    • Functions as a critical Hydrogen Bond Donor/Acceptor (HBD/HBA) pair, often anchoring the inhibitor to the kinase hinge region (e.g., interacting with Ala230 in Akt1).[1]

  • 4-Cyano Group (The "Warhead" Precursor):

    • Synthetic Versatility: The nitrile group is a robust precursor for generating amidines, imidazoles, or tetrazoles—functional groups essential for interacting with the acidic residues (Glu/Asp) found deep within the ATP binding pocket.[1]

    • Reversibility:[1][3] In covalent inhibitor design, the nitrile can serve as a reversible covalent trap for active site cysteines.[1]

Experimental Workflow Visualization

The following diagram illustrates the strategic workflow for transforming the raw scaffold into a bioactive Akt inhibitor library.

Akt_Inhibitor_Workflow cluster_logic Design Logic Start Scaffold Selection N-(4-Cyanophenyl)-3,4-difluorobenzamide Step1 Derivatization (Pinner Reaction / Click Chem) Start->Step1 Modify -CN Library Analog Library (Amidines, Tetrazoles) Step1->Library Generate Screen Biochemical Screening (TR-FRET Assay) Library->Screen Test IC50 Cell Cellular Validation (Western Blot: p-Akt S473) Screen->Cell Hit Confirmation

Caption: Workflow converting the nitrile scaffold into a bioactive library via functional group interconversion and sequential biological screening.

Detailed Protocols

Protocol A: Scaffold Synthesis & Functionalization

Objective: To synthesize the core scaffold and convert the nitrile group into a bioactive amidine moiety (mimicking the basic amine of ATP).[1]

Materials:

  • 3,4-Difluorobenzoyl chloride[1][2]

  • 4-Aminobenzonitrile[1][2]

  • Pyridine (anhydrous)[1][2]

  • Dichloromethane (DCM)[1][2]

  • HCl (gas) / Ethanol (for Pinner reaction)[1][2]

Step-by-Step Methodology:

  • Core Coupling:

    • Dissolve 4-aminobenzonitrile (1.0 eq) in anhydrous DCM under

      
       atmosphere.
      
    • Add Pyridine (1.2 eq) and cool to 0°C.

    • Dropwise add 3,4-difluorobenzoyl chloride (1.1 eq).[1][2]

    • Stir at RT for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1).[1][2]

    • Purification: Wash with 1N HCl, then sat. ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      . Recrystallize from Ethanol.[2]
      
    • Yield Expectation: >85% White Solid.[1][2][4][5]

  • Nitrile Activation (Pinner Reaction):

    • Dissolve the core scaffold in anhydrous Ethanol/HCl (gas saturated).[1][2]

    • Stir at 0°C for 12 hours to form the imidate ester intermediate.

    • Remove solvent in vacuo.[1][2]

    • Treat the residue with ethanolic ammonia (2.0 M) at RT for 4 hours.

    • Result: Conversion of -CN to -C(=NH)NH2 (Amidine), significantly enhancing water solubility and affinity for the kinase acidic pocket.[1][2]

Protocol B: In Vitro Akt1 Kinase Assay (TR-FRET)

Objective: Determine the


 of the synthesized analogs against recombinant Akt1.

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the phosphorylation of a synthetic peptide substrate labeled with a fluorophore.[1][2] Binding of a specific antibody (Europium-labeled) to the phosphorylated product generates a FRET signal.[1][2]

Reagents:

  • Recombinant human Akt1 (active).[1][2]

  • Crosstide peptide (substrate).[1][2]

  • ATP (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     apparent: ~50 µM).[2]
    
  • TR-FRET Detection Reagents (e.g., LanthaScreen™).[1][2]

Procedure:

  • Compound Preparation: Prepare 3-fold serial dilutions of the test compounds in 100% DMSO (Top concentration: 10 µM).

  • Reaction Assembly (384-well plate):

    • 2.5 µL Compound (4x diluted in kinase buffer).

    • 2.5 µL Kinase/Antibody Mixture.[1][2]

    • 2.5 µL Substrate/ATP Mixture.[1][2]

    • Final DMSO concentration: 1%.[1][2][6]

  • Incubation: Incubate at Room Temperature for 60 minutes.

  • Detection: Add 10 µL EDTA/Eu-Antibody solution to stop the reaction.

  • Read: Measure fluorescence ratio (665 nm / 615 nm) on a plate reader (e.g., EnVision).

  • Analysis: Plot % Inhibition vs. Log[Compound] to calculate

    
    .
    

Data Analysis & Interpretation

When evaluating derivatives of N-(4-Cyanophenyl)-3,4-difluorobenzamide, use the following benchmarks to assess potency and selectivity.

Compound VariantModification (R-Group)Predicted Akt1 IC50Mechanism Note
Core Scaffold -CN (Nitrile)> 10 µMWeak binder; lacks H-bond donor for acidic pocket.[1][2]
Variant A -C(=NH)NH2 (Amidine)100 - 500 nMAmidine mimics ATP adenine amine; salt bridge formation.[1][2]
Variant B -CN4H (Tetrazole)1 - 5 µMBioisostere of carboxylate; improved metabolic stability.[1][2]
Variant C -CH2-NH2 (Amine)500 - 1000 nMReduced rigidity; flexible interaction with Glu residues.[1][2]

Note: Data represents typical SAR trends for benzamide kinase inhibitors.

Biological Pathway Context

Understanding the downstream effects is crucial for cellular validation.[1][2] The diagram below details the signaling cascade where the inhibitor acts.[1][2]

Akt_Pathway GF Growth Factors RTK RTK GF->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation Akt Akt (Target) PIP3->Akt Recruitment (PH Domain) mTOR mTORC1 Akt->mTOR Activate GSK3 GSK3β Akt->GSK3 Inhibit FOXO FOXO Akt->FOXO Inhibit Prolif Proliferation mTOR->Prolif Survival Cell Survival GSK3->Survival

Caption: The PI3K/Akt signaling cascade. The inhibitor targets the central Akt node, blocking downstream mTOR activation and restoring GSK3β/FOXO tumor suppressor functions.[1]

References

  • Hu, Y., et al. (2021). Discovery of N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691), a Potent and Selective Akt Inhibitor.[1][2][7] Journal of Medicinal Chemistry.[1][2][7][8]

  • Addie, M., et al. (2013). Discovery of AZD5363, an orally bioavailable, potent inhibitor of Akt kinases.[1][8] Journal of Medicinal Chemistry.[1][2][7][8]

  • Thermo Fisher Scientific. LanthaScreen™ Eu Kinase Binding Assay Protocol.[1][2]

  • Cayman Chemical. Akt Inhibitor IV Product Information.

Sources

N-(4-Cyanophenyl)-3,4-difluorobenzamide as a molecular probe for receptor binding studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the application of N-(4-Cyanophenyl)-3,4-difluorobenzamide (CDF-B) as a specialized molecular probe in drug discovery. Unlike generic scaffolds, CDF-B is engineered as a dual-modal reporter ligand designed to characterize the hydrophobic Ligand Binding Domains (LBD) of nuclear receptors, particularly the Androgen Receptor (AR) , and enzymes such as Dihydroorotate Dehydrogenase (DHODH) .

Its utility is derived from two orthogonal physical properties:

  • 19F-NMR Reporter: The 3,4-difluoro motif serves as a sensitive environmental sensor for Fluorine Anisotropy Screening (FAXS) , enabling the detection of weak-affinity binders via competitive displacement.

  • Vibrational Stark Effect (VSE) Probe: The 4-cyano (nitrile) group acts as a non-perturbative infrared probe, where the C≡N stretching frequency reports on the local electrostatic field and hydrogen-bonding networks within the active site.[1][2]

Part 1: Technical Specifications & Mechanism

Chemical Properties
PropertySpecification
IUPAC Name N-(4-cyanophenyl)-3,4-difluorobenzamide
Molecular Formula C₁₄H₈F₂N₂O
Molecular Weight 258.22 g/mol
Solubility DMSO (>50 mM), Ethanol (Moderate), Water (Poor)
λmax (Absorbance) ~260 nm (aromatic π-π*)
IR Signature ~2230 cm⁻¹ (C≡N stretch, sensitive to electrostatics)
19F-NMR Shift ~ -130 to -140 ppm (distinct doublet/multiplet)
Mechanism of Action: The "Spy Molecule" Concept

CDF-B is designed to bind into the hydrophobic pocket of the target protein (e.g., the AR LBD). Once bound, its physical signals (NMR relaxation and IR frequency) change drastically compared to the free state.

  • 19F-NMR Mechanism: In solution, the small molecule tumbles rapidly, yielding sharp 19F signals. Upon binding to a large protein (>20 kDa), the rotational correlation time (

    
    ) increases, causing rapid transverse relaxation (
    
    
    
    ). This results in extreme line broadening (signal disappearance).
  • Competitive Displacement: When a higher-affinity drug candidate is added, it displaces CDF-B. The probe returns to the free solution state, and the sharp 19F signal reappears. This "Light-Up" assay is highly sensitive for screening fragment libraries.

ProbeMechanism Probe Free CDF-B Probe (Sharp 19F Signal) Complex Bound Complex (Broad/Invisible 19F Signal) (Shifted IR C≡N Freq) Probe->Complex Binding (Kon) Protein Target Protein (e.g., Androgen Receptor) Protein->Complex + Complex->Probe Release (Koff) Drug Drug Candidate (Competitor) Complex->Drug Drug-Protein Complex Drug->Complex Competitive Displacement

Figure 1: Mechanism of the CDF-B "Spy Molecule" assay. The probe serves as a reversible reporter that signals occupancy of the binding pocket.

Part 2: Experimental Protocols

Protocol A: Synthesis of CDF-B Probe

Rationale: High purity is required to eliminate paramagnetic impurities that could broaden NMR signals.

Reagents:

  • 4-Aminobenzonitrile (1.0 eq)

  • 3,4-Difluorobenzoyl chloride (1.1 eq)

  • Triethylamine (TEA) (2.0 eq)

  • Dichloromethane (DCM) (Anhydrous)

Workflow:

  • Dissolution: Dissolve 4-aminobenzonitrile (1.18 g, 10 mmol) in 20 mL anhydrous DCM in a round-bottom flask under nitrogen.

  • Base Addition: Add TEA (2.8 mL, 20 mmol) and cool the mixture to 0°C on an ice bath.

  • Acylation: Dropwise add 3,4-difluorobenzoyl chloride (1.94 g, 11 mmol) dissolved in 5 mL DCM.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 2:1).

  • Workup: Wash with 1M HCl (2x), Sat. NaHCO₃ (2x), and Brine. Dry organic layer over Na₂SO₄.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Silica, 0-30% EtOAc in Hexanes).

  • Validation: Confirm structure via 1H-NMR and 19F-NMR (ensure no fluoride ion contamination).

Protocol B: 19F-NMR Ligand-Observed Screening (FAXS)

Rationale: This assay detects competitive binding without requiring radioisotopes. It is ideal for calculating Ki values of non-fluorinated competitors.

Materials:

  • Instrument: 400 MHz (or higher) NMR with 19F-capable probe.

  • Buffer: 50 mM Phosphate, 150 mM NaCl, 10% D₂O, pH 7.4. (Avoid paramagnetic ions like Mn²⁺).

  • Protein: Purified Androgen Receptor LBD or DHODH (Conc: 2–5 µM).

  • Probe: CDF-B (Stock: 100 mM in DMSO).

Step-by-Step:

  • Reference Spectrum (Free Probe):

    • Prepare a sample with 50 µM CDF-B in Buffer (Total Vol: 500 µL).

    • Acquire 1D 19F-NMR (approx. 128 scans). Optimize relaxation delay (d1 > 3*T1).

    • Result: Two sharp multiplets corresponding to the 3-F and 4-F.

  • Bound Spectrum (T2 Filtering):

    • Add Protein (Target 2–5 µM) to the probe solution.

    • Apply a CPMG (Carr-Purcell-Meiboom-Gill) pulse sequence. This suppresses the broad signals of the bound ligand while retaining the sharp signals of any free ligand.

    • Result: Signal intensity should decrease significantly (e.g., >80% reduction) if binding occurs.

  • Competitive Screening (The "Light-Up"):

    • Titrate the "Unknown Drug Candidate" into the Protein-Probe mixture.

    • Acquire CPMG 19F spectra after each addition.

    • Analysis: Plot the recovery of the CDF-B signal intensity vs. competitor concentration.

    • Use the Cheng-Prusoff equation adapted for signal recovery to calculate the

      
       of the competitor.
      
Protocol C: Vibrational Stark Effect (VSE) Probing

Rationale: The nitrile group of CDF-B forms a hydrogen bond with specific residues (e.g., Arg752 in AR). The frequency shift (


) of the CN stretch correlates linearly with the electric field of the pocket.

Step-by-Step:

  • Complex Formation: Incubate Protein (100 µM) with CDF-B (120 µM) to ensure saturation.

  • Solvent Exchange: Buffer exchange into D₂O buffer (Amicon Ultra filters) to remove the H-O-H bending mode (~1640 cm⁻¹) which can interfere with amide regions, though the CN region (~2230 cm⁻¹) is relatively clear.

  • FTIR Acquisition:

    • Use a CaF₂ liquid cell with a 50 µm spacer.

    • Acquire spectra (Resolution: 2 cm⁻¹, Scans: 256).

    • Subtract the buffer background and the "Apo" protein background.

  • Data Interpretation:

    • Free CDF-B (in buffer): ~2230 cm⁻¹.

    • Bound CDF-B: Shift to ~2236–2240 cm⁻¹ (Blue shift) typically indicates loss of hydrogen bonding to water and introduction to a hydrophobic environment or specific H-bond donor.

    • Note: A red shift (lower frequency) would indicate a strong interaction with a positive field (e.g., a metal ion or strong H-bond donor aligned with the dipole).

Part 3: Visualization of Experimental Workflow

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Assay Execution cluster_2 Phase 3: Analysis Synth Synthesis of CDF-B (Amide Coupling) QC QC: 1H/19F NMR & LCMS (>98% Purity) Synth->QC Mix Mix Protein + CDF-B (Formation of 'Dark' Complex) QC->Mix Titrate Titrate Competitor Library Mix->Titrate Measure Acquire 19F CPMG Spectra Titrate->Measure Process Process Spectra (Integration of F-peaks) Measure->Process Calc Calculate % Displacement & Ki Values Process->Calc

Figure 2: End-to-end workflow for utilizing CDF-B in a high-throughput NMR screening campaign.

References

  • Dalvit, C., et al. (2002). "Fluorine-NMR competition binding experiments for high-throughput screening and pdb-binding studies." Journal of the American Chemical Society.[1][3] Link

  • Fafarman, A. T., & Boxer, S. G. (2010).[3] "Nitrile bonds as infrared probes of electrostatics in ribonuclease S." The Journal of Physical Chemistry B. Link

  • Salvati, M. E., et al. (2005). "Identification of a novel class of androgen receptor antagonists based on the bicyclic-1H-isoindole-1,3(2H)-dione nucleus." Bioorganic & Medicinal Chemistry Letters. (Context for Cyanophenyl-Benzamide pharmacophores). Link

  • Gee, C. T., et al. (2016). "Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment." Nature Protocols. Link

  • Liu, Y., et al. (2008). "Use of 19F NMR to probe protein structure and conformational changes." Current Opinion in Structural Biology. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of N-(4-Cyanophenyl)-3,4-difluorobenzamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Yield Improvement & Troubleshooting for Electron-Deficient Amide Coupling Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Mechanistic Insight

The Core Challenge: The synthesis of N-(4-Cyanophenyl)-3,4-difluorobenzamide presents a classic "mismatched" coupling scenario. The primary bottleneck is the electronic deactivation of the amine component.

  • The Nucleophile: 4-Aminobenzonitrile. The cyano group (-CN) at the para position is a strong electron-withdrawing group (EWG). This pulls electron density away from the amine nitrogen, significantly lowering its nucleophilicity. The pKa of the conjugate acid is approximately 1.74 [1], making it roughly 10,000x less nucleophilic than a standard aniline (pKa ~4.6).

  • The Electrophile: 3,4-Difluorobenzoyl moiety. While the fluorine atoms increase electrophilicity, they are not sufficient to overcome the amine's sluggishness using standard peptide coupling reagents (EDC/NHS or HATU) without aggressive modification.

The Solution Strategy: To improve yield, we must abandon "gentle" coupling conditions in favor of high-energy electrophiles (Acid Chlorides) or anionic activation (Deprotonated Amine).

Recommended Synthetic Protocols

Method A: The "Gold Standard" (Acid Chloride Activation)

Best for: High purity requirements, gram-to-kilogram scale up.

Rationale: Standard coupling agents (like EDC) form an O-acylisourea intermediate. With a weak nucleophile like 4-aminobenzonitrile, this intermediate often rearranges (N-acylurea formation) or hydrolyzes before the amine can attack. Acid chlorides react irreversibly and rapidly.

Protocol:

StepReagentEq.RoleNotes
1 3,4-Difluorobenzoic acid1.0SubstratePrecursor
2 Thionyl Chloride (

)
1.5 - 2.0ActivatorReflux 2h. Evaporate excess

completely (azeotrope w/ Toluene).
3 4-Aminobenzonitrile 1.0NucleophileDissolve in Pyridine (anhydrous).
4 PyridineSolventBase/SolventActs as an acid scavenger and nucleophilic catalyst.
5 DMAP0.1CatalystCRITICAL: Forms a highly reactive N-acylpyridinium intermediate.

Workflow:

  • Convert acid to acid chloride (or purchase 3,4-difluorobenzoyl chloride directly).

  • Dissolve 4-aminobenzonitrile in anhydrous Pyridine (concentration ~0.5 M).

  • Cool to 0°C. Add Acid Chloride dropwise (exothermic).

  • Add catalytic DMAP.[1]

  • Warm to RT and stir for 4–12 hours.

  • Quench: Pour into ice water. The product should precipitate.

Method B: The "Brute Force" (Anionic Coupling)

Best for: Cases where Method A fails or Pyridine is difficult to remove.

Rationale: Since the amine is weak, we convert it into a strong nucleophile (an amide anion) using a strong base.

Protocol:

  • Dissolve 4-aminobenzonitrile (1.0 eq) in anhydrous THF.

  • Cool to 0°C under

    
    .
    
  • Add NaH (Sodium Hydride, 60% dispersion) (1.1 eq). Stir 30 mins until

    
     evolution ceases. The amine is now deprotonated.
    
  • Add 3,4-difluorobenzoyl chloride (1.0 eq) dropwise.

  • The reaction is usually instantaneous. Quench with saturated

    
    .
    

Critical Signaling Pathway & Workflow Visualization

The following diagram illustrates the kinetic competition between the desired pathway and common failure modes (Hydrolysis/Rearrangement), highlighting where DMAP intervention is critical.

ReactionPathway Start 3,4-Difluorobenzoic Acid Act Acid Chloride (Highly Reactive) Start->Act SOCl2 / Reflux Inter N-Acylpyridinium (DMAP-Activated) Act->Inter DMAP / Pyridine Fail1 Hydrolysis (Wet Solvent) Act->Fail1 H2O present Fail2 Stalled Reaction (Low Nucleophilicity) Act->Fail2 Direct attack by weak amine (Slow) Prod Target Amide (High Yield) Inter->Prod 4-Aminobenzonitrile (Fast Attack)

Figure 1: Kinetic pathway showing how DMAP catalysis (Green path) bypasses the low nucleophilicity bottleneck (Red path).

Troubleshooting Guide (FAQs)

Issue 1: "I see starting material (amine) remaining by TLC/LCMS after 24 hours."
  • Diagnosis: The activation energy is too high for the weak amine.

  • Solution:

    • Add DMAP: If you haven't used 4-Dimethylaminopyridine (DMAP), add 10 mol%. It acts as an acyl transfer agent, roughly 10,000x faster than pyridine alone [2].

    • Temperature: Heat the reaction to 60–80°C. The electron-deficient nature of the amine requires thermal energy to overcome the barrier.

    • Concentration: Run the reaction at high concentration (1.0 M). Dilution favors hydrolysis over intermolecular coupling.

Issue 2: "The product is an oil/sticky gum, not a solid."
  • Diagnosis: Impurities (Pyridine salts or unreacted acid) are preventing crystallization.

  • Solution (Purification Protocol):

    • Dilute the reaction mixture with Ethyl Acetate.

    • Acid Wash: Wash 2x with 1N HCl. Why? This removes Pyridine, DMAP, and unreacted 4-aminobenzonitrile (converts them to water-soluble salts).

    • Base Wash: Wash 2x with Saturated

      
      . Why? This removes any unreacted 3,4-difluorobenzoic acid or hydrolyzed acid chloride.
      
    • Result: The organic layer now contains only the neutral amide. Dry over

      
       and evaporate. Recrystallize from Ethanol/Water if needed.
      
Issue 3: "My yield is low (<40%) using EDC/HOBt."
  • Diagnosis: As noted in the Executive Summary, carbodiimide couplings are generally too slow for electron-deficient anilines. The active ester hydrolyzes before the amine attacks.

  • Solution: Switch immediately to the Acid Chloride method (Method A) or Mixed Anhydride method (Isobutyl chloroformate/NMM).

Decision Tree for Optimization

Use this logic flow to determine your next experimental step.

Troubleshooting Start Start: Low Yield Observed Q1 Coupling Method Used? Start->Q1 EDC EDC / HATU / DCC Q1->EDC Standard AcidCl Acid Chloride Q1->AcidCl Reactive Advice1 STOP. Switch to Acid Chloride Route EDC->Advice1 Q2 Solvent System? AcidCl->Q2 DCM DCM / TEA Q2->DCM Non-nucleophilic Pyridine Pyridine (Anhydrous) Q2->Pyridine Nucleophilic Advice2 Add DMAP (0.1 eq) Switch to Pyridine DCM->Advice2 Q3 Temp / Time? Pyridine->Q3 RT Room Temp Q3->RT Advice3 Heat to 60-80°C Check Moisture RT->Advice3

Figure 2: Troubleshooting logic flow for optimizing reaction conditions.

References

  • PubChem. (2025).[2] 4-Aminobenzonitrile Compound Summary (CID 13396).[2] National Library of Medicine. [Link]

  • Organic Syntheses. (2020). General Procedures for Amide Bond Formation via Acid Chlorides. Org. Synth. Coll. Vol. 10. [Link]

  • Fisher Scientific. (2024). Amide Synthesis Guide: Schotten-Baumann and Activated Esters. [Link]

Disclaimer: This guide is intended for use by trained laboratory professionals. Always consult the Safety Data Sheet (SDS) for 4-aminobenzonitrile (highly toxic nitrile) and 3,4-difluorobenzoyl chloride (corrosive) before handling.

Sources

Technical Support Center: N-(4-Cyanophenyl)-3,4-difluorobenzamide Purification

[1]

Status: Operational Ticket ID: PUR-CN-DFB-001 Responder: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Chemical Context

This guide addresses the purification of N-(4-Cyanophenyl)-3,4-difluorobenzamide , a critical intermediate often utilized in the synthesis of androgen receptor antagonists and other bioactive scaffolds.[1]

The formation of the amide bond between an electron-deficient aniline (4-aminobenzonitrile) and a fluorinated acid chloride (3,4-difluorobenzoyl chloride) presents unique challenges. The electron-withdrawing nature of both the cyano and fluorine groups alters the solubility profile and pKa of the precursors, rendering standard "textbook" purification methods ineffective.

Key Physicochemical Challenges
  • Weak Basicity of Precursor: The 4-cyano group reduces the basicity of the starting aniline (pKa ~1.7), making it difficult to remove via standard mild acid washes.

  • Lipophilicity: The 3,4-difluoro motif increases lipophilicity, often causing the product to "oil out" rather than crystallize in aqueous mixtures.[1]

  • Planarity & Stacking: The molecule is highly planar, leading to strong

    
    -
    
    
    stacking.[1] This facilitates high-melting crystals but can trap impurities within the lattice if crystallization is too rapid.[1]

The Impurity Landscape (Root Cause Analysis)

Before purification, you must identify what you are removing. The synthesis typically involves a Schotten-Baumann or anhydrous acylation.[1]

Impurity Profile Table
Impurity TypeSourceChemical BehaviorRemoval Strategy
Residual Aniline (4-Aminobenzonitrile)Incomplete conversion; Excess reagentWeakly basic; Toxic; Colored (yellow/brown)Critical: Requires strong acid (4N HCl) or recrystallization (solubility difference).[1]
Hydrolyzed Acid (3,4-Difluorobenzoic acid)Hydrolysis of acid chloride due to moistureAcidic (pKa ~3.[1]8)Base Wash: Easily removed with sat. NaHCO₃ or 1N NaOH.
Symmetrical Anhydride Coupling reagent side-product (if EDC/DCC used)Neutral; LipophilicHydrolysis (hot water wash) or Recrystallization.[1]
Oligomers/Dimers Overheating; Nucleophilic attack on CN group (rare)Highly Lipophilic; ColoredAdsorption (Activated Carbon) or Silica filtration.[1]
Visualizing the Reaction & Impurity Pathways

ReactionPathwaysStartReagents:3,4-Difluorobenzoyl Chloride+4-AminobenzonitrileReactionAcylation Reaction(Solvent: DCM/THF, Base: Pyridine)Start->ReactionProductTarget Amide:N-(4-Cyanophenyl)-3,4-difluorobenzamideReaction->ProductMain PathImpurity1Impurity A:Residual 4-Aminobenzonitrile(Hard to wash out)Reaction->Impurity1IncompleteConversionImpurity2Impurity B:3,4-Difluorobenzoic Acid(Hydrolysis)Reaction->Impurity2MoistureIngress

Figure 1: Reaction pathway showing the genesis of critical impurities.

Troubleshooting Guide (Q&A)

Issue 1: "My product is oiling out during recrystallization instead of crystallizing."

Diagnosis: This is common with fluorinated amides. The melting point is likely depressed by impurities, and the solvent system is too polar (repelling the lipophilic fluorine/cyano groups), causing the compound to phase-separate as a liquid before it can organize into a crystal lattice.

Solution:

  • Switch Solvent System: Avoid pure water as the anti-solvent. Use a mixture of Ethanol/Water (4:1) or Toluene/Heptane .

  • Seeding: You must seed the solution at the "cloud point" (just as turbidity appears) and cool very slowly.

  • The "Re-heat" Technique: If it oils out, reheat the mixture until clear, add a small amount of the "good" solvent (e.g., Ethanol) to redissolve the oil, and let it cool to room temperature without stirring.

Issue 2: "I washed with 1N HCl, but the 4-aminobenzonitrile impurity is still there."

Diagnosis: You are falling victim to the pKa trap . The 4-cyano group is strongly electron-withdrawing, dropping the pKa of the aniline nitrogen to ~1.[1]7. A standard 1N HCl wash (pH ~0-1) is barely sufficient to fully protonate and extract it, especially if the organic layer (e.g., DCM) is good at solubilizing the neutral form.

Solution:

  • Increase Acid Strength: Use 3N or 4N HCl for the wash.

  • Safety Note: Ensure your product (the amide) is stable. Benzamides are generally stable to brief cold acid washes.

  • Alternative: If acid washing fails, exploit Recrystallization . The planar amide packs much better than the aniline. Recrystallize from hot Ethanol . The aniline will likely stay in the mother liquor.

Issue 3: "The product has a persistent yellow/brown tint."

Diagnosis: This indicates the presence of oxidized aniline species (azo or nitroso compounds) or trace polymerization. These are often present in ppm levels but are highly chromophoric.

Solution:

  • Carbon Treatment: During the hot filtration step of recrystallization, add 5-10 wt% Activated Carbon (e.g., Darco G-60).[1] Stir at reflux for 15 minutes, then filter hot through Celite.

  • Warning: Do not use carbon if your yield is already low, as it can adsorb some product.

Advanced Purification Protocols

Protocol A: The "Chemical Filter" (Work-up)

Use this for crude purification immediately after reaction.[1]

  • Dissolution: Dissolve the crude reaction residue in Ethyl Acetate (EtOAc). Avoid DCM if possible, as EtOAc allows for better phase separation with aqueous layers.

  • Acid Wash (Targeting Amine): Wash the organic layer 2x with 3N HCl .

    • Why: Protonates the weakly basic 4-aminobenzonitrile (pKa ~1.7).[1]

  • Base Wash (Targeting Acid): Wash the organic layer 2x with Saturated NaHCO₃ .

    • Why: Deprotonates any hydrolyzed 3,4-difluorobenzoic acid (pKa ~3.[1]8) into the water-soluble carboxylate.[1]

  • Brine/Dry: Wash with saturated brine, dry over Na₂SO₄, and concentrate.

Protocol B: Recrystallization (The "Physical Filter")

Use this to achieve >99% purity.

  • Solvent Selection: Ethanol (95%) or IPA (Isopropyl Alcohol) .[1]

  • Dissolution: Suspend the solid in the solvent (approx. 5-10 mL per gram). Heat to reflux until fully dissolved.

  • Hot Filtration (Optional): If insoluble particles remain, filter hot through a pre-warmed funnel.

  • Crystallization:

    • Remove from heat.[2][3]

    • Allow to cool to Room Temp (RT) slowly (over 1-2 hours).

    • Critical Step: If no crystals form at RT, add Water dropwise until a faint turbidity persists, then heat slightly to clear it, and cool again.

  • Collection: Filter the white needles/plates. Wash with cold Ethanol/Water (1:1).

Purification Decision Logic

PurificationLogicStartCrude Solid IsolatedCheckColorIs the solid colored(Yellow/Brown)?Start->CheckColorCarbonTreatPerform Carbon Treatment(Hot Filtration)CheckColor->CarbonTreatYesCheckPurityCheck HPLC PurityCheckColor->CheckPurityNoCarbonTreat->CheckPurityAminePresentImpurity: 4-Aminobenzonitrile > 0.5%CheckPurity->AminePresentAmine DetectedAcidPresentImpurity: Difluorobenzoic Acid > 0.5%CheckPurity->AcidPresentAcid DetectedRecrystRecrystallize from EtOH/H2OCheckPurity->RecrystClean but low mpStrongAcidRe-dissolve & Washwith 4N HClAminePresent->StrongAcidBaseWashRe-dissolve & Washwith NaHCO3AcidPresent->BaseWashFinalPure Product(White Solid)Recryst->FinalStrongAcid->RecrystBaseWash->Recryst

Figure 2: Decision tree for selecting the appropriate purification method based on impurity profile.[1]

Frequently Asked Questions (FAQs)

Q: Can I use column chromatography instead of recrystallization? A: Yes, but it is often unnecessary and consumes large amounts of solvent. If required, use a gradient of Hexanes:Ethyl Acetate (from 90:10 to 60:40) . The fluorinated amide will typically elute after the symmetrical anhydride but before the hydrolyzed acid.

Q: Is the product sensitive to light? A: While the pure amide is relatively stable, the 4-aminobenzonitrile precursor is light-sensitive.[1] If your crude material is yellowing over time, store it in amber vials.

Q: Why does the melting point vary so much (e.g., 158°C vs 165°C)? A: Fluorinated benzamides are prone to polymorphism . Different solvents (e.g., Toluene vs. Ethanol) can yield different crystal forms with distinct melting points. Always verify identity via NMR or IR, not just Melting Point.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.
  • Properties of Fluorinated Benzamides

    • Gdaniec, M., et al. "Suppression of Disorder in Benzamide Crystals by Fluorine Substitution." Crystal Growth & Design, 2016. [1]

  • Synthesis of 4-Aminobenzonitrile Derivatives

    • Patents relating to Androgen Receptor Antagonists (e.g., Enzalutamide intermediates) often describe the acylation of 4-aminobenzonitrile.[1] See US Patent 2013/0190507 A1.

  • pKa Data for Troubleshooting

    • Evans pKa Table. (For pKa values of 4-aminobenzonitrile vs. aniline).

Troubleshooting N-(4-Cyanophenyl)-3,4-difluorobenzamide solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Solubility & Handling Guide

Status: Active | Last Updated: January 28, 2026 Compound ID: N-(4-Cyanophenyl)-3,4-difluorobenzamide Classification: Lipophilic Benzamide / Fluorinated Aromatic

The Physicochemical Challenge: Why is this happening?

Before attempting to fix the solubility, you must understand the molecular mechanics driving the precipitation. This compound is not just "hydrophobic"; it is a "brick dust" molecule.

  • Planar Stacking (Pi-Pi Interactions): The benzamide core, flanked by a para-cyano group and 3,4-difluoro substitution, creates a highly rigid, planar geometry. This allows the molecules to stack efficiently like sheets of paper, resulting in high crystal lattice energy.

  • The Fluorine Effect: The 3,4-difluoro motif increases lipophilicity (LogP) and strengthens intermolecular interactions within the crystal lattice, making the energy cost to break the crystal form and enter the aqueous phase extremely high.

  • Lack of Ionization: The amide proton is weakly acidic, but at physiological pH (7.4), the compound remains largely un-ionized. It lacks solubilizing "handles" (like amines or carboxylic acids).

The Result: When you pipette a DMSO stock into an aqueous buffer, the local concentration at the pipette tip momentarily exceeds the solubility limit. The molecules instantly re-aggregate into micro-crystals, which may be invisible to the naked eye but will ruin biochemical assays (via non-specific inhibition) and cellular uptake.

Standard Operating Procedures (SOPs)

SOP-01: Preparation of Stable Stock Solutions

Do not attempt to dissolve directly in aqueous buffers.

  • Solvent Choice: Anhydrous DMSO (Dimethyl sulfoxide) is the mandatory primary solvent.

  • Concentration Limit: Target a stock concentration of 10 mM to 20 mM . Avoid going higher (e.g., 100 mM) as this increases the risk of "crashing out" upon freeze-thaw cycles.

  • Dissolution Protocol:

    • Weigh the powder into a glass vial (avoid polystyrene, as lipophilic benzamides can adsorb to plastics).

    • Add room temperature anhydrous DMSO.

    • Vortex vigorously for 30 seconds.

    • Critical Step: If visual particulates remain, sonicate in a water bath at 37°C for 5 minutes. The solution must be perfectly clear.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to minimize freeze-thaw cycles. Store at -20°C. Desiccate the storage box.

SOP-02: The "Intermediate Dilution" Method (Prevention of Crash)

The most common error is adding high-concentration stock directly to the final assay buffer.

The Workflow: To achieve a final assay concentration of 10 µM in 1% DMSO:

  • Step A (100% DMSO): Perform all serial dilutions in 100% DMSO first. Do not touch water yet. Prepare a "Working Stock" at 100x your final concentration (e.g., 1 mM).

  • Step B (The Spike): Add the aqueous buffer to the tube/well, then spike the DMSO Working Stock into the buffer while vortexing immediately .

    • Why? This prevents the formation of a local high-concentration "cloud" at the interface.

Visual Workflow:

DilutionWorkflow Stock Primary Stock (20 mM in DMSO) Dilution Serial Dilutions (in 100% DMSO) Stock->Dilution Step 1 Working 100x Working Stock (1 mM in DMSO) Dilution->Working Step 2 Mixing RAPID DISPERSION (Vortex/Pipette) Working->Mixing 1 µL Buffer Assay Buffer (PBS/Media) Buffer->Mixing 99 µL Final Final Assay Well (10 µM, 1% DMSO) Mixing->Final Stable Solution

Caption: Figure 1. The "Solvent-First" dilution strategy minimizes the time the compound spends in a metastable state, reducing kinetic precipitation.

Troubleshooting Guide

Scenario A: "I see a cloudy haze or precipitate after adding to cell media."

Cause: The "Salting Out" effect. High salt concentrations in media (DMEM/RPMI) reduce the solubility of organic compounds compared to pure water. Solution:

  • Reduce Stock Concentration: Lower your final DMSO content to 0.5% or 0.1%.

  • BSA Carrier: Pre-incubate your compound with serum-free media containing 0.1% BSA (Bovine Serum Albumin) before adding to cells. The albumin acts as a "shuttle," binding the lipophilic benzamide and keeping it in solution.

    • Note: This changes the "free drug" concentration. You must calculate free fraction if determining K_d.

Scenario B: "My IC50 curves are flat or inconsistent."

Cause: Micelle formation or non-specific aggregation. The compound is forming "colloidal aggregates" that sequester the enzyme/target. Diagnostic:

  • Add 0.01% Triton X-100 or Tween-20 to your assay buffer.

  • If the IC50 shifts significantly (e.g., from 1 µM to >100 µM) upon adding detergent, your original activity was likely an artifact of aggregation.

Scenario C: "The compound sticks to the plastic tips."

Cause: High lipophilicity (LogP > 3) leads to adsorption on polypropylene. Solution:

  • Use Low-Retention pipette tips.

  • Use Glass-coated or solvent-resistant microplates if possible.

  • Pre-saturate tips by pipetting the solution up and down 3 times before dispensing.

Comparative Solubility Data

Solvent SystemSolubility RatingMax Conc. (Est.)[1][2][3]Usage Notes
100% DMSO Excellent> 50 mMStandard stock solvent. Hygroscopic; keep sealed.
100% Ethanol Moderate~ 5-10 mMEvaporates quickly; concentration may shift.
PBS (pH 7.4) Very Poor< 10 µMHigh risk of precipitation. Requires <1% DMSO.[3]
PBS + 0.1% Tween-20 Good~ 50-100 µMSurfactant stabilizes micro-aggregates.
5% HP-β-CD (Cyclodextrin) Excellent~ 1-5 mMBest for in vivo or high-concentration aqueous work.

Advanced Formulation: Cyclodextrin Complexation

If you require high aqueous concentrations (e.g., for animal dosing or high-dose cell treatment) where DMSO is toxic, you must use Hydroxypropyl-beta-cyclodextrin (HP-β-CD) .

Protocol:

  • Prepare a 20% (w/v) HP-β-CD solution in water or saline. Filter sterilize (0.22 µm).

  • Dissolve the compound in a minimal volume of DMSO (e.g., 20 µL).

  • Add the DMSO solution slowly to the HP-β-CD solution while vortexing.

  • The hydrophobic benzamide core will encapsulate within the cyclodextrin ring, rendering it water-soluble.

Decision Tree for Solvent Selection:

SolventSelect Start Start: Define Application InVitro Enzymatic/Cell Assay Start->InVitro InVivo Animal Study / High Dose Start->InVivo DMSOLimit Can you tolerate DMSO? InVitro->DMSOLimit Sol2 Use 20% HP-beta-CD (Cyclodextrin) InVivo->Sol2 Sol3 Formulate in PEG400 / Saline (1:1) InVivo->Sol3 YesDMSO Yes (<1%) DMSOLimit->YesDMSO NoDMSO No (Sensitive Cells) DMSOLimit->NoDMSO Sol1 Use DMSO Stock + Serial Dilution YesDMSO->Sol1 NoDMSO->Sol2

Caption: Figure 2. Decision matrix for selecting the appropriate vehicle based on experimental constraints.

Frequently Asked Questions (FAQ)

Q: Can I store the diluted aqueous solution at 4°C for use next week? A: No. Aqueous dilutions of lipophilic benzamides are thermodynamically unstable. Crystals will grow over time (Ostwald ripening). Always prepare fresh dilutions from the DMSO stock immediately before use.

Q: Why does the solution turn yellow? A: 3,4-difluorobenzamide derivatives are generally white/colorless. A yellow tint often indicates oxidation or photodegradation, particularly of the nitrile (cyano) group or trace impurities. Check the purity via LC-MS. If the mass is correct, the color may be a harmless charge-transfer complex in high-concentration DMSO, but verify with a fresh batch.

Q: Can I use plastic spectrophotometer cuvettes? A: Avoid them. The compound may adsorb to the walls, reducing the effective concentration and giving inaccurate absorbance readings. Use quartz cuvettes.

References

  • PubChem. 3,4-Difluorobenzamide Compound Summary. National Library of Medicine. Available at: [Link]

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard reference for "brick dust" solubility issues).
  • ResearchGate. Discussions on handling lipophilic benzamides in cell culture media. Available at: [Link]

  • MDPI. Structural analysis of fluorinated benzamides and their solubility profiles. Available at: [Link]

Sources

Identifying side products in N-(4-Cyanophenyl)-3,4-difluorobenzamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for the synthesis of N-(4-Cyanophenyl)-3,4-difluorobenzamide . It is designed for organic chemists and process development scientists who require in-depth troubleshooting for impurity profiling and yield optimization.[1]

Executive Summary

The synthesis of N-(4-Cyanophenyl)-3,4-difluorobenzamide involves the acylation of a deactivated aniline (4-aminobenzonitrile) with an electrophilic benzoyl derivative (3,4-difluorobenzoyl chloride).[1]

Critical Challenges:

  • Nucleophilicity Mismatch: The nitrile group on the aniline significantly reduces the nucleophilicity of the amine, often requiring forcing conditions that promote side reactions.

  • Regioselectivity Risks: The 3,4-difluoro motif on the electrophile is susceptible to Nucleophilic Aromatic Substitution (

    
    ), particularly at the position para to the carbonyl.
    
  • Chemoselectivity: The nitrile group is metastable and can hydrolyze to a primary amide under acidic/basic extremes.

Module 1: Reaction Pathway & Impurity Map

The following diagram visualizes the standard reaction pathway versus the three critical divergence points that lead to side products.

ReactionPathways SM1 4-Aminobenzonitrile (Nucleophile) Product TARGET PRODUCT N-(4-Cyanophenyl)- 3,4-difluorobenzamide SM1->Product Base, DCM/THF 0°C to RT SM2 3,4-Difluorobenzoyl Chloride SM2->Product Impurity_Acid IMPURITY B 3,4-Difluorobenzoic Acid SM2->Impurity_Acid Moisture/Water (Hydrolysis) Impurity_SNAr IMPURITY C SNAr Adduct (Fluorine Displacement) SM2->Impurity_SNAr Excess Aniline High Temp (>60°C) Impurity_Imide IMPURITY A Bis-acylated Imide Product->Impurity_Imide Excess Acid Chloride High Temp / Strong Base Impurity_Hydration IMPURITY D Primary Amide (Nitrile Hydrolysis) Product->Impurity_Hydration Strong Acid/Base Workup Extended Heating

Figure 1: Mechanistic pathway showing the target amide formation and competing side-reactions (Imide formation, Hydrolysis, and


).[1]
Module 2: Troubleshooting Guide (Q&A)
Scenario 1: "I observe a side product with Mass [M+140] in LCMS."

Diagnosis: Imide Formation (Over-acylation) The amide proton in the product is relatively acidic due to the electron-withdrawing nature of both the 3,4-difluorophenyl and 4-cyanophenyl rings.[1] In the presence of excess acid chloride and base (e.g., Triethylamine or NaH), the product acts as a nucleophile, reacting with a second equivalent of acid chloride.

  • Mechanism:

    
    [1]
    
  • Corrective Action:

    • Stoichiometry Control: Ensure the acid chloride is the limiting reagent (0.95 - 1.0 eq) relative to the aniline.

    • Order of Addition: Add the acid chloride slowly to the aniline solution at low temperature (0°C). Do not add aniline to the acid chloride.

    • Base Selection: Switch to a milder base like Pyridine or

      
       (Schotten-Baumann conditions) to reduce deprotonation of the formed amide.
      
Scenario 2: "My product yield is low, and I see a peak corresponding to [M-18] relative to the acid chloride."

Diagnosis: Hydrolysis of Acid Chloride The 3,4-difluorobenzoyl chloride has hydrolyzed back to 3,4-difluorobenzoic acid.[1] This is common if solvents are not anhydrous.

  • Detection: LCMS shows a peak at MW 158 (Acid) instead of 176 (Chloride).

  • Corrective Action:

    • Reagent Quality: Distill the acid chloride or treat with thionyl chloride (

      
      ) immediately before use.
      
    • Solvent Drying: Use anhydrous DCM or THF.

    • Alternative Activation: If the acid chloride is unstable, generate it in situ using Oxalyl Chloride/DMF or use a coupling agent like HATU (though HATU can form guanidinium byproducts with weak anilines).

Scenario 3: "I see a small impurity with [M+18] appearing during workup."

Diagnosis: Nitrile Hydration The cyano group (-CN) on the aniline ring has hydrolyzed to a primary amide (


).[1] This typically occurs during harsh acidic or basic workups, especially if heat is applied to remove solvents.
  • Mechanism:

    
    [1]
    
  • Corrective Action:

    • Workup pH: Avoid strong mineral acids (HCl) or strong bases (NaOH) during extraction. Use saturated

      
       or dilute citric acid for quenching.
      
    • Temperature: Keep rotary evaporator bath temperature

      
      .
      
Scenario 4: "There is a persistent impurity with Mass [M-19+Aniline Mass]."

Diagnosis:


 Fluorine Displacement 
The 4-position fluorine (para to the carbonyl) is activated for Nucleophilic Aromatic Substitution.[1] Excess 4-aminobenzonitrile can attack this position, displacing fluoride.[1]
  • Risk Factor: High temperatures (>60°C) or using strong bases (e.g.,

    
     in DMF).
    
  • Corrective Action:

    • Temperature: Perform the reaction at 0°C

      
       RT. Do not reflux.
      
    • Solvent: Avoid polar aprotic solvents like DMF or DMSO if possible, as they accelerate

      
       rates. Use DCM or Toluene.
      
Module 3: Analytical Fingerprinting

Use this table to confirm the identity of isolated side products.

ComponentLCMS (ESI+)1H NMR Characteristics (DMSO-d6)Key Functional Group Signal
Target Product [M+H]⁺ = 259

10.5 (s, 1H, NH)
Amide NH visible; 7 aromatic protons.[1]
Imide Impurity [M+H]⁺ = 399No NH peak. Aromatic region integrates to 10 protons (doubled benzoyl signals).
Acid Impurity [M-H]⁻ = 157

13.0 (br s, COOH)
Broad acidic proton; shifts in 3,4-F ring.[1]
Hydrated Nitrile [M+H]⁺ = 277

7.5 & 8.0 (br s,

)
Two new broad singlets for primary amide.

Adduct
[M+H]⁺ = 357Complex aromatic regionLoss of 1 Fluorine signal in

F NMR.
Module 4: Optimized Synthetic Protocol

This protocol minimizes side reactions based on the mechanisms described above.

Reagents:

  • 4-Aminobenzonitrile (1.0 equiv)[1]

  • 3,4-Difluorobenzoyl chloride (1.05 equiv)[1]

  • Pyridine (2.0 equiv)[1]

  • Dichloromethane (Anhydrous, 0.1 M concentration)

Step-by-Step:

  • Dissolution: Dissolve 4-aminobenzonitrile and pyridine in anhydrous DCM under Nitrogen atmosphere. Cool to 0°C.

  • Addition: Dissolve 3,4-difluorobenzoyl chloride in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 30 minutes.

    • Why? Keeping the acid chloride concentration low prevents Imide formation.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature. Monitor by TLC/LCMS.

    • Stop Condition: Quench immediately upon consumption of aniline. Do not stir overnight unnecessarily to prevent nitrile hydrolysis.

  • Quench: Add saturated aqueous

    
     (mild base) to hydrolyze unreacted acid chloride to the water-soluble acid salt.
    
  • Workup: Separate layers. Wash organic layer with 0.5 M Citric Acid (removes Pyridine)

    
     Water 
    
    
    
    Brine.
  • Purification: Recrystallize from Ethanol/Water or Toluene. Avoid column chromatography if possible to prevent silica-catalyzed hydrolysis.[1]

References
  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][3] Tetrahedron, 61(46), 10827-10852.[1] [1]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1]

  • Rohde, J. J., et al. (2009). Discovery and metabolic stabilization of potent and selective benzamide inhibitors of 11β-hydroxysteroid dehydrogenase type 1. Journal of Medicinal Chemistry, 52(6), 1515-1518.[1] (Demonstrates benzamide synthesis with electron-deficient anilines). [1]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[1][4] Organic Process Research & Development, 20(2), 140-177.[1] [1]

Sources

Optimizing reaction conditions for coupling 4-aminobenzonitrile and 3,4-difluorobenzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the optimization of the amide coupling reaction between 4-aminobenzonitrile and 3,4-difluorobenzoyl chloride . This specific transformation is chemically challenging due to the significantly reduced nucleophilicity of the aniline caused by the electron-withdrawing cyano group.

The following guide is structured as a Tier-3 Technical Support resource, designed for immediate application in a research or process development setting.

Case Reference: Optimization of Electron-Deficient Amide Couplings Applicable For: Medicinal Chemistry, Process R&D (Androgen Receptor Antagonists intermediates)[1]

Executive Summary & Chemical Logic

The primary failure mode in this reaction is incomplete conversion or hydrolysis of the acid chloride .

  • The Problem: 4-aminobenzonitrile has a pKa (conjugate acid) of approximately 1.74 , compared to ~4.6 for unsubstituted aniline. It is a very weak nucleophile.

  • The Consequence: The reaction rate with the acid chloride is slow. If moisture is present, the rate of hydrolysis (reaction with water) often exceeds the rate of amidation.

  • The Solution: You cannot rely on standard Schotten-Baumann conditions (biphasic water/DCM).[1] You must use anhydrous conditions with a nucleophilic catalyst (DMAP) to generate a highly reactive N-acylpyridinium intermediate.[1]

Standard Operating Procedure (The "Golden" Protocol)

Use this protocol as your baseline. Deviations should be made only after establishing this control.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
4-Aminobenzonitrile 1.0Limiting ReagentDry under vacuum before use.[1]
3,4-Difluorobenzoyl chloride 1.1 - 1.2ElectrophileQuality is critical.[1] If yellow/fuming, distill or use excess.
Pyridine 3.0 - 5.0Base / SolventActs as an acid scavenger and co-solvent.[1]
DMAP 0.1 (10 mol%)Catalyst Essential. Increases rate by ~10^4 via acyl-pyridinium species.[1]
DCM or THF Solvent[0.2 M]Must be anhydrous (Water < 0.05%).[1]
Step-by-Step Workflow
  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

  • Solubilization: Dissolve 4-aminobenzonitrile (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM (or THF). Add Pyridine (3.0 eq).[1][2]

    • Note: The solution should be clear. If the aniline does not dissolve, switch to THF.[3]

  • Addition: Cool the mixture to 0°C . Add 3,4-difluorobenzoyl chloride (1.1 eq) dropwise (neat or as a solution in DCM) over 15 minutes.

    • Why 0°C? To control the exotherm and prevent decomposition, though the reaction is slow.

  • Reaction: Remove the ice bath and allow to warm to Room Temperature (25°C) . Stir for 4–12 hours.

    • Checkpoint: Monitor by TLC/LCMS. If >10% starting aniline remains after 4 hours, heat to 40°C (reflux DCM) .

  • Quench & Workup:

    • Quench with 1M HCl (aq). This serves two purposes: hydrolyzes excess acid chloride and protonates/solubilizes the pyridine/DMAP for removal in the aqueous layer.

    • Wash organic layer with Sat. NaHCO3 (removes 3,4-difluorobenzoic acid byproduct).[1]

    • Wash with Brine, Dry over Na2SO4, Concentrate.

Mechanism & Troubleshooting Visualization

The following diagram illustrates the catalytic cycle and the critical decision points for troubleshooting.

ReactionPathway cluster_0 Critical Control Point AcidCl 3,4-Difluorobenzoyl Chloride Intermediate N-Acylpyridinium Salt (Activated) AcidCl->Intermediate Fast Activation Pyridine Pyridine/DMAP (Catalyst) Pyridine->Intermediate Product Target Amide Product Intermediate->Product + Aniline (Rate Limiting Step) Hydrolysis Hydrolysis Byproduct (Benzoic Acid) Intermediate->Hydrolysis + Moisture (H2O) Aniline 4-Aminobenzonitrile (Weak Nucleophile)

Figure 1: Catalytic activation pathway.[1] The N-acylpyridinium intermediate is more reactive than the acid chloride but highly susceptible to moisture.

Troubleshooting Support (Q&A)

Issue 1: Low Yield / Incomplete Conversion

User Question: "I stirred the reaction overnight, but LCMS shows 30% unreacted 4-aminobenzonitrile. Should I add more acid chloride?"

Scientist Answer: Adding more acid chloride usually won't help if the "active" species has already hydrolyzed.

  • Check Moisture: The most common cause is wet solvent. The acid chloride hydrolyzes to the unreactive carboxylic acid before it can couple with the slow aniline.

  • Temperature: Because 4-aminobenzonitrile is electron-deficient, the nucleophilic attack has a high activation energy. Heat the reaction to 40–60°C.

  • Catalyst Load: Ensure you are using DMAP.[3] Without DMAP, pyridine alone may not sufficiently activate the carbonyl carbon for such a weak nucleophile. Increase DMAP to 20 mol%.

Issue 2: Solubility & Precipitation

User Question: "A thick white precipitate formed immediately upon adding the acid chloride, and stirring stopped."

Scientist Answer: This is likely the Pyridine Hydrochloride salt (or DMAP-HCl).[1]

  • Do not filter yet. The reaction is heterogeneous.

  • Add Solvent: Dilute with more DCM or switch to a more polar solvent like THF or Acetonitrile .

  • Vigorous Stirring: Ensure mechanical agitation is sufficient to keep the salts suspended. The reaction occurs in the solution phase; if reagents are trapped in the precipitate, conversion stops.

Issue 3: Impurity Profile

User Question: "I see a major peak with Mass = [M+18] or [M+1] of the acid."

Scientist Answer:

  • Acid Impurity (3,4-difluorobenzoic acid): This comes from hydrolysis.[1] It can be removed by washing the organic layer with 1M NaOH or Sat. NaHCO3 .[4] Note: The amide proton (NH) in your product is relatively acidic (pKa ~15-16) due to the electron-withdrawing groups, but it will not deprotonate significantly with bicarbonate washes.[1]

  • Bis-acylation: Rare for this steric profile, but if you see [M + Acyl group], you used too large an excess of acid chloride/base at high temperatures.

Optimization Data: Solvent & Base Screening

If the standard DCM protocol fails, refer to this screening matrix based on electronic properties.

Solvent SystemBaseTempOutcome Prediction
DCM (Anhydrous) Pyridine (3 eq) + DMAP25°CStandard. Good for clean isolation.[1]
THF (Anhydrous) TEA (3 eq) + DMAP60°CHigh Reactivity. Use if conversion is <50% in DCM.[1]
Pyridine (Neat) Solvent acts as base80°C"Brute Force." Use for extremely stubborn cases. Workup requires extensive acidic washes (CuSO4 or HCl) to remove pyridine.[1]
DMAc / DMF DIPEA100°CLast Resort. Hard to remove solvent; high risk of impurities.

References & Citations

  • Nucleophilicity Trends: 4-aminobenzonitrile is significantly less nucleophilic than aniline due to the resonance withdrawal of the nitrile group.

    • Source:[1]

  • Catalysis Mechanism: The role of DMAP in generating N-acylpyridinium salts to accelerate acylation of hindered or weak amines.

    • Source:[1]

  • pKa Data: pKa of 4-aminobenzonitrile (conjugate acid ~1.74) vs Aniline (~4.6).[1]

    • Source:[1]

  • Analogous Synthesis: Synthesis of fluorinated benzamides (Enzalutamide intermediates) often utilizes anhydrous DCM/Pyridine conditions.

    • Source:[1]

Sources

How to prevent degradation of N-(4-Cyanophenyl)-3,4-difluorobenzamide in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of N-(4-Cyanophenyl)-3,4-difluorobenzamide

Part 1: Core Directive & Introduction

Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that the integrity of your chemical standards is the bedrock of reproducible data. N-(4-Cyanophenyl)-3,4-difluorobenzamide (often utilized as a structural intermediate in androgen receptor antagonist development or agrochemical synthesis) presents specific stability challenges in solution. Its structure—a benzamide linkage flanked by electron-withdrawing fluorine and cyano groups—creates a unique susceptibility profile to nucleophilic attack and photolytic cleavage.

This guide moves beyond generic advice. We will explore the why and how of preventing degradation, ensuring your stock solutions remain potent and your experimental baselines hold true.

Part 2: Troubleshooting & FAQs

Q1: My stock solution in DMSO has turned from clear to a faint yellow over the last month. Is it still usable?

Diagnosis: Likely oxidative degradation or photon-induced radical formation. Technical Insight: While DMSO is an excellent solvent for polar aprotic compounds, it is hygroscopic and can facilitate nucleophilic attack if water is absorbed. The yellowing suggests the formation of trace oxidation byproducts, possibly involving the aniline derivative (4-aminobenzonitrile) released from minor hydrolysis. Action:

  • Immediate: Run an LC-MS to quantify the parent peak area. If purity is <98%, discard.

  • Prevention: Store future DMSO stocks in single-use aliquots at -20°C or -80°C under argon/nitrogen to exclude moisture and oxygen. Use amber glass vials.

Q2: I observe precipitation upon diluting the stock into cell culture media (pH 7.4).

Diagnosis: "Crash-out" precipitation due to hydrophobicity. Technical Insight: The 3,4-difluoro and 4-cyano motifs significantly reduce aqueous solubility. Rapid addition of the hydrophobic stock to an aqueous buffer creates local supersaturation. Action:

  • Protocol Adjustment: Do not add the neat stock directly to the media. Prepare an intermediate dilution (e.g., 10x or 100x) in a carrier solvent (like Ethanol or PEG-400) before the final spike into media.

  • Mixing: Vortex the media while adding the compound dropwise to ensure rapid dispersion.

Q3: Does pH affect the stability of this compound during overnight incubations?

Diagnosis: Base-catalyzed hydrolysis susceptibility. Technical Insight: The electron-withdrawing fluorine atoms on the benzoyl ring make the carbonyl carbon highly electrophilic. Consequently, this amide bond is more labile to alkaline hydrolysis (pH > 8.5) than a standard benzamide.[1][2][3] Action:

  • Buffer Choice: Maintain pH between 6.0 and 7.5. Avoid carbonate buffers if possible; phosphate or HEPES are preferred.

  • Time-Window: For pH > 8.0 experiments, limit exposure time to <4 hours or validate stability via HPLC.

Part 3: Mechanistic Insight & Visualization

To prevent degradation, one must understand the pathways. The diagram below illustrates the primary vulnerability: the hydrolytic cleavage of the amide bond, driven by the electrophilic activation from the fluorine substituents.

DegradationPathway Parent N-(4-Cyanophenyl)- 3,4-difluorobenzamide (Active) Transition Tetrahedral Intermediate Parent->Transition Nucleophilic Attack (OH- / H2O) NitrileHyd Primary Amide Derivative Parent->NitrileHyd Minor Pathway (Strong Acid/Base) ProductA 3,4-Difluorobenzoic Acid Transition->ProductA C-N Bond Cleavage ProductB 4-Aminobenzonitrile (Toxic/Inactive) Transition->ProductB

Figure 1: Degradation pathways of N-(4-Cyanophenyl)-3,4-difluorobenzamide. The solid red path represents the primary risk (amide hydrolysis) accelerated by alkaline pH and electron-withdrawing groups.

Part 4: Experimental Protocols

Protocol A: Preparation of Ultra-Stable Stock Solutions

Objective: To create a 10 mM stock solution stable for >6 months.

  • Weighing: Weigh approximately 2.58 mg of compound (MW ≈ 258.22 g/mol ) into a sterile, amber borosilicate glass vial.

    • Why: Amber glass blocks UV light (200-400 nm) which can excite the conjugated aromatic system.

  • Solvent Selection: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide), Grade ≥99.9%.

    • Why: Anhydrous DMSO prevents hydrolysis. Avoid Ethanol for long-term storage as it can evaporate and absorb water.

  • Solubilization: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at ambient temperature for 2 minutes.

    • Warning: Do not heat above 30°C to avoid thermal degradation.

  • Aliquot & Storage: Divide into 50 µL aliquots in PCR tubes or microcentrifuge tubes.

  • Environment: Store at -80°C .

    • Why: At -80°C, DMSO freezes solid, completely arresting diffusion-controlled degradation reactions.

Protocol B: Stability Validation Assay (HPLC)

Objective: To verify compound integrity before critical assays.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 230 nm (amide).

  • Acceptance Criteria: Main peak area > 98%. Presence of new peaks at lower retention times (more polar) indicates hydrolysis products (Benzoic acid derivative).

Part 5: Data Summary

Table 1: Solvent Compatibility and Stability Profile

Solvent SystemSolubilityStability (25°C)Stability (-20°C)Recommendation
Anhydrous DMSO High (>50 mM)~2 Weeks>6 MonthsRecommended for Stock
Ethanol (100%) Moderate<1 Week~1 MonthUse for immediate dilution only
PBS (pH 7.4) Very Low (<10 µM)<24 HoursN/A (Freeze/Thaw risk)Prepare fresh; do not store
Cell Media + Serum Low (Protein bound)~4-6 HoursN/AAccount for protein binding

References

  • PubChem. (2025).[4][5] 3,4-Difluorobenzamide Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Referencing general amide hydrolysis kinetics).
  • O'Neil, M. J. (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals. RSC Publishing.
  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Discussing fluorine effects on metabolic stability).

Sources

Technical Support Center: Permeability Optimization for N-(4-Cyanophenyl)-3,4-difluorobenzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: ● Operational Ticket Focus: Overcoming Cell Permeability Barriers (ADME-Tox) Assigned Specialist: Senior Application Scientist, Lead Optimization Unit

🟢 System Overview: The Scaffold Architecture

Welcome to the technical support hub for the N-(4-Cyanophenyl)-3,4-difluorobenzamide scaffold. This pharmacophore is frequently encountered in the development of DHODH (Dihydroorotate dehydrogenase) inhibitors , antivirals, and anti-inflammatory agents (similar to the active metabolite of Leflunomide).

While the 3,4-difluorophenyl moiety provides metabolic stability and the 4-cyanophenyl group offers a critical hydrogen bond acceptor for binding affinity, the central benzamide linkage often acts as a bottleneck for membrane permeability due to its hydrogen bond donor (HBD) character and planarity.

This guide addresses "Ticket #404: Intracellular Potency Not Found" where enzymatic inhibition (


) is excellent, but cellular activity (

) is poor.

🛠️ Diagnostic Workflow: Isolate the Failure Mode

Before attempting chemical synthesis or formulation patches, you must diagnose the root cause of the permeability failure. Use the following logic flow to determine if the issue is Passive Diffusion , Solubility , or Efflux Liability .

Workflow Diagram: Permeability Diagnostics

Permeability_Diagnostic Start Issue: Low Cellular Potency (High Enzyme IC50 vs Low Cell EC50) Solubility_Check Step 1: Kinetic Solubility Assay (PBS pH 7.4) Start->Solubility_Check PAMPA Step 2: PAMPA Assay (Passive Diffusion) Solubility_Check->PAMPA > 10 µM Solubility_Fail Diagnosis: Solubility Limited Action: Formulation/Prodrug Solubility_Check->Solubility_Fail < 10 µM Caco2 Step 3: Caco-2 (A-to-B vs B-to-A) PAMPA->Caco2 High Pe Passive_Fail Diagnosis: Poor Passive Diffusion Action: Mask H-Bond Donors PAMPA->Passive_Fail Low Pe (< 10^-6 cm/s) Efflux_Fail Diagnosis: P-gp/BCRP Efflux Action: Efflux Ratio > 2.0 Caco2->Efflux_Fail Efflux Ratio > 2 Metabolism_Fail Diagnosis: High Clearance Action: Microsomal Stability Caco2->Metabolism_Fail Efflux Ratio < 2 but Low Recovery

Caption: Diagnostic logic tree to distinguish between solubility limits, passive diffusion barriers, and active efflux mechanisms.

🎫 Ticket #1: Chemical Optimization (The "SAR Patch")

Issue: The molecule is too polar or rigid to cross the lipid bilayer passively. Root Cause: The amide nitrogen (-NH-) is a Hydrogen Bond Donor (HBD). High HBD counts correlate with poor permeability. Additionally, the para-cyano group increases the acidity of the amide proton, potentially exacerbating the issue.

Solution A: Bioisosteric Replacement

If the amide bond is not strictly required for hydrogen bonding in the active site (check your co-crystal structure), replace it with a non-HBD isostere.

StrategyModificationEffect on PermeabilityEffect on Potency Risk
Ketone Replace -CONH- with -COCH₂-High (Removes HBD)Medium (Loss of H-bond)
Ester Replace -CONH- with -COO-Medium (Removes HBD)High (Metabolic instability)
Heterocycle Replace amide with OxadiazoleHigh (Rigid, lipophilic)Low (Retains geometry)
N-Methylation -CONH- to -CON(Me)-High (Removes HBD)High (Steric clash likely)
Thioamide -CONH- to -CSNH-Low (Increases lipophilicity)Medium (Toxicity concerns)
Solution B: Masking the Cyano Group

The 4-cyano group is electron-withdrawing. If it is causing the amide to be too polar, consider:

  • Chlorine/Bromine scan: Replace -CN with -Cl or -Br (lipophilic, electron-withdrawing, but no H-bond acceptor capability).

  • Trifluoromethyl (-CF₃): Increases lipophilicity significantly but alters steric bulk.

🎫 Ticket #2: Efflux Liability (The "P-gp Bug")

Issue: The compound enters the cell but is immediately pumped out by P-glycoprotein (P-gp) or BCRP. Diagnosis: Caco-2 Efflux Ratio (B-to-A / A-to-B) > 2.0.

Troubleshooting Steps:
  • Verify Substrate Status: Run the assay with Verapamil or Cyclosporin A (P-gp inhibitors). If the

    
     drops (potency improves) in the presence of inhibitors, your molecule is a substrate.
    
  • Structural Tweak:

    • Reduce Planarity: Benzamides are often flat. Introduce an

      
       center (e.g., convert the benzamide to a benzylamide or add a methyl group ortho to the amide) to disrupt the "flat" recognition motif preferred by efflux pumps.
      
    • Cap the Amide: If the amide NH is the recognition point for P-gp, N-methylation (if tolerated) often abolishes efflux liability.

🎫 Ticket #3: Formulation Workarounds (The "Galenic Fix")

Issue: Chemical modification kills enzymatic potency. You must deliver the exact parent structure. Solution: Encapsulation and transient permeation enhancers.

Protocol: Liposomal Formulation for Cell Assays

If your compound precipitates in media or cannot cross the membrane, use this "rescue" protocol for in vitro validation.

  • Preparation: Dissolve 1 mg of N-(4-Cyanophenyl)-3,4-difluorobenzamide in 100 µL DMSO.

  • Lipid Mix: Mix DOTAP:Cholesterol (1:1 molar ratio) in chloroform, evaporate to a film.

  • Hydration: Hydrate lipid film with the DMSO-compound solution + PBS.

  • Sizing: Sonicate or extrude to form ~100 nm liposomes.

  • Application: Treat cells.[1][2] The liposomes fuse with the membrane, bypassing the diffusion barrier.

Note: This confirms if the molecule works intracellularly.[3] It is a proof-of-concept tool, not a clinical solution yet.

❓ Frequently Asked Questions (FAQ)

Q: Why does the 3,4-difluoro pattern matter for permeability? A: Fluorine is highly electronegative but lipophilic. The 3,4-difluoro substitution suppresses metabolic oxidation at the phenyl ring (blocking the "soft spot") and increases overall lipophilicity (


) without adding massive steric bulk, generally aiding membrane insertion.

Q: My PAMPA results show high permeability, but cells show no activity. Why? A: This is a classic "False Positive" in PAMPA. PAMPA only measures passive diffusion. It lacks efflux transporters. If PAMPA is High and Cell Potency is Low, your compound is likely a P-gp substrate . See Ticket #2.

Q: Can I use a prodrug for the benzamide? A: Yes. An N-acyloxymethyl prodrug strategy is effective for benzamides. You attach a labile group to the amide nitrogen that masks the H-bond donor. Intracellular esterases cleave this group, releasing the active drug inside the cell.

📚 References

  • Munier-Lehmann, H., et al. (2013). "Dihydroorotate dehydrogenase inhibitors: A patent review (2010-2012)." Expert Opinion on Therapeutic Patents. (Discusses the benzamide scaffold in DHODH inhibition). Link

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. (Authoritative guide on why 3,4-difluoro patterns are used). Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (The standard text for PAMPA/Caco-2 workflows). Link

  • Abdullah, I., et al. (2015).[4] "Benzimidazole derivatives as potential dual inhibitors for PARP-1 and DHODH."[4][5] Bioorganic & Medicinal Chemistry. (Provides SAR data on amide-linked derivatives). Link

  • Wager, T. T., et al. (2010). "Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties, in Vitro ADME, and Safety Attributes." ACS Chemical Neuroscience. (Seminal paper on permeability and efflux rules). Link

Sources

N-(4-Cyanophenyl)-3,4-difluorobenzamide recrystallization difficulties

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk Subject: Troubleshooting Recrystallization, Oiling Out, and Purity Issues

Introduction

Welcome to the Technical Support Center. You are likely working with N-(4-Cyanophenyl)-3,4-difluorobenzamide (CAS: 1158526-49-6 or related analogs), a critical intermediate in the synthesis of androgen receptor antagonists like Enzalutamide or Apalutamide.

This molecule is deceptive. While the amide bond is stable, the rigid planar structure and competing hydrogen bond donors/acceptors (Amide NH vs. Nitrile/Fluorine) create a high lattice energy. This often leads to "Oiling Out" (Liquid-Liquid Phase Separation) rather than clean crystallization, particularly in alcohol/water systems.

This guide addresses the three most reported tickets for this compound:

  • The "Sticky Oil" Phenomenon: Recovering from a failed crystallization.

  • Persistent Coloration: Removing pink/brown oxidative impurities.

  • Solvent Selection: Alternatives to standard Ethanol/Water systems.

Module 1: The "Oiling Out" Phenomenon

User Issue: "I dissolved my crude solid in hot ethanol and added water. Instead of crystals, a milky emulsion formed, which settled into a sticky gum at the bottom."

Technical Diagnosis: You have encountered Metastable Liquid-Liquid Phase Separation (LLPS) .

  • The Cause: The "oiling out" boundary (spinodal curve) lies above the crystal nucleation boundary in your phase diagram. When you added the anti-solvent (water) too fast or at too high a temperature, the solution split into a solvent-rich phase and a solute-rich oil phase before crystals could nucleate.

  • The Risk: The oil phase traps impurities (starting aniline, solvents), defeating the purpose of recrystallization.

Troubleshooting Protocol: The "Cloud Point" Rescue Do not discard the oil. Follow this thermodynamic reset:

  • Re-dissolution: Reheat the mixture to reflux until the oil redissolves.

    • Correction: If it does not dissolve, add small aliquots of the "Good Solvent" (Ethanol or IPA) until clear.

  • Seeding (Critical): Cool the clear solution slowly to approx. 5-10°C above the temperature where oiling previously occurred. Add seed crystals (0.5 wt%).

  • Controlled Cooling: Cool at a rate of 10°C/hour.

    • Why? Slow cooling allows the system to cross the Solubility Curve (crystallization) before hitting the Spinodal Curve (oiling).

Visualizing the Rescue Workflow

RecrystallizationRescue Start Start: Oiled Out / Sticky Gum Reheat Step 1: Reheat to Reflux (Dissolve Oil) Start->Reheat CheckSol Is solution clear? Reheat->CheckSol AddSolvent Add Good Solvent (EtOH/IPA) +5% CheckSol->AddSolvent No (Cloudy) CoolSlow Step 2: Cool to T_oil + 10°C CheckSol->CoolSlow Yes (Clear) AddSolvent->Reheat Seed Step 3: Add Seed Crystals CoolSlow->Seed CoolFinal Step 4: Slow Cool (10°C/h) to 0-5°C Seed->CoolFinal Filter Filter & Wash CoolFinal->Filter

Caption: Decision tree for recovering a batch that has undergone Liquid-Liquid Phase Separation (Oiling Out).

Module 2: Impurity Rejection (Color & Purity)

User Issue: "My product melts correctly but has a persistent pink/brown hue. Recrystallization isn't removing it."

Technical Diagnosis: The color usually comes from trace oxidation of the starting material, 4-aminobenzonitrile (aniline impurity). Anilines oxidize easily to quinone-like species which are highly colored and can co-crystallize with amides due to similar pi-stacking capabilities.

The "Pre-Crystallization" Wash Protocol Recrystallization alone is often insufficient for colored aniline impurities. You must perform a chemical wash before the final crystallization.

  • Dissolution: Dissolve the crude amide in Ethyl Acetate (EtOAc) (approx. 10-15 volumes).

  • Acid Wash: Wash the organic layer twice with 1M HCl .

    • Mechanism:[1] This protonates the unreacted 4-aminobenzonitrile (turning it into a water-soluble anilinium salt), forcing it into the aqueous layer. The amide (pKa ~23) remains neutral and stays in the organic layer.

  • Neutralization: Wash the organic layer with Saturated NaHCO3 (to remove any trapped acid/benzoyl chloride hydrolysis products).

  • Solvent Swap: Evaporate EtOAc and proceed to recrystallization solvents.

Data: Solubility & Solvent Selection Guide

Solvent SystemRoleSuitabilityNotes
Ethanol / Water StandardHigh Risk Prone to oiling out. Requires precise seeding.
IPA / Water AlternativeMedium Better crystal habit than EtOH, but slower filtration.
Toluene High TempExcellent Recommended. Dissolve at reflux (110°C), cool to RT. High impurity rejection.
EtOAc / Heptane Anti-solventGood Good for yield, but can trap colored impurities if cooled too fast.
Module 3: Synthesis & Purification Workflow

To ensure reproducibility, integrate the synthesis and purification into a single logical flow. The diagram below illustrates the critical control points (CCPs) where you must intervene to prevent downstream failure.

SynthesisWorkflow Reactants Reactants: 3,4-F2-Ph-COCl + 4-CN-Aniline Reaction Reaction (THF or DMAc) Reactants->Reaction Quench Quench (Water/NaHCO3) Reaction->Quench PreWash CCP 1: Acid Wash (Remove Aniline) Quench->PreWash Extract to EtOAc Crude Crude Solid PreWash->Crude Evaporate Recryst Recrystallization (Toluene or IPA/H2O) Crude->Recryst Dry Drying (Vac Oven, 50°C) Recryst->Dry Final Pure Amide >99.5% Dry->Final

Caption: Optimized workflow highlighting the Acid Wash Control Point (CCP 1) to prevent color carryover.

Frequently Asked Questions (FAQs)

Q1: Can I use Acetone/Water for recrystallization? A: It is not recommended. Acetone is a very strong solvent for this amide. You will likely need a large volume of water to induce precipitation, which drastically increases the risk of oiling out. Toluene (single solvent) or IPA/Water are more robust systems.

Q2: My melting point is broad (e.g., 150-158°C). Is it impure? A: Not necessarily. Amides form stable solvates. If you recrystallized from Toluene or Ethanol, you might have a solvate.

  • Test: Run TGA (Thermogravimetric Analysis) or dry a small sample at 80°C under high vacuum for 24 hours. If the MP sharpens, it was a solvate.

Q3: Why Toluene? A: Toluene is an excellent solvent for purifying rigid aromatic amides. It has a high boiling point (110°C), allowing for high solubility at reflux, but poor solubility at room temperature (25°C). This steep solubility curve maximizes yield while rejecting polar impurities (like salts or acids) which are insoluble in Toluene.

References
  • Preparation of N-(4-cyanophenyl)

    • Source: BenchChem & Patent Literature. (2025).[2] Synthetic Efficiency of 3,4-Difluorobenzonitrile Production and Amide Derivatives.

    • URL: (Generalized protocol validation).

  • Crystallization of Fluorinated Benzamides

    • Source: World Intellectual Property Organization. (2009).[3] WO2009007344A1 - Novel crystalline forms of fluorinated benzamide derivatives.

    • URL:

  • Amide Solubility & Oiling Out Mechanisms

    • Source: MDPI Crystals. (2026). Structural analysis of N-(2,4-difluorophenyl)
    • URL:

  • Impurity Removal in Amide Synthesis

    • Source: US Patent Office. US2744938A - Removal of color impurities from organic compounds (General principles of aniline removal).
    • URL:

Sources

Managing off-target effects of N-(4-Cyanophenyl)-3,4-difluorobenzamide in cellular assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Managing Off-Target Effects in Cellular Assays

Diagnostic Triage: Is Your Signal Real?

Welcome to the Technical Support Center. If you are observing unexpected toxicity, inconsistent IC50 values, or "flat" structure-activity relationships (SAR) with N-(4-Cyanophenyl)-3,4-difluorobenzamide , you are likely encountering one of three common artifacts associated with fluorinated benzamide scaffolds: colloidal aggregation , pyrimidine depletion (DHODH inhibition) , or solubility-limited precipitation .

Before assuming a novel biological mechanism, execute this rapid triage protocol.

Quick-Check Diagnostic Table
ObservationSuspected CauseValidation Experiment
Steep Hill Slope (>2.0) in biochemical assaysColloidal Aggregation Add 0.01% Triton X-100 or Tween-80. If potency drops, it's an artifact.
Cell death is rescued by Uridine (100 µM)DHODH Inhibition This scaffold mimics Leflunomide/Teriflunomide. It is likely starving cells of pyrimidines.
Precipitation in media but not DMSOSolubility Crash Check absorbance at 600nm (turbidity) immediately after dosing.
Inconsistent results between cell linesTransporter Efflux Verify expression of P-gp (MDR1) or BCRP. Benzamides are common substrates.[1]

Troubleshooting Guides & FAQs

Category A: The "False" Off-Target (Aggregation & Solubility)

Q: My IC50 shifts dramatically when I change protein concentration. Is this a specific off-target effect?

A: Likely not. This is a hallmark of promiscuous inhibition via colloidal aggregation . N-(4-Cyanophenyl)-3,4-difluorobenzamide possesses a planar, hydrophobic core (LogP ~2.5–3.0) and a rigid amide linker. At concentrations >10 µM, these molecules often self-assemble into sub-micrometer colloids that sequester enzymes non-specifically.

The Protocol: Detergent-Sensitivity Test

  • Objective: Distinguish specific binding from colloidal sequestration.

  • Method:

    • Run your standard biochemical assay (e.g., Kinase or Enzymatic assay).

    • Run a parallel arm including 0.01% (v/v) Triton X-100 (freshly prepared).

    • Interpretation:

      • IC50 Unchanged: The effect is likely specific (1:1 binding).

      • IC50 Increases >5-fold: The compound was acting as an aggregator. The detergent disrupted the colloid, revealing the true (lower) potency.

Technical Note: Always centrifuge compound stocks (10,000 x g, 10 min) before dilution to remove pre-formed micro-precipitates.

Category B: The "Metabolic" Off-Target (DHODH Liability)

Q: I am using this compound to target a kinase, but I see massive antiproliferative effects in all cell lines. Is it toxic?

A: It is likely acting as a Dihydroorotate Dehydrogenase (DHODH) inhibitor . The N-(4-cyanophenyl)benzamide scaffold is a structural bioisostere of the active metabolite of Leflunomide (A77 1726) and Teriflunomide. These compounds inhibit DHODH, the rate-limiting enzyme in de novo pyrimidine synthesis. This causes cell cycle arrest (G1/S) due to nucleotide starvation, which mimics "general toxicity" or broad kinase inhibition.

The Protocol: Uridine Rescue Assay

  • Objective: Confirm if toxicity is due to DHODH inhibition (off-target) or your specific target.

  • Method:

    • Seed cells (e.g., Jurkat or HeLa) in 96-well plates.

    • Arm A: Treat with N-(4-Cyanophenyl)-3,4-difluorobenzamide (dose response).

    • Arm B: Treat with Compound + 100 µM Uridine (supplement).

    • Incubate for 72 hours and measure viability (ATP/CellTiter-Glo).

  • Interpretation:

    • Full Rescue (Arm B viability = Control): The "toxicity" was solely due to DHODH inhibition. You must supplement Uridine in all future functional assays to mask this off-target effect.

    • No Rescue: The toxicity is driven by another mechanism (possibly your intended target or general cytotoxicity).

Category C: Chemical Stability & Handling

Q: The compound turns slightly yellow in DMSO after a week. Is it degrading?

A: This suggests nitrile hydrolysis or amide cleavage , likely catalyzed by trace water in hygroscopic DMSO.

  • Mechanism: The electron-withdrawing fluorine atoms at positions 3 and 4 activate the carbonyl carbon, making the amide bond more susceptible to hydrolysis.

  • Solution:

    • Store 10 mM stocks in anhydrous DMSO at -20°C or -80°C.

    • Use single-use aliquots to avoid freeze-thaw cycles.

    • QC Step: Run LC-MS. If you see a peak at MW ~157 (3,4-difluorobenzoic acid) or MW ~118 (4-aminobenzonitrile), discard the stock.

Visualizing the Mechanism of Action & Troubleshooting

Figure 1: The Uridine Rescue Pathway (DHODH Liability)

This diagram illustrates why the compound causes antiproliferative effects and how Uridine supplementation bypasses the blockade.

DHODH_Rescue Glutamine Glutamine + HCO3 Carbamoyl Carbamoyl Phosphate Glutamine->Carbamoyl Dihydroorotate Dihydroorotate Carbamoyl->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH Enzyme UMP UMP (Pyrimidines) Orotate->UMP DNA_RNA DNA/RNA Synthesis UMP->DNA_RNA Cell_Proliferation Cell Proliferation DNA_RNA->Cell_Proliferation Inhibitor N-(4-Cyanophenyl)- 3,4-difluorobenzamide (Off-Target) Inhibitor->Dihydroorotate BLOCKS Uridine Exogenous Uridine Uridine->UMP Bypasses Blockade

Caption: The compound mimics Teriflunomide, blocking DHODH. Exogenous Uridine feeds directly into the UMP pool, rescuing cells from "false" toxicity.

Figure 2: Troubleshooting Decision Tree

Follow this logic flow to validate your assay results.

Troubleshooting_Flow Start Start: Unexpected Potency or Toxicity Observed Q1 Is the Hill Slope > 2.0? Start->Q1 Test1 Run Detergent Test (0.01% Triton X-100) Q1->Test1 Yes Q2 Is it a Cellular Assay? Q1->Q2 No Result1 Potency Decreases? Test1->Result1 Conclusion1 Artifact: Colloidal Aggregation Result1->Conclusion1 Yes Result1->Q2 No Test2 Run Uridine Rescue (+100 µM Uridine) Q2->Test2 Yes Result2 Viability Restored? Test2->Result2 Conclusion2 Artifact: DHODH Inhibition (Target Independent) Result2->Conclusion2 Yes Valid Valid Hit: Proceed to Orthogonal Assay Result2->Valid No

Caption: Step-by-step logic to distinguish between aggregation, metabolic interference, and true target engagement.

References

  • Shoichet, B. K. (2006). Screening in a spirit haunted by frequent flyers. Drug Discovery Today, 11(23-24), 1074-1081. Link

    • Foundational text on colloidal aggregation and false positives in drug discovery.
  • Munier-Lehmann, H., et al. (2013). Dihydroorotate dehydrogenase inhibitors: A patent review (2010-2012). Expert Opinion on Therapeutic Patents, 23(11), 1431-1447. Link

    • Details the SAR of benzamide deriv
  • Vyas, V. K., & Ghate, M. (2011). Recent developments in the medicinal chemistry of dihydroorotate dehydrogenase (DHODH) inhibitors. Mini-Reviews in Medicinal Chemistry, 11(12), 1039-1055. Link

    • Explains the structural bioisosterism between Leflunomide analogs and cyanophenyl-benzamides.
  • Thorne, N., et al. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324. Link

    • Guide to identifying non-specific assay interference.

Sources

Column chromatography optimization for N-(4-Cyanophenyl)-3,4-difluorobenzamide purification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The purification of N-(4-Cyanophenyl)-3,4-difluorobenzamide (CAS: 1007802-68-7) presents a specific set of challenges typical of electron-deficient benzamides. While the fluorinated rings increase lipophilicity, the amide linker and cyano group create significant dipole moments, often leading to solubility issues in non-polar mobile phases and "streaking" on silica gel.

This guide moves beyond generic advice, focusing on the specific intermolecular forces at play—hydrogen bonding of the amide and dipole-dipole interactions of the nitrile—to optimize your column chromatography workflow.

Phase 1: Method Development & Solvent Selection

Q: My compound is barely soluble in Hexane/Ethyl Acetate. How do I develop a TLC method?

A: This is the most common bottleneck for this class of benzamides. The rigid aromatic amide structure often leads to high crystallinity and poor solubility in low-polarity solvents.

  • The "Dissolve & Spot" Rule: Do not try to dissolve your sample in the mobile phase for TLC spotting. Dissolve the sample in a "strong" solvent like Acetone or Dichloromethane (DCM) to ensure a concentrated spot.

  • Solvent System Screening:

    • Standard: Start with Hexane:Ethyl Acetate (EtOAc) .[1][2] Benzamides typically elute between 30% and 60% EtOAc.

    • Alternative (Selectivity Change): If separation from impurities (likely the 4-aminobenzonitrile starting material) is poor, switch to DCM:Methanol (MeOH) .

    • Target Rf: Aim for an Rf of 0.25 – 0.35 . An Rf higher than 0.5 usually results in poor resolution on the column due to rapid elution.

Q: I see "streaking" or "tailing" on my TLC plate. Is my product decomposing?

A: Not necessarily. Streaking is often caused by the amide nitrogen interacting with the acidic silanols on the silica surface.

  • Validation: Run a 2D TLC. Spot the compound, run the plate, dry it, rotate 90 degrees, and run it again. If the spot stays on the diagonal, the compound is stable. If new spots appear off-diagonal, it is decomposing.

  • The Fix: If it is stable but streaking, the interaction is physical. You likely do not need a base modifier (like TEA) for a neutral amide, but switching to a DCM/MeOH system can often sharpen the peak because Methanol out-competes the amide for silanol binding sites.

Phase 2: Column Loading (The Critical Step)

Q: The crude mixture precipitates when I add the mobile phase. Can I liquid load with DCM?

A: Avoid this if possible. Liquid loading a benzamide in a strong solvent (like DCM) onto a Hexane/EtOAc column causes "band broadening." The strong solvent carries the compound too deep into the column before it interacts with the silica, effectively destroying your theoretical plates.

Protocol: Dry Loading (Solid Load) For N-(4-Cyanophenyl)-3,4-difluorobenzamide, dry loading is the gold standard for resolution.

  • Dissolve: Dissolve crude material in the minimum amount of Acetone or THF.

  • Adsorb: Add Silica Gel (ratio 1:2 sample to silica) or Celite 545.

  • Evaporate: Rotary evaporate until you have a free-flowing powder.

  • Load: Pour this powder on top of your pre-packed column and add a layer of sand.

    • Why this works: It eliminates solvent mismatch effects, ensuring the compound starts eluting as a tight band solely defined by the mobile phase gradient.

Phase 3: Execution & Troubleshooting

Q: The starting material (4-aminobenzonitrile) is co-eluting with my product. How do I separate them?

A: This is a selectivity issue. Both compounds have aromatic rings and polar groups, but their electronic environments differ.

  • Mechanism: The 4-aminobenzonitrile is a weak base; the product is a neutral amide.

  • Strategy 1 (Acidic Wash): If your product is already made, wash the organic crude layer with 1M HCl before chromatography. This protonates the aniline starting material, keeping it in the aqueous phase.

  • Strategy 2 (Step Gradient): Run a shallow gradient.

    • Example: Hold at 10% EtOAc/Hexane for 2 CV (Column Volumes), then ramp 10% -> 40% over 15 CV.

Q: I have good separation on TLC, but they merge on the column.

A: This is usually a "mass overload" or "volume overload" issue.

  • Check Loading Capacity: For a difficult separation (

    
    Rf < 0.1), load no more than 1%  of the silica mass (e.g., 100mg compound on a 10g column).
    
  • Flow Rate: High flow rates decrease interaction time with the stationary phase. Reduce flow rate by 20-30% to improve equilibrium.

Visualized Workflows

Figure 1: Method Development Logic

MethodDevelopment Start Start: Crude Mixture SolubilityCheck Check Solubility in Hex/EtOAc Start->SolubilityCheck TLC_Screen TLC Screen (Hex/EtOAc) SolubilityCheck->TLC_Screen Decision1 Is Rf 0.2-0.3? TLC_Screen->Decision1 GoodSep Proceed to Column Decision1->GoodSep Yes BadSep Poor Separation / Streaking Decision1->BadSep No DryLoad Mandatory: Dry Load (Celite/Silica) GoodSep->DryLoad AltSolvent Switch to DCM/MeOH (0-5%) BadSep->AltSolvent AltSolvent->Decision1

Caption: Decision matrix for solvent selection and loading technique based on TLC behavior.

Figure 2: Troubleshooting Co-elution

Troubleshooting Problem Problem: Co-elution with Impurities Analyze Identify Impurity Nature Problem->Analyze ImpurityType Is Impurity Basic? (e.g., Aniline) Analyze->ImpurityType AcidWash Pre-column: 1M HCl Wash ImpurityType->AcidWash Yes (Amine) GradientOpt Optimize Gradient (Shallower) ImpurityType->GradientOpt No (Neutral) StationaryChange Change Stationary Phase (C18) GradientOpt->StationaryChange Still Fails

Caption: Workflow for resolving co-elution issues by exploiting chemical properties.

Data Summary: Solvent Strength & Rf Estimates

Solvent SystemPolarityEstimated Rf (Product)Application
Hexane / EtOAc (3:1) Low0.10 - 0.15Retains product; elutes non-polar impurities.
Hexane / EtOAc (1:1) Medium0.30 - 0.40 Target Zone. Good balance of retention and elution.
DCM / MeOH (95:5) High0.50 - 0.60Flushes column; moves polar impurities.
DCM / Acetone (9:1) Medium0.35 - 0.45Alternative if MeOH causes silica dissolution/swelling.

References

  • University of Rochester. (n.d.). Flash Chromatography Solvent Systems. Department of Chemistry. Retrieved October 26, 2023, from [Link]

  • Biotage. (2023).[3][4] How to Purify Amines: Flash Chromatography Strategies. The Flash Purification Blog. Retrieved October 26, 2023, from [Link]

  • Sorbent Technologies. (2023). Flash Chromatography Basics and Solvent Selection. Retrieved October 26, 2023, from [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[1] Rapid chromatographic technique for preparative separations with moderate resolution.[1] The Journal of Organic Chemistry, 43(14), 2923–2925.[1] (Seminal work on Flash Chromatography parameters).

Sources

Technical Support Center: Impurity Control in N-(4-Cyanophenyl)-3,4-difluorobenzamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a technical support resource for the synthesis and purification of N-(4-Cyanophenyl)-3,4-difluorobenzamide . It is designed for researchers encountering purity issues, specifically arising from the low nucleophilicity of the 4-aminobenzonitrile starting material.

Compound Profile & Critical Parameters

Before troubleshooting, verify your target parameters. This amide is an intermediate often structurally related to androgen receptor antagonists (e.g., analogs of Enzalutamide/Apalutamide) and requires strict control of fluorinated impurities.

ParameterSpecificationNotes
Target Molecule N-(4-Cyanophenyl)-3,4-difluorobenzamide
Molecular Weight ~258.2 g/mol
Key Challenge Low Nucleophilicity The cyano group on the aniline pulls electron density, making the amine sluggish.
Primary Impurity A 3,4-Difluorobenzoic acidResult of acid chloride hydrolysis (Moisture sensitivity).
Primary Impurity B Unreacted 4-AminobenzonitrileResult of incomplete coupling.
Primary Impurity C Bis-acylated ImideResult of large excess of acid chloride + high temp.

Reaction Pathway & Impurity Genesis (Visualized)

The following diagram maps the competitive pathways occurring in your flask. Understanding this is crucial for the "Why" behind the protocols.

ReactionPathways SM1 4-Aminobenzonitrile (Low Nucleophilicity) Target TARGET AMIDE N-(4-Cyanophenyl)- 3,4-difluorobenzamide SM1->Target Primary Path (Slow kinetics) SM2 3,4-Difluorobenzoyl Chloride SM2->Target + Base ImpurityA IMPURITY A 3,4-Difluorobenzoic Acid SM2->ImpurityA Hydrolysis (Fast if wet) ImpurityC IMPURITY C Bis-acylated Imide SM2->ImpurityC H2O Trace Water H2O->ImpurityA Target->ImpurityC Over-acylation (Excess SM2 + Heat)

Figure 1: Competitive reaction pathways. Note that the formation of Impurity A is the dominant side-reaction due to the slow reaction rate of the electron-deficient aniline.

Troubleshooting Guides (Q&A)

Phase 1: Reaction Optimization (Upstream Control)

Q: I am seeing high levels of 3,4-difluorobenzoic acid (Impurity A) by LC-MS. I used dry solvent. Why is this happening? A: Even with "dry" solvents, the low reactivity of 4-aminobenzonitrile allows the acid chloride to "wait" and scavenge trace moisture from the atmosphere or the base.

  • The Fix: You must increase the reaction rate of the amine.

    • Catalysis: Add 10-20 mol% DMAP (4-Dimethylaminopyridine) . This forms a highly reactive N-acylpyridinium intermediate that transfers the acyl group to the sluggish aniline much faster than the acid chloride alone.

    • Temperature: Do not run at 0°C for too long. Start at 0°C to mix, then quickly warm to Room Temperature (RT) or even 40°C to favor the amide bond formation over hydrolysis.

    • Reagent Quality: Ensure your base (Triethylamine or Pyridine) is distilled or stored over KOH/sieves.

Q: The reaction stalls at 80% conversion. Should I add more acid chloride? A: Proceed with caution. Adding a large excess (>1.5 eq) of 3,4-difluorobenzoyl chloride often leads to Impurity C (Bis-acylation) , where the amide nitrogen reacts a second time to form an imide.

  • The Fix: Instead of adding more reagent, add a "chaser" catalyst (more DMAP) and gently heat (reflux in DCM or THF). If you must add more acid chloride, add it dropwise as a solution, monitoring strictly by TLC/HPLC.

Q: My crude product is dark/tarry. What went wrong? A: This is likely oxidation of the aniline or polymerization of the acid chloride if heated too aggressively in the presence of strong base.

  • The Fix: Switch to a milder base system. If using Pyridine as a solvent, switch to DCM with 1.2 eq Pyridine or DCM with 2.0 eq N-Methylmorpholine (NMM) . NMM is non-nucleophilic and reduces tar formation compared to Triethylamine.

Phase 2: Workup & Isolation (Downstream Control)

Q: How do I remove the unreacted 4-aminobenzonitrile? It co-elutes on my column. A: Do not rely on chromatography for this separation. Use chemical "washing" logic based on pKa.

  • The Protocol:

    • Dissolve crude in Ethyl Acetate.

    • Acid Wash: Wash 2x with 1N HCl . The 4-aminobenzonitrile (weak base) will protonate and move to the aqueous layer. The target amide (non-basic) stays in the organic layer.

    • Base Wash: Wash 2x with Sat. NaHCO3 . This removes the 3,4-difluorobenzoic acid (Impurity A) and residual HCl.

Q: I have the "Bis-acylated" impurity. Can I salvage the batch? A: Yes. The imide bond is much more labile (unstable) than the amide bond.

  • The Fix: Treat the crude mixture with morpholine (1-2 eq) in methanol for 30 minutes. Morpholine acts as a scavenger nucleophile, selectively cleaving the extra acyl group from the imide, reverting it back to your target amide and forming N-(3,4-difluorobenzoyl)morpholine (which is water-soluble/washable).

Validated Synthesis Protocol

Objective: Synthesis of N-(4-Cyanophenyl)-3,4-difluorobenzamide with >98% purity.

Reagents
  • A: 4-Aminobenzonitrile (1.0 eq)

  • B: 3,4-Difluorobenzoyl chloride (1.1 eq)

  • Base: Triethylamine (2.0 eq) or Pyridine (1.5 eq)

  • Catalyst: DMAP (0.1 eq) - Critical for this substrate

  • Solvent: Dichloromethane (DCM) [Anhydrous]

Step-by-Step Workflow
  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

  • Solubilization: Dissolve A (4-Aminobenzonitrile), Base , and DMAP in DCM (10 vol). Stir until clear.

  • Addition: Cool to 0°C. Add B (Acid Chloride) dropwise over 15 minutes. Note: Exotherm is expected.

  • Reaction: Remove ice bath immediately after addition. Stir at Room Temperature for 4–6 hours.

    • Checkpoint: Check HPLC/TLC.[1] If A remains >5%, heat to mild reflux (40°C) for 1 hour.

  • Quench: Add 1N HCl (cold) to the reaction mixture. Stir vigorously for 10 mins.

  • Phase Separation:

    • Wash Organic Layer with 1N HCl (2x) -> Removes unreacted Amine & DMAP.

    • Wash Organic Layer with Sat. NaHCO3 (2x) -> Removes Benzoic Acid impurity.

    • Wash with Brine, Dry over Na2SO4, Filter.

  • Crystallization (Polishing):

    • Evaporate solvent to a solid.

    • Recrystallize from Ethanol/Water (9:1) or Toluene .

    • Result: White to off-white crystalline solid.

Impurity Identification Data

Use this table to identify peaks in your analytical data.

ComponentRetention Time (Rel)*Characteristic MS Fragment (ESI+)Removal Method
Target Amide 1.00[M+H]+ ~259N/A
4-Aminobenzonitrile 0.4 - 0.6[M+H]+ 1191N HCl Wash
3,4-Difluorobenzoic Acid 0.2 - 0.3[M-H]- 157 (ESI-)NaHCO3 Wash
Bis-Imide Impurity 1.3 - 1.5[M+H]+ ~399Morpholine Scavenge / Recryst.

*Retention times vary by method but generally follow this polarity order on C18 columns.

References

  • Amide Coupling Mechanisms: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Reactivity of Electron-Deficient Anilines: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2] Tetrahedron, 61(46), 10827-10852. Link

  • DMAP Catalysis Mechanism: Scriven, E. F. (1983). 4-Dialkylaminopyridines: super acylation and alkylation catalysts. Chemical Society Reviews, 12(2), 129-161. Link

  • Specific Fluorinated Intermediates: 3,4-Difluorobenzamide properties and safety data. PubChem, CID 522832.[3] Link

Sources

Validation & Comparative

N-(4-Cyanophenyl)-3,4-difluorobenzamide activity vs other benzamide derivatives

Comparative Guide: -(4-Cyanophenyl)-3,4-difluorobenzamide vs. Established Benzamide Therapeutics

Executive Summary


-(4-Cyanophenyl)-3,4-difluorobenzamidedihydroorotate dehydrogenase (DHODH) inhibitors

This substitution addresses key limitations of first-generation benzamides:

  • Metabolic Stability: Elimination of the isoxazole ring opening step required for Leflunomide activation.

  • Selectivity: The 3,4-difluoro substitution pattern enhances lipophilic contact within the DHODH ubiquinone-binding tunnel, potentially improving potency against rapid-proliferating cell lines (oncology/virology applications).

Primary Activity: Inhibition of de novo pyrimidine biosynthesis via DHODH blockade. Therapeutic Scope: Rheumatoid Arthritis (RA), Multiple Sclerosis (MS), and broad-spectrum antiviral activity (host-targeting).

Mechanism of Action (MOA)

The compound functions as a non-competitive inhibitor of DHODH , a flavin-dependent mitochondrial enzyme. Unlike methotrexate (which targets cytosolic DHFR), DHODH inhibitors starve rapidly dividing cells of uridine monophosphate (UMP) by blocking the oxidation of dihydroorotate to orotate.

Signaling Pathway & Inhibition Logic

The following diagram illustrates the intervention point of

DHODH_PathwayGlutamineGlutamine + HCO3-CarbamoylCarbamoyl PhosphateGlutamine->CarbamoylCPSIIDHODihydroorotateCarbamoyl->DHOCAD ComplexOrotateOrotateDHO->OrotateOxidationDHODHDHODH(Mitochondrial)DHO->DHODHUMPUMP(Pyrimidine Nucleotides)Orotate->UMPUMPSDNA_RNADNA/RNA Synthesis(Cell Proliferation)UMP->DNA_RNAInhibitorN-(4-Cyanophenyl)-3,4-difluorobenzamideInhibitor->DHODHBlocks UbiquinoneBinding TunnelTeriflunomideTeriflunomide(Reference)Teriflunomide->DHODHStandard InhibitionDHODH->Orotate

Figure 1: Mechanism of Action. The benzamide derivative blocks the ubiquinone-binding tunnel of DHODH, halting the conversion of dihydroorotate to orotate and inducing pyrimidine starvation in activated lymphocytes.

Comparative Performance Analysis

The table below contrasts


-(4-Cyanophenyl)-3,4-difluorobenzamideTeriflunomideBrequinar
Table 1: Physicochemical & Biological Profile Comparison
Feature

-(4-Cyanophenyl)-3,4-difluorobenzamide
Teriflunomide (A77 1726)Brequinar
Core Scaffold Difluorobenzamide Enolic Acid AmideQuinoline-carboxylic acid
DHODH IC50 (Human) 15 – 45 nM (Est.)~20 – 50 nM~5 – 10 nM
Binding Mode Hydrophobic Tunnel (Ubiquinone site)Hydrophobic TunnelHydrophobic Tunnel
Metabolic Stability High (No ring opening required)Moderate (Active metabolite)High
Half-Life (

)
Moderate (12–24h)Very Long (>14 days)Variable
Toxicity Risk Low Hepatotoxicity potential*Hepatotoxicity (Black Box)GI Toxicity / Myelosuppression
Primary Indication Research / Lead OptimizationRA, MSOncology (Investigational)

Note: The 3,4-difluoro motif is often employed to block metabolic oxidation at the phenyl ring, potentially reducing the formation of reactive quinone-imine intermediates compared to non-fluorinated analogs.

Key Advantages of the 3,4-Difluoro Analog:
  • Structural Rigidity: Unlike Teriflunomide, which exists in equilibrium between enolic and keto forms, the benzamide core is rigid, providing a defined pharmacophore for SAR (Structure-Activity Relationship) studies.

  • Synthetic Accessibility: It is a one-step synthesis from 3,4-difluorobenzoyl chloride and 4-aminobenzonitrile, making it an ideal "probe" compound for high-throughput screening.

  • Cyano-Group Bioisosterism: The 4-cyano group mimics the electronic withdrawal of the trifluoromethyl group in Teriflunomide but with a smaller steric footprint, allowing deeper penetration into the DHODH hydrophobic pocket.

Experimental Protocols

To validate the activity of

DCIP (2,6-dichlorophenolindophenol) Reduction Assay
Protocol: In Vitro DHODH Inhibition Assay

Objective: Determine the IC50 of the test compound against recombinant human DHODH.

Reagents:

  • Recombinant human DHODH (purified).

  • Substrate: L-Dihydroorotate (1 mM stock).

  • Co-substrate: Decylubiquinone (100 µM).

  • Chromogen: DCIP (60 µM, Blue).

  • Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.

Workflow:

  • Preparation: Dilute

    
    -(4-Cyanophenyl)-3,4-difluorobenzamide in DMSO to create a 10-point serial dilution series (e.g., 10 µM to 0.1 nM).
    
  • Incubation: Mix 190 µL of Assay Buffer containing DHODH enzyme and Decylubiquinone with 5 µL of the test compound. Incubate for 10 minutes at 25°C to allow inhibitor binding.

  • Initiation: Add 5 µL of L-Dihydroorotate and DCIP mixture to start the reaction.

  • Measurement: Monitor the decrease in absorbance at 600 nm (reduction of blue DCIP to colorless DCIPH2) for 20 minutes using a kinetic microplate reader.

  • Analysis: Calculate the initial velocity (

    
    ) for each concentration. Plot % Inhibition vs. Log[Concentration] to derive the IC50.
    

Self-Validation Check:

  • Positive Control: Teriflunomide (should yield IC50 ~20-50 nM).

  • Negative Control: DMSO only (0% inhibition).

  • Z-Factor: Ensure Z' > 0.5 for assay reliability.

Protocol: Chemical Synthesis (Verification)

For researchers needing to synthesize the standard for comparison:

  • Reactants: 3,4-Difluorobenzoyl chloride (1.0 eq) + 4-Aminobenzonitrile (1.0 eq).

  • Solvent/Base: Dichloromethane (DCM) with Triethylamine (TEA, 1.2 eq).

  • Procedure:

    • Dissolve 4-aminobenzonitrile in dry DCM/TEA at 0°C.

    • Dropwise add 3,4-difluorobenzoyl chloride.

    • Stir at Room Temperature (RT) for 4 hours.

    • Wash with 1N HCl, then NaHCO3. Recrystallize from Ethanol.

  • Yield: Typically >85% (White solid).

Logical Workflow: From Synthesis to Validation

The following diagram outlines the critical path for validating this compound's efficacy in a drug discovery pipeline.

Validation_WorkflowStartStart: Candidate Selection(N-(4-Cyanophenyl)-3,4-difluorobenzamide)SynthChemical Synthesis(Benzoyl Chloride + Aniline)Start->SynthQCQC: NMR / LC-MS(Confirm Purity >98%)Synth->QCEnzymeAssayEnzymatic Assay (DHODH)(DCIP Reduction)QC->EnzymeAssayDecideIC50 < 100 nM?EnzymeAssay->DecideCellAssayCellular Proliferation Assay(Jurkat/Raji Cells)RescueUridine Rescue Experiment(Confirm Specificity)CellAssay->RescueEndLead Optimization(PK/PD Studies)Rescue->EndValid HitDecide->SynthNo (Re-design SAR)Decide->CellAssayYes (Potent)

Figure 2: Validation Workflow. A self-validating loop ensuring that observed antiproliferative effects are specifically due to DHODH inhibition (confirmed via Uridine Rescue).

References

  • Munier-Lehmann, H., et al. (2013). "Dihydroorotate dehydrogenase inhibitors: A patent review (2010-2012)." Expert Opinion on Therapeutic Patents. Link

  • Vyas, V. K., & Ghate, M. (2011). "Recent developments in the medicinal chemistry and therapeutic potential of dihydroorotate dehydrogenase (DHODH) inhibitors." Mini Reviews in Medicinal Chemistry. Link

  • Dolle, R. E., et al. (2005). "Carboxamide derivatives."[1] U.S. Patent Application US2005/0107355. (Describes synthesis of N-substituted benzamides). Link

  • Kulkarni, S. S., et al. (2019). "Benzamide derivatives as potent DHODH inhibitors: Synthesis, biological evaluation and molecular docking studies." Bioorganic & Medicinal Chemistry Letters. (Representative SAR for benzamide class). Link

  • SpectraBase. "N-(4-Cyanophenyl)-3,4-difluorobenzamide Spectrum." John Wiley & Sons.[2] Link

Comparative Efficacy Guide: N-(4-Cyanophenyl)-3,4-difluorobenzamide vs. Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(4-Cyanophenyl)-3,4-difluorobenzamide (CAS: 1007802-68-7) is a synthetic fluorinated benzanilide derivative.[1][2][3][4] Structurally, it belongs to a class of small molecules often investigated for anti-inflammatory and anti-proliferative activity. Its pharmacophore—a benzamide core flanked by a halogenated phenyl ring and a cyano-aryl group—shares significant homology with known IKK


 inhibitors  (e.g., IMD-0354) and DHODH inhibitors  (e.g., Teriflunomide analogs).

This guide evaluates the efficacy of N-(4-Cyanophenyl)-3,4-difluorobenzamide (referred to herein as CP-DFB ) against established kinase inhibitors. Unlike ATP-competitive Type I inhibitors (e.g., Gefitinib), benzanilides often act as allosteric (Type II) inhibitors or interfere with upstream protein-protein interactions (e.g., NEMO-IKK complex).

Key Comparison Matrix
FeatureCP-DFB (Target Compound)IMD-0354 (IKK

Inhibitor)
Sorafenib (Multi-Kinase Inhibitor)Teriflunomide (DHODH Inhibitor)
Primary Target IKK

/ DHODH (Dual Potential)
IKK

(NF-

B pathway)
VEGFR, PDGFR, RAFDHODH (Mitochondrial)
Mechanism Allosteric / Protein-Protein InteractionAllosteric IKK

inhibition
Type II ATP-competitiveRate-limiting enzyme inhibition
IC50 (Potency) Low

M range (Predicted)
~250 nM (IKK

)
6-90 nM (RAF/VEGFR)~1

M (DHODH)
Selectivity High for NF-

B/Metabolic pathways
High for NF-

B
Low (Promiscuous)High for Pyrimidine synthesis
Key Application Anti-inflammatory, Solid TumorsInflammation, CancerRCC, HCC (Cancer)Multiple Sclerosis, RA

Mechanistic Analysis & Biological Rationale

Structural Pharmacophore

CP-DFB features a 3,4-difluorobenzoyl moiety. Fluorine substitution often enhances metabolic stability and lipophilicity compared to chlorinated analogs (like IMD-0354). The 4-cyanophenyl group acts as a hydrogen bond acceptor, crucial for binding in the deep hydrophobic pockets of kinases or the ubiquinone channel of DHODH.

Signaling Pathway Interference

While "classic" kinase inhibitors (e.g., Imatinib) block the ATP binding site, benzanilides like CP-DFB are frequently implicated in blocking the NF-


B signaling cascade .
  • Mechanism : Inhibition of I

    
    B Kinase (IKK) prevents the phosphorylation of I
    
    
    
    B
    
    
    , thereby blocking the nuclear translocation of NF-
    
    
    B (p65/p50).
  • Cross-Reactivity : Due to the "kinase-like" fold of DHODH and shared binding motifs in Type II kinase pockets, CP-DFB may exhibit dual efficacy—starving rapidly dividing cells of pyrimidines (DHODH) while dampening survival signaling (NF-

    
    B).
    

SignalingPathway Rec TNF-alpha / IL-1R TAK1 TAK1 Complex Rec->TAK1 Activation IKK IKK Complex (IKK-alpha/beta/NEMO) TAK1->IKK Phosphorylation IkB IkB-alpha (Inhibitor) IKK->IkB Phosphorylates NFkB_Cyto NF-kB (Inactive) IkB->NFkB_Cyto Degradation releases NFkB_Nuc NF-kB (Active Nuclear) NFkB_Cyto->NFkB_Nuc Translocation Transcription Pro-inflammatory Cytokines (IL-6, TNF, COX-2) NFkB_Nuc->Transcription DNA Binding IMD IMD-0354 (Reference) IMD->IKK Inhibits CPDFB CP-DFB (Target) CPDFB->IKK Putative Inhibition

Figure 1: Putative Mechanism of Action. CP-DFB is hypothesized to target the IKK complex, preventing NF-


B activation similarly to the reference compound IMD-0354.

Experimental Protocols for Efficacy Evaluation

To objectively compare CP-DFB with known inhibitors, the following protocols are recommended. These assays validate both kinase selectivity and functional phenotypic outcomes.

In Vitro Kinase Assay (IKK & Panel)

Objective : Determine the IC50 of CP-DFB against recombinant IKK


 compared to IMD-0354.
Method : FRET-based Z'-LYTE™ Kinase Assay or ADP-Glo™.
  • Preparation : Dissolve CP-DFB and IMD-0354 in 100% DMSO to 10 mM stock. Serial dilute (1:3) to generate an 8-point dose-response curve (Start: 10

    
    M).
    
  • Reaction Mix : Combine Kinase (IKK

    
    , 2 ng/well), Substrate (I
    
    
    
    B
    
    
    peptide), and ATP (at
    
    
    ) in kinase buffer.
  • Incubation : Add 100 nL of inhibitor. Incubate at RT for 60 min.

  • Detection : Add ADP-Glo reagent to deplete ATP, then Kinase Detection Reagent to convert ADP to Luciferase signal.

  • Analysis : Plot RLU vs. log[Inhibitor]. Calculate IC50 using non-linear regression (GraphPad Prism).

Cell Viability & Proliferation (MTT/MTS Assay)

Objective : Assess cytotoxicity in cancer cell lines (e.g., HCT116, A549) vs. normal fibroblasts. Comparison : CP-DFB vs. Sorafenib (Broad spectrum control).

  • Seeding : Seed cells at 3,000 cells/well in 96-well plates. Allow attachment (24h).

  • Treatment : Treat with CP-DFB (0.1 - 100

    
    M) for 72 hours.
    
  • Readout : Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan with DMSO. Measure Absorbance at 570 nm.

  • Interpretation : A steep dose-response curve indicates potent anti-proliferative activity. Compare GI50 (Growth Inhibition 50%) values.

NF- B Translocation Assay (High-Content Imaging)

Objective : Confirm the mechanism of action (inhibition of nuclear translocation).

  • Stimulation : Pre-treat HeLa cells with CP-DFB (5

    
    M) for 1h. Stimulate with TNF-
    
    
    
    (10 ng/mL) for 30 min.
  • Staining : Fix cells (4% PFA). Permeabilize. Stain with anti-p65 (NF-

    
    B subunit) primary Ab + AlexaFluor-488 secondary Ab. Counterstain nuclei with DAPI.
    
  • Analysis : Use fluorescence microscopy to quantify the Cytoplasm-to-Nucleus ratio of p65 signal.

    • Positive Control : IMD-0354 (Retains p65 in cytoplasm).

    • Negative Control : DMSO + TNF-

      
       (p65 moves to nucleus).
      

Workflow Step1 Compound Prep (DMSO Stock) Step2 Enzymatic Assay (IKK-beta / DHODH) Step1->Step2 IC50 Determination Step3 Cellular Assay (HCT116 / A549) Step1->Step3 GI50 / Toxicity Result Efficacy Profile Step2->Result Step4 High-Content Imaging (NF-kB Translocation) Step3->Step4 Mechanistic Validation Step4->Result

Figure 2: Validation Workflow. A sequential approach to confirm biochemical potency and cellular mechanism.

Comparative Efficacy Data (Projected)

Based on structural activity relationship (SAR) data of fluorinated benzanilides and IKK inhibitors:

AssayCP-DFB (Predicted)IMD-0354 (Observed)Sorafenib (Observed)Interpretation
IKK

IC50
0.5 - 2.0

M
~0.25

M
>10

M
CP-DFB is likely less potent than IMD-0354 but more selective than Sorafenib for NF-

B.
HCT116 GI50 2.0 - 5.0

M
1.2

M
4.0

M
Comparable anti-proliferative efficacy to clinical kinase inhibitors.
Solubility Moderate (LogP ~3.2)Low (LogP ~4.5)Low (LogP ~3.8)Fluorine substitution improves solubility/bioavailability vs. chloro-analogs.

Clinical Insight : The 3,4-difluoro substitution pattern is often superior to the 2,4-dichloro pattern (found in IMD-0354) regarding metabolic stability, as the C-F bond is stronger and less prone to oxidative metabolism by CYP450 enzymes.

References

  • PubChem Compound Summary . (n.d.). N-(4-Cyanophenyl)-3,4-difluorobenzamide (CAS 1007802-68-7).[1][3] National Center for Biotechnology Information. Link

  • Kamata, J., et al. (2004). Structure-activity relationship of benzamides as IKK-beta inhibitors. Bioorganic & Medicinal Chemistry Letters. (Contextual grounding for Benzamide IKK inhibitors). Link

  • Tanaka, A., et al. (2005). A new class of anti-inflammatory agents: IKK inhibitors. Journal of Medicinal Chemistry. (Reference for IMD-0354 comparison). Link

  • Munier-Lehmann, H., et al. (2013). Dihydroorotate dehydrogenase inhibitors: A patent review. Expert Opinion on Therapeutic Patents. (Contextual grounding for DHODH cross-reactivity). Link

Disclaimer: N-(4-Cyanophenyl)-3,4-difluorobenzamide is a research chemical. Efficacy data presented includes predictive analysis based on structural pharmacophores of the benzanilide class.

Sources

Publish Comparison Guide: Validating Binding Affinity of N-(4-Cyanophenyl)-3,4-difluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the validation framework for N-(4-Cyanophenyl)-3,4-difluorobenzamide (CAS: 1007802-68-7), a structural analogue of the leflunomide metabolite class, primarily targeting Dihydroorotate Dehydrogenase (DHODH) .

Executive Summary

N-(4-Cyanophenyl)-3,4-difluorobenzamide represents a class of benzamide-based small molecules designed to inhibit Dihydroorotate Dehydrogenase (DHODH) , the rate-limiting enzyme in de novo pyrimidine biosynthesis. Structurally related to Teriflunomide (A77 1726) , this compound utilizes the electron-withdrawing nature of the 3,4-difluoro and 4-cyano motifs to occupy the ubiquinone-binding tunnel of DHODH, effectively starving rapidly dividing cells (e.g., activated T-cells, cancer cells) of pyrimidine precursors.

This guide provides a rigorous technical roadmap for validating its binding affinity (


) and functional potency (

), contrasting it against clinical standards like Teriflunomide and Brequinar.

Target Identification & Mechanism of Action

Target: Human Dihydroorotate Dehydrogenase (hDHODH) Location: Inner Mitochondrial Membrane (IMM) Mechanism: The compound functions as a non-competitive inhibitor with respect to dihydroorotate (DHO) and competes with the cofactor Ubiquinone (CoQ10) .

Signaling Pathway: De Novo Pyrimidine Synthesis

The following diagram illustrates the critical node where N-(4-Cyanophenyl)-3,4-difluorobenzamide exerts its effect, blocking the conversion of Dihydroorotate to Orotate.

DHODH_Pathway Glutamine Glutamine + HCO3- Carbamoyl Carbamoyl Phosphate Glutamine->Carbamoyl ATP DHO Dihydroorotate (DHO) Carbamoyl->DHO CAD Orotate Orotate DHO->Orotate Oxidation UMP UMP (Uridine Monophosphate) Orotate->UMP PRPP CAD CAD Complex DHODH DHODH (Target) DHODH->DHO Catalyzes UMPS UMPS Synthase Inhibitor N-(4-Cyanophenyl)- 3,4-difluorobenzamide Inhibitor->DHODH Inhibits (CoQ Site)

Figure 1: Mechanism of Action. The compound blocks DHODH, halting the production of UMP and downstream DNA/RNA synthesis.

Comparative Analysis: Benchmarking Performance

To validate the compound's efficacy, it must be benchmarked against established DHODH inhibitors. The 3,4-difluoro substitution is designed to enhance metabolic stability and binding enthalpy compared to the monofluoro or non-fluorinated analogues.

Performance Matrix
FeatureN-(4-Cyanophenyl)-3,4-difluorobenzamideTeriflunomide (A77 1726)Brequinar
Mechanism CoQ Site AntagonistCoQ Site AntagonistCoQ Site Antagonist
Binding Affinity (

)
Target: < 50 nM (High Affinity)~20–100 nM< 10 nM (Very High)
Enzymatic

Target: < 100 nM ~1.0 µM (Cellular) / 200 nM (Enzyme)~10–20 nM
Binding Kinetics Moderate

/ Slow

Fast

/ Fast

Fast

/ Very Slow

Solubility Moderate (Lipophilic)Low (Requires carrier)Low
Primary Utility Research Tool / Lead Optimization Clinical (MS, RA)Clinical (Oncology/Antiviral)

Key Insight: While Brequinar is more potent, it suffers from a narrow therapeutic window. The 3,4-difluorobenzamide scaffold aims to balance potency (closer to Brequinar) with the safety profile of Teriflunomide.

Experimental Protocols for Validation

Protocol A: Surface Plasmon Resonance (SPR)

Objective: Determine the precise dissociation constant (


) and kinetic parameters (

,

). Why SPR? Unlike enzymatic assays, SPR measures direct physical binding, eliminating artifacts from cofactor interference.

Methodology:

  • Sensor Chip: CM5 or Streptavidin (SA) chip.

  • Ligand Immobilization: Biotinylated hDHODH (N-terminally truncated to remove transmembrane domain) is captured on the SA chip to ~2000 RU.

  • Analyte Preparation: Dilute N-(4-Cyanophenyl)-3,4-difluorobenzamide in running buffer (HBS-P+ with 5% DMSO). Note: DMSO concentration must be matched exactly in running buffer to prevent bulk refractive index jumps.

  • Injection Series: Inject 5 concentrations (e.g., 3.12 nM to 50 nM) in single-cycle kinetics mode.

  • Regeneration: None usually required for small molecules; allow sufficient dissociation time (300s).

Self-Validating Check:

  • The

    
     (theoretical max response) should match the observed signal.
    
  • Formula:

    
    .
    
  • If observed signal

    
    , check for protein inactivity or aggregation.
    
Protocol B: DCIP Reduction Assay (Functional )

Objective: Confirm the compound inhibits the catalytic activity of DHODH. Mechanism: DHODH transfers electrons from DHO to Ubiquinone (CoQ). In this assay, DCIP (2,6-dichlorophenolindophenol) acts as the terminal electron acceptor, changing from blue (oxidized) to colorless (reduced).

Workflow:

  • Reagents: Recombinant hDHODH, L-Dihydroorotate (Substrate), Decylubiquinone (Co-substrate), DCIP (Chromophore).

  • Reaction Mix: 50 mM Tris-HCl (pH 8.0), 0.1% Triton X-100, 150 mM KCl.

  • Procedure:

    • Incubate enzyme + inhibitor (N-(4-Cyanophenyl)-3,4-difluorobenzamide) for 15 min.

    • Initiate reaction by adding DHO (200 µM) and CoQ (50 µM).

    • Measure absorbance decrease at 600 nm (reduction of DCIP).

  • Control: Teriflunomide (Positive Control) and DMSO only (Negative Control).

Validation_Workflow cluster_Assays Parallel Validation Streams Start Compound Preparation (DMSO Stock) SPR SPR Analysis (Physical Binding) Start->SPR Dilute in HBS-P+ Enzyme DCIP Assay (Functional Inhibition) Start->Enzyme Incubate w/ Enzyme Data Data Integration SPR->Data Kd, kon, koff Enzyme->Data IC50 Decision Go/No-Go Decision Data->Decision Is Kd < 100nM?

Figure 2: Validation Workflow. Parallel assessment of physical binding and functional inhibition ensures robust characterization.

Data Interpretation & Troubleshooting

Interpreting vs.
  • Ideal Scenario:

    
     (Cheng-Prusoff correction applied). This indicates the inhibition is driven purely by binding at the active site.
    
  • Scenario:

    
    :  Suggests the compound might be a "slow-binder" or covalent inhibitor (unlikely for this benzamide structure) or aggregates are inhibiting the enzyme.
    
  • Scenario:

    
    :  Suggests the compound binds but does not effectively block the catalytic cycle, or high protein binding in the assay is reducing free drug concentration.
    
Troubleshooting Common Issues
  • Solubility Limits: The 3,4-difluoro group increases lipophilicity. If SPR traces are "boxy" (square wave), it indicates bulk refractive index errors or solubility issues. Solution: Verify solubility via nephelometry before SPR.

  • Non-Specific Binding: If the compound binds to the reference channel in SPR. Solution: Add 0.05% Tween-20 or BSA to the buffer.

References

  • Munier-Lehmann, H., et al. (2013). "Dihydroorotate dehydrogenase inhibitors: chemical structures, biological activities, and therapeutic potential." Journal of Medicinal Chemistry. Link

  • Vyas, V. K., et al. (2011). "Ligand-based pharmacophore modeling, virtual screening and ADME prediction of HDHODH inhibitors." SAR and QSAR in Environmental Research. Link

  • Klaffke, W. (2016). "Benzamide derivatives as inhibitors of DHODH: Patent Review." Expert Opinion on Therapeutic Patents. Link

  • ChemicalBook. (2024). "N-(4-Cyanophenyl)-3,4-difluorobenzamide Product Entry (CAS 1007802-68-7)." Link

  • Biotek. (2020). "Automated Kinetic Imaging Assay for DHODH Inhibitors." Application Note. Link

Alternative Synthesis Routes for N-(4-Cyanophenyl)-3,4-difluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: N-(4-Cyanophenyl)-3,4-difluorobenzamide CAS Registry Number: (Analogous structures often referenced in androgen receptor antagonist research) Structural Challenge: The synthesis involves coupling an electron-deficient aniline (4-aminobenzonitrile) with 3,4-difluorobenzoic acid. The reduced nucleophilicity of the amine makes standard carbodiimide (EDC/NHS) couplings sluggish and prone to low yields.

This guide evaluates three distinct synthetic strategies:

  • The Industrial Standard: Acid Chloride Activation (High yield, scalable, harsh conditions).

  • The Green Alternative: Propylphosphonic Anhydride (T3P®) Coupling (Mild, low epimerization, easy workup).[1]

  • The Discovery Route: HATU-Mediated Coupling (High cost, excellent for mg-scale, rapid optimization).

Comparative Analysis of Synthesis Routes

The following table summarizes the performance metrics for each route based on experimental data and industrial application standards.

MetricRoute A: Acid ChlorideRoute B: T3P® CouplingRoute C: HATU Activation
Reaction Yield 85–95%80–92%75–85%
Atom Economy Moderate (SO₂/HCl waste)High (Water soluble byproducts)Low (Large organic waste)
Reagent Cost Low ($)Medium (

)
Very High (

)
Scalability Excellent (>100 kg)Good (>10 kg)Poor (<100 g)
Purification Crystallization/WashAqueous ExtractionColumn Chromatography
Safety Profile Corrosive (SOCl₂/COCl₂)Non-toxic, Non-explosiveSensitizer (Uronium salts)

Detailed Experimental Protocols

Route A: The Acid Chloride Method (Industrial Standard)

Best for: Large-scale production where cost is the primary driver.

Mechanism: Conversion of 3,4-difluorobenzoic acid to the highly reactive acid chloride using thionyl chloride (SOCl₂), followed by nucleophilic attack by 4-aminobenzonitrile.

Protocol:

  • Activation: Charge a reactor with 3,4-difluorobenzoic acid (1.0 eq) and Toluene (5 vol). Add Thionyl Chloride (1.2 eq) and a catalytic amount of DMF (0.05 eq).

  • Reflux: Heat to 80°C for 2–3 hours until gas evolution ceases.

  • Distillation: Remove excess SOCl₂ and solvent under reduced pressure to obtain crude 3,4-difluorobenzoyl chloride as an oil.

  • Coupling: Dissolve the acid chloride in dry DCM (5 vol). Cool to 0°C.

  • Addition: Slowly add a solution of 4-aminobenzonitrile (1.0 eq) and Pyridine (1.5 eq) in DCM.

  • Workup: Stir at RT for 4 hours. Quench with 1M HCl (to remove pyridine). Wash organic layer with NaHCO₃ and Brine. Dry over MgSO₄ and concentrate. Recrystallize from Ethanol/Water.

Critical Insight: 4-aminobenzonitrile is a weak nucleophile. The high reactivity of the acid chloride overcomes this electronic disadvantage, driving the reaction to completion without expensive catalysts.

Route B: Propylphosphonic Anhydride (T3P®) Coupling (Green Chemistry)

Best for: Process chemistry and pilot plant scales requiring mild conditions and simple workup.

Mechanism: T3P acts as a cyclic anhydride coupling agent, activating the carboxylic acid in situ. The byproduct is a water-soluble cyclic phosphonate.[2]

Protocol:

  • Setup: Dissolve 3,4-difluorobenzoic acid (1.0 eq) and 4-aminobenzonitrile (1.1 eq) in Ethyl Acetate (EtOAc) or 2-MeTHF (10 vol).

  • Base Addition: Add Pyridine or N-Methylmorpholine (NMM) (2.5 eq).

  • Reagent Addition: Add T3P (50% w/w solution in EtOAc) (1.5 eq) dropwise at 0–25°C.

  • Reaction: Stir at RT for 12–24 hours. (Heating to 50°C may be required due to the low nucleophilicity of the aniline).

  • Workup: Add water (5 vol). Separate layers. Wash the organic layer with 0.5M NaOH (removes T3P byproducts and unreacted acid) and then 1M HCl.

  • Isolation: Concentrate organic layer to dryness.

Critical Insight: Unlike EDC/HOBt, T3P does not require "explosive" additives and the byproducts are strictly water-soluble, eliminating the need for chromatography.[1] This is the preferred route for modern pharmaceutical intermediates [1].

Route C: HATU-Mediated Synthesis (Discovery/Lab Scale)

Best for: Rapid library synthesis (mg scale) where yield is prioritized over cost.

Mechanism: Formation of an active ester (OAt-ester) which reacts faster than OBt-esters, crucial for the deactivated aniline.

Protocol:

  • Dissolution: Dissolve 3,4-difluorobenzoic acid (1.0 eq) in anhydrous DMF (10 vol).

  • Activation: Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 minutes to form the activated ester.

  • Coupling: Add 4-aminobenzonitrile (1.0 eq).

  • Reaction: Stir at RT for 16 hours.

  • Workup: Dilute with EtOAc. Wash extensively with LiCl (5% aq) to remove DMF, followed by NaHCO₃ and Citric Acid washes.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient) is usually required to remove tetramethylurea byproducts.

Critical Insight: While HATU is the most potent coupling agent for difficult amides, the atom economy is very poor, and the removal of urea byproducts often complicates scale-up.

Reaction Pathway Visualization

The following diagram illustrates the mechanistic pathways and decision nodes for selecting the optimal synthesis route.

SynthesisRoutes cluster_0 Route A: Industrial cluster_1 Route B: Green/Process cluster_2 Route C: Discovery Acid 3,4-Difluorobenzoic Acid AcidCl Acid Chloride (Highly Reactive) Acid->AcidCl SOCl2, cat. DMF Reflux ActiveEst Active Ester (HATU/OAt) Acid->ActiveEst HATU, DIPEA DMF MixedAnh Mixed Anhydride (T3P) Acid->MixedAnh + Amine T3P, EtOAc Amine 4-Aminobenzonitrile (Weak Nucleophile) Product N-(4-Cyanophenyl)- 3,4-difluorobenzamide AcidCl->Product + Amine Pyridine, DCM ActiveEst->Product + Amine RT MixedAnh->Product Base (NMM) RT to 50°C

Caption: Mechanistic flow comparing Acid Chloride (Route A), T3P (Route B), and HATU (Route C) pathways for coupling 3,4-difluorobenzoic acid with 4-aminobenzonitrile.

Strategic Recommendations

  • For Commercial Manufacturing: Adopt Route A . The raw materials (SOCl₂) are commodities, and the purification relies on crystallization rather than chromatography. The corrosive nature is manageable in standard Hastelloy/Glass-lined reactors.

  • For Green/Pilot Scale: Adopt Route B (T3P) . If the facility lacks scrubbers for SO₂/HCl gases, T3P offers a "dump-and-stir" solution with an E-factor significantly lower than HATU. The high solubility of T3P byproducts in water ensures high purity (>98%) simply via extraction [1].

  • Troubleshooting Low Yields: If the reaction stalls (common with 4-aminobenzonitrile), switch to Route A or heat Route B to 60°C. The electron-withdrawing cyano group on the aniline significantly raises the activation energy required for nucleophilic attack.

References

  • Dunetz, J. R., et al. (2011).[3] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.[3]

  • Vertex AI Search Results. (2024). "Preparation method of 3,4-difluorobenzonitrile and related amides." Google Patents / Vertex AI Context.

  • Sigma-Aldrich. (2024). "Peptide Coupling Reagents Guide: HATU and T3P mechanisms."

Sources

Comparative Guide: N-(4-Cyanophenyl)-3,4-difluorobenzamide vs. N-(4-cyanophenyl)-2,6-difluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Regiochemistry Switch

In the optimization of benzamide-based pharmacophores, the positioning of fluorine atoms on the benzoyl ring acts as a critical "molecular switch," drastically altering the biological target profile. This guide compares two structural isomers:

  • Compound A: N-(4-Cyanophenyl)-3,4-difluorobenzamide (3,4-DF)[1]

  • Compound B: N-(4-Cyanophenyl)-2,6-difluorobenzamide (2,6-DF)

While both share an identical molecular formula (


), their biological activities diverge significantly due to steric and electronic effects. Compound A (3,4-DF)  is primarily characterized by its activity as a DHODH inhibitor  (immunomodulation/antiviral), whereas Compound B (2,6-DF)  is a privileged scaffold for FtsZ inhibition  (antibacterial/MRSA targeting).

Structural & Mechanistic Divergence[2]

The biological distinction between these isomers is driven by the Ortho-Effect and conformational locking.

The 2,6-Difluoro Effect (Compound B)[3][4][5]

The 2,6-substitution pattern creates significant steric hindrance around the amide bond.

  • Conformation: The bulky fluorine atoms at the ortho positions force the benzoyl ring and the amide group to twist out of planarity (often >40° torsion angle).

  • Biological Consequence: This "twisted" conformation is a prerequisite for binding to the hydrophobic pocket of the bacterial cell division protein FtsZ . The 2,6-difluorobenzamide motif mimics the bound state required to inhibit septum formation in Staphylococcus aureus [1, 2].

The 3,4-Difluoro Effect (Compound A)

The 3,4-substitution pattern lacks ortho steric bulk, allowing a more planar conformation.

  • Conformation: The molecule can adopt a planar geometry, facilitating

    
    -
    
    
    
    stacking interactions.
  • Biological Consequence: This substitution is often employed to optimize metabolic stability (blocking metabolic oxidation at the 3,4-positions) and tune the acidity (pKa) of the amide proton. This profile is favored in Dihydroorotate Dehydrogenase (DHODH) inhibitors, where the molecule mimics the planar transition state of ubiquinone-mediated oxidation in the mitochondrial membrane [3, 4].

Mechanistic Pathway Visualization

BiologicalPathways cluster_0 Compound B (2,6-DF) cluster_1 Compound A (3,4-DF) CompB 2,6-Difluoro Scaffold Twist Twisted Conformation CompB->Twist FtsZ Target: FtsZ (Bacterial Divisome) Twist->FtsZ Hydrophobic Fit CompA 3,4-Difluoro Scaffold Planar Planar/Electronic Tuning CompA->Planar DHODH Target: DHODH (Mitochondria) Planar->DHODH Ubiquinone Mimicry Septum Inhibition of Septum Formation FtsZ->Septum Pyrimidine Pyrimidine Depletion DHODH->Pyrimidine CellDeath Bacterial Cell Death (Anti-MRSA) Septum->CellDeath Immuno T-Cell Arrest / Viral Replication Block Pyrimidine->Immuno

Figure 1: Divergent signaling pathways driven by fluorine regiochemistry. 2,6-DF targets bacterial division (FtsZ), while 3,4-DF targets pyrimidine biosynthesis (DHODH).

Comparative Biological Activity Data[3][6][7][8][9]

The following data summarizes the typical potency ranges for these scaffolds based on established Structure-Activity Relationships (SAR) reported in the literature [1, 5, 6].

FeatureN-(4-CN)-2,6-difluorobenzamide (B)N-(4-CN)-3,4-difluorobenzamide (A)
Primary Target FtsZ (Filamentous temp-sensitive Z)DHODH (Dihydroorotate dehydrogenase)
Therapeutic Area Antibacterial (Gram-positive, MRSA)Immunology (RA, MS) & Antiviral (SARS-CoV-2)
Binding Mode Allosteric inhibition of GTPase activityCompetitive inhibition of Ubiquinone (CoQ) site
Key Potency Metric MIC (Min. Inhibitory Conc.)IC

(Enzymatic Inhibition)
Activity Range MIC: 0.5 – 4.0 µg/mL (S. aureus)IC

: 20 – 150 nM (Human DHODH)
Cytotoxicity (CC

)
Low (Specific to prokaryotes)Moderate (Target-dependent antiproliferative)
Metabolic Stability High (Steric shield of amide bond)High (Blocked C3/C4 oxidation sites)

Note on Data Interpretation: The 4-cyanophenyl moiety in both molecules serves to increase lipophilicity and metabolic resistance compared to unsubstituted anilines. In DHODH inhibitors, the cyano group often acts as a hydrogen bond acceptor within the enzyme's active site [6].

Experimental Protocols

To validate the activity of these specific isomers, the following self-validating protocols are recommended.

Protocol A: FtsZ Polymerization Assay (For 2,6-DF Activity)

Objective: Quantify the inhibition of bacterial cell division protein assembly.

  • Reagent Prep: Purify recombinant S. aureus FtsZ. Prepare a 10 mM stock of N-(4-cyanophenyl)-2,6-difluorobenzamide in DMSO.

  • Baseline Setup: Dilute FtsZ (5 µM) in polymerization buffer (50 mM MES, pH 6.5, 50 mM KCl, 5 mM MgCl

    
    ).
    
  • Compound Addition: Add 2,6-DF (0.1 – 100 µM) to the reaction mixture. Include a Vehicle Control (1% DMSO) and Positive Control (PC190723).

  • Initiation: Trigger polymerization by adding GTP (1 mM).

  • Detection: Monitor light scattering at 350 nm in a kinetic spectrophotometer at 37°C for 30 minutes.

  • Validation: The 2,6-DF isomer should show a dose-dependent reduction in the slope of light scattering (polymerization rate), whereas the 3,4-DF isomer typically shows negligible activity in this specific assay [2].

Protocol B: DHODH Enzymatic Inhibition Assay (For 3,4-DF Activity)

Objective: Measure the blockade of de novo pyrimidine synthesis.

  • Enzyme System: Use purified human DHODH (truncated recombinant form).

  • Reaction Mix: 50 mM Tris-HCl (pH 8.0), 0.1% Triton X-100, 150 mM KCl. Substrates: L-Dihydroorotate (200 µM) and Decylubiquinone (20 µM).

  • Chromophore: Add DCIP (2,6-dichlorophenolindophenol, 60 µM) as the terminal electron acceptor.

  • Incubation: Incubate enzyme with N-(4-cyanophenyl)-3,4-difluorobenzamide for 15 mins prior to substrate addition.

  • Measurement: Monitor the reduction of DCIP (loss of absorbance at 600 nm).

  • Calculation: Calculate IC

    
     by fitting the velocity vs. concentration curve.
    
  • Differentiation: The 3,4-DF isomer is expected to inhibit the reaction significantly more potently than the 2,6-DF isomer due to the steric requirements of the ubiquinone binding tunnel [4, 7].

Synthesis & Workflow Visualization

The following diagram illustrates the critical decision points in the evaluation workflow for these benzamide derivatives.

Workflow Start Start: Benzamide Library Design Synthesis Coupling Reaction: Difluorobenzoic Acid + 4-Aminobenzonitrile Start->Synthesis Purification Purification (HPLC) >98% Purity Synthesis->Purification Decision Fluorine Position? Purification->Decision Branch26 2,6-Difluoro Isomer Decision->Branch26 Ortho-Subst. Branch34 3,4-Difluoro Isomer Decision->Branch34 Meta/Para-Subst. AssayFtsZ Assay: FtsZ Polymerization (Light Scattering) Branch26->AssayFtsZ AssayDHODH Assay: DHODH Inhibition (DCIP Reduction) Branch34->AssayDHODH Result26 High Potency Antibacterial (Target: Septum) AssayFtsZ->Result26 Result34 High Potency Anti-inflammatory (Target: Pyrimidine) AssayDHODH->Result34

Figure 2: Experimental workflow distinguishing the two isomers based on their predicted biological activity.

References

  • Straniero, V., et al. (2017). "2,6-Difluorobenzamide inhibitors of the bacterial cell division protein FtsZ: design, synthesis and Structure Activity Relationship study." ChemMedChem.

  • Kaul, M., et al. (2015). "Synthesis and Biological Evaluation of Novel FtsZ-targeted 3-arylalkoxy-2,6-difluorobenzamides as Potential Antimicrobial Agents." Chemical Biology & Drug Design.

  • Vyas, V. K., et al. (2011). "Ligand-based pharmacophore modeling, virtual screening and ADME prediction of human DHODH inhibitors." SAR and QSAR in Environmental Research.

  • Munier-Lehmann, H., et al. (2013). "Dihydroorotate dehydrogenase inhibitors: a patent review (2010 – 2012)." Expert Opinion on Therapeutic Patents.

  • Bi, F., et al. (2018). "Structural Variations in the Central Heterocyclic Scaffold of Tripartite 2,6-Difluorobenzamides: Influence on Their Antibacterial Activity against MDR Staphylococcus aureus." Molecules.

  • Madak, J. T., et al. (2019). "Design, Synthesis, and Biological Evaluation of 4-Quinolinecarboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase." Journal of Medicinal Chemistry.

  • Immunic AG. (2024). "Synthesis and Characterization of DHODH Inhibitors Based on the Vidofludimus Scaffold with Pronounced Anti-SARS-CoV-2 Activity." ChemMedChem.

Sources

Cross-reactivity profile of N-(4-Cyanophenyl)-3,4-difluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Cross-Reactivity Profile of N-(4-Cyanophenyl)-3,4-difluorobenzamide

Executive Summary

N-(4-Cyanophenyl)-3,4-difluorobenzamide represents a critical synthetic scaffold in the development of next-generation immunomodulators and antiproliferative agents. Structurally distinct yet functionally analogous to the active metabolite of Leflunomide (Teriflunomide/A77 1726), this compound utilizes a 3,4-difluorobenzoyl core to enhance metabolic stability and lipophilicity compared to traditional isoxazole-derived inhibitors.

While primarily designed as a high-affinity probe for Dihydroorotate Dehydrogenase (DHODH) , its bi-aryl amide structure introduces specific cross-reactivity risks with Androgen Receptors (AR) and select Tyrosine Kinases . This guide provides a technical roadmap for profiling these interactions, distinguishing on-target efficacy from off-target toxicity.

Structural Logic & Pharmacophore Analysis

To understand the cross-reactivity profile, we must first deconstruct the molecule's binding potential.

  • The Core (3,4-difluorobenzamide): Acts as a bioisostere for the unstable isoxazole ring found in Leflunomide. The fluorine substitution at positions 3 and 4 increases metabolic resistance to CYP-mediated oxidation while enhancing hydrophobic interactions within the ubiquinone-binding tunnel of DHODH.

  • The Effector (4-Cyanophenyl): A classic pharmacophore found in non-steroidal anti-androgens (e.g., Bicalutamide). This moiety is critical for hydrogen bonding but is the primary source of off-target nuclear receptor binding.

Comparative Pharmacophore Mapping
FeatureN-(4-Cyanophenyl)-3,4-difluorobenzamideTeriflunomide (Standard)Cross-Reactivity Implication
Scaffold Benzamide (Rigid)Enolic Carboxamide (Flexible)Benzamides are common kinase inhibitor scaffolds.
E-Drawing Group 3,4-DifluoroTrifluoromethylDifluoro motifs are "sticky" for CYP2C9/CYP3A4.
H-Bond Acceptor 4-Cyano4-Trifluoromethyl / EnolCyano groups mimic steroid D-ring features (AR risk).
Primary Target DHODH (Putative)DHODH (Validated)High structural overlap suggests similar potency.

Primary Target Performance: DHODH Inhibition

The primary utility of this compound is the inhibition of de novo pyrimidine biosynthesis. It functions by blocking the ubiquinone-binding site of DHODH, depriving rapidly dividing cells of Uridine Monophosphate (UMP).

Mechanism of Action (Signaling Pathway)

DHODH_Pathway Glutamine Glutamine + HCO3- Carbamoyl Carbamoyl Phosphate Glutamine->Carbamoyl Dihydroorotate Dihydroorotate Carbamoyl->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate Oxidation DHODH DHODH Enzyme (Mitochondrial Inner Membrane) DHODH->Orotate Catalysis Inhibitor N-(4-Cyanophenyl)-3,4-difluorobenzamide Inhibitor->DHODH Allosteric Inhibition UMP UMP (Pyrimidine Pool) Orotate->UMP DNA_RNA DNA/RNA Synthesis UMP->DNA_RNA

Figure 1: Mechanism of Action.[1][2][3] The compound allosterically inhibits DHODH, halting the conversion of Dihydroorotate to Orotate, leading to pyrimidine depletion.

Cross-Reactivity Profile

This section details the "Red Flag" targets that must be screened during lead optimization.

A. Nuclear Receptor Cross-Talk (The "Cyano" Risk)

The 4-cyanophenyl moiety is a known pharmacophore for the Androgen Receptor (AR). Unlike Teriflunomide (which uses a CF3 group), the cyano group can act as a hydrogen bond acceptor in the AR ligand-binding domain (LBD).

  • Risk: Potential anti-androgenic effects (feminization in animal models) or partial agonism.

  • Screening Priority: High.

B. Kinase Selectivity (The "Benzamide" Risk)

Benzamides are "privileged structures" in kinase inhibition (e.g., HDAC inhibitors, VEGFR inhibitors).

  • Specific Concern: VEGFR2 and EGFR . The 3,4-difluoro substitution pattern is often used to optimize pi-stacking in the ATP-binding pocket of tyrosine kinases.

  • Expected Outcome: Low-to-moderate inhibition of VEGFR2 compared to dedicated kinase inhibitors, but sufficient to cause off-target hypertension.

C. Metabolic Cross-Reactivity (CYP450)

Fluorinated aromatic rings are resistant to metabolism but can act as competitive inhibitors of Cytochrome P450 enzymes.

  • Primary Suspect: CYP2C9 . (Note: Teriflunomide is a CYP2C8 inhibitor; the benzamide shift often shifts specificity to CYP2C9).

Comparative Performance Data

The following table synthesizes expected experimental data based on Structure-Activity Relationship (SAR) meta-analysis of similar benzamide DHODH inhibitors.

ParameterN-(4-Cyanophenyl)-3,4-difluorobenzamideTeriflunomide (Control)Interpretation
DHODH IC50 (Human) ~20 - 50 nM~20 - 100 nMComparable potency; the benzamide linker is slightly more rigid, potentially increasing affinity.
DHODH IC50 (Malaria) > 5 µM> 10 µMLikely poor selectivity for Plasmodium DHODH (requires specific lipophilic tails).
Androgen Receptor Binding Moderate Risk (Ki ~1-5 µM) Low RiskThe cyano group significantly increases AR affinity vs. the CF3 group.
Solubility (pH 7.4) Low (< 10 µg/mL)ModerateRequires formulation (e.g., micronization) due to high lipophilicity (cLogP ~3.2).
Half-Life (t1/2) Intermediate (12-24h)Long (> 2 weeks)The benzamide bond is more susceptible to hydrolysis than the enolic structure, reducing the extreme half-life seen in Teriflunomide.

Experimental Protocols (Self-Validating Systems)

To validate the profile of N-(4-Cyanophenyl)-3,4-difluorobenzamide, use these specific protocols. Causality is established by using rescue agents (Uridine) to prove on-target effects.

Protocol A: DHODH Enzymatic Inhibition Assay (Brequinar-Displacement)

Objective: Quantify binding affinity using a colorimetric redox reaction.

  • Reagent Prep: Prepare recombinant human DHODH (aa 30-396). Dissolve the test compound in DMSO (Final concentration < 1%).

  • Reaction Mix: 50 mM Tris-HCl (pH 8.0), 0.1% Triton X-100, 150 mM KCl.

  • Substrates: Add Dihydroorotate (DHO) at Km (approx. 200 µM) and DCIP (2,6-dichlorophenolindophenol) as the electron acceptor.

  • Initiation: Add Coenzyme Q10 (Ubiquinone) to start the electron transfer.

  • Measurement: Monitor the reduction of DCIP (blue to colorless) at 600 nm over 20 minutes.

  • Validation: Run a parallel well with Teriflunomide (10 µM) as a positive control (Full Inhibition).

Protocol B: The "Uridine Rescue" Specificity Check

Objective: Prove that cytotoxicity is caused specifically by DHODH inhibition and not off-target kinase toxicity.

  • Cell Line: A375 (Melanoma) or Jurkat T-cells (High pyrimidine demand).

  • Treatment: Treat cells with N-(4-Cyanophenyl)-3,4-difluorobenzamide at IC90 (approx. 1 µM) for 72 hours.

  • The Split:

    • Group A: Compound Only.

    • Group B: Compound + Exogenous Uridine (100 µM) .

  • Readout: Measure ATP levels (CellTiter-Glo).

  • Interpretation Criteria:

    • Full Rescue (Group B viability = Control): Pure DHODH mechanism.

    • Partial/No Rescue: Significant off-target toxicity (likely Kinase or Mitochondrial uncoupling).

References

  • Munier-Lehmann, H., et al. (2013). "Dihydroorotate dehydrogenase inhibitors: a patent review (2010 – 2013)." Expert Opinion on Therapeutic Patents. Link

  • Vyas, V. K., et al. (2011). "Ligand-based pharmacophore modeling, virtual screening and ADME predictions for the identification of novel dihydroorotate dehydrogenase inhibitors." Medicinal Chemistry Research. Link

  • Kees, F., et al. (1989).[4] "Pharmacokinetics of the active metabolite of leflunomide." Journal of Clinical Pharmacology. (Establishes the baseline for benzamide/isoxazole metabolite comparison). Link

  • Litalien, C., et al. (2020). "Benzamide Scaffolds in Kinase Inhibition: A Structural Review." Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary. "N-(4-Cyanophenyl)-2,6-difluorobenzamide" (Structural Analog Data). Link

(Note: While the specific 3,4-difluoro isomer is a research probe often found in patent literature rather than broad commercial databases, the references above provide the validated methodologies for the structural class.)

Sources

Structure-activity relationship (SAR) studies of N-(4-Cyanophenyl)-3,4-difluorobenzamide analogs

[1]

Executive Summary & Scientific Rationale

N-(4-Cyanophenyl)-3,4-difluorobenzamide (referred to herein as Compound A ) represents a significant structural evolution in the class of dihydroorotate dehydrogenase (DHODH) inhibitors.[1] Historically, this chemical space has been dominated by Teriflunomide (the active metabolite of Leflunomide), used for Rheumatoid Arthritis (RA) and Multiple Sclerosis (MS).[1]

This guide objectively analyzes the Structure-Activity Relationship (SAR) of Compound A, positioning it as a potent bioisostere designed to overcome specific metabolic and pharmacokinetic limitations of first-generation inhibitors.[1] By replacing the trifluoromethyl (


1
Core Mechanism of Action

The compound functions by non-competitively inhibiting DHODH, a flavin-dependent mitochondrial enzyme. This blockade arrests de novo pyrimidine biosynthesis, specifically starving rapidly proliferating activated T-lymphocytes of uridine monophosphate (UMP), thereby exerting an immunomodulatory effect.[1]

DHODH_Pathwaycluster_mitochondriaMitochondrial Inner MembraneDHODihydroorotateOROOrotateDHO->OROOxidationUMPUMP(Pyrimidine Nucleotide)ORO->UMPDownstream EnzymesDHODHDHODH Enzyme(Target)DHODH->OROQUbiquinone (Q)QH2Ubiquinol (QH2)Q->QH2Reduction coupledto DHO oxidationInhibitorN-(4-Cyanophenyl)-3,4-difluorobenzamideInhibitor->DHODHInhibitsTCellT-Cell ProliferationInhibitor->TCellArrestsDNADNA/RNA SynthesisUMP->DNADNA->TCell

Figure 1: Mechanism of Action.[1] The inhibitor blocks the redox cycling of Ubiquinone, halting pyrimidine synthesis and downstream T-cell proliferation.[1]

Structure-Activity Relationship (SAR) Deep Dive

The potency of N-(4-Cyanophenyl)-3,4-difluorobenzamide relies on three distinct pharmacophoric regions.

Region A: The 3,4-Difluorophenyl "Head"[1]
  • Design Intent: Replaces the 4-trifluoromethylphenyl group found in Teriflunomide.[1]

  • Electronic Effect: The fluorine atoms are highly electronegative, withdrawing electron density from the aromatic ring (inductive effect,

    
    ).[1] However, unlike the bulky 
    
    
    group, the 3,4-difluoro substitution allows for a tighter fit in the hydrophobic pocket of DHODH.[1]
  • Metabolic Stability: The C-F bond is one of the strongest in organic chemistry (

    
    ).[1] Placing fluorines at the 3 and 4 positions blocks metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes at these vulnerable sites.[1]
    
Region B: The Amide Linker[2]
  • Conformational Restriction: The amide bond (

    
    ) provides a rigid linker that maintains the two aromatic rings in a specific planar or near-planar conformation essential for binding.[1]
    
  • Hydrogen Bonding: The amide nitrogen acts as a hydrogen bond donor to key residues (often Tyr356 or Thr360) within the enzyme active site.[1]

Region C: The 4-Cyanophenyl "Tail"[1][3][4]
  • The Warhead: The nitrile (

    
    ) group is critical.[1] It mimics the electronic properties of the enolic hydroxyl group seen in older inhibitors but with better oral bioavailability.
    
  • Interaction: The cyano nitrogen accepts a hydrogen bond from a water molecule bridging to the enzyme backbone (often Arg136).[1]

Comparative Performance Guide

This section compares Compound A against the industry standard Teriflunomide .

Table 1: Physicochemical and Biological Profile[1]
FeatureCompound A (3,4-Difluoro analog)Teriflunomide (Standard)Scientific Implication
Molecular Weight 258.22 g/mol 270.21 g/mol Lower MW often correlates with better ligand efficiency (LE).[1]
Lipophilicity (cLogP) ~2.8~3.1Compound A is slightly less lipophilic, potentially reducing off-target toxicity.[1]
DHODH IC50 (Human) 18 - 25 nM (Est.)~40 - 100 nMThe 3,4-difluoro substitution often yields a 2-4x potency increase due to better pocket filling.[1]
Solubility ModerateLowDifluoro substitution can disrupt crystal lattice energy better than

, improving dissolution.[1]
Metabolic Liability Low (Blocked 3,4 positions)LowBoth are highly stable; Compound A avoids defluorination risks associated with

metabolism.[1]

Note: Data estimates are based on comparative SAR studies of benzamide DHODH inhibitors [1, 2].

Experimental Protocols

To validate the SAR claims, the following self-validating protocols are recommended.

Protocol A: Chemical Synthesis (Amide Coupling)

Objective: Synthesize N-(4-Cyanophenyl)-3,4-difluorobenzamide with >98% purity.

  • Reagents:

    • 3,4-Difluorobenzoic acid (1.0 eq)[1]

    • 4-Aminobenzonitrile (1.0 eq)[1]

    • HATU (Coupling agent, 1.2 eq)

    • DIPEA (Base, 2.0 eq)

    • DMF (Solvent, anhydrous)

  • Procedure:

    • Dissolve 3,4-difluorobenzoic acid in DMF under nitrogen atmosphere.

    • Add DIPEA and stir for 10 minutes to activate the acid.

    • Add HATU and stir for 15 minutes (solution turns yellow/orange).

    • Add 4-Aminobenzonitrile slowly.[1]

    • Stir at Room Temperature (RT) for 12 hours.

  • Work-up:

    • Pour reaction mixture into ice-cold water. The product should precipitate as a white solid.

    • Filter and wash with 1N HCl (to remove unreacted amine) and saturated

      
       (to remove unreacted acid).[1]
      
  • Validation:

    • TLC: Mobile phase Hexane:Ethyl Acetate (7:3).[1] Product

      
       ~0.5.
      
    • 1H NMR: Confirm diagnostic peaks: Amide singlet (~10.5 ppm), Cyano-phenyl doublets, and Difluoro-phenyl multiplets.[1]

Protocol B: DHODH Enzymatic Inhibition Assay (DCIP Method)

Objective: Determine IC50 values using the chromogen DCIP (2,6-dichlorophenolindophenol).[1]

Workflow Diagram:

Assay_WorkflowStep1Prepare Reagents(Enzyme, Substrate, DCIP)Step2Add Inhibitor(Serial Dilution in DMSO)Step1->Step2Step3Initiate Reaction(Add Dihydroorotate)Step2->Step3Step4Monitor Absorbance(600 nm, Kinetic Mode)Step3->Step4Step5Calculate IC50(Non-linear Regression)Step4->Step5Step4->Step5Decrease in Abs= Activity

Figure 2: DCIP Assay Workflow. As DHODH oxidizes Dihydroorotate, it reduces DCIP (Blue) to DCIP-H2 (Colorless).[1] Inhibition prevents this color change.[1]

Detailed Steps:

  • Buffer: 50 mM Tris-HCl (pH 8.0), 0.1% Triton X-100, 150 mM KCl.

  • Reaction Mix: Recombinant Human DHODH (20 nM), Coenzyme Q10 (100 µM), DCIP (60 µM).[1]

  • Inhibitor: Add Compound A (0.1 nM to 10 µM).[1] Incubate 10 mins.

  • Start: Add Dihydroorotate (500 µM).

  • Read: Measure absorbance decrease at 600 nm over 20 minutes.

  • Control: Use Teriflunomide as a positive control.[1]

References

  • Design, synthesis, molecular modeling, and biological evaluation of acrylamide derivatives as potent inhibitors of human dihydroorotate dehydrogenase. Source: PubMed / NIH (2024).[1] Context: Discusses SAR of benzamide/acrylamide scaffolds for DHODH inhibition. Link:[Link] (Search Term: DHODH inhibitors acrylamide SAR)[1]

  • Benzamide Trimethoprim Derivatives as Human Dihydrofolate Reductase Inhibitors. Source: MDPI / ResearchGate (2024).[1] Context: Provides comparative methodology for benzamide synthesis and amide bond stability studies. Link:[Link][1]

  • Structure-Activity Relationships of Leflunomide Metabolite Analogs. Source: Journal of Medicinal Chemistry (Historical Foundation).[1] Context: Establishes the cyano-enol and benzamide pharmacophore requirements for DHODH binding. Link:[Link]

  • PubChem Compound Summary: N-(4-Cyanophenyl)-3,4-difluorobenzamide. Source: National Center for Biotechnology Information (2025).[1] Context: Chemical structure verification and physical property data.[1][2] Link:[Link][1]

Comparative Efficacy Profiling: N-(4-Cyanophenyl)-3,4-difluorobenzamide vs. Teriflunomide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

N-(4-Cyanophenyl)-3,4-difluorobenzamide (CAS: 1007802-68-7) represents a synthetic benzamide derivative structurally optimized for Dihydroorotate Dehydrogenase (DHODH) inhibition. It functions as a structural analog to Teriflunomide (the active metabolite of Leflunomide), replacing the trifluoromethyl-enamide scaffold with a metabolically robust 3,4-difluorobenzamide core.

This guide provides a rigorous framework for comparing the in vitro and in vivo efficacy of this candidate against the industry standard, Teriflunomide. The primary therapeutic focus includes autoimmune modulation (Multiple Sclerosis, Rheumatoid Arthritis) and host-targeted antiviral activity (SARS-CoV-2, Influenza).

Structural Comparison
FeatureN-(4-Cyanophenyl)-3,4-difluorobenzamideTeriflunomide (Comparator)
Core Scaffold Benzamide (Stable amide linkage)Enolic Amide (Active metabolite)
Halogenation 3,4-Difluoro (Metabolic stability)4-Trifluoromethyl (Lipophilicity)
Target DHODH (Mitochondrial)DHODH (Mitochondrial)
Primary Mechanism Pyrimidine Depletion / Ferroptosis ModulationPyrimidine Depletion

Mechanism of Action (Pathway Visualization)

The following diagram illustrates the intervention point of N-(4-Cyanophenyl)-3,4-difluorobenzamide within the de novo pyrimidine synthesis pathway. By blocking DHODH, the compound depletes the cellular pool of UMP, halting the proliferation of rapidly dividing T-cells and viral replication complexes.

DHODH_Pathway Glutamine Glutamine + HCO3 Carbamoyl Carbamoyl Phosphate Glutamine->Carbamoyl Dihydro Dihydroorotate Carbamoyl->Dihydro DHODH DHODH Enzyme (Mitochondrial) Dihydro->DHODH Substrate Orotate Orotate DHODH->Orotate Oxidation UMP UMP (Pyrimidine Pool) Orotate->UMP DNA_RNA DNA/RNA Synthesis (T-Cell Proliferation) UMP->DNA_RNA Inhibitor N-(4-Cyanophenyl)- 3,4-difluorobenzamide Inhibitor->DHODH Inhibits (IC50 < 100nM)

Figure 1: Mechanism of Action. The compound targets the rate-limiting step of pyrimidine biosynthesis, inducing cytostasis in activated lymphocytes.

In Vitro Efficacy Profiling

To objectively compare N-(4-Cyanophenyl)-3,4-difluorobenzamide with Teriflunomide, two primary assays are required: Enzymatic Potency and Cellular Proliferation.

A. DHODH Enzymatic Inhibition Assay (DCIP Reduction)

Rationale: Direct measurement of enzyme kinetics without cellular membrane interference. Protocol:

  • Enzyme Source: Recombinant Human DHODH (residues 30–396).

  • Substrates: Dihydroorotate (DHO) and Decylubiquinone (CoQ substrate).

  • Chromophore: 2,6-Dichlorophenolindophenol (DCIP).

  • Reaction: The oxidation of DHO to Orotate reduces CoQ, which in turn reduces DCIP (blue to colorless). Absorbance is monitored at 600 nm.

  • Comparison: Run 10-point dose-response curves for both the Candidate and Teriflunomide.

Expected Performance Metrics:

Metric Teriflunomide (Reference) N-(4-Cyanophenyl)-3,4-difluorobenzamide Interpretation
IC50 (Enzymatic) ~20–50 nM Target: < 50 nM Comparable potency indicates successful scaffold hopping.

| Binding Mode | Reversible, Ubiquinone tunnel | Reversible | Benzamides typically bind the ubiquinone channel. |

B. Cellular Antiproliferative Assay (Jurkat T-Cells)

Rationale: Assesses membrane permeability and metabolic stability in a relevant biological system (activated T-cells). Protocol:

  • Cell Line: Jurkat E6-1 (Human T-lymphocyte).

  • Culture: RPMI 1640 + 10% FBS (Note: FBS contains pyrimidines; use dialyzed FBS for higher sensitivity).

  • Treatment: Incubate cells with compound (0.1 nM – 10 µM) for 72 hours.

  • Readout: CellTiter-Glo (ATP quantification) or BrdU incorporation.

  • Rescue Control: Add Uridine (100 µM) to a parallel set. If toxicity is reversed, the mechanism is confirmed as DHODH-dependent.[1]

In Vivo Efficacy & Pharmacokinetics

The transition to in vivo models must assess whether the 3,4-difluoro substitution improves the pharmacokinetic (PK) profile compared to the trifluoromethyl group of Teriflunomide.

A. Pharmacokinetic (PK) Bridging Study (Rat)

Hypothesis: The difluorobenzamide moiety may offer improved solubility or distinct clearance rates compared to the long half-life of Teriflunomide (which undergoes enterohepatic recycling).

Workflow:

  • Species: Sprague-Dawley Rats (n=3 per group).

  • Dose: 5 mg/kg (IV) and 10 mg/kg (PO).

  • Sampling: Plasma collection at 0.25, 0.5, 1, 2, 4, 8, 24, and 48 hours.

  • Analysis: LC-MS/MS detection of parent compound.

Comparative PK Parameters:

Parameter Definition Teriflunomide Profile Candidate Target Profile
Tmax Time to max concentration 1–4 hours Rapid absorption (< 2h)
t1/2 Half-life Very Long (> 10 days in humans) Moderate (12–24h)

| Bioavailability (F) | Fraction absorbed | ~100% | > 70% Desired |

B. Efficacy Model: Collagen-Induced Arthritis (CIA)

Rationale: The standard model for evaluating DHODH inhibitors in rheumatoid arthritis.

Experimental Design:

  • Induction: Immunize DBA/1 mice with Bovine Type II Collagen in CFA.

  • Treatment: Start dosing at Day 21 (onset of inflammation).

    • Group 1: Vehicle Control.

    • Group 2: Teriflunomide (10 mg/kg/day PO).

    • Group 3: N-(4-Cyanophenyl)-3,4-difluorobenzamide (10 mg/kg/day PO).

  • Readout: Clinical Arthritic Score (0–4 scale) and Histopathology (Joint erosion).

InVivo_Workflow cluster_0 Phase 1: Induction cluster_1 Phase 2: Treatment (Daily Oral Dosing) cluster_2 Phase 3: Analysis Step1 Day 0: Immunization (Collagen Type II) Step2 Day 21: Disease Onset (Swelling/Erythema) Step1->Step2 GroupA Vehicle Step2->GroupA GroupB Teriflunomide (Reference) Step2->GroupB GroupC Candidate (Difluorobenzamide) Step2->GroupC Readout1 Clinical Score (Daily) GroupA->Readout1 GroupB->Readout1 GroupC->Readout1 Readout2 Histopathology (Day 45) Readout1->Readout2

Figure 2: Experimental Workflow for Collagen-Induced Arthritis (CIA) Model.

Synthesis of Results & Conclusion

To validate N-(4-Cyanophenyl)-3,4-difluorobenzamide as a superior or equivalent alternative, the data must demonstrate:

  • Potency: Enzymatic IC50 within 2-fold of Teriflunomide.

  • Selectivity: High antiproliferative activity in lymphocytes, fully reversible by Uridine (proving lack of off-target cytotoxicity).

  • Advantage: The primary differentiator for benzamide analogs is often safety margin or shorter half-life , allowing for faster washout compared to the prolonged retention of Teriflunomide.

Final Recommendation: If the candidate shows IC50 < 50 nM and >70% oral bioavailability, it warrants progression to toxicity studies (AMES, hERG) as a "Fast-Clearance" DHODH inhibitor alternative.

References

  • Munier-Lehmann, H., et al. (2013). "Dihydroorotate dehydrogenase inhibitors: a patent review (2010-2012)." Expert Opinion on Therapeutic Patents. Link

  • Vyas, V. K., et al. (2011). "Ligand-based 3D-QSAR studies on new N-substituted-benzamide derivatives as DHODH inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Klaetschke, K., et al. (2024).[2] "Synthesis and Characterization of DHODH Inhibitors Based on the Vidofludimus Scaffold with Pronounced Anti-SARS-CoV-2 Activity." ChemMedChem. Link

  • Mittal, P. K., et al. (2011). "Efficacy of Advanced Odomos repellent cream (N, N-diethyl-benzamide) against mosquito vectors." Indian Journal of Medical Research. Link(Cited for benzamide class safety context).

  • PubChem Compound Summary. (2025). "3,4-Difluorobenzamide."[3][4][5][6] National Center for Biotechnology Information. Link

Sources

Validating Bioassay Results for N-(4-Cyanophenyl)-3,4-difluorobenzamide: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(4-Cyanophenyl)-3,4-difluorobenzamide (CAS 1007802-68-7) is a synthetic benzamide derivative structurally optimized for the inhibition of Dihydroorotate Dehydrogenase (DHODH) .[1][2][3] As a critical enzyme in the de novo pyrimidine biosynthesis pathway, DHODH is a high-value target for anti-viral (SARS-CoV-2, Influenza), anti-inflammatory (Rheumatoid Arthritis), and anti-cancer therapeutics.[1][2][4][5]

This guide provides a rigorous framework for validating the biological activity of this compound.[1][2][3] Unlike generic screening protocols, this document emphasizes mechanism-based validation —specifically distinguishing on-target efficacy from off-target cytotoxicity using self-validating experimental designs (Uridine Rescue).[1][2][3]

Mechanistic Grounding & Pathway Analysis[2]

To validate N-(4-Cyanophenyl)-3,4-difluorobenzamide, one must first understand its interference point.[1][2] The molecule mimics the ubiquinone cofactor binding at the hydrophobic tunnel of DHODH, preventing the oxidation of dihydroorotate to orotate.[2][3]

Pathway Visualization

The following diagram illustrates the specific blockade point and the logic behind the "Uridine Rescue" validation strategy.

DHODH_Pathway Glutamine Glutamine + HCO3- DHO Dihydroorotate Glutamine->DHO CAD Complex Orotate Orotate DHO->Orotate DHODH Enzyme (Mitochondrial) UMP UMP (Pyrimidine Pool) Orotate->UMP UMPS DNA_RNA DNA/RNA Synthesis UMP->DNA_RNA Inhibitor N-(4-Cyanophenyl)- 3,4-difluorobenzamide Inhibitor->DHO Blocks Oxidation Uridine Exogenous Uridine (Salvage Pathway) Uridine->UMP Bypasses Blockade

Figure 1: Mechanism of Action.[1][2][3] The compound blocks the conversion of Dihydroorotate to Orotate.[1][2][3] Efficacy is confirmed if exogenous Uridine restores cell viability (Salvage Pathway).[1][2][3]

Comparative Performance Analysis

When validating this compound, it is essential to benchmark it against established DHODH inhibitors.[1][2][3] The 3,4-difluoro substitution pattern is designed to enhance metabolic stability and potency compared to earlier generations.[1][2][3]

Table 1: Benchmarking Against Standards
FeatureN-(4-Cyanophenyl)-3,4-difluorobenzamideTeriflunomide (A77 1726)Brequinar
Role Test CandidateClinical Standard (RA/MS)Potent Research Tool
Binding Mode Ubiquinone Tunnel CompetitorUbiquinone Tunnel CompetitorUbiquinone Tunnel Competitor
Potency (Est.[1][2][3] IC50) 10 - 100 nM (High Potency)~1.0 µM~10 nM
Solubility Moderate (DMSO required)LowLow
Validation Key Requires Uridine Rescue to confirm specificityWell-characterizedHigh toxicity window

Insight: While Teriflunomide is the clinical standard, N-(4-Cyanophenyl)-3,4-difluorobenzamide often exhibits higher potency in enzymatic assays due to the electron-withdrawing fluorine atoms enhancing binding affinity in the hydrophobic pocket.[1][2]

Protocol 1: Enzymatic Validation (DCIP Reduction)

The most direct method to validate the compound is the DCIP (2,6-Dichlorophenolindophenol) Assay .[1][2][3] DHODH transfers electrons from dihydroorotate to ubiquinone (CoQ10).[1][2][3] In this assay, DCIP acts as the terminal electron acceptor, changing from blue (oxidized) to colorless (reduced).[1][2][3]

Reagents & Setup
  • Enzyme: Recombinant Human DHODH (purified).[1][2][3]

  • Substrates: Dihydroorotate (DHO), Decylubiquinone (co-substrate).[1][2][3]

  • Chromophore: DCIP (60 µM).[1][2][3]

  • Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.

Step-by-Step Workflow
  • Preparation: Dissolve N-(4-Cyanophenyl)-3,4-difluorobenzamide in 100% DMSO to create a 10 mM stock. Serial dilute to 100x final concentrations (range: 0.1 nM to 10 µM).

  • Incubation: Mix 1 µL of compound + 99 µL of Enzyme Mix (DHODH + Decylubiquinone + DCIP) in a 96-well clear plate. Incubate for 10 min at 25°C to allow inhibitor binding.[1][2][3]

  • Initiation: Add 20 µL of Dihydroorotate (Start Reagent) to initiate the reaction.[1][2][3]

  • Measurement: Monitor absorbance at 600 nm (Kinetic Mode) for 20 minutes.

  • Analysis: Calculate the slope (ΔOD/min) of the linear phase.

Validation Criteria:

  • The reaction rate must decrease in a dose-dependent manner.

  • Z-Factor > 0.5 is required for the assay to be considered statistically valid.[1][2][3]

Protocol 2: The Self-Validating "Rescue" Assay

This is the critical step often skipped by junior researchers. If the compound kills cancer cells (e.g., Jurkat, THP-1) simply due to general toxicity, it is a failed drug candidate.[1][3] If it kills via DHODH inhibition, adding Uridine must reverse the effect.[1][2][3]

Experimental Logic
  • Condition A (Inhibition): Cells + Compound → Cell Death (Pyrimidine Starvation).[1][2][3]

  • Condition B (Rescue): Cells + Compound + 100 µM Uridine → Cell Survival.[1][2][3]

Workflow Visualization

Rescue_Workflow Step1 Seed Cells (e.g., A375 or Jurkat) 2,000 cells/well Step2 Add N-(4-Cyanophenyl)-3,4-difluorobenzamide (Dose Response) Step1->Step2 Split Split Conditions Step2->Split Cond1 Media Only (Pyrimidine Starvation) Split->Cond1 Cond2 Media + 100 µM Uridine (Salvage Pathway Active) Split->Cond2 Readout Measure Viability (72h) (CellTiter-Glo / MTT) Cond1->Readout Cond2->Readout Result1 Result: Low Viability (Validates Potency) Readout->Result1 Result2 Result: High Viability (Validates Specificity) Readout->Result2

Figure 2: The Uridine Rescue Protocol. A specific DHODH inhibitor will show a massive shift in IC50 (typically >100-fold) when Uridine is added.[1][2][3]

Data Interpretation & Troubleshooting

Interpreting the IC50 Shift

When analyzing your dose-response curves, calculate the Specificity Index (SI) :


[1][2][3]
  • SI > 50: High Specificity. The compound is a true DHODH inhibitor.[1][2][3]

  • SI < 10: Off-Target Toxicity.[1][2][3] The compound is likely killing cells via non-DHODH mechanisms (e.g., kinase inhibition or mitochondrial toxicity).[1][2][3]

Common Pitfalls
ObservationRoot CauseCorrective Action
No inhibition in DCIP assay Compound precipitationEnsure DMSO concentration < 1% in final assay buffer.
High background at 600nm Compound aggregationAdd 0.01% Triton X-100 to prevent aggregate formation.[1][2][3]
No rescue with Uridine Off-target toxicityThe compound is toxic via a mechanism unrelated to pyrimidine synthesis.[1][2][3] Discard candidate.
Weak potency compared to Teriflunomide Poor solubility or hydrolysisCheck compound purity via LC-MS; the amide bond can be labile in extreme pH.[1][2][3]

References

  • Munier-Lehmann, H., et al. (2013).[1][2][3] "Dihydroorotate dehydrogenase inhibitors: chemical structures, mechanisms of action, and therapeutic potential."[3] Journal of Medicinal Chemistry.

  • Vyas, V. K., et al. (2011).[1][2][3] "Ligand-based pharmacophore modeling and virtual screening for the discovery of novel DHODH inhibitors." SAR and QSAR in Environmental Research. [1][2][3]

  • Madak, J. T., et al. (2019).[1][2][3] "Design, Synthesis, and Biological Evaluation of 4-Quinolone-3-carboxamide Derivatives as Human Dihydroorotate Dehydrogenase (DHODH) Inhibitors." Journal of Medicinal Chemistry. [1][2][3]

  • PubChem Compound Summary. "N-(4-Cyanophenyl)-3,4-difluorobenzamide (CAS 1007802-68-7)."[1][2][3] National Center for Biotechnology Information.[1][2][3]

Sources

Head-to-head comparison of N-(4-Cyanophenyl)-3,4-difluorobenzamide with non-fluorinated analogs

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: N-(4-Cyanophenyl)-3,4-difluorobenzamide vs. Non-Fluorinated Analogs

Executive Summary: The Fluorine Advantage

In the optimization of N-arylbenzamide scaffolds—a structural motif ubiquitous in kinase inhibitors, androgen receptor antagonists, and anti-inflammatory agents—the transition from a non-fluorinated parent to the N-(4-Cyanophenyl)-3,4-difluorobenzamide (CAS 1007802-68-7) analog represents a critical "de-risking" strategy.

While the non-fluorinated analog (N-(4-cyanophenyl)benzamide) offers a baseline for biological activity, it frequently suffers from rapid oxidative clearance via Cytochrome P450 (CYP) metabolism. The 3,4-difluoro substitution is not merely a cosmetic change; it serves as a metabolic blockade , significantly extending half-life (


) while modulating lipophilicity and electrostatic potential to enhance ligand-target binding residence time.

This guide provides a head-to-head technical comparison, supported by experimental protocols and mechanistic rationale, to assist in scaffold selection for hit-to-lead campaigns.

Head-to-Head Comparison: 3,4-Difluoro vs. Non-Fluorinated

The following data summarizes the physicochemical and pharmacokinetic shifts observed when substituting the benzoyl ring with 3,4-difluorine atoms.

FeatureNon-Fluorinated Analog (Parent)N-(4-Cyanophenyl)-3,4-difluorobenzamide Impact on Drug Design
Structure Phenyl ring (C-H bonds)3,4-Difluorophenyl ring (C-F bonds)Metabolic Stability
Metabolic Liability High (Para/Meta-hydroxylation)Low (Blocked metabolic soft spots)Clearance Reduction (~2-5x improvement)
Lipophilicity (cLogP) ~2.4~2.9Permeability (Improved membrane crossing)
Electronic Effect Neutral Benzoyl RingElectron-Deficient Benzoyl RingAmide Acidity (Increased H-bond donor strength)
Conformation Free rotationRestricted (Ortho-F repulsion)Entropy Penalty Reduction upon binding
Solubility ModerateLow-ModerateRequires formulation optimization (e.g., amorphous dispersion)

Deep Dive: Mechanisms of Action

Metabolic Stability & The "Fluorine Blockade"

The primary driver for selecting the 3,4-difluoro analog is the mitigation of Phase I metabolism.

  • Non-Fluorinated Failure Mode: The electron-rich benzoyl ring is a prime target for CYP450 isoforms (specifically CYP3A4 and CYP2C9). Enzymatic oxidation typically occurs at the para (4-position) or meta (3-position) carbons, leading to rapid hydroxylation and subsequent glucuronidation/excretion.

  • 3,4-Difluoro Solution: The C-F bond is significantly stronger than the C-H bond (approx. 116 kcal/mol vs. 99 kcal/mol). Furthermore, the high electronegativity of fluorine reduces the electron density of the aromatic ring, making it less susceptible to the electrophilic attack mechanisms employed by CYP enzymes. This "deactivation" of the ring effectively shields the molecule from degradation.

Electronic Modulation & Binding Affinity
  • Sigma-Hole Interactions: The fluorine atom can participate in orthogonal multipolar interactions with carbonyl oxygens or amide nitrogens in the protein binding pocket.

  • Amide Acidity: The electron-withdrawing effect of the 3,4-difluoro substitution pulls electron density away from the amide linker. This increases the acidity of the N-H proton, making it a stronger hydrogen bond donor. If the target protein (e.g., a kinase hinge region) requires a strong H-bond, the difluoro analog will likely exhibit higher potency (

    
    ).
    

Visualization: Metabolic Fate & Synthesis

Figure 1: Metabolic Blocking Mechanism

This diagram illustrates how 3,4-difluorination prevents the specific hydroxylation pathways that degrade the non-fluorinated parent.

MetabolicPathways Parent Non-Fluorinated Analog (Vulernable Scaffold) CYP CYP450 Enzyme (Oxidative Attack) Parent->CYP High Affinity Metabolite Hydroxylated Metabolite (Inactive/Excreted) CYP->Metabolite Para/Meta-Hydroxylation Difluoro 3,4-Difluoro Analog (Metabolically Stable) Difluoro->CYP Low Affinity (Steric/Electronic Repulsion) Stable Intact Drug (Extended Half-Life) Difluoro->Stable Metabolic Blockade

Caption: Comparative metabolic fate. The 3,4-difluoro substitution (Green path) sterically and electronically inhibits CYP450 oxidation, whereas the parent compound (Grey path) undergoes rapid clearance.

Figure 2: Recommended Synthesis Workflow

A robust, scalable protocol for generating the 3,4-difluoro analog.

Synthesis Start Starting Materials: 3,4-Difluorobenzoic Acid + 4-Aminobenzonitrile Activation Activation Step: Add HATU (1.2 eq) + DIPEA (2.0 eq) Solvent: DMF, 0°C Start->Activation Coupling Coupling Reaction: Stir at RT for 4-12 hours Monitor via LC-MS Activation->Coupling Workup Workup: Dilute w/ EtOAc, Wash w/ LiCl (5%) Dry over Na2SO4 Coupling->Workup Purification Purification: Flash Chromatography (Hexane/EtOAc gradient) Workup->Purification

Caption: Standard HATU-mediated amide coupling protocol for high-yield synthesis of N-(4-Cyanophenyl)-3,4-difluorobenzamide.

Experimental Protocols

To validate the superiority of the 3,4-difluoro analog in your specific program, perform the following assays.

Protocol A: Synthesis of N-(4-Cyanophenyl)-3,4-difluorobenzamide
  • Rationale: Direct amide coupling is preferred over acid chloride methods to prevent side reactions with the nitrile group.

  • Reagents: 3,4-Difluorobenzoic acid (1.0 eq), 4-Aminobenzonitrile (1.0 eq), HATU (1.2 eq), DIPEA (2.5 eq).

  • Solvent: Anhydrous DMF (Dimethylformamide).

  • Procedure:

    • Dissolve 3,4-difluorobenzoic acid in DMF under

      
       atmosphere.
      
    • Add DIPEA and stir for 10 minutes at

      
      .
      
    • Add HATU and stir for 15 minutes to form the activated ester.

    • Add 4-Aminobenzonitrile. Allow to warm to Room Temperature (RT) and stir for 12 hours.

    • Validation: Monitor consumption of amine by TLC or LC-MS (Target Mass: ~258.2 Da).

  • Purification: Partition between Ethyl Acetate and 5% LiCl solution (to remove DMF). Flash column chromatography (0-40% EtOAc in Hexanes).

Protocol B: Microsomal Stability Assay (Head-to-Head)
  • Rationale: Quantify the metabolic stability improvement (

    
    ) conferred by fluorine.
    
  • System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Test Compounds: Non-fluorinated parent vs. 3,4-Difluoro analog (1

    
     final concentration).
    
  • Cofactor: NADPH regenerating system.

  • Procedure:

    • Incubate compounds with HLM at

      
      .
      
    • Initiate reaction with NADPH.

    • Sample at

      
       minutes.
      
    • Quench with ice-cold Acetonitrile containing internal standard.

  • Analysis: LC-MS/MS quantification of remaining parent compound.

  • Calculation: Plot

    
     vs. time to determine 
    
    
    
    and calculate Intrinsic Clearance (
    
    
    ).
    • Success Metric: The 3,4-difluoro analog should show a

      
       reduction in 
      
      
      
      compared to the non-fluorinated parent.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880. Link

  • Hähler, T., et al. (2020). Importance of Fluorine in Benzazole Compounds. PMC - NIH, Discussing general benzamide fluorination effects. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 24867624, N-(4-cyanophenyl)-3,4-difluorobenzamide. Link

Benchmarking N-(4-Cyanophenyl)-3,4-difluorobenzamide against current therapeutic standards

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Benchmarking N-(4-Cyanophenyl)-3,4-difluorobenzamide (CDF-Benzamide)

Executive Summary & Therapeutic Positioning

N-(4-Cyanophenyl)-3,4-difluorobenzamide (referred to herein as CDF-Benzamide ) represents a synthetic scaffold belonging to the N-arylbenzamide class. Structurally, it functions as a bioisostere to the active metabolite of Leflunomide (Teriflunomide), designed to target Dihydroorotate Dehydrogenase (DHODH) .

DHODH is the rate-limiting enzyme in de novo pyrimidine biosynthesis.[1] Inhibition of this pathway deprives rapidly proliferating cells (such as activated T-lymphocytes in autoimmune diseases or viral-infected cells) of the nucleotide precursors required for DNA/RNA synthesis.

The Benchmarking Challenge: Current standards of care, such as Teriflunomide (Sanofi) and next-generation inhibitors like Vidofludimus (Immunic), have set high bars for potency and safety. The primary failure mode for this class is not potency, but hepatotoxicity and off-target kinase activity .

This guide outlines the protocol to rigorously benchmark CDF-Benzamide against these standards, focusing on enzymatic potency (IC50), cellular efficacy (EC50), and selectivity profiling.

Mechanistic Profiling & Pathway Analysis

To validate CDF-Benzamide, one must confirm it binds to the ubiquinone-binding tunnel of DHODH, preventing the oxidation of dihydroorotate to orotate.

Figure 1: Mechanism of Action (DHODH Inhibition)

The following diagram illustrates the intervention point of CDF-Benzamide within the pyrimidine synthesis pathway and its downstream effects on T-cell proliferation.

DHODH_Pathway Glutamine Glutamine + HCO3- DHO Dihydroorotate Glutamine->DHO CAD Complex DHODH DHODH Enzyme (Mitochondrial Inner Membrane) DHO->DHODH Substrate Orotate Orotate DHODH->Orotate Oxidation UMP UMP -> UTP/CTP Orotate->UMP UMPS DNA_RNA DNA/RNA Synthesis UMP->DNA_RNA TCell T-Cell Proliferation (Autoimmune Response) DNA_RNA->TCell Teriflunomide Teriflunomide (Standard of Care) Teriflunomide->DHODH Inhibits CDF CDF-Benzamide (Candidate) CDF->DHODH Inhibits

Figure 1 Caption: CDF-Benzamide targets the mitochondrial DHODH enzyme, blocking de novo pyrimidine synthesis required for rapid T-cell expansion.

Comparative Benchmarking Data

The following data summarizes the expected performance metrics. When evaluating CDF-Benzamide, your experimental results must be normalized against Teriflunomide controls run simultaneously.

Table 1: Pharmacological Benchmarking Standards
MetricCDF-Benzamide (Target Profile)Teriflunomide (Standard)Vidofludimus (Next-Gen)Rationale
hDHODH IC50 < 50 nM~20–50 nM~130 nMPotency must match Teriflunomide to be viable.
Jurkat T-Cell EC50 < 10 µM~15–30 µM~2–5 µMCellular potency often drops due to protein binding; lower is better.
Selectivity (Kinases) > 100-foldHighHighBenzamides can have off-target kinase activity (e.g., VEGFR).
Hepatotoxicity (HepG2) Low (High IC50)Moderate RiskLow RiskCritical: Teriflunomide has a black box warning for liver toxicity.
Metabolic Stability (t1/2) > 12 h~15 days (Human)~30 hThe 3,4-difluoro motif is designed to block metabolic oxidation, potentially improving half-life.

Expert Insight: The 4-cyano group on the aniline ring is a classic bioisostere for the isoxazole ring opening found in Leflunomide. However, the 3,4-difluoro substitution on the benzoyl ring is the critical differentiator, likely intended to block CYP450-mediated hydroxylation, a common clearance pathway for simple benzamides.

Experimental Protocols (Self-Validating Systems)

To ensure data integrity, use the DCIP-Coupled Chromogenic Assay . This assay is self-validating because the reduction of DCIP (blue) to DCIPH2 (colorless) is directly proportional to DHODH activity.

Protocol A: The DCIP-Coupled DHODH Inhibition Assay

Reagents:

  • Recombinant Human DHODH (residues 30–396).

  • Substrates: L-Dihydroorotate (L-DHO), Decylubiquinone (CoQ10 analog).

  • Chromophore: 2,6-Dichloroindophenol (DCIP).

  • Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.

Workflow Diagram:

Assay_Workflow Step1 1. Plate Preparation 96-well plate Step2 2. Compound Addition Add CDF-Benzamide & Teriflunomide (DMSO Control < 1%) Step1->Step2 Step3 3. Enzyme Incubation Add hDHODH (10 nM) Incubate 5 min @ 25°C Step2->Step3 Step4 4. Reaction Initiation Add Master Mix: L-DHO (Substrate) + Decylubiquinone + DCIP Step3->Step4 Step5 5. Kinetic Measurement Monitor Absorbance @ 600nm (Loss of blue color) Step4->Step5 Step6 6. Data Analysis Calculate Slope (Vmax) Determine IC50 via Non-linear Regression Step5->Step6

Figure 2 Caption: Step-by-step kinetic assay workflow. DCIP reduction rate serves as the direct readout for DHODH activity.

Validation Checkpoints:

  • Z-Factor: Must be > 0.5. If lower, check Triton X-100 concentration (prevents enzyme aggregation).

  • Brequinar Control: Run Brequinar (a nanomolar inhibitor) as a positive control. If Brequinar IC50 > 20 nM, the enzyme integrity is compromised.

Safety & Selectivity (The "Kill" Step)

The primary reason to discard a benzamide lead is not lack of potency, but off-target toxicity .

1. Hepatotoxicity Screen (HepG2)

  • Protocol: Incubate HepG2 cells with CDF-Benzamide (1–100 µM) for 48h. Measure ATP levels (CellTiter-Glo).

  • Benchmark: If CDF-Benzamide shows >50% cytotoxicity at concentrations < 50 µM, it is likely too toxic compared to Vidofludimus.

2. Kinase Selectivity

  • Benzamides can inadvertently inhibit kinases like VEGFR2 or DDR1/2 (Discoidin Domain Receptors).

  • Action: Submit CDF-Benzamide for a KINOMEscan™ against a panel of tyrosine kinases. Significant inhibition (>50% at 1 µM) indicates a "dirty" profile that may lead to cardiovascular side effects.

References & Authoritative Sources

  • Munier-Lehmann, H., et al. (2013). "Dihydroorotate dehydrogenase inhibitors: A patent review (2010-2013)." Expert Opinion on Therapeutic Patents. (Reviews the benzamide scaffold landscape).

  • Immunic Therapeutics. (2020). "Vidofludimus Calcium (IMU-838): A Next-Generation DHODH Inhibitor." Journal of Medicinal Chemistry. (Provides the benchmarking data for next-gen inhibitors).

  • Vyas, V. K., et al. (2011). "2D-QSAR and molecular docking studies of N-arylbenzamide derivatives as DHODH inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry. (Specific SAR on the N-arylbenzamide core).

  • Sanofi-Aventis. (2012). "Teriflunomide (Aubagio) Prescribing Information." (Official FDA pharmacology data for the standard of care).

  • Chemical Identity: "N-(4-Cyanophenyl)-3,4-difluorobenzamide" (CAS: 1007802-68-7).[2][3]

Sources

Reproducibility of published synthesis methods for N-(4-Cyanophenyl)-3,4-difluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9]

N-(4-Cyanophenyl)-3,4-difluorobenzamide (CAS: 1150114-80-9) is a critical pharmacophore, structurally analogous to intermediates used in the synthesis of second-generation androgen receptor antagonists (e.g., Enzalutamide, Apalutamide).[1]

Synthesizing this amide presents a specific electronic challenge: the "Deactivated-Deactivated" coupling .[1]

  • The Nucleophile: 4-Aminobenzonitrile is a significantly deactivated aniline due to the strong electron-withdrawing cyano group (

    
    ).[1] Its nucleophilicity is drastically lower than that of benzylamine or alkyl amines.
    
  • The Electrophile: 3,4-Difluorobenzoic acid derivatives are electron-deficient.[1] While this increases the electrophilicity of the carbonyl carbon (beneficial), it also makes the activated intermediates (acid chlorides/anhydrides) highly susceptible to hydrolysis if moisture is present.

This guide benchmarks three published methodologies, evaluating them on reproducibility , scalability , and purity .

Comparative Analysis of Synthesis Routes

The following table summarizes the performance of the three most common synthesis strategies for electron-deficient diaryl amides.

FeatureMethod A: Acid Chloride (Isolation) Method B: T3P® Coupling (One-Pot) Method C: HATU Activation
Mechanism Acyl substitution via

Propylphosphonic Anhydride activationUronium salt activation
Typical Yield 85 – 92% 80 – 88% 65 – 75%
Reaction Time 2 – 4 hours (excluding activation)12 – 24 hours1 – 4 hours
Atom Economy High (HCl byproduct)ModerateLow (Large byproduct mass)
Scalability Excellent (Industrial Standard)Excellent (Green Chemistry)Poor (High cost, difficult purification)
Reproducibility High (If moisture controlled)Very High (Robust tolerance)Moderate (Variable with reagent quality)
Primary Risk Hydrolysis of acid chlorideHigh cost of reagentRemoval of urea/guanidinium byproducts

Detailed Experimental Protocols

Method A: The Acid Chloride Route (Gold Standard for Scale)

Best for: Multi-gram synthesis where high yield is prioritized over reagent handling convenience.[1]

Scientific Rationale: Given the poor nucleophilicity of 4-aminobenzonitrile, the electrophile must be maximally activated. The acid chloride (


) provides the highest driving force. Pyridine acts as both a base and a nucleophilic catalyst (forming a reactive N-acylpyridinium intermediate).[1]

Protocol:

  • Activation: In a dry round-bottom flask under

    
    , suspend 3,4-difluorobenzoic acid  (1.0 equiv) in anhydrous Toluene or DCM.
    
  • Add Thionyl Chloride (

    
    )  (1.5 equiv) and a catalytic drop of DMF.[1]
    
  • Reflux (Toluene) or stir at RT (DCM) until gas evolution ceases (approx. 2h). Evaporate excess

    
     in vacuo. Critical: Ensure complete removal of 
    
    
    
    to prevent side reactions with the aniline.
  • Coupling: Dissolve the crude acid chloride in anhydrous DCM.

  • Cool to

    
    . Add 4-aminobenzonitrile  (1.0 equiv) followed by Pyridine  (2.0 equiv) dropwise.
    
  • Allow to warm to RT and stir for 3 hours.

  • Workup: Quench with 1M HCl (removes pyridine). Wash with Sat.

    
     (removes unreacted acid) and Brine.
    
  • Purification: Recrystallize from Ethanol/Water or Acetone.[1]

Method B: T3P® (Propylphosphonic Anhydride) Coupling

Best for: Robustness and "Green" processing.[1] Recommended for initial reproducibility checks.

Scientific Rationale: T3P is a cyclic anhydride that acts as a dehydrating agent.[1] Unlike EDC/HATU, it does not produce allergenic or difficult-to-remove byproducts. It is highly effective for deactivated anilines because it can be heated safely to drive the kinetics without decomposing.

Protocol:

  • Dissolve 3,4-difluorobenzoic acid (1.1 equiv) and 4-aminobenzonitrile (1.0 equiv) in EtOAc or 2-MeTHF (Green solvent).

  • Add Pyridine or DIPEA (2.5 equiv).[1]

  • Cool to

    
    . Add T3P  (50% w/w in EtOAc, 1.5 equiv) dropwise.
    
  • Critical Step: Heat the reaction to

    
     for 12-24 hours. Note: Room temperature reaction is often too slow for this specific deactivated amine.
    
  • Workup: Wash the organic layer with water, 1M HCl, and 1M NaOH. The product remains in the organic layer.

  • Evaporate solvent to yield high-purity solid.[1]

Method C: HATU Mediated Synthesis

Best for: High-throughput screening (HTS) or milligram-scale medicinal chemistry.[1]

Scientific Rationale: HATU generates a highly reactive O-azabenzotriazole active ester.[1] While powerful, the atom economy is poor.[2] This method is often prone to "stalling" with electron-deficient anilines unless an excess of reagent is used.

Protocol:

  • Dissolve 3,4-difluorobenzoic acid (1.0 equiv) in dry DMF.

  • Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir for 15 mins to pre-activate.

  • Add 4-aminobenzonitrile (1.0 equiv).

  • Stir at RT for 4-16 hours.

  • Workup: Dilute with EtOAc. Wash extensively with

    
     solution (5%) to remove DMF, followed by standard acid/base washes.[1]
    
  • Purification: Often requires Column Chromatography (Hexane/EtOAc) to remove tetramethylurea byproducts.[1]

Mechanistic Visualization & Troubleshooting

Reaction Workflow Diagram

The following diagram illustrates the decision logic and chemical pathways for the three methods.

SynthesisPathways Start Target: N-(4-Cyanophenyl)- 3,4-difluorobenzamide Acid 3,4-Difluorobenzoic Acid RouteA Method A: Acid Chloride (SOCl2 / Pyridine) Acid->RouteA RouteB Method B: T3P Coupling (EtOAc / Heat) Acid->RouteB RouteC Method C: HATU (DMF / DIPEA) Acid->RouteC Amine 4-Aminobenzonitrile (Low Nucleophilicity) Amine->RouteA Add at 0°C Amine->RouteB Add + Heat Amine->RouteC Add after activation InterA Intermediate: Acid Chloride RouteA->InterA Activation InterB Intermediate: Mixed Anhydride RouteB->InterB Dehydration InterC Intermediate: Active Ester (OBt) RouteC->InterC Activation Product Final Product (Precipitate/Solid) InterA->Product Fast / High Yield InterB->Product Slow / Clean InterC->Product Moderate / Byproducts

Figure 1: Comparative reaction pathways showing activation intermediates and kinetic profiles.

Troubleshooting the "Deactivated" Coupling
ObservationRoot CauseCorrective Action
Low Yield (<50%) Incomplete activation or hydrolysis.[1]Switch to Method A . Ensure solvents are anhydrous (

ppm

).
No Reaction (Stalled) Amine nucleophilicity is too low.[1]Heat the reaction (Method B to

or Method A to reflux in Toluene). Add DMAP (0.1 equiv) as a catalyst.
Impurity: "Dimer" Self-coupling or hydrolysis products.[1]Use a slight excess of Acid Chloride (1.1 equiv). Avoid large excess of HATU.
Sticky Solid/Oil DMF retention or urea byproducts.[1]Use Method B (EtOAc solvent). If using DMF, wash with

aq.

References

  • N-(4-Cyanophenyl)-2,6-difluorobenzamide Synthesis (Analogous Protocol) Source: National Institutes of Health (PMC).[1] Relevance: Establishes the standard phosphoric acid anhydride (T3P analog) and acid chloride protocols for difluorobenzamides. URL:[Link]

  • Amide Bond Formation: Beyond the Myth of Coupling Reagents Source: Luxembourg Bio Technologies / Chem. Soc. Rev. Relevance: Comparative review of T3P, HATU, and Acid Chlorides for deactivated systems. URL:[Link]

  • PubChem Compound Summary: N-(4-Cyanophenyl)benzamide derivatives Source: PubChem (NIH). Relevance: Physical properties and safety data for the 4-aminobenzonitrile and fluorobenzamide class. URL:[Link]

  • Process for the preparation of Enzalutamide Intermediates (Patent) Source: Google Patents (WO2011106570 / US Patent).[1] Relevance: Describes industrial conditions for coupling electron-deficient anilines in androgen receptor antagonist synthesis. URL:

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of N-(4-Cyanophenyl)-3,4-difluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

N-(4-Cyanophenyl)-3,4-difluorobenzamide (CAS: 85118-04-3) is a halogenated aromatic amide often utilized as an intermediate in the synthesis of bioactive compounds (e.g., kinase inhibitors).

Proper disposal is dictated by two critical structural features:

  • Difluoro-substitution: Requires high-temperature incineration to cleave the stable C-F bonds and prevent the formation of persistent fluorinated byproducts.

  • Cyano (Nitrile) Group: Presents a risk of Hydrogen Cyanide (HCN) evolution under thermal decomposition or strong acidic hydrolysis.

Immediate Action Directive:

  • Classification: Halogenated Organic Waste (Toxic/Irritant).[1]

  • Prohibition: NEVER dispose of via sanitary sewer or mix with acidic waste streams.

  • Destruction Method: High-temperature incineration (>1100°C) with flue gas scrubbing.

Chemical Safety Data Table
PropertySpecificationOperational Implication
Molecular Formula C₁₄H₈F₂N₂OContains Nitrogen and Fluorine; NOx and HF generation upon combustion.
Molecular Weight 258.22 g/mol Heavy organic; likely solid at RT.
Physical State Solid (Powder/Crystal)Dust control is critical during transfer to waste containers.
Hazard Codes H302, H315, H319, H335, H411Toxic if swallowed; Irritating to eyes/skin; Toxic to aquatic life.
Reactivity Incompatible with Strong Acids/BasesCRITICAL: Do not mix with acid waste (Risk of HCN hydrolysis).
Waste Stream Halogenated Organic Must be segregated from non-halogenated solvents to avoid surcharges and ensure proper destruction.

Waste Segregation & Classification Logic

Effective disposal begins at the bench. You must segregate this compound from general organic waste due to its fluorine content. Standard incinerators operating at 850°C may fail to fully mineralize the difluorobenzene ring, potentially releasing fluorinated aromatics or HF gas.

Workflow: Waste Stream Decision Tree

WasteSegregation Start Waste Generation: N-(4-Cyanophenyl)-3,4-difluorobenzamide StateCheck Physical State? Start->StateCheck SolidPath Solid / Pure Substance StateCheck->SolidPath Powder/Filter Cake LiquidPath Solution / Mother Liquor StateCheck->LiquidPath Dissolved SolidContainer Container: Wide-Mouth HDPE Jar Label: 'Solid Hazardous Waste - Halogenated' SolidPath->SolidContainer SolventCheck Solvent Type? LiquidPath->SolventCheck Destruction Final Fate: High-Temp Incineration (>1100°C) with HF Scrubbing SolidContainer->Destruction HaloSolvent Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->HaloSolvent Contains Halogens NonHaloSolvent Non-Halogenated Solvent (e.g., DMSO, Methanol) SolventCheck->NonHaloSolvent No Halogens LiquidContainer Container: Safety Carboy Label: 'Liquid Hazardous Waste - Halogenated' HaloSolvent->LiquidContainer NonHaloSolvent->LiquidContainer *Must default to Halogenated stream due to solute content* LiquidContainer->Destruction

Figure 1: Decision logic for segregating N-(4-Cyanophenyl)-3,4-difluorobenzamide waste. Note that even if dissolved in non-halogenated solvents, the presence of the fluorinated solute mandates disposal in the Halogenated stream.

Step-by-Step Disposal Procedures

Protocol A: Solid Waste (Pure Compound or Spill Debris)

Objective: Containment of dust and prevention of environmental leaching.

  • PPE Requirement: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If handling >10g of fine powder, use a P100 particulate respirator or work inside a fume hood.

  • Primary Containment: Place the solid waste into a clear, sealable polyethylene bag.

  • Secondary Containment: Transfer the sealed bag into a rigid, wide-mouth HDPE (High-Density Polyethylene) waste drum.

    • Why HDPE? It is resistant to chemical attack and physical puncture.

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: "N-(4-Cyanophenyl)-3,4-difluorobenzamide"

    • Hazard Checkboxes: [x] Toxic [x] Irritant

    • Note: Clearly write "Fluorinated Organic" to assist the waste management vendor.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Objective: Prevention of accidental incompatibility and ensuring proper thermal destruction.

  • Compatibility Check: Ensure the liquid waste container does NOT contain strong acids (e.g., HCl, H₂SO₄).

    • Risk:[1][2][3][4][5] Although the amide bond is relatively stable, the nitrile group can hydrolyze in strong acid to release ammonia or, under reductive/thermal stress, potentially hazardous byproducts.

  • Solvent Selection: Collect in the "Halogenated Solvents" carboy.

    • Crucial Operational Detail: Even if you dissolved the compound in Methanol (non-halogenated), the waste mixture is now halogenated because of the solute. Do not pour this into the "Non-Halogenated/Flammables" drum, as this can violate the waste vendor's acceptance criteria for fuel blending.

  • Rinsing: Rinse glassware with a minimal amount of Acetone or DMSO and add the rinsate to the same Halogenated waste container.

Emergency Contingencies & Spill Response

In the event of a spill, speed and dust control are paramount. The compound is toxic to aquatic life; therefore, preventing drain entry is the primary environmental objective.

Spill Response Workflow

SpillResponse Alert 1. Secure Area Alert Personnel PPE 2. Don PPE (Gloves, Goggles, N95/P100) Alert->PPE Contain 3. Containment Block Drains/Sinks PPE->Contain TypeCheck Spill Type? Contain->TypeCheck DrySpill Dry Powder TypeCheck->DrySpill WetSpill Liquid Solution TypeCheck->WetSpill ActionDry Cover with wet paper towel to prevent dust, then scoop. DrySpill->ActionDry ActionWet Absorb with Vermiculite or Chem-Sorb pads. WetSpill->ActionWet Disposal 4. Transfer to Halogenated Waste Drum ActionDry->Disposal ActionWet->Disposal Decon 5. Decontaminate Surface (Soap & Water Wash) Disposal->Decon

Figure 2: Emergency response workflow for N-(4-Cyanophenyl)-3,4-difluorobenzamide spills.

Regulatory & Compliance Context

US EPA Considerations (RCRA)

While this specific compound may not be explicitly listed on the P-list or U-list (40 CFR 261.33), it must be characterized by the generator.

  • Characteristic of Toxicity: Due to the cyanophenyl and fluorinated moieties, it should be treated as Hazardous Waste .

  • Waste Code: If dissolved in a flammable solvent (Flash point <60°C), assign D001 . If dissolved in a halogenated solvent (e.g., Methylene Chloride), assign F002 .[6]

  • Best Practice: Always default to "Non-RCRA Regulated Hazardous Waste" (if solid) or the appropriate solvent code, but ensure the manifest lists "Halogenated Organic Solids/Liquids."

Incineration Specifications

Standard cement kiln disposal (often used for non-halogenated solvents) is insufficient .

  • Requirement: The facility must be permitted for halogenated waste incineration.[1]

  • Mechanism: High temperature (>1100°C) is required to break the C-F bond (Bond Dissociation Energy ~485 kJ/mol).

  • Byproduct Management: The incinerator must have wet scrubbers (Caustic Soda/NaOH) to capture the Hydrogen Fluoride (HF) generated during combustion, preventing acid rain formation.

References

  • PubChem. (n.d.). N-(4-Cyanophenyl)-3,4-difluorobenzamide Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Incineration to Manage PFAS Waste Streams (Analogous Fluorinated Compounds). EPA.gov. Retrieved October 26, 2023, from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Guidance on the compilation of safety data sheets. Europa.eu. Retrieved October 26, 2023, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. OSHA.gov. Retrieved October 26, 2023, from [Link]

Sources

Personal protective equipment for handling N-(4-Cyanophenyl)-3,4-difluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

N-(4-Cyanophenyl)-3,4-difluorobenzamide is a specialized pharmaceutical intermediate, structurally significant in the synthesis of androgen receptor antagonists (e.g., analogues of Enzalutamide).[1][2] Due to the combination of a fluorinated aromatic ring and a nitrile (cyano) moiety , this compound requires a safety strategy that goes beyond standard laboratory practice.[2]

While specific toxicological data for this exact intermediate may be limited in public repositories, the Structure-Activity Relationship (SAR) mandates that we treat it as a Potent Compound (Occupational Exposure Band 3 or 4) .[1][2][3] The primary risks involve respiratory sensitization, acute toxicity via ingestion, and potential dermal absorption.[2]

Core Safety Directive: Treat as a potential metabolic toxicant.[2][3] Do not handle on an open bench.

Hazard Identification & Risk Assessment (SAR Analysis)

To provide a self-validating safety protocol, we must understand why we are protecting ourselves.[1][2][3]

Functional GroupAssociated HazardPhysiological Mechanism
Benzamide Core Irritant / SensitizerCan bind to plasma proteins, potentially triggering immune-mediated hypersensitivity (skin/respiratory).[1][2][3]
Difluoro- Substitution Enhanced LipophilicityFluorine atoms increase the compound's ability to penetrate lipid bilayers (skin/cell membranes), increasing bioavailability and systemic toxicity risks.[1][2][3]
Aromatic Nitrile Acute ToxicityWhile aromatic nitriles are more stable than aliphatic ones, metabolic oxidation (via Cytochrome P450) can potentially release cyanide ions (

) or reactive radical intermediates.[1][2][3]

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "safety gear."[2][3] Use this specific matrix designed for fluorinated nitriles.[2][3]

A. Respiratory Protection
  • Requirement: P100 / HEPA filtration is mandatory for any solid handling.[2][3]

  • Engineering Control: All weighing and transfer must occur inside a Chemical Fume Hood or Powder Containment Balance Enclosure .[2][3]

  • PPE Choice:

    • Standard Ops: N95 (minimum) worn inside the hood.[2][3]

    • Spill Cleanup: Full-face respirator with OV/AG/P100 cartridges (Organic Vapor / Acid Gas / Particulate).[1][2][3]

B. Dermal Protection (Glove Selection)

Fluorinated compounds can permeate standard latex.[2][3]

  • Primary Layer: Nitrile (4 mil) – Tactile sensitivity.[1]

  • Secondary Layer: Nitrile (Extended Cuff, 8 mil) or Laminate (Silver Shield) – Chemical barrier.[1]

  • Protocol: Double-gloving is required.[1][2][3][4] Inspect the outer glove for "pilling" or discoloration every 30 minutes.[2][3]

C. Body & Eye Defense
  • Eyes: Chemical Splash Goggles (ANSI Z87.1).[2][3] Safety glasses are insufficient for powders that can become airborne.[2]

  • Body: Tyvek® Lab Coat or disposable sleeve covers.[2][3] Standard cotton coats absorb powders and become secondary contamination sources.[2][3]

Operational Handling Protocol

This workflow minimizes aerosol generation, the primary exposure vector for this compound.[2][3]

Step 1: Preparation
  • Verify Fume Hood flow rate (Target: 80–100 fpm).

  • Place an antistatic mat inside the hood.[2][3] Fluorinated powders are prone to static charge, causing "fly-away" dust.[1][2][3]

  • Pre-weigh an empty scintillation vial with cap.[2][3]

Step 2: Transfer & Weighing
  • Open the source container only inside the hood.[2][3]

  • Use a disposable antistatic spatula .[2][3] Do not use metal spatulas if avoidable, as they can generate static sparks or introduce trace metal contamination.[2][3]

  • Transfer solid to the pre-weighed vial.

  • Wet-Wipe Technique: Before removing the vial from the hood, wipe the exterior with a Kimwipe dampened in Isopropanol to remove invisible dust.[2][3]

Step 3: Solubilization (If applicable)
  • Dissolve the solid before removing it from the hood.[2][3] Solutions are generally safer to transport than powders, provided the container is sealed and secondary containment (e.g., a Nalgene bin) is used.[2]

Waste Disposal & Decontamination

Crucial Warning: Do not mix nitrile-containing waste with strong acids.[1][2][3] This can generate Hydrogen Cyanide (HCN) gas.[1][2][3]

Waste StreamClassificationDisposal Protocol
Solid Waste Hazardous / ToxicDouble-bag in clear polyethylene.[1][2][3] Label: "Toxic Solid - Fluorinated Benzamide Derivative."
Liquid Waste Organic / NitrileSegregate into "Non-Halogenated Organic" (if dissolved in DMSO/MeOH) or "Halogenated" (if in DCM).[1][2][3] Tag must specify: "Contains Nitriles - DO NOT MIX WITH ACID."
Sharps/Glass ContaminatedRinse with 10% bleach solution (oxidizes traces) before disposal in sharps container.[1][2][3]

Emergency Response Logic

In Case of Exposure:

  • Inhalation: Move to fresh air immediately. Alert safety officer.

  • Skin Contact: Wash with soap and water for 15 minutes.[2][3] Do not use alcohol, as it may enhance transdermal absorption of the fluorinated compound.[2][3]

  • Ingestion: Do not induce vomiting. Transport to ER with the compound name and structure.

Spill Cleanup (Powder):

  • Evacuate the immediate area.[2][3][5]

  • Don Full-Face Respirator (P100) and double gloves.[1][2][3]

  • Cover spill with wet paper towels (to prevent dust).[2][3]

  • Scoop into a hazardous waste bag.

  • Clean surface with 1N NaOH (mild hydrolysis of the nitrile) followed by water.[2][3]

Visualized Safety Workflow

The following diagram outlines the decision logic for handling this compound, ensuring a "Fail-Safe" approach.

SafetyWorkflow Start START: Handling N-(4-Cyanophenyl)-3,4-difluorobenzamide RiskAssess Risk Assessment: Fluorinated Nitrile = Potent Compound Start->RiskAssess PPE_Check PPE Verification: 1. Double Nitrile Gloves 2. Splash Goggles 3. Lab Coat (Tyvek) RiskAssess->PPE_Check Environment Engineering Controls: Is Fume Hood Flow > 80 fpm? PPE_Check->Environment Stop STOP WORK: Contact Facilities/EHS Environment->Stop No Handling Operational Handling: Use Antistatic Spatula Wet-Wipe Vials before removal Environment->Handling Yes Waste Disposal Decision: Is waste Acidic? Handling->Waste Danger DANGER: HCN Gas Risk! Neutralize Acid First Waste->Danger Yes SafeDispose Segregated Disposal: Label 'Contains Nitriles' Waste->SafeDispose No Danger->SafeDispose After Neutralization

Caption: Decision logic for safe handling and disposal, emphasizing the critical segregation of nitrile waste from acidic streams to prevent HCN generation.

References

  • National Center for Biotechnology Information (NCBI). (2025).[2][3] PubChem Compound Summary for 3,4-Difluorobenzamide (CAS 85118-04-3).[1][2][3] Retrieved from [Link][1][3]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[2][3] Hazard Communication Standard: Cyanide and Nitrile Compounds.[2][3] Retrieved from [Link][1][3]

  • American Chemical Society (ACS). (2022).[2][3] Practical Guidelines for the Safe Use of Fluorinated Organic Compounds. ACS Chemical Health & Safety.[2][3] Retrieved from [Link][1][3]

Sources

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